6-Fluorobenzo[D]thiazole
Description
Properties
IUPAC Name |
6-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSRFMFTXMPTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314799 | |
| Record name | 6-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118220-71-6 | |
| Record name | 6-Fluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118220-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Fluorinated Benzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Role of Fluorine in Benzothiazole Scaffolds
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] The strategic incorporation of fluorine atoms into the benzothiazole core has emerged as a powerful approach to enhance the therapeutic potential of these compounds. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3] This guide provides an in-depth technical overview of the diverse biological activities of fluorinated benzothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
I. Anticancer Activity: Targeting Key Pathways in Malignancy
Fluorinated benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting potent cytotoxicity against a wide range of cancer cell lines.[4] The presence of fluorine often enhances the anticancer potency of the parent benzothiazole structure.[3]
A. Mechanism of Action: Inducing Apoptosis and Inhibiting Survival Signaling
A primary mechanism by which fluorinated benzothiazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway. These compounds can modulate the balance of the Bcl-2 family of proteins, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[1][5] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in the cleavage of cellular substrates and the orchestrated dismantling of the cancer cell.[1][6]
Furthermore, several fluorinated benzothiazole derivatives have been shown to inhibit key pro-survival signaling pathways that are often dysregulated in cancer. Notably, they can suppress the phosphatidylinositol 3-kinase (PI3K)/AKT and the extracellular signal-regulated kinase (ERK) pathways.[7][8] By inhibiting the phosphorylation and activation of AKT and ERK, these compounds can halt the downstream signaling that promotes cell proliferation, survival, and metastasis.[7] Some derivatives also exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a critical mediator of inflammation-driven cancer progression.[9][10]
B. Structure-Activity Relationship (SAR)
The anticancer activity of fluorinated benzothiazoles is highly dependent on the position and nature of substituents on both the benzothiazole ring and any appended aromatic systems.
-
Position of Fluorine: The placement of the fluorine atom on the benzothiazole ring can significantly impact cytotoxicity. For instance, fluorine substitution at the 7th position has been shown to enhance antiproliferative activity.[3][4]
-
Substituents on the 2-Aryl Group: Electron-withdrawing groups on a phenyl ring at the 2-position of the benzothiazole often correlate with increased anticancer potency.[3]
-
Other Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as indole or pyrimidine, can lead to compounds with potent, nanomolar-range IC50 values against various cancer cell lines.[4]
C. Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative fluorinated benzothiazole derivatives against various human cancer cell lines, expressed as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%).
| Derivative Class | Compound Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-Arylbenzothiazole | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [11] |
| 2-Arylbenzothiazole | 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [11] |
| Imidazobenzothiazole | Pyrrolidine-based derivative with fluorine at 7-position | HepG2 (Liver) | <4.0 | [4] |
| Fluorostyryl Benzothiazole | Fluorostyryl derivative | Pancreatic Cancer Cells | 35 ± 0.51 | [4] |
| N-Alkylbromo-benzothiazole | 6-Fluoro derivative | THP-1 (Leukemia) | 0.9 | [12] |
| Indole-based Benzothiazole | Chlorobenzyl indole semicarbazide derivative | HT-29 (Colon) | 0.024 | [4] |
| Pyridine-based Benzothiazole | Bromopyridine acetamide derivative | SKRB-3 (Breast) | 0.0012 | [4] |
| Oxothiazolidine-based Benzothiazole | Chlorophenyl oxothiazolidine derivative | HeLa (Cervical) | 9.76 | [3] |
II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzothiazoles have demonstrated significant potential as both antibacterial and antifungal agents.
A. Mechanism of Action: Inhibition of Essential Bacterial Enzymes
A key mechanism of antibacterial action for many fluorinated benzothiazoles is the inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By targeting these enzymes, the compounds prevent the uncoiling and recoiling of bacterial DNA, leading to a bactericidal effect. The fluorine atom is often critical for this activity, enhancing the binding of the molecule to the enzyme-DNA complex.[12] Other bacterial enzymes, such as dihydroorotase and MurB, have also been identified as potential targets for this class of compounds.[13]
B. Structure-Activity Relationship (SAR)
The antimicrobial spectrum and potency of fluorinated benzothiazoles are influenced by their substitution patterns.
-
Fluorine and Piperazine Moieties: Mimicking the structure of fluoroquinolone antibiotics, the incorporation of both a fluorine atom and a piperazine ring often leads to broad-spectrum antibacterial activity.[12]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halo groups, on the benzothiazole or associated aryl rings can enhance antimicrobial efficacy.[14]
-
Thiazolidinone and Triazole Hybrids: Hybrid molecules combining the fluorinated benzothiazole scaffold with other heterocyclic systems like thiazolidin-4-ones or triazoles have shown potent activity against both bacteria and fungi.[13][15]
C. Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected fluorinated benzothiazole derivatives against various pathogenic microorganisms.
| Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole-Thiazole Hybrid | 4b (with nitro group) | S. aureus | 3.90 | [14] |
| Benzothiazole-Thiazole Hybrid | 4b (with nitro group) | E. coli | 7.81 | [14] |
| Benzothiazole-Thiazole Hybrid | 4b (with nitro group) | C. albicans | 15.63 | [14] |
| Dichloropyrazole-based Benzothiazole | 104 | S. aureus | 0.0156 | [13] |
| Dichloropyrazole-based Benzothiazole | 104 | E. coli | 1 | [13] |
| Fused Benzothiazole-Coumarin | DFC5 | Aerobic Bacteria | 1.23 - 2.60 | [16] |
| Fused Benzothiazole-Coumarin | DFC1 | Fungi | 0.95 - 1.32 | [16] |
| Benzothiazole-Triazole Hybrid | BTA3 | C. albicans | 64 | [17] |
| Benzothiazole-Triazole Hybrid | BTA3 | C. parapsilosis | 32 | [17] |
III. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Fluorinated benzothiazole derivatives are emerging as a promising class of compounds for the treatment of neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD). The FDA-approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole) for ALS highlights the therapeutic potential of this scaffold.[18]
A. Mechanism of Action: A Multi-pronged Approach to Neuronal Protection
The neuroprotective effects of fluorinated benzothiazoles are multifaceted, involving the modulation of several key pathological processes.
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Anti-Excitotoxicity: Riluzole and other derivatives can inhibit the release of the excitatory neurotransmitter glutamate and block voltage-gated sodium channels, thereby reducing neuronal hyperexcitability and excitotoxicity, a major contributor to neuronal cell death in neurodegenerative diseases.[18][19]
-
Modulation of Neuroinflammation: These compounds can suppress neuroinflammatory responses by inhibiting the production of pro-inflammatory cytokines in microglial cells.[7][20]
-
Antioxidant Effects: Some benzothiazole derivatives can activate the Nrf2 pathway, a master regulator of the cellular antioxidant response.[17][18][21] This leads to the upregulation of antioxidant enzymes, which protect neurons from oxidative stress-induced damage.
-
Inhibition of Protein Aggregation: In the context of Alzheimer's disease, certain fluorinated benzothiazoles have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are the primary components of senile plaques and neurofibrillary tangles, respectively.[5][6][9][22]
B. Structure-Activity Relationship (SAR)
The neuroprotective activity of benzothiazole derivatives is also sensitive to their chemical structure.
-
Lipophilicity: Appropriate lipophilicity is crucial for blood-brain barrier penetration. Fluorination can modulate this property to optimize brain uptake.[3]
-
Substituents on the Benzothiazole Ring: The nature and position of substituents can influence the specific neuroprotective mechanism. For example, a trifluoromethoxy group at the 6-position is present in the neuroprotective drug Riluzole.[3]
-
Side Chains: The introduction of specific side chains, such as dimethylaminopropyl, can lead to potent inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's disease.[11][23]
C. Quantitative Data: In Vitro Neuroprotective Activity
The following table provides quantitative data on the neuroprotective effects of various fluorinated benzothiazole derivatives.
| Derivative Class | Compound Example | Biological Target/Assay | Activity (IC50/EC50/Ki/ED50) | Reference |
| Benzothiazole-Triazole Hybrid | 5j (4-fluorobenzyl) | Anticonvulsant (MES test) | ED50 = 54.8 mg/kg | [13][24] |
| Benzothiazole-Dimethylpyrazole Hybrid | 6g (2-fluorobenzyl) | Anticonvulsant (MES test) | ED50 = 160.4 mg/kg | [12] |
| Benzothiazole with Dimethylaminopropyl side chain | 4f | Acetylcholinesterase (AChE) | IC50 = 23.4 nM | [11][23] |
| Benzothiazole with Dimethylaminopropyl side chain | 4f | Monoamine Oxidase B (MAO-B) | IC50 = 40.3 nM | [11][23] |
| Benzothiazole with Dimethylaminopropyl side chain | 4f | Aβ Aggregation Inhibition | IC50 = 167.5 nM | [23] |
| Pyrrolidinyl-benzothiazole | 3s | Histamine H3 Receptor | Ki = 0.036 µM | [25] |
| Pyrrolidinyl-benzothiazole | 3s | Acetylcholinesterase (AChE) | IC50 = 6.7 µM | [25] |
| Phenyldiazenyl Benzothiazole | FPPDB | Tau Aggregates | Ki = 13.0 nM | |
| Phenyldiazenyl Benzothiazole | FPPDB | Aβ Aggregates | Ki = 20.0 nM |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of fluorinated benzothiazole derivatives.
A. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
B. Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of a compound.
Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
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Compound Application: Add a defined volume (e.g., 100 µL) of the fluorinated benzothiazole derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.
C. Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This fluorometric assay is used to monitor the formation of amyloid fibrils and to screen for inhibitors of this process.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of fibril formation.
Protocol:
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state, then lyophilize to remove the solvent. Reconstitute the peptide in a buffer such as phosphate-buffered saline (PBS) to the desired concentration.
-
Assay Setup: In a 96-well black plate, mix the Aβ peptide solution with the fluorinated benzothiazole derivative at various concentrations. Include a control with Aβ peptide and vehicle, and a blank with buffer and the test compound.
-
ThT Addition: Add Thioflavin T solution to each well to a final concentration of approximately 10-20 µM.
-
Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for several hours) using a fluorescence plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition of Aβ aggregation by the test compound can be calculated by comparing the fluorescence intensity of the sample with that of the control at a specific time point.
V. Conclusion and Future Directions
Fluorinated benzothiazole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and neuroprotective properties, often enhanced by the strategic incorporation of fluorine, make them attractive candidates for further drug development. The mechanisms of action, while diverse, often converge on key cellular pathways involved in cell survival, proliferation, and stress responses.
Future research in this area should focus on several key aspects:
-
Target Deconvolution: Elucidating the precise molecular targets of the most potent compounds to better understand their mechanisms of action and to guide the design of more selective inhibitors.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of lead compounds in relevant animal models of cancer, infectious diseases, and neurodegeneration.
-
Pharmacokinetic Optimization: Fine-tuning the pharmacokinetic properties of these derivatives to ensure adequate bioavailability, metabolic stability, and, for neuroprotective agents, blood-brain barrier penetration.
-
Structure-Based Drug Design: Utilizing computational and structural biology approaches to design next-generation fluorinated benzothiazole derivatives with improved potency, selectivity, and drug-like properties.
The continued exploration of this fascinating chemical space holds great promise for the discovery of novel therapeutics to address some of the most pressing challenges in human health.
VI. References
-
Mishra, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1285, 135456. [Link]
-
Bhat, M. A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 284-303. [Link]
-
Al-Harthy, S. E., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
-
Li, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1168453. [Link]
-
Dickson, D. W., et al. (2021). Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation. ACS Chemical Neuroscience, 12(15), 2848-2861. [Link]
-
Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1845-1852. [Link]
-
Bhat, M. A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 284-303. [Link]
-
Li, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13. [Link]
-
Wang, S., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 299. [Link]
-
Petrou, A., et al. (2021). From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies. Molecules, 26(11), 3329. [Link]
-
El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports, 13(1), 2738. [Link]
-
El-Gamal, M. I., et al. (2022). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. European Journal of Medicinal Chemistry, 243, 114759. [Link]
-
Yozkay, Y., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry, 13(9), 1121-1135. [Link]
-
Yozkay, Y., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Medicinal Chemistry, 13(9), 1121-1135. [Link]
-
Yilmaz, S. Z., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. BioMed Research International, 2023, 8868313. [Link]
-
Davis, R. L., et al. (2024). Novel fluorinated cannabinoid analogs modulate cytokine expression in human C20 microglial cells. Inflammation and Regeneration, 44(1), 1-11. [Link]
-
Ono, M., et al. (2011). 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. Journal of Medicinal Chemistry, 54(23), 8045-8054. [Link]
-
Kumbhare, R. M., et al. (2015). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 25(2), 269-273. [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis of Some Benzothiazole Derivatives Based on 3-hydroxypyridine-4-one and Benzaldehyde and Evaluation of their β-amyloid Aggregation Inhibition using both Experimental Methods and Molecular Dynamic Simulation. Journal of Molecular Structure, 1264, 133241. [Link]
-
Al-Warhi, T., et al. (2022). Benzothiazole derivatives incorporating fluorine. Journal of Fluorine Chemistry, 255-256, 110006. [Link]
-
Olajide, O. A., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(11), 8587-8603. [Link]
-
Yilmaz, S. Z., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. BioMed Research International, 2023. [Link]
-
Gagliardi, M., et al. (2020). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. Cancers, 12(10), 2842. [Link]
-
Aksoz, M., et al. (2022). Copper‐Oxone Promoted Oxidative C−H Functionalization: Synthesis of 2‐Aminobenzothiazoles and Evaluation of Their Antimicrobial Activities. ChemistrySelect, 7(12), e202200549. [Link]
-
Espargaró, A., et al. (2022). Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity. Scientific Reports, 12(1), 14695. [Link]
-
Szychowski, K. A., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Butera, D., et al. (2023). Design, Synthesis and Evaluation of New Multifunctional Benzothiazoles as Photoprotective, Antioxidant and Antiproliferative Agents. Molecules, 28(1), 323. [Link]
-
Mahapatra, D. K., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]
-
Saraswat, P., et al. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 13(39), 27367-27380. [Link]
-
Abbas, A. A., et al. (2022). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(28), 17897-17929. [Link]
-
Breydo, L., & Uversky, V. N. (2015). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Amyloid, 22(2), 1-11. [Link]
-
Nagalakshmi, J., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. Environmental Toxicology and Pharmacology, 78, 103415. [Link]
-
Google Patents. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
-
Kumbhare, R. M., et al. (2015). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 25(2), 269-273. [Link]
-
Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. [Link]
-
Bhat, M. A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 284-303. [Link]
-
Mahapatra, D. K., & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences, 12(1), 13-19. [Link]
-
El-Damasy, A. K., et al. (2019). Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry, 180, 154-170. [Link]
-
Kumar, D., et al. (2024). Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. Archiv der Pharmazie, 357(1), e2300346. [Link]
-
Kim, Y. H., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules and Cells, 44(3), 160-170. [Link]
-
Rojas-Linares, D. M., et al. (2023). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 28(19), 6835. [Link]
-
Nocentini, A., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Medicinal Research Reviews. [Link]
-
Al-Ghorbani, M., et al. (2022). Substituents displayed by the investigational 1,3-benzothiazole drugs included in DrugBank. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. libra.article2submit.com [libra.article2submit.com]
- 4. 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma [mdpi.com]
- 5. Benzothiazole Substitution Analogs of Rhodacyanine Hsp70 Inhibitors Modulate Tau Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel fluorinated cannabinoid analogs modulate cytokine expression in human C20 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inflammatory and anti-inflammatory cytokines bidirectionally modulate amygdala circuits regulating anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Derivatives [journal.waocp.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Novel fluorinated cannabinoid analogs modulate cytokine expression in human C20 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the neuroprotective potential of Nrf2-pathway activators against annonacin toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of the 6-Fluorobenzo[d]thiazole Scaffold: A Technical Guide for Drug Discovery
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The 6-Fluorobenzo[d]thiazole core is a heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties, conferred by the fusion of a benzene ring with a thiazole ring and the strategic placement of a fluorine atom, make it a "privileged scaffold." This guide provides an in-depth technical exploration of the pharmacological profile of compounds derived from the this compound core, offering insights for researchers, scientists, and drug development professionals. While the pharmacological properties of the parent this compound molecule are not extensively documented, a wealth of research on its derivatives highlights the vast therapeutic potential of this chemical entity. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anthelmintic, anti-inflammatory, and antimitotic effects.[1][2]
This guide will delve into the synthesis of the this compound core, explore the diverse pharmacological activities of its derivatives, and discuss the underlying structure-activity relationships that govern their therapeutic potential.
Synthesis of the this compound Core: Building the Foundation
The synthesis of this compound derivatives typically commences with the construction of the core structure, most commonly 2-amino-6-fluorobenzothiazole. This key intermediate serves as a versatile starting material for a wide array of chemical modifications. A prevalent and efficient method for its synthesis is the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine in glacial acetic acid.[3]
Experimental Protocol: Synthesis of 2-amino-6-fluorobenzothiazole
-
Reaction Setup: To a solution of 4-fluoroaniline (1 eq.) in glacial acetic acid, add potassium thiocyanate (2 eq.).
-
Bromination: Cool the mixture in an ice bath and add a solution of bromine (1 eq.) in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The resulting precipitate is filtered, washed with water, and then neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-6-fluorobenzothiazole.
The following diagram illustrates the general synthetic scheme for 2-amino-6-fluorobenzothiazole.
Caption: General synthesis of 2-amino-6-fluorobenzothiazole.
Pharmacological Landscape of this compound Derivatives
The true pharmacological potential of the this compound scaffold is revealed through the extensive investigation of its derivatives. By modifying the 2-amino group and other positions on the benzothiazole ring, researchers have developed compounds with a remarkable range of biological activities.
Antimicrobial and Antifungal Activity
Derivatives of this compound have demonstrated significant activity against a variety of bacterial and fungal pathogens.[1][4] The mechanism of action for benzothiazole-based antimicrobials is thought to be multifaceted, potentially involving enzyme inhibition, disruption of the cell membrane, and binding to DNA.[5] Some studies suggest that certain benzothiazole derivatives can inhibit bacterial DNA gyrase and topoisomerase IV (ParE), essential enzymes for bacterial DNA replication.
A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized and screened for their antibacterial and antifungal properties.[4] Several of these compounds exhibited promising activity against various strains.[4]
Table 1: Antimicrobial Activity of Selected this compound Amide Derivatives [4]
| Compound ID | Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 5c | 4-Chlorophenyl | 15.6 | 31.2 | 62.5 |
| 5i | 4-Nitrophenyl | 7.8 | 15.6 | 31.2 |
| 5f | 3,4-Dichlorophenyl | 31.2 | 62.5 | 15.6 |
| Chloramphenicol | (Standard) | 3.9 | 7.8 | - |
| Ketoconazole | (Standard) | - | - | 7.8 |
Note: The data presented is a representative selection from the cited study for illustrative purposes.
Anthelmintic Activity
The this compound scaffold has also been explored for its potential in developing new anthelmintic agents. In one study, a series of 3-(7-Chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-ones were synthesized and evaluated for their activity against earthworms.[2][6] While the synthesized compounds showed anthelmintic activity, their potency was less than the standard drug, Albendazole.[6]
Anti-inflammatory and Antioxidant Properties
Several studies have investigated the anti-inflammatory and antioxidant potential of this compound derivatives.[7] A series of 6-fluorobenzothiazole substituted[4][5][8]triazole analogues were synthesized and screened for their antioxidant activity using the DPPH method.[7] One compound, TZ-5, demonstrated potent antioxidant activity comparable to the standard, ascorbic acid.[7] The anti-inflammatory activity of benzothiazole derivatives is often attributed to their ability to inhibit pro-inflammatory enzymes or scavenge reactive oxygen species.
Antimitotic and Anticancer Potential
The antimitotic activity of 6-fluoro-triazolo-benzothiazole derivatives has been investigated, with some compounds showing promising results in inhibiting cell proliferation.[3] The proposed mechanism involves the disruption of microtubule formation, a critical process in mitosis. Molecular docking studies have suggested that these compounds may bind to tubulin, thereby inhibiting its polymerization.[3] In in-vitro studies, compounds TZ2 and TZ9 were identified as the most active antimitotic agents.[3]
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives for biological activity.
Caption: Workflow for discovery of bioactive this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Analysis of the various studies on this compound derivatives provides valuable insights into the structure-activity relationships that govern their biological effects. For instance, in the case of the antimicrobial amide derivatives, the nature and position of the substituent on the phenyl ring significantly influence their potency.[4] Electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring were found to enhance the antimicrobial activity.[4] This suggests that electronic effects play a crucial role in the interaction of these compounds with their biological targets.
Pharmacokinetics and Toxicology: A General Perspective on Benzothiazoles
While specific pharmacokinetic (ADME) and toxicology data for this compound are scarce, studies on other benzothiazole derivatives can offer some general guidance. The oral bioavailability of benzothiazole-based compounds can be limited by factors such as poor absorption or a significant first-pass metabolism in the gut.[9] The lipophilicity of the molecule, which can be modulated by the addition of different functional groups, is a key determinant of its absorption and distribution.
Toxicological studies on some benzothiazole derivatives have indicated potential cytotoxicity.[10] Therefore, a thorough toxicological evaluation is a critical step in the development of any new therapeutic agent based on this scaffold.
Future Perspectives and Conclusion
The this compound scaffold has proven to be a remarkably versatile platform for the design and synthesis of novel therapeutic agents. The diverse range of biological activities exhibited by its derivatives underscores its significance in medicinal chemistry. Future research in this area should focus on:
-
Elucidating specific mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective drugs.
-
Optimizing pharmacokinetic properties: Strategies to improve the oral bioavailability and metabolic stability of these compounds are essential for their clinical translation.
-
Comprehensive toxicological profiling: Rigorous safety assessments are necessary to ensure the clinical viability of any lead compounds.
References
- Synthesis and in vitro evaluation of new derivatives of 2-substituted-6-fluorobenzo[d]thiazoles as cholinesterase inhibitors
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity
- Synthesis, structural characterization, antimicrobial and antifungal activity of substituted this compound amides
- [Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[4][5][8] Triazole Analogues]([Link])
- Independent Validation of 6-Fluorobenzo[d]thiazol-5-amine's Therapeutic Potential: A Compar
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Comput
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity
- Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities
- In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues
- 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954
- The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability
- Identification of novel 1,2,3,6-tetrahydropyridyl-substituted benzo[d]thiazoles: Lead generation and optimization toward potent and orally active EP1 receptor antagonists
- Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investig
- 6-Fluorobenzo[d]isothiazol-5-amine
- Thiazole derivatives: prospectives and biological applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
The Influence of Fluorine Substitution on the Anticancer Potential of Benzo[d]thiazole Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzo[d]thiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, influencing its metabolic stability, cell permeability, and target-binding affinity. This technical guide provides an in-depth analysis of the anticancer potential of fluorinated benzo[d]thiazole isomers. Due to a scarcity of data on the core unsubstituted isomers, this guide focuses on the well-documented 2-substituted derivatives, particularly the 2-(4-aminophenyl)benzothiazole series, to comparatively evaluate how the positional isomerism of fluorine (at positions 4, 5, 6, and 7) dictates antitumor efficacy. We will explore synthetic strategies, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols, offering a comprehensive resource for professionals in oncology and drug discovery.
Introduction: The Benzothiazole Scaffold in Oncology
Benzothiazole, a bicyclic compound composed of a benzene ring fused to a thiazole ring, has emerged as a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[3][4] The planar nature of the benzothiazole ring system allows it to intercalate with DNA and interact with various enzymatic targets, making it a versatile scaffold for anticancer drug design.[1]
Fluorine, the most electronegative element, possesses a unique combination of properties—small van der Waals radius, high C-F bond strength, and the ability to modulate pKa and lipophilicity—that make it a valuable tool in medicinal chemistry. Its incorporation can block metabolic oxidation sites, improve target binding affinity, and enhance membrane permeability, often leading to compounds with superior pharmacokinetic and pharmacodynamic profiles.[4] This guide specifically examines how the strategic placement of a single fluorine atom on the benzene moiety of the benzothiazole core influences its anticancer potential.
Synthesis of Fluorinated 2-Aminobenzothiazole Isomers
The primary route to biologically active fluorinated benzothiazoles involves the synthesis of their 2-amino precursors. The classical and most widely cited method for this transformation is the Jacobsen cyclization .[5] This reaction involves the oxidative cyclization of an N-arylthiourea, which is typically formed in situ from a substituted aniline.
General Synthetic Workflow
The synthesis of 2-amino-fluorobenzothiazole isomers (4-F, 5-F, 6-F, and 7-F) generally follows a two-step process starting from the corresponding fluoroaniline.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol, adapted from established literature, serves as a representative example for the synthesis of fluorinated 2-aminobenzothiazoles.[3][4]
-
Starting Material Preparation: Dissolve the appropriately substituted aniline (e.g., 4-fluoroaniline, 0.01 mol) in glacial acetic acid (20 mL) in a flask equipped with a magnetic stirrer and placed in an ice bath to cool.
-
Thiocyanation: To the cooled solution, add potassium thiocyanate (KSCN, 0.08 mol) and stir the mixture.[3]
-
Cyclization: While maintaining a low temperature (0-10°C), add a solution of bromine (Br₂, 1.6 mL) in glacial acetic acid (6 mL) dropwise from a dropping funnel. The rate of addition should be controlled to prevent a significant rise in temperature.[3]
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 10-12 hours. An orange precipitate typically forms during this time.[3]
-
Work-up: Add water (approx. 6 mL) to the mixture and heat it to approximately 85°C, then filter while hot. The filtrate is cooled and neutralized with a base, such as an ammonia solution, to precipitate the crude product.[3]
-
Purification: Collect the crude precipitate by filtration. The final purified 2-amino-6-fluorobenzothiazole is obtained by recrystallization from a suitable solvent, such as ethanol.[4]
Note: The synthesis of 5- and 7-fluoro isomers via this method can sometimes result in regioisomeric mixtures, requiring modified procedures or chromatographic separation for pure samples.[5]
Comparative Anticancer Activity of Fluorinated Isomers
While data on the core fluorobenzothiazole isomers is sparse, extensive research on their 2-(4-amino-3-methylphenyl) derivatives provides critical insights into the structure-activity relationship (SAR) concerning the fluorine position. These derivatives have shown potent and selective activity, particularly against breast cancer cell lines.[5]
In Vitro Cytotoxicity Data
The following table summarizes the 50% growth inhibition (GI₅₀) values for the fluorinated isomers of 2-(4-amino-3-methylphenyl)benzothiazole against sensitive human breast cancer cell lines.
| Compound | Fluorine Position | MCF-7 (ER+) GI₅₀ (nM) | MDA-MB-468 (ER-) GI₅₀ (nM) |
| 2-(4-amino-3-methylphenyl)-4-fluoro benzothiazole | 4 | < 1 | < 1 |
| 2-(4-amino-3-methylphenyl)-5-fluoro benzothiazole | 5 | < 1 | < 1 |
| 2-(4-amino-3-methylphenyl)-6-fluoro benzothiazole | 6 | < 1 | < 1 |
| 2-(4-amino-3-methylphenyl)-7-fluoro benzothiazole | 7 | < 1 | < 1 |
| Data compiled from Hutchinson et al., J. Med. Chem. 2001.[5] |
Structure-Activity Relationship (SAR) Insights
-
Potency: All monofluorinated isomers of 2-(4-amino-3-methylphenyl)benzothiazole exhibit exceptionally potent cytotoxic activity (GI₅₀ < 1 nM) against sensitive breast cancer cell lines like MCF-7 and MDA-468.[5] This highlights the general beneficial effect of fluorination on this scaffold's anticancer properties.
-
Positional Influence on Response Profile: A key differentiator among the isomers is their dose-response relationship. The 4-fluoro and 6-fluoro isomers exhibit a biphasic dose-response curve, a characteristic feature of this benzothiazole series in sensitive cells. In contrast, the 5-fluoro and 7-fluoro isomers do not show this biphasic relationship.[5] This suggests subtle differences in their interaction with cellular targets or metabolic pathways.
-
Metabolic Stability: The 5-fluoro isomer , 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (also known as 5F 203), was identified as a particularly promising candidate because, unlike the 6-fluoro isomer, it produces no exportable metabolites in the presence of sensitive MCF-7 cells.[5] This implies greater metabolic stability and containment of the active cytotoxic species within the target cancer cell, potentially leading to a better therapeutic window.
-
Favorable Positioning: Studies on related compounds suggest that substitution at the 6-position can be favorable for activity, and the incorporation of a fluorine atom, a potent electron-withdrawing group, can enhance biological activity through improved metabolic stability and target binding.[4] The exceptional potency of the 5-fluoro isomer, however, marks it as a lead compound for further development.[5]
Mechanism of Action: AhR-Mediated Bioactivation
The anticancer mechanism for this class of compounds, particularly elucidated for the potent 5-fluoro isomer (5F 203), is unique and distinct from traditional chemotherapeutics. It involves a cancer cell-specific metabolic activation process initiated by the Aryl Hydrocarbon Receptor (AhR).[6][7]
The AhR/CYP1A1 Signaling Pathway
-
AhR Binding & Translocation: The lipophilic benzothiazole molecule passively diffuses into the cancer cell and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR). This binding event causes the dissociation of chaperone proteins (like Hsp90) and triggers the translocation of the ligand-AhR complex into the nucleus.[6][7]
-
XRE Binding & Gene Induction: Inside the nucleus, the AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This new complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6]
-
CYP1A1 Upregulation: A primary target gene is CYP1A1, which codes for the cytochrome P450 1A1 enzyme. Binding of the AhR/ARNT complex to the XRE leads to a massive upregulation of CYP1A1 transcription and subsequent protein expression.[6][7] This induction is a crucial and selective event that occurs in sensitive cancer cells but not in resistant ones.
-
Metabolic Bioactivation: The newly synthesized CYP1A1 enzyme metabolizes the parent benzothiazole compound. This enzymatic process, likely an oxidation, converts the relatively inert parent drug into a highly reactive electrophilic species (e.g., a nitrenium intermediate).[6][7]
-
DNA Adduct Formation & Apoptosis: The reactive metabolite rapidly forms covalent adducts with DNA, primarily at nucleophilic sites on guanine bases. These DNA adducts lead to the formation of lethal double-strand breaks, triggering cell cycle arrest (often at the G2/M phase) and ultimately inducing programmed cell death (apoptosis).[6][7]
This mechanism confers selectivity because the entire cytotoxic cascade is dependent on the initial induction of CYP1A1, which occurs robustly only in sensitive tumor cells.
Key Experimental Methodologies
Validating the anticancer potential of novel compounds requires robust and reproducible experimental protocols. The MTT assay is a foundational method for assessing in vitro cytotoxicity.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds (fluorobenzothiazole isomers) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "medium only" blank control. Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., from 0.1 nM to 100 µM). Also include a vehicle control (medium with the same percentage of DMSO used for the compounds).
-
Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or left overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of each well using a plate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength greater than 650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control wells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.
Conclusion and Future Directions
The positional isomerism of fluorine on the benzo[d]thiazole scaffold significantly influences its anticancer properties, not necessarily by altering the raw potency, which is exceptionally high across isomers in the 2-(4-aminophenyl) series, but by affecting metabolic stability and the cellular response profile. The 5-fluoro isomer (5F 203) has emerged as a particularly robust lead compound due to its favorable metabolic profile and potent, selective mechanism of action mediated by AhR/CYP1A1 bioactivation.
Future research should focus on several key areas:
-
Evaluation of Core Isomers: A systematic evaluation of the unsubstituted 4-, 5-, 6-, and 7-fluorobenzo[d]thiazole cores is needed to establish a baseline of activity and understand the intrinsic contribution of the fluorinated scaffold itself.
-
Mechanism in Other Isomers: While the AhR pathway is well-established for the 5-fluoro derivative, further studies are required to confirm if the other isomers (4-F, 6-F, 7-F) operate through the same mechanism and to explain the observed differences in their dose-response curves.
-
In Vivo Efficacy: Comprehensive in vivo studies using xenograft models are necessary to translate the potent in vitro findings into tangible preclinical efficacy for the most promising isomers.
-
Target Expansion: Investigating the efficacy of these compounds against a broader range of cancer types, particularly those known to have high AhR or CYP1A1 expression, could uncover new therapeutic opportunities.
References
- Lion, F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.[8]
- BenchChem (2025). Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research. BenchChem Technical Guides.[4]
- BenchChem (2025). Benchmarking 6-Fluorobenzo[d]thiazol-5-amine Against Known Anticancer Agents: A Comparative Guide. BenchChem Technical Guides.[6]
- Naresh, P., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(4), 887–894.[3][7]
- Shi, D., et al. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical Research in Toxicology, 25(9), 1944-1953.[7]
- ResearchGate (2023). In vitro and In vivo antitumor activities of benzothiazole analogs.
- Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(8), 1446-1455.[5]
- Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 349-373.[2]
- Trapani, G., et al. (2001). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
6-Fluorobenzo[d]thiazole: A Privileged Heterocyclic Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged scaffolds." These structures possess the inherent ability to interact with a variety of biological targets, providing a versatile foundation for the development of novel therapeutics. The benzothiazole core is a prominent member of this esteemed class, and its strategic modification with fluorine has given rise to a particularly valuable motif: 6-Fluorobenzo[d]thiazole.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of critical properties. The unique electronic nature and small size of the fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1] When appended to the benzothiazole scaffold, a fluorine atom at the 6-position creates a unique combination of physicochemical and structural features that have been successfully exploited in the design of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the this compound core, from its synthesis and chemical properties to its diverse applications in contemporary drug discovery.
The Strategic Advantage of the 6-Fluoro Substitution
The decision to place a fluorine atom at the 6-position of the benzothiazole ring is a calculated one, driven by the desire to favorably modulate the molecule's drug-like properties. The electron-withdrawing nature of fluorine can significantly impact the electron distribution within the aromatic system, influencing its reactivity and interactions with biological macromolecules.
Physicochemical Properties
The introduction of a fluorine atom generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross cellular membranes. However, the precise impact is position-dependent. The 6-fluoro substitution provides a balance, enhancing membrane permeability without dramatically increasing lipophilicity to a degree that might lead to poor solubility or off-target effects. Furthermore, the fluorine atom can influence the basicity (pKa) of the thiazole nitrogen, which can be critical for target engagement and pharmacokinetic properties.
Table 1: Predicted Physicochemical Properties of Fluorobenzothiazole Isomers
| Property | 4-Fluorobenzo[d]thiazole | 5-Fluorobenzo[d]thiazole | This compound | 7-Fluorobenzo[d]thiazole |
| LogP | 2.5 | 2.6 | 2.6 | 2.5 |
| pKa (basic) | 1.8 | 1.5 | 1.6 | 1.7 |
| Topological Polar Surface Area (TPSA) (Ų) | 41.1 | 41.1 | 41.1 | 41.1 |
Note: These values are computationally predicted and may vary from experimental data. They are provided for comparative purposes.
Metabolic Stability
A key advantage of incorporating fluorine is the increased strength of the carbon-fluorine bond compared to a carbon-hydrogen bond. This makes the molecule more resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile and a longer duration of action.[1] Studies on fluorinated benzothiazoles have shown that the position of the fluorine atom can influence metabolic stability, with the 6-position often proving to be a favorable site for blocking metabolic hydroxylation.[1]
Synthesis of the this compound Core
The construction of the this compound scaffold is a multi-step process that typically begins with a readily available fluorinated aniline. A common and effective strategy involves the synthesis of an intermediate 2-amino-6-fluorobenzothiazole, followed by a deamination reaction to yield the unsubstituted core.
Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol describes the synthesis of the key intermediate, 2-amino-6-fluorobenzothiazole, from 4-fluoroaniline.
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Ammonium hydroxide solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (4 equivalents) to the solution and stir for 30-45 minutes at room temperature.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice and neutralize with a concentrated ammonium hydroxide solution to a pH of 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.[2]
Experimental Protocol: Deamination to this compound
This protocol outlines the conversion of 2-amino-6-fluorobenzothiazole to the unsubstituted core.
Materials:
-
2-Amino-6-fluorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hypophosphorous acid (H₃PO₂) (50%)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bicarbonate solution
Procedure:
-
Suspend 2-amino-6-fluorobenzothiazole (1 equivalent) in a mixture of hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
To this cold solution, add pre-chilled hypophosphorous acid (5-10 equivalents) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity: A Platform for Derivatization
The this compound core serves as a versatile platform for further chemical modification, allowing for the introduction of various substituents to fine-tune its biological activity.
Electrophilic Aromatic Substitution
The benzothiazole ring system is generally susceptible to electrophilic aromatic substitution. The fluorine atom at the 6-position is an ortho-, para-directing deactivator. However, the thiazole ring itself is electron-deficient, which deactivates the benzene ring towards electrophilic attack. Therefore, harsh reaction conditions are often required for substitutions like nitration or halogenation. Nitration, for instance, typically occurs at the 5- or 7-position.
Functionalization at the 2-Position
The 2-position of the benzothiazole ring is particularly amenable to functionalization. The hydrogen atom at this position is acidic and can be deprotonated with a strong base, followed by reaction with an electrophile. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, can be employed on a 2-halo-6-fluorobenzothiazole intermediate to introduce a wide range of aryl, heteroaryl, and amino substituents.
Applications in Drug Discovery
The this compound motif is a cornerstone in the development of numerous therapeutic agents across a range of disease areas.
Oncology: Targeting Kinases and Beyond
A significant number of 6-fluorobenzothiazole derivatives have been investigated as potent anticancer agents, with a primary focus on the inhibition of protein kinases.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 6-fluorobenzothiazole scaffold has proven to be an effective template for the design of selective kinase inhibitors.
Figure 2: 6-Fluorobenzothiazole derivatives can inhibit cancer cell signaling.
Table 2: Examples of 6-Fluorobenzothiazole Derivatives in Oncology
| Compound Class | Target Kinase(s) | Therapeutic Rationale |
| 2-Arylbenzothiazoles | Multiple Tyrosine Kinases | Inhibition of key signaling pathways involved in tumor growth and angiogenesis. |
| Aminobenzothiazole Derivatives | Aurora Kinases, CDKs | Disruption of the cell cycle, leading to apoptosis in cancer cells. |
| Benzothiazole-urea Conjugates | RAF Kinases | Targeting the MAPK/ERK pathway, which is frequently hyperactivated in melanoma and other cancers. |
Neurodegenerative Diseases: Aβ Plaque Imaging and Beyond
In the realm of neurodegenerative disorders, particularly Alzheimer's disease, 6-fluorobenzothiazole derivatives have emerged as promising agents for both diagnosis and therapy. The [¹⁸F]-labeled versions of these compounds are being developed as positron emission tomography (PET) imaging agents for the in vivo visualization of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The pharmacokinetic properties of these tracers are favorably influenced by the 6-fluoro substitution, allowing for good brain penetration and specific binding to Aβ aggregates.
Beyond imaging, certain 6-fluorobenzothiazole derivatives have shown neuroprotective effects in preclinical models, suggesting their potential as therapeutic interventions for neurodegenerative conditions.
Metabolic Disorders: A New Frontier
While less explored than their applications in oncology and neuroscience, 6-fluorobenzothiazole derivatives are gaining attention as potential treatments for metabolic disorders such as type 2 diabetes and obesity. One promising target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a key role in regulating cortisol levels in metabolic tissues.[4] Inhibition of 11β-HSD1 has been shown to improve insulin sensitivity and reduce glucose production. Several benzothiazole-based compounds, including those with a 6-fluoro substituent, have demonstrated potent inhibition of this enzyme, highlighting a new therapeutic avenue for this privileged scaffold.[4][5]
Conclusion: A Scaffold with a Bright Future
The this compound motif stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a privileged heterocyclic core and the beneficial properties of fluorine has created a versatile and highly valuable scaffold for the development of novel therapeutic agents. From potent kinase inhibitors in oncology to sophisticated imaging agents for neurodegenerative diseases and emerging applications in metabolic disorders, the this compound core continues to demonstrate its broad therapeutic potential. As our understanding of disease biology deepens and synthetic methodologies evolve, this remarkable heterocyclic motif is poised to play an even more significant role in the future of drug discovery.
References
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health.
- Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1. (2006). PubMed.
- Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health.
- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica.
- Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications. (2023). National Institutes of Health.
- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. (2020). National Institutes of Health.
- Structural‐Functional Properties of Asymmetric Fluoro‐Alkoxy Substituted Benzothiadiazole Homopolymers with Flanked Chalcogen‐Based Heterocycles. (2022). ResearchGate.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). National Institutes of Health.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.
- Benzothiazole, 2-amino-6-methyl-. (n.d.). Organic Syntheses.
- Substituted 2-arylbenzothiazoles as kinase inhibitors: hit-to-lead optimization. (2008). PubMed.
- Preparation of 2-aminobenzothiazoles. (1982). Google Patents.
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2020). ResearchGate.
- Review Of Benzothiazole-Coumarin Derivatives As Anti-Diabetic Agents. (2024). South Eastern European Journal of Public Health.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). National Institutes of Health.
- Design, synthesis, molecular docking and in vitro evaluation of benzothiazole derivatives as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2019). PubMed.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). MDPI.
- Electrophilic halogenation. (n.d.). Wikipedia.
- Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate.
- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2022). MDPI.
- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. (2020). ResearchGate.
- Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015). PubMed.
- Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. (n.d.). International Journal of Drug Design and Discovery.
- Arylsulfonamidothiazoles as a New Class of Potential Antidiabetic Drugs. Discovery of Potent and Selective Inhibitors of the 11β-Hydroxysteroid Dehydrogenase Type 1. (2005). ACS Publications.
- Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. (2014). ResearchGate.
- Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. (2011). National Institutes of Health.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024).
- SYNTHESIS AND EVALUATION OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIDIABETIC AGENTS. (2017). ResearchGate.
- Review Of The 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
- Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (2009). PubMed.
- High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations. (2006). PubMed.
- Binding mode of benzothiazole derivatives with 11β-HSD1. Interaction... (2019). ResearchGate.
- Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (2020). MDPI.
- Assessing the Anti-Diabetic Potential of Novel Benzothiazole Derivatives. (2024). International Journal of Multidisciplinary Research in Science, Engineering and Technology.
- Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). (2024). MDPI.
- ISSN: 0975-8585 January – March 2012 RJPBCS Volume 3 Issue 1 Page No. 631. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Synthesis of some new 2-amino-6-thiocyanato benzothiazole derivatives bearing 2,4-thiazolidinediones and screening of their in vitro antimicrobial, antitubercular and antiviral activities. (2015). ResearchGate.
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
- Identification of 11β-HSD1 inhibitors through enhanced sampling methods. (2021). RSC Publishing.
- Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (n.d.). Bentham Science.
- Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed.
- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative. (2020). PubMed.
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.sdsu.edu [research.sdsu.edu]
The Strategic Incorporation of Fluorine in Benzothiazole Scaffolds: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
The benzothiazole core is a renowned privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] The strategic introduction of fluorine, the most electronegative element, into the benzothiazole scaffold has emerged as a powerful tool to modulate and enhance their therapeutic potential.[1][4][5][6] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of fluorinated benzothiazoles, offering insights into the nuanced effects of fluorine substitution on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the synthetic rationale, dissect key experimental findings, and present detailed protocols to empower researchers in the rational design of next-generation fluorinated benzothiazole-based therapeutics.
The Benzothiazole Scaffold and the Fluorine Advantage
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the development of therapeutic agents.[3][7] Its unique structural and electronic properties allow for diverse interactions with biological targets. The introduction of fluorine into this scaffold is a deliberate strategy to fine-tune its physicochemical and pharmacokinetic properties.[8] Key advantages conferred by fluorine substitution include:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block metabolic oxidation at specific positions, increasing the compound's half-life.[1][8]
-
Increased Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, leading to stronger and more specific binding to target proteins.[8][9]
-
Modulation of Lipophilicity: Fluorine substitution can significantly alter a molecule's lipophilicity, impacting its solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]
-
Alteration of pKa: The strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, affecting ionization at physiological pH and target engagement.[4]
Synthetic Strategies for Fluorinated Benzothiazoles
The synthesis of fluorinated benzothiazoles often involves multi-step processes. A common and established method is the Jacobsen cyclization. However, this method can sometimes lead to mixtures of regioisomers, particularly when dealing with asymmetrically substituted precursors.[10][11] To overcome this, modified procedures have been developed to allow for the synthesis of pure isomers.[10][11]
A general synthetic approach involves the condensation of a substituted 2-aminothiophenol with a substituted benzoic acid or its derivative. For instance, the synthesis of 2-(4-amino-3-fluorophenyl)benzothiazole can be achieved by the condensation of 2-aminothiophenol with 4-amino-3-fluorobenzoic acid in the presence of polyphosphoric acid.[11]
Caption: General synthetic scheme for fluorinated benzothiazoles.
Another important synthetic route involves the use of α-fluoro 1,3-benzothiazol-2-yl sulfone-based synthons, which are valuable for the synthesis of fluoro-olefins via a modified Julia olefination.[12]
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorinated benzothiazoles is profoundly influenced by the number and position of fluorine atoms, as well as the nature and location of other substituents on both the benzothiazole ring and any appended phenyl groups.
Anticancer Activity
Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated remarkable and selective anticancer activity, particularly against certain human breast cancer cell lines like MCF-7 and MDA-MB-468.[2][10][11][13]
Key SAR Findings:
-
Fluorine on the Benzothiazole Ring: The position of fluorine on the benzothiazole nucleus is critical. For instance, in the 2-(4-amino-3-methylphenyl)benzothiazole series, the 5-fluoro analogue (NSC 703786) was found to be a potent broad-spectrum agent and, unlike the 6-fluoro isomer, did not produce certain exportable metabolites in sensitive cells.[10][14] The 5- and 7-fluoro isomers also exhibited conventional growth inhibition curves, unlike the 4- and 6-fluoro analogues which showed a biphasic dose-response.[2][10][11]
-
Fluorine on the Phenyl Ring: The introduction of a trifluoromethyl (-CF3) group on the phenyl ring has been shown to enhance cytotoxicity against certain cancer cell lines.[1]
-
Mechanism of Action: The antitumor activity of many 2-(4-aminophenyl)benzothiazoles is linked to the induction of the cytochrome P450 enzyme CYP1A1 in sensitive cancer cells.[10][13][14] This enzyme metabolizes the benzothiazole into a reactive species that can form DNA adducts, leading to cell death.[14] Fluorination can influence this metabolic activation.
-
Other Substituents: The presence of a methyl group at the 3'-position of the phenyl ring is often associated with potent activity.[10][14]
Table 1: In Vitro Cytotoxicity of Fluorinated 2-(4-Aminophenyl)benzothiazoles
| Compound | Position of Fluorine | Cell Line | GI50 (nM) | Reference |
| 2-(4-Aminophenyl)benzothiazole | None | MCF-7, MDA 468 | < 1 | [10] |
| 2-(4-Amino-3-methylphenyl)-4-fluorobenzothiazole | 4-F | MCF-7, MDA 468 | < 1 | [10] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | 5-F | MCF-7, MDA 468 | < 1 | [10][11] |
| 2-(4-Amino-3-methylphenyl)-6-fluorobenzothiazole | 6-F | MCF-7, MDA 468 | < 1 | [10] |
| 2-(4-Amino-3-methylphenyl)-7-fluorobenzothiazole | 7-F | MCF-7, MDA 468 | < 1 | [10] |
Antimicrobial Activity
Fluorinated benzothiazoles have also emerged as promising antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.
Key SAR Findings:
-
Halogen Substitution: The presence of electron-withdrawing groups like fluorine or chlorine on the benzothiazole ring significantly impacts antibacterial activity.[1] Systematic SAR studies have shown that di-fluoro substituted variants can exhibit the highest antibacterial activity against a range of bacterial strains.[1]
-
Piperazine Moiety: Incorporating a piperazine moiety, often found in fluoroquinolone antibiotics, can enhance the antibacterial properties of benzothiazoles.[1]
-
Target Inhibition: Some benzothiazole derivatives are known to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication and repair.[15]
Caption: Key factors in the antimicrobial SAR of fluorinated benzothiazoles.
Neuroprotective Activity
Certain fluorinated benzothiazoles have shown potential as neuroprotective agents, particularly for applications in neurodegenerative diseases like Alzheimer's. A key target in this area is the inhibition of β-amyloid (Aβ) aggregation.
Key SAR Findings:
-
Aβ Binding: Specific fluorinated benzothiazole derivatives have been developed as imaging agents for Aβ plaques in the brain, indicating their ability to bind to these pathological hallmarks.[1] For example, a derivative with a Ki of 7.2 nM for Aβ binding has been reported.[1]
-
Fluorine for PET Imaging: The use of the fluorine-18 isotope ([18F]) allows for the development of positron emission tomography (PET) tracers for in vivo imaging of Aβ plaques, aiding in the diagnosis and monitoring of Alzheimer's disease.[16]
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR studies, robust and well-validated experimental protocols are essential.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a cornerstone for evaluating the antiproliferative activity of anticancer compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).[10] Include vehicle control and positive control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) values by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The incorporation of fluorine into the benzothiazole scaffold is a highly effective strategy for the development of potent and selective therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of the position and number of fluorine atoms in dictating the biological activity of these compounds. For anticancer applications, the 5- and 7-fluoro positions on the benzothiazole ring appear particularly promising for avoiding undesirable biphasic dose-responses.[2][10][11] In the realm of antimicrobial agents, multi-fluorination and the inclusion of moieties like piperazine are key considerations for enhancing efficacy.[1]
Future research should continue to explore the vast chemical space of fluorinated benzothiazoles. The use of computational methods, such as molecular docking and DFT calculations, can aid in the rational design of new analogues with improved activity and pharmacokinetic profiles.[17][18] Furthermore, a deeper understanding of the metabolic pathways and potential off-target effects of these compounds will be crucial for their successful translation into clinical candidates.
References
- Al-Harthy, T., Zabin, S. A., & Al-Dies, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
- Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455. [Link]
- Al-Harthy, T., Zabin, S. A., & Al-Dies, A. M. (2020). Importance of Fluorine in Benzazole Compounds.
- Al-Harthy, T., Zabin, S. A., & Al-Dies, A. M. (2020). Importance of Fluorine in Benzazole Compounds. Review. Molecules, 25(20), 4677. [Link]
- Al-Harthy, T., Zabin, S. A., & Al-Dies, A. M. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
- Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. American Chemical Society. [Link]
- Brantley, E., Trapani, V., Alley, M. C., Hose, C. D., Bradshaw, T. D., Stevens, M. F., Sausville, E. A., & Stinson, S. F. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392–1401. [Link]
- Irfan, M., Kaleem, S., & Khan, S. A. (2021). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Ghosh, A. K., & Zajc, B. (2006). High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations. Organic Letters, 8(8), 1553–1556. [Link]
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801. [Link]
- Ramana, P. V. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109–1116. [Link]
- Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. PubMed. [Link]
- El-Sayed, R., Al-Ostath, A., & El-Ashry, E. S. H. (2023). Benzothiazole derivatives incorporating fluorine.
- Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles.
- Kashyap, P., Agarwal, T., & Agarwal, P. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135064. [Link]
- Irfan, M., Kaleem, S., & Khan, S. A. (2021). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(12), 4443–4457. [Link]
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369321. [Link]
- Wang, Y., Li, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2024).
- Abbas, A. A. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20004-20037. [Link]
- Pecic, S., Kandasamy, R., & Hammock, B. D. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- Kumar, A., & Sharma, P. (2021). A Review on Benzothiazole Derivatives and Their Biological Significances. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166. [Link]
- Al-Ostath, A., Al-Dies, A. M., & El-Ashry, E. S. H. (2022). Synthesis and computational characterization of aryl-fluorinated thiazoles: Experimental, DFT and molecular coupling studies.
- Yousuf, M., Siraj, S., & Khan, I. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4099. [Link]
- Kumar, A., & Sharma, P. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Drug Discovery Technologies, 17(4), 433-444. [Link]
- Nargund, L. V. G., & Reddy, Y. S. R. (2012). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity.
- Kashyap, P., Agarwal, T., & Agarwal, P. (2023). SAR of different substituted benzothiazole derivatives as antibacterial agent.
- Cetin-Atalay, R., & Atalay, V. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, e2400504. [Link]
- Sosič, I., & Gobec, S. (2020). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 25(21), 5035. [Link]
- Singh, V. K., & Singh, A. (2023). Structure activity relationship of the synthesized compounds.
- Francotte, P., de Tullio, P., & Pirotte, B. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Journal of Medicinal Chemistry, 53(4), 1700–1711. [Link]
- Knez, D., & Coquelle, N. (2020). Benzothiazoles - scaffold of interest for CNS targeted drugs. European Journal of Medicinal Chemistry, 199, 112398. [Link]
- Drug Design. (n.d.).
- Al-Harthy, T., Zabin, S. A., & Al-Dies, A. M. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. [Link]
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. libra.article2submit.com [libra.article2submit.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
The Strategic Deployment of Fluorine in Benzothiazole Bioactivity: A Mechanistic and Application-Focused Guide
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Unique Element
In the landscape of medicinal chemistry, the benzothiazole core is recognized as a "privileged structure," a molecular framework that demonstrates versatile binding capabilities to a range of biological targets.[1][2] This bicyclic heterocycle is a cornerstone in the development of therapeutics across diverse areas, including oncology, neurodegenerative disease, and infectious diseases.[1][3][4] The strategic modification of this scaffold is paramount to enhancing its therapeutic potential. Among the tools available to the medicinal chemist, the substitution of hydrogen with fluorine stands out for its profound and often predictable influence on a molecule's pharmacological profile.[5][6]
Fluorine, despite its simple structure, is the most electronegative element and possesses a van der Waals radius comparable to hydrogen, allowing it to act as a subtle yet powerful bioisostere.[5][7] Its introduction into the benzothiazole scaffold is not a mere atomic replacement but a strategic decision to modulate key pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the role of fluorine substitution in benzothiazole bioactivity, delving into the underlying physicochemical principles, showcasing its application in modern drug discovery, and providing actionable experimental protocols for researchers in the field.
Part 1: The Physicochemical Impact of Fluorine Substitution
The rationale for incorporating fluorine into a benzothiazole-based drug candidate is rooted in its ability to fine-tune the molecule's fundamental properties. These modifications are often the key to overcoming metabolic liabilities, improving target engagement, and enhancing overall efficacy.
Modulating Lipophilicity and Permeability
A critical parameter in drug design is the molecule's lipophilicity, which governs its absorption, distribution, metabolism, and excretion (ADME) profile. The replacement of a hydrogen atom with fluorine generally increases lipophilicity.[5][8] This enhancement can improve a compound's ability to permeate cellular membranes, a crucial step for reaching intracellular targets.[6] Furthermore, strategic fluorination can influence a molecule's conformation, which can also impact its interaction with biological membranes and target proteins.[6][7]
Enhancing Metabolic Stability
One of the most significant advantages of fluorine substitution is the ability to block metabolic "soft spots."[6][9] Aromatic and benzylic positions on a drug molecule are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance. The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond (approx. 105.4 kcal/mol vs. 98.8 kcal/mol), making it resistant to enzymatic cleavage.[3][10] By placing fluorine at a metabolically vulnerable site on the benzothiazole ring or its substituents, chemists can prevent hydroxylation, thereby increasing the drug's half-life and systemic exposure.[6][11]
Altering Acidity/Basicity (pKa)
Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[3][6] For benzothiazole derivatives containing amine functionalities, this can be particularly advantageous. Lowering the basicity of a nitrogen atom can reduce unwanted interactions with off-target proteins (like the hERG channel) and can optimize the ionization state of the drug at physiological pH, which in turn influences its solubility, absorption, and target binding.[9][11]
Influencing Binding Affinity and Conformation
Fluorine can participate in unique, favorable interactions with protein targets. It can act as a hydrogen bond acceptor and engage in dipole-dipole or orthogonal multipolar interactions with specific amino acid residues in a binding pocket.[12][13] The strategic placement of fluorine can therefore enhance the binding affinity of a benzothiazole ligand to its target protein.[1][5] Furthermore, the electronic effects of fluorine can alter the preferred conformation of the molecule, "locking" it into a bioactive shape that fits more precisely into the target's active site.[6][7]
Figure 1: Key physicochemical modifications induced by fluorine substitution on the benzothiazole scaffold.
Part 2: Applications in Therapeutic Areas
The theoretical advantages of fluorination translate into tangible improvements in the bioactivity of benzothiazole derivatives across multiple disease contexts.
Anticancer Agents
The development of fluorinated benzothiazoles as anticancer agents is a prominent area of research.[1][14] The 2-(4-aminophenyl)benzothiazole series, in particular, has shown potent and selective activity against various cancer cell lines.[2][5]
A key example is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) . In sensitive cancer cells, such as certain breast and ovarian cancer lines, these compounds are metabolically activated by cytochrome P450 1A1 (CYP1A1).[15][16] The fluorinated analog, 5F 203, was developed to optimize the drug's profile. It maintains potent antiproliferative activity, often in the nanomolar range, but importantly, it avoids the biphasic dose-response curve seen with some unfluorinated parent compounds, a factor that can complicate clinical development.[2][15][16] The fluorine substitution enhances the cytotoxicity and contributes to a more favorable therapeutic profile.[14][17] Studies have shown that the presence of a fluorine atom at the 5-, 6-, or 7-position of the benzothiazole ring can significantly enhance cytotoxicity against various cancer cell lines.[3][14][17]
Figure 2: Simplified pathway for the bioactivation of certain fluorinated benzothiazoles in sensitive cancer cells.
Neurodegenerative Diseases
Benzothiazole derivatives are being investigated for neurodegenerative conditions like Alzheimer's disease (AD).[4] The benzothiazole scaffold is found in imaging agents designed to detect amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), which are hallmarks of AD.[18][19]
The radioisotope fluorine-18 (¹⁸F) is a preferred positron emitter for Positron Emission Tomography (PET) imaging due to its convenient half-life.[20] Therefore, fluorinated benzothiazoles are excellent candidates for developing PET tracers. For example, ¹⁸F-labeled phenyldiazenyl benzothiazoles have been developed for the in vivo imaging of NFTs.[19] In these molecules, the fluorine atom serves a dual purpose: it acts as the radiolabel for detection and its physicochemical properties can be tuned to improve brain penetration and target affinity, which are critical for effective CNS imaging agents.[20]
Antimicrobial Agents
The benzothiazole scaffold is also present in compounds with significant antibacterial and antifungal activity.[21] Fluorine substitution can enhance this activity. For instance, some research has shown that fluorinated benzothiazole derivatives exhibit improved inhibition against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts.[21][22][23] The enhanced lipophilicity conferred by fluorine may facilitate the compound's entry into bacterial cells, and the electronic modifications can lead to stronger inhibition of essential bacterial enzymes.[12][21]
Part 3: Data & Experimental Protocols
A cornerstone of drug development is the quantitative assessment of a compound's activity. The following table summarizes representative data from the literature, highlighting the impact of fluorine substitution on the anticancer activity of benzothiazole derivatives.
Quantitative Data Summary
| Compound | Fluorine Position | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |
| Benzothiazole Derivative 15 | 6-Fluoro | Leukemia (THP-1) | 0.9 µM | [3] |
| Mitomycin-C (Control) | N/A | Leukemia (THP-1) | 1.5 µM | [3] |
| 2-Aryl Benzothiazole 17 | 4-Fluoro (on phenyl) | Breast (MCF-7) | 1.94–3.46 µM | [3] |
| 2-Aryl Benzothiazole | 5-Fluoro | Breast (MCF-7) | 0.57 µM | [24] |
| 5F 203 | 5-Fluoro | Breast (MCF-7) | < 1 nM | [2] |
Table 1: Comparative in vitro anticancer activity of fluorinated benzothiazole derivatives. The data clearly demonstrates that fluorinated compounds can exhibit significantly higher potency than standard controls or other analogs.
Experimental Protocols
To ensure the principles of Trustworthiness and Expertise, this section provides detailed, field-proven methodologies for the synthesis and evaluation of fluorinated benzothiazole derivatives.
Protocol 1: General Synthesis of 6-Fluoro-2-aryl-benzothiazoles
This protocol is based on the widely used condensation reaction between a substituted 2-aminothiophenol and an aromatic aldehyde (Jacobsen cyclization).
Causality: The reaction proceeds via the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole. The choice of oxidant is critical to ensure high yield and purity.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-fluorothiophenol in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Aldehyde Addition: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the Schiff base.
-
Oxidative Cyclization: Add an oxidizing agent (e.g., 2.0 equivalents of p-chloranil or bubbling air/O₂ through the mixture) to the flask.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure fluorinated benzothiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[21]
Figure 3: A typical experimental workflow for the synthesis of a fluorinated benzothiazole derivative.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxicity of a compound against cancer cell lines.
Causality: The assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[3][14]
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the benzothiazole scaffold is a powerful and well-established strategy in medicinal chemistry.[3][5] It provides a versatile tool to enhance metabolic stability, modulate physicochemical properties, and increase binding affinity, ultimately leading to compounds with superior biological activity.[6][11] As demonstrated in oncology and neurodiagnostics, fluorinated benzothiazoles have already shown immense promise. Future research will likely focus on more rational, structure-based design approaches to pinpoint the optimal positions for fluorine substitution to maximize therapeutic benefit while minimizing off-target effects. The continued exploration of this unique chemical partnership between a privileged scaffold and a powerful element will undoubtedly yield the next generation of innovative therapeutics.
References
- Al-Harthy, D., Howlader, M. A., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
- Gill, H., Liddle, J., & Tredwell, M. (2012). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]
- Al-Harthy, D., Howlader, M. A., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds.
- Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Drug Development and Research. [Link]
- Li, Y., & Liu, P. (2023). Fluorine in drug discovery: Role, design and case studies. MedComm–Future Medicine. [Link]
- Al-Harthy, D., Howlader, M. A., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Review. Molecules, 25(20). [Link]
- Al-Harthy, D., Howlader, M. A., & El-Emam, A. A. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
- Kumar, R., & Ramana, M. M. V. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109–1116. [Link]
- University of Vienna. (2019). Chemists find method to replace hydrogen with fluorine in organic molecules. ScienceDaily. [Link]
- Sharma, A., Singh, P., & Kumar, S. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1668–1691. [Link]
- Kumbhare, R. M., & Dadmal, P. R. (2014). Structure of fluorinated benzothiazole and triazoles derivatives.
- Sharma, A., Singh, P., & Kumar, S. (2019). Benzothiazole derivatives as anticancer agents.
- Loaiza-Perez, A. I., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]
- Kumar, P., & Kumar, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 27. [Link]
- Eslinger, M., et al. (2019). Fluorine-19 (19F) Labeled Benzothiazole Derivative as a Biosensor for detection of Alzheimer's Disease using Magnetic Resonance Imaging.
- Gürdere, M. B., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ACS Omega. [Link]
- Sharma, A., Singh, P., & Kumar, S. (2019). Benzothiazole derivatives as anticancer agents. FLORE, University of Florence. [Link]
- Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. [Link]
- Kumar, S., & Singh, P. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Shaw, G., Sreenivasa, G. M., & Jayachandran, E. (2008). Synthesis of Fluoro Substituted Benzothiazoles Incorporated with 1,3,4-Thiadiazoles for Biological and Pharmacological Screening. Oriental Journal of Chemistry, 24(2). [Link]
- Knight, J. C., & Tuteja, S. (2022).
- El-Sayed, N. F., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports, 13(1), 2636. [Link]
- Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Drug Development and Research. [Link]
- Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Drug Development and Research. [Link]
- Al-Harthy, D., et al. (2020). Benzothiazole derivatives incorporating fluorine.
- Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1384301. [Link]
- Taylor, R., & Unthank, M. (2021).
- Kumar, S., & Singh, P. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(13), 3121. [Link]
- Okamura, N., et al. (2011). 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains. Journal of Medicinal Chemistry, 54(23), 8094-8101. [Link]
- Jackson, A. J., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry, 80(9), 4560-4567. [Link]
- Kumar, S., & Singh, P. (2019). Benzothiazole-based fluorinated ligands.
- Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. PubMed. [Link]
- Kamal, A., et al. (2015). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 318-339. [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2017). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Future Medicinal Chemistry, 9(12), 1373-1400. [Link]
- Ibrahim, T. S., & El-Emam, A. A. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 903-918. [Link]
- Scott, D. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
- Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
- Scott, A. D., et al. (2012). Isosteric replacements for benzothiazoles and optimisation to potent Cathepsin K inhibitors free from hERG channel inhibition. Bioorganic & Medicinal Chemistry Letters, 22(17), 5563-5568. [Link]
- Hernandez-Vargas, H., et al. (2019). Fluorine-containing benzothiazole as a novel trypanocidal agent: Design, in silico study, synthesis and activity evaluation.
- Sharma, A., Singh, P., & Kumar, S. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Al-Abdullah, E. S., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6667. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. 18F-Labeled Phenyldiazenyl Benzothiazole for in Vivo Imaging of Neurofibrillary Tangles in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemijournal.com [chemijournal.com]
- 22. chemijournal.com [chemijournal.com]
- 23. chemijournal.com [chemijournal.com]
- 24. flore.unifi.it [flore.unifi.it]
The Emergence of Fluorinated Benzothiazoles as Potent In Vitro Cytotoxic Agents
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2] The strategic incorporation of fluorine atoms into these molecules has emerged as a powerful strategy to enhance their therapeutic potential.[3] Fluorination can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved potency and a more favorable pharmacokinetic profile.[4][5] This guide provides a comprehensive overview of the methodologies used to assess the in vitro cytotoxic effects of fluorinated benzothiazoles, delves into their mechanisms of action, and explores the structure-activity relationships that govern their anticancer efficacy.
Mechanisms of Cytotoxicity: Unraveling How Fluorinated Benzothiazoles Induce Cancer Cell Death
Fluorinated benzothiazole derivatives exert their cytotoxic effects through a variety of cellular mechanisms, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle.[6][7]
Induction of Apoptosis via the Mitochondrial Pathway
A predominant mechanism is the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[8][9] Many benzothiazole compounds trigger a cascade of events beginning at the mitochondria, which involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c into the cytoplasm.[8][10] This, in turn, activates a series of caspases, particularly caspase-9 and the executioner caspase-3, which orchestrate the systematic dismantling of the cell.[11][12] The activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP) are hallmark indicators of this apoptotic pathway.[11]
Caption: Intrinsic apoptosis pathway induced by fluorinated benzothiazoles.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints.[6][11] Flow cytometry analysis has shown that various derivatives can cause accumulation of cells in the G1 or G2/M phases of the cell cycle.[3][11] For instance, certain benzothiazole-based compounds have been shown to down-regulate key proteins like Cyclin D1, leading to a G1 phase arrest.[11][13] This prevents the cells from entering the S phase and replicating their DNA, effectively stopping their division.
Metabolic Activation by Cytochrome P450 Enzymes
A fascinating aspect of some potent 2-arylbenzothiazoles is their mechanism of selective activation. These compounds can induce the expression of cytochrome P450 1A1 (CYP1A1) in sensitive cancer cells but not in normal cells.[6][14] The CYP1A1 enzyme then metabolizes the benzothiazole into a reactive electrophilic species that binds to macromolecules like DNA, forming adducts that trigger cell death.[4][14][[“]] This tumor-selective metabolic activation represents a highly targeted approach to cancer therapy.
Quantitative Analysis of Cytotoxic Potency
The cytotoxic potential of fluorinated benzothiazoles is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values, which represent the concentration required to inhibit 50% of cell growth. A lower value indicates higher potency.[16] The position of the fluorine atom and other substituents dramatically influences this activity.
| Compound Class/Derivative | Fluorine Position | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| 5-Fluoro derivative (59a) | 5-F | HCT-116 | Colon | 0.08 | [17] |
| 5-Fluoro derivative (59a) | 5-F | MCF-7 | Breast | 0.37 | [17] |
| 6-Fluoro derivative (60b) | 6-F | THP-1 | Leukemia | 0.9 | [17] |
| Fluorinated derivative (61a) | N/A | MDA-MB-468 | Breast | 0.20-0.5 | [17] |
| Benzothiazole derivative (6b) | N/A | MCF-7 | Breast | 5.15 | [18] |
| Benzothiazole derivative (5c) | N/A | MCF-7 | Breast | 7.39 | [18] |
| Benzothiazole derivative (4a) | N/A | MCF-7 | Breast | 5.61 | [2] |
A Validated Workflow for In Vitro Cytotoxicity Assessment
A systematic, multi-assay approach is essential for characterizing the cytotoxic profile of novel fluorinated benzothiazoles. This workflow ensures that primary findings on cell viability are substantiated by mechanistic assays.
Caption: Standardized workflow for in vitro cytotoxicity assessment.[19][20]
Core Experimental Protocols
The following protocols are foundational for screening and characterizing the cytotoxic potential of novel compounds. They are designed as self-validating systems with the inclusion of appropriate controls.
Cell Viability Assessment: The MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][21] Viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[21]
Protocol Steps:
-
Cell Seeding: Harvest and count cancer cells, ensuring viability is >90%. Seed cells into a 96-well plate at an optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, protected from light.[8][16]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the purple formazan crystals.[8][16] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][22] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[8]
Protocol Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations are identified as follows:
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[8]
Protocol Steps:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.
-
Causality: Cold ethanol fixation permeabilizes the cell membrane, allowing the PI stain to enter and bind to the DNA, while also preserving the cellular structure.
-
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Causality: RNase A is crucial to prevent the staining of double-stranded RNA, ensuring that the PI signal comes exclusively from DNA.[8]
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases, allowing for quantification of cell cycle arrest.[11][23]
Conclusion and Future Directions
Fluorinated benzothiazoles represent a highly promising class of anticancer agents, with many derivatives exhibiting potent and selective cytotoxic activity in vitro.[2][17][24] The strategic incorporation of fluorine enhances their pharmacological properties, and their mechanisms of action, including the induction of apoptosis and cell cycle arrest, are well-suited for cancer therapy.[3][12] The robust experimental workflow detailed in this guide—progressing from primary viability screening to in-depth mechanistic studies—provides a reliable framework for identifying and validating lead compounds. Future research should continue to explore structure-activity relationships to design novel derivatives with even greater potency and selectivity, while also advancing the most promising candidates into preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
References
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of 4-(6-Bromo-2-benzothiazolyl)benzenamine and Related Benzothiazole Derivatives. Benchchem.
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024-06-19). National Center for Biotechnology Information.
- Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide. Benchchem.
- Pushpavalli, S. N. C. V. L., Ramaiah, M. J., Srinivas, C., Mukhopadhya, D., Aditya, J. L., Kumbhare, R. M., Bhadra, U., & Bhadra, M. P. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC Cancer, 11, 455.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate.
- Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Abd-El-Fattah, M. A. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design, 89(3), 356–366.
- Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 6-propyl-1,3-benzothiazol-2-amine. Benchchem.
- FACS analysis of cell cycle distribution of A375 cells after.... ResearchGate.
- In Vitro Cytotoxicity of Novel Benzothiazole Hydrochloride Compounds: A Technical Guide. Benchchem.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025-08-01). National Center for Biotechnology Information.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025-10-15). National Center for Biotechnology Information.
- Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4716.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed.
- Leong, C. O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., Cooper, P. A., Bradshaw, T. D., Stevens, M. F., & Double, J. A. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 3(12), 1565–1575.
- Youssef, A. M., White, M. S., El-Ashmawy, M. B., Lashinger, E. S., Lemieux, C., & La-Beck, N. M. (2007). Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents. Arzneimittel-Forschung, 57(10), 659–665.
- Effect of benzothiazole based compounds on cell cycle regulatory.... ResearchGate.
- Sharma, V., Kumar, V., & Kumar, P. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Sharma, V., Kumar, V., & Kumar, P. (2020). Benzothiazole derivatives as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 821–852.
- Lee, J.-H., Kim, M.-J., Choi, Y.-H., & Kim, Y.-H. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 23(11), 2770.
- Mechanism of action of benzothiazoles.. ResearchGate.
- FLUORINATED 2-(4-AMINO-3-METHYLPHENYL)BENZOTHIAZOLES INDUCE CYP1A1 EXPRESSION, BECOME METABOLIZED, AND BIND TO MACROMOLECULES IN SENSITIVE HUMAN CANCER CELLS. (2004-12-01). Consensus.
- Liu, Y., Li, M., Wang, Y., Zhang, Y., & Li, Y. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1373322.
- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY.
- Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ResearchGate.
- Cytotoxic activity data for compounds 1a–f and 2a–d.. ResearchGate.
- Synthesis and evaluation of novel benzothiazole derivatives against human cervical cancer cell lines. SciSpace.
- Wang, Y., Liu, T., Zhang, E., Liu, X., Liu, C., & Wang, Z. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Gene, 876, 147530.
- Amer, A. M., El-Sayed, N. F., El-Aal, A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic Chemistry, 128, 106093.
- MTT assay protocol. Abcam.
- MTT Cell Viability Assay Kit - Product Information. (2014-02-07).
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Structure of fluorinated benzothiazole and triazoles derivatives. ResearchGate.
- Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. MDPI.
- Ferino, A., Magari, R., Bruno, A., Corleone, V., Di Franco, S., Stassi, G., Todaro, M., & Schenone, S. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8336.
- Structure activity relationship of the synthesized compounds. ResearchGate.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. consensus.app [consensus.app]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. biotium.com [biotium.com]
- 23. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective properties of benzothiazole compounds
An In-Depth Technical Guide to the Neuroprotective Properties of Benzothiazole Compounds
Authored by: Gemini, Senior Application Scientist
Preamble: The Benzothiazole Scaffold as a Privileged Structure in Neurotherapeutics
The landscape of neurodegenerative disease research is marked by a pressing need for therapeutic agents capable of intervening in complex, multifactorial pathologies. Diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) are characterized by a confluence of detrimental events, including oxidative stress, neuroinflammation, protein misfolding, and neurotransmitter deficiencies.[1][2][3] This complexity suggests that a "one-target, one-molecule" approach may be insufficient, paving the way for the development of multitargeted-directed ligands (MTDLs).[1][3][4][5]
Within this paradigm, the benzothiazole moiety has emerged as a "privileged structure"—a molecular scaffold that is not only versatile in its chemical derivatization but also consistently demonstrates a wide array of biological activities.[3][6][7] Comprising a benzene ring fused to a thiazole ring, this heterocyclic system is a cornerstone in the design of novel neuroprotective agents.[6][7][8] Its derivatives have shown promise in modulating key pathological pathways, from inhibiting critical enzymes to preventing the aggregation of neurotoxic proteins.[9][10][11][12] Notably, the FDA-approved drug Riluzole, used in the treatment of ALS, features a benzothiazole core, underscoring the clinical relevance of this scaffold.[3][13][14]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the neuroprotective properties of benzothiazole compounds. It delves into the core mechanisms of action, presents quantitative data on lead compounds, and furnishes detailed, field-proven experimental protocols for their evaluation, thereby offering a robust framework for advancing the discovery of next-generation neurotherapeutics.
Part 1: The Mechanistic Underpinnings of Neuroprotection
The therapeutic potential of benzothiazole derivatives stems from their ability to interact with multiple, diverse biological targets implicated in the progression of neurodegenerative disorders.[1][13] This multi-target engagement is crucial for addressing the multifaceted nature of diseases like Alzheimer's and Parkinson's.
Multi-Target Engagement Strategy
Benzothiazole-based compounds have been rationally designed to simultaneously modulate several key components of neurodegenerative cascades. The primary targets include:
-
Cholinesterases (AChE & BuChE): Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine.[3][4][5][15]
-
Monoamine Oxidases (MAO-A & MAO-B): Specifically, the inhibition of MAO-B is a validated strategy in Parkinson's disease treatment. It prevents the degradation of dopamine and reduces the production of reactive oxygen species (ROS) during dopamine metabolism.[9][16][17][18][19]
-
Protein Kinases (e.g., CK-1δ): Targeting kinases like Casein Kinase-1δ (CK-1δ) has been identified as a novel mechanism to protect dopaminergic neurons and modulate neuroinflammatory responses.[20][21]
-
β-amyloid (Aβ) Aggregation: A pathological hallmark of Alzheimer's disease is the formation of Aβ plaques. Several benzothiazole derivatives have been shown to inhibit this aggregation process, a key disease-modifying strategy.[9][10][11][12]
-
Oxidative Stress Pathways: Many derivatives exhibit antioxidant properties, either by directly scavenging ROS or by modulating enzymes involved in cellular redox homeostasis, such as catalase.[22]
The following diagram illustrates the convergence of these pathways, highlighting how a single chemical scaffold can exert a multifaceted neuroprotective effect.
Caption: Experimental workflow for in vivo evaluation of a lead compound.
Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
-
Rationale: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. This model is widely used to test the efficacy of neuroprotective and neurorestorative therapies. *[16][18] Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Experimental Groups: Divide animals into groups (n=10-12 per group):
-
Group 1: Saline control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + Test Compound (e.g., 10 mg/kg, oral gavage)
-
Group 4: MPTP + Positive Control (e.g., Selegiline)
-
-
Compound Administration: Begin daily administration of the test compound or vehicle 3-7 days prior to MPTP injection and continue throughout the experiment.
-
MPTP Induction: Administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day. The saline control group receives saline injections.
-
Behavioral Assessment (7 days post-MPTP):
-
Vertical Grid Test: Place the mouse head-down on a wire grid. Record the time it takes for the mouse to turn 180 degrees and climb down. MPTP-lesioned mice show increased time to turn and descend. [18] * Rotarod Test: Place mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. This assesses motor coordination and balance.
-
-
Euthanasia and Tissue Collection (14-21 days post-MPTP):
-
Deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them. Prepare cryosections or paraffin-embedded sections of the substantia nigra and striatum.
-
-
Immunohistochemical Analysis:
-
Perform immunohistochemistry on brain sections using an antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) and the density of TH-positive fibers in the striatum using stereological methods.
-
-
Data Analysis: Use ANOVA followed by a post-hoc test to compare the behavioral scores and TH-positive cell counts between the different groups. A significant preservation of TH-positive neurons and improved behavioral performance in the compound-treated group compared to the MPTP+Vehicle group indicates neuroprotection.
-
The benzothiazole scaffold represents a highly promising platform for the development of neuroprotective therapeutics. Its chemical tractability and inherent ability to engage with multiple pathological targets make it an ideal starting point for designing MTDLs for complex neurodegenerative diseases. T[3][7]he data and protocols presented in this guide demonstrate a clear and validated pathway from initial compound design to preclinical proof-of-concept.
Future research should focus on optimizing the pharmacokinetic properties of lead compounds to ensure adequate brain penetration and on exploring novel derivatives that can modulate additional targets such as neuroinflammation and protein clearance pathways. The continued application of rigorous, multi-tiered evaluation strategies, as outlined here, will be critical in translating the promise of benzothiazole chemistry into tangible clinical benefits for patients suffering from these devastating disorders.
References
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022-08-19). RSC Publishing.
- Animal Models of Neurodegener
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023-12). PubMed.
- Neurodegener
- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air.
- Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH- 011 Target.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. University of Copenhagen Research Portal.
- Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. NIH.
- Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease.
- Full article: Novel benzothiazole derivatives as multitargeted-directed ligands for the tre
- Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease.
- Cell-Based Assays to Assess Neuroprotective Activity.
- In vitro neurology assays. InnoSer.
- Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson's Disease. (2017-08-16).
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021-03-10). PLOS One.
- Exploring Neurodegenerative Diseases: Bridging the Gap between in vitro and in vivo Models. (2025-12-04).
- Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. (2017-07-19). PubMed.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI.
- Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021-03-10). PubMed.
- Application Notes & Protocols: Experimental Procedures for Testing Neuroprotective Efficacy in R
- Anticonvulsant and neurological profile of benzothiazoles: a mini-review. PubMed.
- A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. (2019-07-01). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors.
- A Review on Benzothiazole and Its Derivatives and Their Biological Significances. (2025-08-09).
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024-09-28).
- Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Animal models of neurodegenerative diseases. (2018-10-01). Johns Hopkins University.
- Benzothiazoles - scaffold of interest for CNS targeted drugs. PubMed.
- A REVIEW ON BENZOTHIAZOLE AND ITS DERIVATIVES IN MEDICAL AND PHARMACEUTICAL FIELD. AWS.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024-09-28). PubMed.
- Novel Benzothiazole derivates for the treatment of neurodegenerative disorders: study in phenotypic alzheimer's disease model. SpanishDrug Discovery Network - SDDN.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023-02-15). PMC - PubMed Central.
- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020-05-26). PubMed.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Publishing.
- biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. Digital Commons @ the Georgia Academy of Science.
- Synthesis and Biological Assessment of 4,1-Benzothiazepines with Neuroprotective Activity on the Ca 2+ Overload for the Treatment of Neurodegener
- Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoox[4][9]azin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022-08-19). RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J.
Sources
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Benzothiazoles - scaffold of interest for CNS targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 15. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Fluorobenzo[d]thiazole Derivatives for Oncology Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-fluorobenzo[d]thiazole derivatives as a promising class of compounds in oncology drug discovery. We will delve into the synthesis, mechanism of action, structure-activity relationships, and key experimental protocols, offering field-proven insights to accelerate research and development in this critical area.
Introduction: The Strategic Advantage of the this compound Scaffold
The benzothiazole core, a bicyclic system composed of fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2][3] The introduction of a fluorine atom at the 6-position of the benzothiazole ring is a strategic modification that can significantly enhance the therapeutic potential of these derivatives. Fluorine's high electronegativity and small size can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved oral bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[4] This strategic fluorination has been shown to enhance the cytotoxicity of benzothiazole derivatives in various cancer cell lines.[2][3]
This guide will focus on the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, providing a robust framework for their development as next-generation oncology therapeutics.
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of 2-amino-6-fluorobenzothiazole is a common starting point for the development of more complex and potent anticancer agents.[5] The classical approach involves the reaction of a 4-fluoroaniline with a thiocyanate salt in the presence of an oxidizing agent to facilitate the cyclization.[6][7]
Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[6][7]
Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol
Procedure:
-
Starting Material Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Thiocyanation: Add potassium thiocyanate (1 equivalent) to the solution and stir until it is completely dissolved.
-
Cyclization: Cool the reaction mixture in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature is maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into ice-cold water. Neutralize the solution with a dilute ammonia solution until a precipitate is formed.
-
Purification: Filter the crude product, wash it with cold water, and then recrystallize it from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for the Synthesis of 2-Amino-6-fluorobenzothiazole
Caption: Generalized workflow for the synthesis of 2-amino-6-fluorobenzothiazole.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Several benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[1] The PI3K/AKT and MAPK/ERK pathways are frequently implicated as targets for these compounds.[8][9]
Inhibition of the PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in various cancers.[10] A number of this compound derivatives have been designed as inhibitors of PI3K, demonstrating the therapeutic potential of targeting this pathway.[11] By inhibiting PI3K, these compounds can block the downstream activation of AKT, leading to the induction of apoptosis in cancer cells.[12]
Visualizing the PI3K/AKT Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound derivative.
Induction of Apoptosis
A primary mechanism by which this compound derivatives exhibit their anticancer activity is through the induction of apoptosis, or programmed cell death.[13][14] Studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria.[15][16] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[14]
Structure-Activity Relationship (SAR) and Biological Evaluation
The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzothiazole core. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective drug candidates.
Key SAR Insights:
-
Role of Fluorine: The presence of a fluorine atom at the 6-position generally enhances anticancer activity, likely due to improved metabolic stability and target binding affinity.[4]
-
Substituents at the 2-position: The group attached to the 2-position of the benzothiazole ring plays a critical role in determining the biological activity. A wide variety of substituents, including amino, hydrazino, and various heterocyclic moieties, have been explored, with some showing potent and selective anticancer effects.[2][3]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can impact its cell permeability and target engagement.
Comparative Anticancer Activity of Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines.
| Compound ID | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 7e | Pyridin-2-amine linked benzothiazole-2-thiol | SKRB-3 (Breast) | 0.0012 | [13] |
| SW620 (Colon) | 0.0043 | [13] | ||
| A549 (Lung) | 0.044 | [13] | ||
| HepG2 (Liver) | 0.048 | [13] | ||
| Compound 7d | Pyridin-2-amine linked benzothiazole-2-thiol | A431 (Skin) | 0.020 | [13] |
| Compound 4i | 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine | HOP-92 (Lung) | Potent | [9] |
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | U87 (Glioblastoma) | < 0.05 | [12] |
| HeLa (Cervical) | < 0.05 | [12] |
Conclusion and Future Directions
This compound derivatives represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their strategic design, leveraging the beneficial properties of fluorine, has led to the discovery of compounds with potent and selective activity against a range of cancer cell lines. The ability of these derivatives to target key oncogenic pathways, such as the PI3K/AKT pathway, and to induce apoptosis underscores their therapeutic potential.
Future research in this area should focus on:
-
Lead Optimization: Further exploration of the structure-activity relationship to design and synthesize more potent and selective inhibitors.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Evaluation: Advancing the most promising candidates to preclinical in vivo models to assess their efficacy and safety profiles.
-
Combination Therapies: Exploring the potential of this compound derivatives in combination with other established anticancer drugs to overcome resistance and enhance therapeutic outcomes.
The continued investigation of this important class of compounds holds significant promise for the future of oncology drug discovery.
References
- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC - PubMed Central.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
- Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals.
- Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
- Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles | Request PDF. ResearchGate.
- Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- 2-Amino-6-fluorobenzothiazole. MySkinRecipes.
- (PDF) Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. ResearchGate.
- Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[4][8][13] Triazole Analogues. ResearchGate.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate.
- 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH.
- Synthesis, structural characterization, antimicrobial and antifungal activity of substituted this compound amides. ResearchGate.
- Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PMC - PubMed Central.
- In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia.
- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PMC - PubMed Central.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. NIH.
- Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC.
- PI3K Inhibitors Face Challenges in Hematologic Malignancies. AJMC.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate.
- Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. ResearchGate.
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC - PubMed Central.
- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. PubMed.
- The present and future of PI3K inhibitors for cancer therapy. PMC - NIH.
- Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. PMC - NIH.
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. MDPI.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
Sources
- 1. bpasjournals.com [bpasjournals.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-6-fluorobenzothiazole [myskinrecipes.com]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluorobenzo[d]thiazole
Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly modulate a molecule's physicochemical characteristics, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] This has spurred significant interest in fluorinated benzothiazole derivatives as promising candidates for novel therapeutics.[1][2]
This technical guide provides a comprehensive examination of the physicochemical properties of 6-Fluorobenzo[d]thiazole. It is important to note that while the broader family of fluorinated benzothiazoles has been explored, specific experimental data for the parent this compound is not extensively available in the public domain.[1] Therefore, this guide will leverage data from structurally related analogs and foundational chemical principles to provide a robust predictive profile for researchers, scientists, and drug development professionals. Every effort has been made to ground these predictions in authoritative data and established scientific reasoning.
Molecular Structure and Conformation
The foundational structure of this compound consists of a benzene ring fused to a thiazole ring, with a fluorine atom substituted at the 6-position of the bicyclic system.[4] The resulting molecule is a planar aromatic system.
Caption: Molecular structure of this compound.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The aromatic protons will exhibit characteristic shifts and coupling patterns influenced by the fluorine atom. The protons on the benzene ring will show coupling to the fluorine nucleus (nJHF), which is crucial for confirming the position of the fluorine substituent.[5]
-
13C NMR: The carbon spectrum will show distinct signals for each carbon atom in the benzothiazole core. The carbon atom directly bonded to the fluorine (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (1JCF), a hallmark of fluorinated aromatic compounds.
-
19F NMR: A single resonance is expected in the 19F NMR spectrum, with its chemical shift being indicative of the electronic environment of the fluorine atom on the benzothiazole ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
-
C=N stretching: A strong absorption band in the region of 1600-1620 cm-1, characteristic of the thiazole ring.[5]
-
C-F stretching: A strong absorption band in the 1000-1100 cm-1 region.
-
Aromatic C-H stretching: Typically observed above 3000 cm-1.
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm-1 region.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound. Under electron impact (EI) ionization, the molecule is expected to show a prominent molecular ion peak (M+).[5] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Physicochemical Data
The following table summarizes the predicted and experimentally determined physicochemical properties of this compound and its close analogs. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | This compound (Predicted/Inferred) | 2-Amino-6-fluorobenzothiazole (Experimental) | 6-Fluorobenzo[d]isothiazol-5-amine (Experimental) | Benzothiazole (Experimental) |
| Molecular Formula | C7H4FNS | C7H5FN2S | C7H5FN2S | C7H5NS |
| Molecular Weight ( g/mol ) | 153.18 | 168.19[6] | 168.19[7] | 135.19[8] |
| Melting Point (°C) | Data not available | 183-185 | Data not available | 2[8] |
| Boiling Point (°C) | Data not available | Data not available | Data not available | 228[8] |
| Solubility | Expected to be slightly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform.[8] | Data not available | Data not available | Slightly soluble in water; soluble in alcohol and carbon disulfide.[8] |
| pKa (Predicted) | Expected to be weakly basic. | 4.2 (basic)[3] | Data not available | 2.45 |
| LogP (Predicted) | ~2.0 | 1.95[3] | 2.0176[7] | 2.04 |
Electronic Properties and Reactivity
The fluorine atom at the 6-position significantly influences the electronic properties of the benzothiazole ring system through its inductive and resonance effects.
Caption: Inductive and resonance effects of the fluorine substituent.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to the non-fluorinated parent compound.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the benzene ring, which is an electron-donating resonance effect. However, for halogens, the inductive effect typically outweighs the resonance effect.
The net result of these electronic influences is a modulation of the reactivity of the benzothiazole core. For instance, in electrophilic nitration, the regioselectivity can be challenging due to the interplay of these effects and the directing influence of the thiazole ring.[9]
Experimental Protocols for Characterization
The following are generalized protocols for the physicochemical characterization of a novel compound like this compound.
Workflow for Physicochemical Characterization
Caption: A generalized workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
1H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
13C NMR Acquisition: Acquire a carbon spectrum using the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
19F NMR Acquisition: Acquire a fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the 19F nucleus.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent (e.g., methanol, acetonitrile) for techniques like electrospray ionization (ESI) or as a solid for electron impact (EI).
-
Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
High-Resolution MS (HRMS): For accurate mass measurement, utilize an instrument capable of high resolution (e.g., Orbitrap, FT-ICR) to confirm the elemental composition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate technique, such as a KBr pellet (for solids), a thin film on a salt plate (for oils), or in a solution cell. For Attenuated Total Reflectance (ATR), place the solid or liquid sample directly on the ATR crystal.
-
Spectrum Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm-1.
-
Background Subtraction: Run a background spectrum of the empty sample holder or solvent and subtract it from the sample spectrum to remove atmospheric and solvent absorptions.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Safety and Handling
While specific toxicological data for this compound is not available, it is prudent to handle it with the care afforded to all novel chemical entities. Based on safety data for related compounds, the following precautions should be taken:[10][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]
Conclusion
This compound represents an intriguing yet underexplored member of the pharmacologically significant benzothiazole family. This guide has provided a comprehensive overview of its predicted physicochemical properties, grounded in the established characteristics of its close structural analogs and fundamental chemical principles. The provided experimental protocols offer a clear roadmap for the empirical validation of these properties. As the demand for novel therapeutic agents continues to grow, a thorough understanding of the fundamental physicochemical characteristics of scaffolds like this compound is paramount for the rational design and development of the next generation of medicines.
References
- Navigating the Synthesis of 6-Fluorobenzo[d]thiazol-5-amine: A Technical Support Guide. Benchchem.
- 6-Fluorobenzo[d]thiazol-5-amine: An Examination of a Novel Chemical Entity. Benchchem.
- Buy 6-Fluoro-2-iodobenzo[d]thiazole | 1188247-97-3. Smolecule.
- Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. Abstract.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. ResearchGate.
- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
- Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research. Benchchem.
- 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954. PubChem.
- 2-Amino-6-fluorobenzothiazole 99 348-40-3. Sigma-Aldrich.
- 2768029-21-4 | 6-Fluorobenzo[d]isothiazol-5-amine. ChemScene.
- 7-Fluorobenzo[d]isothiazole. AK Scientific, Inc.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 2-Amino-6-fluorobenzothiazole(348-40-3) 1H NMR spectrum. ChemicalBook.
- 78364-55-3|6-Fluoro-2-hydrazinylbenzo[d]thiazole|BLD Pharm.
- N/A|this compound-2-thiol|BLD Pharm.
- BLD Pharmatech.
- Benzothiazole | C7H5NS | CID 7222. PubChem - NIH.
- d4ob01725k1.pdf. The Royal Society of Chemistry.
- Independent Validation of 6-Fluorobenzo[d]thiazol-5-amine's Therapeutic Potential: A Comparative Analysis. Benchchem.
- Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[1][10][14] Triazole Analogues. ResearchGate.
- Physicochemical properties of the synthesized thiazole derivatives. ResearchGate.
- 399-73-5|6-Fluoro-2-methylbenzo[d]thiazole|BLD Pharm.
- This compound | 118220-71-6. Sigma-Aldrich.
- This compound | 118220-71-6. Sigma-Aldrich.
- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central.
- Benzothiazole. Wikipedia.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- An Overview of Thiazole Derivatives and its Biological Activities.
- The in silico physicochemical properties of thiazole derivatives.... ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiazole - Wikipedia [en.wikipedia.org]
- 5. Buy 6-Fluoro-2-iodobenzo[d]thiazole | 1188247-97-3 [smolecule.com]
- 6. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Exploring the Chemical Space Around the 6-Fluorobenzo[d]thiazole Core: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-fluorobenzo[d]thiazole scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents and molecular probes. The strategic incorporation of a fluorine atom at the 6-position profoundly influences the molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] This technical guide provides an in-depth exploration of the chemical space surrounding the this compound core. We will delve into its synthesis, reactivity, and functionalization, with a strong emphasis on the rationale behind synthetic choices. Furthermore, we will examine its extensive applications in drug discovery, supported by quantitative data and mechanistic insights into its biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile heterocyclic system.
The this compound Core: Physicochemical Properties and Synthetic Access
The this compound core is a bicyclic heterocyclic system where a benzene ring is fused to a thiazole ring, with a fluorine atom substituted at the 6-position. This seemingly simple modification has profound implications for drug design.
The Influence of the Fluorine Atom
The introduction of a fluorine atom, the most electronegative element, imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.[4]
-
Enhanced Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state at physiological pH and improving cell permeability.[1][4]
-
Increased Lipophilicity: In many cases, the introduction of a fluorine atom can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]
Synthetic Strategies for the this compound Core
The primary route to the this compound core typically involves the construction of the thiazole ring onto a pre-fluorinated benzene derivative. A common and versatile starting material is 2-amino-6-fluorobenzothiazole, which can be synthesized from commercially available precursors like 3-chloro-4-fluoroaniline.[5][6]
Experimental Protocol: Synthesis of 2-amino-6-fluoro-7-chloro(1,3)benzothiazole [7]
-
Step 1: Reaction Setup: To 20 ml of glacial acetic acid, cooled below room temperature, add 8 g (0.08 mol) of potassium thiocyanate and 1.45 g (0.01 mol) of 4-fluoro-3-chloroaniline.
-
Step 2: Bromination: Place the mixture in a water bath and stir with a magnetic stirrer while adding 1.6 ml of bromine in 6 ml of glacial acetic acid from a dropping funnel at a rate that maintains the temperature below room temperature.
-
Step 3: Reaction and Work-up: After the addition of bromine, stir the solution for 2 hours below room temperature and then for 10 hours at room temperature. An orange precipitate will form. Add 6 ml of water and heat the slurry to 85°C, then filter while hot.
-
Step 4: Isolation: Cool the combined filtrate and neutralize with ammonia solution to a pH of approximately 6.0. Collect the resulting dark yellow precipitate.
-
Step 5: Purification: Recrystallize the crude product from a 1:1 mixture of benzene and ethanol after treatment with animal charcoal at 80°C to yield the purified product.
Navigating the Chemical Space: Functionalization of the this compound Core
The this compound core offers multiple sites for chemical modification, allowing for a systematic exploration of the surrounding chemical space to optimize biological activity and pharmacokinetic properties. The primary points of diversification are the 2-position of the thiazole ring and the remaining positions on the benzene ring (C4, C5, and C7).
Reactivity of the Core: A Tale of Two Rings
The reactivity of the this compound core is a fascinating interplay of the electron-donating and -withdrawing effects of its constituent parts.
-
Electrophilic Aromatic Substitution: The benzene ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused thiazole ring and the inductive effect of the fluorine atom.[8][9][10] However, the fluorine atom, despite being deactivating, is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, stabilizing the cationic intermediate (Wheland intermediate).[8][10][11] Therefore, electrophilic substitution, when it occurs, is expected to be directed to the positions ortho and para to the fluorine atom, which are the C5 and C7 positions. The fused thiazole ring generally directs electrophilic attack to the benzene ring.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, enhanced by the fluorine atom and the thiazole ring, makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by strong electron-withdrawing groups.[12][13] The fluorine atom itself can act as a leaving group in SNAr reactions, especially when there are strong activating groups ortho or para to it.[13]
-
Functionalization of the Thiazole Ring: The C2 position of the thiazole ring is the most common site for modification. The 2-amino group of 2-amino-6-fluorobenzothiazole serves as a versatile handle for a wide range of transformations, including acylation, alkylation, and the formation of Schiff bases, ureas, and thioureas.[7] Halogenation at the 2-position, typically with bromine or iodine, provides a key intermediate for palladium-catalyzed cross-coupling reactions.
Key Functionalization Strategies
2.2.1. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and heteroaryl substituents at the 2-position of the 6-fluorobenzothiazole core. This is typically achieved by first halogenating the 2-position.
Experimental Protocol: General Procedure for Ligand-free Suzuki Coupling of 2-bromo-6-fluorobenzothiazole derivatives [14]
-
Step 1: Reaction Setup: In an oven-dried round-bottom flask, mix the 2-bromo-6-fluorobenzothiazole derivative (1.0 equivalent), the desired boronic acid derivative (1.1 equivalents), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 equivalents).
-
Step 2: Solvent Addition and Degassing: Add dioxane (6 mL) and water (3 mL) to the mixture. Bubble argon through the reaction mixture for 5 minutes.
-
Step 3: Reaction: Heat the mixture at reflux for 4 hours under an argon atmosphere.
-
Step 4: Work-up and Isolation: After cooling, process the reaction mixture for product isolation and purification.
2.2.2. Direct C-H Functionalization
Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-functionalization (e.g., halogenation).[15][16] Palladium- or rhodium-catalyzed C-H activation can be employed to directly couple aryl or alkyl groups to the benzothiazole core, often with high regioselectivity.[15][17][18]
Visualization of Functionalization Pathways
Caption: Key synthetic pathways for the functionalization of the this compound core.
Applications in Medicinal Chemistry and Beyond
The this compound scaffold is a cornerstone in the development of a wide range of biologically active molecules.
Anticancer Activity
Derivatives of 6-fluorobenzothiazole have demonstrated potent anticancer activity against a variety of cancer cell lines, including breast, colon, lung, and leukemia.[19][20][21] The mechanisms of action are often multifaceted and include:
-
Kinase Inhibition: Many 6-fluorobenzothiazole derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as tyrosine kinases.[22]
-
Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[19][23] Some derivatives achieve this by suppressing the activation of NF-κB, which in turn inhibits the expression of pro-inflammatory and anti-apoptotic proteins like COX-2 and iNOS.[23]
-
Tubulin Polymerization Inhibition: Certain derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[1]
Table 1: Anticancer Activity of Selected 6-Fluorobenzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-Arylbenzothiazole | Leukemia (THP-1) | 0.9 - 1.0 | Cytotoxicity | [1] |
| Hydrazone derivative | Cervical (HeLa) | 2.41 | Apoptosis Induction | [11] |
| Hydrazone derivative | Kidney (COS-7) | 4.31 | Apoptosis Induction | [11] |
| 2-Arylbenzothiazole | Breast (MCF-7) | 1.94 - 3.46 | Tubulin Polymerization Inhibition | [1] |
Antimicrobial and Antifungal Activity
The 6-fluorobenzothiazole core is also a key component of potent antimicrobial and antifungal agents.[6][24][25] The mechanism of antibacterial action for some derivatives involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[26]
PET Imaging Agents for Alzheimer's Disease
Derivatives of 6-fluorobenzothiazole have been successfully developed as Positron Emission Tomography (PET) imaging agents for the in vivo detection of β-amyloid plaques, a hallmark of Alzheimer's disease. The fluorine-18 isotope is a commonly used positron emitter for PET imaging. The design of these agents requires a careful balance of properties, including high binding affinity for β-amyloid plaques, good brain penetration, and appropriate pharmacokinetics for clear imaging.[27]
Applications in Materials Science
The electron-withdrawing nature of the fluorinated benzothiadiazole core, a close structural relative of 6-fluorobenzothiazole, makes it a valuable building block for organic electronic materials.[26][28][29][30] These materials are used in the fabrication of:
-
Organic Field-Effect Transistors (OFETs)
-
Organic Photovoltaics (OPVs)
-
Organic Light-Emitting Diodes (OLEDs)
The incorporation of the 6-fluorobenzothiazole moiety can help to tune the energy levels of organic semiconductors, leading to improved charge transport and device performance.[28][30][31]
Structure-Activity Relationships (SAR)
The biological activity of 6-fluorobenzothiazole derivatives is highly dependent on the nature and position of substituents. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the key structural features that govern their potency.[1][23][28]
-
Role of the 6-Fluoro Group: As previously discussed, the fluorine atom at the 6-position generally enhances cytotoxic activity against cancer cell lines.[1][32]
-
Substituents at the 2-Position: The nature of the substituent at the 2-position of the benzothiazole ring is a critical determinant of biological activity. For anticancer agents, aryl groups, often with specific substitution patterns, are frequently found to be optimal. For antimicrobial agents, a variety of functional groups can be tolerated.
-
Hydrophobicity and Electronic Properties: GQSAR analyses have revealed that hydrophobic groups at certain positions can potentiate anticancer activity.[1][19][23] Electronic properties of the substituents also play a crucial role in modulating activity.
Sources
- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijfans.org [ijfans.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. youtube.com [youtube.com]
- 9. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. rsc.org [rsc.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. jchr.org [jchr.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 28. nbinno.com [nbinno.com]
- 29. nbinno.com [nbinno.com]
- 30. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. libra.article2submit.com [libra.article2submit.com]
A Technical Guide to the Anthelmintic Potential of 6-Fluoro Benzothiazole Compounds
This guide provides an in-depth exploration of 6-fluoro substituted benzothiazole derivatives as a promising class of anthelmintic agents. We will dissect the synthetic strategies, methodologies for biological evaluation, underlying mechanisms of action, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development, offering both foundational knowledge and field-proven insights into this important chemical scaffold.
Introduction: The Imperative for Novel Anthelmintics and the Promise of Benzothiazoles
Helminthiasis, or parasitic worm infection, remains a significant global health and economic challenge, affecting billions of people and livestock worldwide.[1] The escalating issue of drug resistance to existing anthelmintics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action.[1] The benzothiazole nucleus, a heterocyclic scaffold containing fused benzene and thiazole rings, has emerged as a "magic moiety" or "wonder nucleus" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[2][3] Derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[2][4][5]
The introduction of a fluorine atom at the 6-position of the benzothiazole ring is a strategic chemical modification. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Studies have indicated that substitution with electron-withdrawing groups, such as fluorine, at the 6-position of the benzothiazole ring often enhances biological activity, making 6-fluoro benzothiazoles a particularly attractive area for anthelmintic research.[6]
Synthetic Pathways to 6-Fluoro Benzothiazole Derivatives
The foundational step in developing these compounds is the synthesis of the core scaffold, typically 2-amino-6-fluoro-7-chloro-1,3-benzothiazole. This intermediate serves as a versatile building block for further derivatization.
Core Scaffold Synthesis: 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole
The synthesis is reliably achieved through an oxidative cyclization reaction. The causality behind this choice of pathway lies in its efficiency and the ready availability of starting materials.
Experimental Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve potassium thiocyanate (KCNS) in glacial acetic acid, cooling the mixture below room temperature. This exothermic dissolution requires cooling to maintain control over the reaction rate.
-
Addition of Aniline: Slowly add 3-chloro-4-fluoro aniline to the cooled solution. Glacial acetic acid serves as both a solvent and a proton source to facilitate the reaction.[7]
-
Bromination and Cyclization: While stirring vigorously, add a solution of bromine in glacial acetic acid dropwise. The rate of addition is critical to ensure the temperature does not rise significantly, preventing unwanted side reactions. Bromine acts as the oxidizing agent that drives the cyclization of the intermediate thiourea derivative to form the benzothiazole ring.[8]
-
Isolation and Purification: After the addition is complete, the reaction mixture is stirred for several hours. The product is then precipitated by pouring the mixture into crushed ice. The resulting solid is filtered, dried, and recrystallized from a suitable solvent like an ethanol/benzene mixture to yield the pure 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole.[7]
Caption: Synthesis of 6-Fluoro Benzothiazole Derivatives.
Derivatization at the 2-Amino Position
The 2-amino group of the benzothiazole core is a key handle for introducing chemical diversity. Common strategies include the formation of Schiff bases and subsequent cyclization to form thiazolidinones.
-
Schiff's Base Formation: Reacting the 2-amino-6-fluoro-7-chloro benzothiazole with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid or HCl) in an alcoholic solvent yields the corresponding Schiff's bases (imines).[8]
-
Thiazolidinone Synthesis: The synthesized Schiff's base can then be cyclized with thioglycolic acid (mercaptoacetic acid) to produce 3-(7-chloro-6-fluoro-benzo[d]thiazol-2-yl)-2-(substituted-phenyl)thiazolidin-4-ones. This reaction adds another heterocyclic ring system, which can significantly impact biological activity.[2]
In Vitro Anthelmintic Activity Evaluation
A robust and reproducible in vitro assay is the cornerstone of primary screening. The earthworm model (Pheretima posthuma) is widely used for this purpose. This model is chosen for its anatomical and physiological resemblance to intestinal roundworms, its low cost, and its ready availability.
Self-Validating Experimental Protocol: Earthworm Assay
This protocol is designed to be self-validating through the mandatory inclusion of positive and negative controls.
-
Worm Collection and Preparation: Collect adult Indian earthworms (Pheretima posthuma) of approximately equal size. Wash them with normal saline to remove any adhering fecal matter.
-
Test Solution Preparation: Prepare stock solutions of the synthesized 6-fluoro benzothiazole compounds in a minimal amount of Dimethyl sulfoxide (DMSO). From this stock, prepare the desired test concentrations (e.g., 50, 100, 150 µg/mL) using a suitable vehicle.[2]
-
Control Preparation:
-
Positive Control: Prepare a solution of a standard anthelmintic drug, such as Albendazole, at the same concentrations as the test compounds.[2] This validates that the assay can detect a known active compound.
-
Negative Control: Use the vehicle (DMSO and saline) alone. This ensures that the solvent has no intrinsic anthelmintic activity.[2]
-
-
Assay Execution: Place six earthworms of similar size in each petri dish containing 25 mL of the prepared test or control solutions.
-
Observation and Data Collection: Observe the worms and record two key parameters:
-
Time of Paralysis (P): Determined by observing no movement except when shaken vigorously.
-
Time of Death (D): Ascertained by placing the worms in warm water (50°C), which stimulates movement if they are alive. A complete lack of movement confirms death.
-
-
Data Analysis: Record the results and compare the mean time for paralysis and death for the test compounds against the positive and negative controls.
Caption: In Vitro Anthelmintic Screening Workflow.
Data Presentation and Analysis
The quantitative data generated from the in vitro screening should be summarized in a clear, structured table to facilitate comparison and structure-activity relationship analysis.
| Compound ID | Substitution at 2-position | Concentration (µg/mL) | Time to Paralysis (min) | Time to Death (min) |
| BT-1 | -NH-Diphenylamine | 100 | 45 | 70 |
| BT-2 | -NH-Dimethylamine | 100 | 38 | 62 |
| BT-3 | -NH-Morpholine | 100 | 52 | 85 |
| Albendazole | (Standard) | 100 | 15 | 35 |
| Control | (DMSO) | - | No Paralysis/Death | No Paralysis/Death |
| Note: Data is representative and synthesized from descriptions in cited literature for illustrative purposes.[2] |
Proposed Mechanism of Action
While the precise mechanism for many novel compounds is still under investigation, the anthelmintic action of benzothiazoles is widely believed to be analogous to that of benzimidazole anthelmintics like albendazole.[1][9] The primary molecular target is β-tubulin .
-
Binding to β-Tubulin: The benzothiazole compound binds to a specific site on the β-tubulin subunit of the parasite.[1]
-
Inhibition of Microtubule Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules. Microtubules are essential cytoskeletal proteins vital for numerous cellular functions.[1]
-
Disruption of Cellular Functions: The disruption of the microtubule network leads to a cascade of downstream effects:
-
Impaired Glucose Uptake: The parasite's intestinal cells can no longer absorb nutrients, particularly glucose, from the host.[9]
-
Depletion of Glycogen Reserves: With glucose uptake blocked, the parasite is forced to deplete its stored energy reserves (glycogen), leading to starvation.[9]
-
Inhibition of Cell Division and Motility: The lack of functional microtubules halts processes like cell division (mitosis), intracellular transport, and maintenance of cell shape, ultimately leading to paralysis and death.[10]
-
The antimitotic activity observed in related 6-fluoro-triazolo-benzothiazole analogues further supports the hypothesis of tubulin inhibition as a key mechanism.[11][12]
Caption: Proposed Mechanism of Anthelmintic Action.
Structure-Activity Relationship (SAR)
Analysis of preliminary data from various studies reveals key structural features that influence the anthelmintic activity of 6-fluoro benzothiazole compounds.
-
The 6-Fluoro Group: The presence of the electron-withdrawing fluorine atom at position 6 is consistently associated with enhanced activity compared to unsubstituted or electron-donating group-substituted analogues.[6] This is likely due to favorable changes in the molecule's electronic properties and its ability to interact with the target site.
-
Substitutions at the 7-Position: The presence of a chloro group at position 7, as seen in many synthesized examples, often contributes positively to the overall activity, creating a di-halogenated phenyl ring within the benzothiazole system.[2][8]
-
Modifications at the 2-Amino Position: The nature of the substituent attached to the 2-amino group significantly modulates potency. Incorporating different amine moieties (aliphatic, aromatic, heterocyclic) allows for fine-tuning of the compound's lipophilicity and steric properties, which affects its ability to reach and bind to the target.[2][13] For example, some studies show that smaller aliphatic amines may lead to faster paralysis and death times compared to bulkier aromatic or heterocyclic amines.[2]
Conclusion and Future Directions
6-fluoro benzothiazole derivatives represent a highly promising scaffold for the development of new anthelmintic drugs. Their straightforward synthesis, coupled with potent in vitro activity, makes them attractive candidates for further investigation. The likely mechanism of action via tubulin inhibition offers a validated target, while the rich chemistry of the benzothiazole nucleus provides ample opportunity for structural optimization.
Future research should focus on:
-
Broad-Spectrum Screening: Moving beyond the Pheretima model to test lead compounds against a panel of clinically and veterinarily relevant parasitic nematodes, cestodes, and trematodes.
-
In Vivo Efficacy and Toxicology: Advancing the most potent compounds to in vivo studies using infected rodent models to assess their efficacy, pharmacokinetic profiles, and safety.
-
Mechanism of Action Validation: Employing molecular docking studies and biochemical assays (e.g., tubulin polymerization assays) to confirm the interaction with β-tubulin.[11]
-
Lead Optimization: Systematically modifying the substituents at the 2-position and exploring other substitutions on the benzothiazole ring to maximize potency and minimize potential host toxicity.
By pursuing these avenues, the scientific community can harness the potential of 6-fluoro benzothiazoles to combat the persistent threat of helminthiasis.
References
- Ravi Sankar Reddy D., et al. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(1):111-114. [Link]
- Sathe BS, et al. (2011). Anthelmintic Activity of Newly Synthesized Moities of Fluoro Benzothiazole Schiff's Base. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1):510-515. [Link]
- Abdel-Rahman, H. M., et al. (2017). Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II. RSC Advances, 7(12), 7123-7135. [Link]
- Siddiqui, N., et al. (2011). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2363-2374. [Link]
- Gaware Vinayak M., et al. (2017). Synthesis and evaluation of benzothiazole derivatives for anthelmintic activity. European Journal of Pharmaceutical and Medical Research, 4(9), 612-617. [Link]
- Jagtap, V. A., et al. (2012). Synthesis and anthelmintic activity for 6-fluoro, 7-substituted (1,3)benzothiazole.
- El-Sayed, N. N. E., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
- Reddy, D. R. S., & Sudhakar, D. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Ravi Sankar Reddy, D., et al. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 6(1):153-157. [Link]
- McCracken, R. O., et al. (1982). Structure-activity relationships of benzothiazole and benzimidazole anthelmintics: a molecular modeling approach to in vivo drug efficacy. Semantic Scholar. [Link]
- Lanusse, C., & Lifschitz, A. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual. [Link]
- Haugwitz, R. D., et al. (1982). Antiparasitic agents. 5. Synthesis and anthelmintic activities of novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles and benzothiazoles. Journal of Medicinal Chemistry, 25(8), 969-974. [Link]
- Peršić, M., et al. (2007). Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo.
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole.
- Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry, 15(12), 1019-1051. [Link]
- Kim, K. H., et al. (2016). In Vitro Anthelmintic Effect of Selected Agents Against Microcotyle sebastis and Microcotyle caudata, the Gill Monogenean Parasites of Rockfish, Sebastes spp. Journal of Fish Diseases, 39(11), 1383-1391. [Link]
- Naresh, V., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(4), 887-894. [Link]
- Naresh, V., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues.
Sources
- 1. Design, facile synthesis and anthelmintic activity of new O-substituted 6-methoxybenzothiazole-2-carbamates. Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships of benzothiazole and benzimidazole anthelmintics: a molecular modeling approach to in vivo drug efficacy. | Semantic Scholar [semanticscholar.org]
- 10. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. ejpmr.com [ejpmr.com]
Methodological & Application
A Comprehensive Guide to the Synthesis of 6-Fluorobenzo[d]thiazol-5-amine from 4-Fluoroaniline
An Application Note for Medicinal and Process Chemistry
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated aminobenzothiazoles like 6-fluorobenzo[d]thiazol-5-amine represent highly valuable building blocks for drug discovery. However, a direct, well-established protocol for the synthesis of this specific isomer is not readily available in public literature, presenting a challenge for researchers.[1][2] This application note provides a detailed, theoretically-grounded, and field-tested multi-step synthetic pathway starting from the readily available precursor, 4-fluoroaniline. We will elucidate the causality behind experimental choices, provide step-by-step protocols, and address critical process parameters to ensure scientific integrity and reproducibility.
Overall Synthetic Strategy
The synthesis of 6-fluorobenzo[d]thiazol-5-amine is most plausibly achieved through a four-step sequence. This strategy involves the initial construction of the 6-fluorobenzothiazole core, followed by functional group manipulations to install the desired amine at the C5 position. The proposed pathway is as follows:
-
Step 1: Hugershoff Cyclization - Synthesis of 2-amino-6-fluorobenzothiazole from 4-fluoroaniline via reaction with potassium thiocyanate and subsequent oxidative cyclization with bromine.[3][4]
-
Step 2: Deamination - Removal of the 2-amino group from 2-amino-6-fluorobenzothiazole to yield the core 6-fluorobenzothiazole intermediate.[3]
-
Step 3: Regioselective Nitration - Electrophilic aromatic substitution on 6-fluorobenzothiazole to introduce a nitro group at the C5 position, yielding 6-fluoro-5-nitrobenzo[d]thiazole.[1]
-
Step 4: Nitro Group Reduction - Reduction of the 5-nitro group to the target 5-amino group, completing the synthesis of 6-fluorobenzo[d]thiazol-5-amine.[1][3]
This strategic sequence is designed to manage the regiochemical challenges associated with functionalizing the benzothiazole ring.
Figure 1: Proposed four-step synthetic pathway.
Part 1: Synthesis of 2-Amino-6-fluorobenzothiazole (Intermediate 1)
Principle and Mechanism
The formation of the 2-aminobenzothiazole core from an aniline derivative is a classic and robust transformation. The most common method, a variation of the Hugershoff reaction, proceeds in two main stages.[4] First, the starting aniline (4-fluoroaniline) reacts with a thiocyanate salt in an acidic medium to form a 1-(4-fluorophenyl)thiourea intermediate.[2] In the second stage, this thiourea derivative undergoes an oxidative intramolecular cyclization induced by an electrophilic halogen, typically bromine. The bromine activates the sulfur atom, facilitating an electrophilic attack on the electron-rich aromatic ring, leading to the formation of the fused thiazole ring system.[2][5]
Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole
-
Reagents and Materials:
-
4-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution (for neutralization)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-fluoroaniline (e.g., 0.1 mol) in glacial acetic acid (e.g., 150 mL).
-
Add potassium thiocyanate (KSCN) (e.g., 0.4 mol) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Prepare a solution of bromine (e.g., 0.08 mol) in glacial acetic acid (e.g., 30 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature is maintained below 10 °C.[5] The formation of a thick orange precipitate is expected.
-
After the addition is complete, continue stirring the mixture at a low temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 10-12 hours.[5]
-
Quench the reaction by the careful addition of water.
-
Filter the resulting precipitate and wash it thoroughly with water to remove inorganic salts.
-
Suspend the crude solid in water and neutralize the mixture with a concentrated ammonia solution to a pH of ~6.0.
-
Collect the yellow precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield pure 2-amino-6-fluorobenzothiazole.[2]
-
Data Presentation
| Parameter | Value / Condition | Rationale & Reference |
| Molar Ratio (Aniline:KSCN:Br₂) | 1 : 4 : 0.8 (approx.) | An excess of KSCN is used to drive the formation of the thiourea intermediate.[5] |
| Temperature Control | 0-10 °C during Br₂ addition | The bromination and cyclization steps are exothermic; low temperature minimizes side reactions and ensures safety.[3] |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and an acidic catalyst for the initial thiourea formation.[5] |
| Typical Yield | 65-75% | Dependent on strict temperature control and purification efficiency. |
| Melting Point | 183-185 °C | A key characterization parameter for the product. |
Expertise & Safety Insights
-
Criticality of Temperature: Maintaining a low temperature during the bromine addition is the most critical parameter for achieving a good yield and purity. Loss of control can lead to the formation of polybrominated byproducts.
-
Safety: Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[4] A solution of sodium thiosulfate should be kept on hand to neutralize any spills.
Part 2: Synthesis of 6-Fluorobenzothiazole (Intermediate 2)
Principle and Mechanism
To enable selective nitration at the C5 position in the subsequent step, the highly activating 2-amino group must first be removed. Direct nitration of 2-amino-6-fluorobenzothiazole would likely lead to a complex mixture of products due to the strong activating and directing effects of the amino group, as well as potential reactions on the amino group itself. The deamination can be accomplished via a Sandmeyer-type reaction. The 2-amino group is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then reduced to remove the N₂ group, typically using a reducing agent like hypophosphorous acid (H₃PO₂), to yield 6-fluorobenzothiazole.
Experimental Protocol: Deamination
-
Suspend 2-amino-6-fluorobenzothiazole (0.1 mol) in a mixture of ethanol and concentrated sulfuric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (0.11 mol) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes to ensure complete diazotization.
-
Slowly add hypophosphorous acid (50% solution, 0.2 mol) to the reaction mixture. Vigorous nitrogen evolution will occur.
-
Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.
-
Pour the mixture into ice water and neutralize with sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Part 3: Synthesis of 6-Fluoro-5-nitrobenzo[d]thiazole (Intermediate 3)
Principle and Mechanism
This step involves the electrophilic nitration of the 6-fluorobenzothiazole core. The electrophile is the highly reactive nitronium ion (NO₂⁺), which is generated in situ from the reaction between a strong nitric acid source and concentrated sulfuric acid.[6]
Figure 2: Generation of the nitronium ion electrophile.
The regioselectivity of the nitration is a critical consideration. The fluorine atom at C6 is an ortho-, para-directing deactivator. The thiazole ring is deactivating. The position ortho to the fluorine atom (C5) is activated for electrophilic attack. While some formation of the C7 isomer is possible, careful control of reaction conditions can favor the desired C5 substitution.[1]
Experimental Protocol: Nitration of 6-Fluorobenzothiazole
-
Reagents and Materials:
-
6-Fluorobenzothiazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice-salt bath
-
-
Procedure:
-
In a flask equipped with a stirrer and thermometer, add concentrated sulfuric acid (e.g., 20 mL) and cool it to 0 °C in an ice-salt bath.
-
Slowly and portion-wise, add 6-fluorobenzothiazole (e.g., 32.6 mmol) to the cold acid, ensuring the temperature does not rise above 5 °C.[1]
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 35.9 mmol) to concentrated sulfuric acid (e.g., 10 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of 6-fluorobenzothiazole over 30-45 minutes, maintaining the internal temperature strictly between 0 and 5 °C.[1]
-
Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed extensively with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution.
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.[1]
-
Data Presentation
| Parameter | Value / Condition | Rationale & Reference |
| Reagent | Fuming HNO₃ / H₂SO₄ | A strong nitrating system required to overcome the deactivated ring.[1] |
| Temperature | 0-5 °C | Critical for controlling the exothermic reaction and maximizing regioselectivity towards the C5 isomer. Higher temperatures can lead to undesired isomers (C4, C7) and di-nitration.[1] |
| Reaction Time | 2-3 hours | Sufficient time for reaction completion; prolonged times may increase byproduct formation. Monitor by TLC.[1] |
Expertise & Safety Insights
-
Regioselectivity: The primary challenge in this step is achieving selective nitration at the C5 position. Low temperature is the most important factor.[1]
-
Safety: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care in a fume hood using appropriate PPE. The addition of reagents must be slow and controlled to manage the highly exothermic nature of the reaction.
Part 4: Synthesis of 6-Fluorobenzo[d]thiazol-5-amine (Final Product)
Principle and Mechanism
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. This is a standard transformation in organic synthesis with several reliable methods available. A common and effective method for this transformation is the use of a metal-acid system, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[1] In this reaction, the tin(II) acts as the reducing agent, donating electrons to the nitro group, while the acid provides the necessary protons. Other methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using iron powder in acetic or hydrochloric acid.[3] The choice of method often depends on the presence of other reducible functional groups and the desired scale of the reaction.
Experimental Protocol: Reduction of 6-Fluoro-5-nitrobenzo[d]thiazole
-
Reagents and Materials:
-
6-Fluoro-5-nitrobenzo[d]thiazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (for extraction)
-
-
Procedure:
-
Suspend 6-fluoro-5-nitrobenzo[d]thiazole (e.g., 20.2 mmol) in concentrated hydrochloric acid (e.g., 50 mL) in a round-bottom flask with stirring.
-
Prepare a solution of tin(II) chloride dihydrate (e.g., 101 mmol, 5 eq.) in concentrated HCl (e.g., 20 mL).
-
Add the SnCl₂ solution dropwise to the stirred suspension of the nitro compound.
-
Heat the reaction mixture to 80 °C and maintain stirring for 3 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the mixture to room temperature and then pour it onto crushed ice.
-
Carefully basify the acidic mixture to a pH of 8-9 using a saturated solution of sodium bicarbonate. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-fluorobenzo[d]thiazol-5-amine.
-
Data Presentation: Comparison of Reduction Methods
| Method | Reducing Agent | Conditions | Pros | Cons & Reference |
| Metal-Acid | SnCl₂ / HCl | 80 °C, 3h | High yield, reliable, tolerates many functional groups. | Requires removal of tin salts during work-up.[1] |
| Metal-Acid | Fe / HCl or AcOH | Reflux | Inexpensive, environmentally benign iron salts. | Can require longer reaction times, vigorous stirring needed.[3] |
| Catalytic Hydrogenation | H₂ (balloon or Parr), Pd/C | RT, MeOH/EtOAc | Clean reaction, easy work-up (filtration). | Requires specialized hydrogenation equipment; catalyst can be expensive; may reduce other functional groups.[3] |
References
- Benzothiazole synthesis - Organic Chemistry Portal.
- Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones - Organic Chemistry Portal.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis Online.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC - NIH.
- Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents.
- Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents.
- Nitration of 2-Substituted Benzothiazoles - J-STAGE.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - anasazi-instruments.com.
Sources
Application Note & Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 2-amino-6-fluorobenzothiazole, a key intermediate in the development of novel pharmaceutical agents, including antiviral and anticancer drugs.[1] The procedure is based on the well-established Hugerschoff benzothiazole synthesis, which involves the oxidative cyclization of a substituted arylthiourea. We detail a robust method starting from 4-fluoroaniline, potassium thiocyanate, and bromine in a glacial acetic acid medium. This guide offers an in-depth explanation of the reaction mechanism, a detailed step-by-step protocol, safety considerations, characterization techniques, and troubleshooting advice to ensure reproducible, high-yield synthesis for researchers in medicinal chemistry and drug development.
Introduction and Scientific Context
2-Aminobenzothiazoles are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry. Their rigid bicyclic structure and potential for diverse functionalization make them integral to compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, the introduction of a fluorine atom at the 6-position, yielding 2-amino-6-fluorobenzothiazole (CAS No: 348-40-3), can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate.[4]
The synthesis route described herein is a modification of the Hugerschoff reaction, a reliable and scalable method for forming the 2-aminobenzothiazole core.[5] The process begins with the in situ formation of 4-fluorophenylthiourea, which then undergoes an electrophilic attack by bromine, triggering an intramolecular cyclization to yield the target heterocycle. This application note provides the necessary detail to empower researchers to confidently execute this synthesis.
Reaction Mechanism and Rationale
The synthesis proceeds in two primary stages, occurring as a one-pot reaction. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
-
Thiourea Formation: 4-Fluoroaniline reacts with potassium thiocyanate in an acidic medium (glacial acetic acid) to form the N-(4-fluorophenyl)thiourea intermediate. The acid protonates the thiocyanate, making it more susceptible to nucleophilic attack by the aniline.
-
Oxidative Cyclization: Bromine is introduced as a mild oxidizing agent. It facilitates an electrophilic attack on the sulfur atom of the thiourea, forming a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic substitution on the aromatic ring, leading to the cyclized benzothiazole structure. Subsequent elimination of HBr and tautomerization yields the stable aromatic 2-amino-6-fluorobenzothiazole.
The choice of glacial acetic acid as the solvent is critical; it not only facilitates the initial thiourea formation but also serves as a suitable medium for the controlled addition and reaction of bromine.
Caption: Reaction mechanism for the synthesis of 2-amino-6-fluorobenzothiazole.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 moles of the final product. Adjustments can be made, but stoichiometry should be maintained.
Reagents and Materials
| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Amount (g) | Moles | Notes |
| 4-Fluoroaniline | 371-40-4 | C₆H₆FN | 111.12 | 11.11 | 0.10 | Colorless to pale yellow liquid.[6] |
| Potassium Thiocyanate | 333-20-0 | KSCN | 97.18 | 19.44 | 0.20 | White crystalline solid. |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | 150 mL | - | Corrosive liquid. |
| Bromine | 7726-95-6 | Br₂ | 159.81 | 16.0 (5.2 mL) | 0.10 | Highly corrosive and toxic liquid. |
| Ammonia Solution | 1336-21-6 | NH₄OH | 35.04 | ~100 mL | - | 28-30% solution, for neutralization. |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
Equipment
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel (100 mL)
-
Thermometer
-
Reflux condenser
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety Precautions & Hazard Management
This procedure involves hazardous materials and must be performed inside a certified chemical fume hood.
-
4-Fluoroaniline: Toxic if swallowed, inhaled, or absorbed through the skin. Causes irritation.[7][8]
-
Bromine: Extremely corrosive and toxic. Causes severe burns upon contact. Inhalation can be fatal. Handle with extreme caution using appropriate gloves (e.g., Viton or laminate) and eye/face protection.
-
Glacial Acetic Acid: Corrosive and causes burns.
-
Ammonia Solution: Corrosive and respiratory irritant.
-
Personal Protective Equipment (PPE): A lab coat, splash goggles, and chemically resistant gloves are mandatory at all times.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of 2-amino-6-fluorobenzothiazole.
-
Reaction Setup: Equip a 500 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.
-
Initial Mixture: To the flask, add glacial acetic acid (100 mL), followed by 4-fluoroaniline (11.11 g, 0.10 mol). Stir the mixture until the aniline has dissolved. Carefully add potassium thiocyanate (19.44 g, 0.20 mol). Stir to create a suspension.[9]
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.10 mol) in 50 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition. [9] An orange precipitate may form during this time.
-
Reaction at Room Temperature: Once the bromine addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 10-12 hours.[9]
-
Work-up: Quench the reaction by adding 100 mL of water. Heat the mixture to approximately 85 °C to dissolve any solids and then filter the hot solution to remove any insoluble byproducts.[10]
-
Precipitation: Cool the filtrate in an ice bath. Slowly neutralize the solution by adding concentrated ammonia solution (28-30%) while stirring. Monitor the pH with litmus paper or a pH meter until it reaches a pH of ~6.0. A light yellow precipitate of the product will form.[10]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold water to remove any residual salts.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution has color, a small amount of activated charcoal can be added, and the solution filtered while hot. Add hot water dropwise to the hot ethanol solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[9][11]
-
Final Product: Collect the purified, light-yellow crystals by vacuum filtration, wash with a small amount of cold 30% ethanol-water solution, and dry under vacuum. An expected yield is in the range of 80-90%.
Product Characterization
To confirm the identity and purity of the synthesized 2-amino-6-fluorobenzothiazole, the following analytical methods are recommended.
| Parameter | Expected Result | Reference |
| Appearance | Light yellow crystalline solid | [9][10] |
| Molecular Formula | C₇H₅FN₂S | |
| Molecular Weight | 168.19 g/mol | [4] |
| Melting Point | 183-187 °C | [9] |
| FT-IR (KBr, cm⁻¹) | ~3430, 3250 (NH₂ stretch), ~3050 (Ar C-H), ~1615 (C=N), ~1150 (C-F) | [4][9] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~6.7-8.1 (m, 3H, Ar-H), ~6.75 (s, 2H, NH₂) | [9] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; loss during work-up or recrystallization. | Ensure bromine is added slowly at low temperature. Check the quality of reagents. Minimize the amount of solvent used for recrystallization. |
| Dark, Oily Product | Formation of poly-brominated or other side products due to poor temperature control. | Strictly maintain the reaction temperature below 10 °C during bromine addition. |
| Product Fails to Precipitate | Incorrect pH during neutralization. | Ensure the pH is carefully adjusted to ~6.0. Adding too much ammonia can form soluble salts. |
| Impure Product (by NMR/MP) | Incomplete removal of starting materials or byproducts. | Ensure thorough washing of the crude product. Perform a second recrystallization if necessary. |
References
- Benchchem. Synthesis of 6-Fluorobenzo[d]thiazol-5-amine - Technical Support Center.
- Guidechem. How is 2-Amino-6-fluorobenzothiazole synthesized and used in the production of phenothiazine amine?.
- Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity.
- Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
- Sigma-Aldrich. 2-Amino-6-fluorobenzothiazole 99.
- ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
- Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
- PubChem. 2-Amino-6-fluorobenzothiazole.
- Apollo Scientific. 2-Amino-6-(trifluoromethoxy)-1,3-benzothiazole.
- TCI EUROPE N.V. 2-Amino-6-fluorobenzothiazole.
- MySkinRecipes. 2-Amino-6-fluorobenzothiazole.
- Organic & Biomolecular Chemistry. Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product.
- Fisher Scientific. SAFETY DATA SHEET.
- ResearchGate. Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1....
- Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl.
- National Institutes of Health (NIH). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Wikipedia. 4-Fluoroaniline.
- CAMEO Chemicals. 4-FLUOROANILINE.
- PubChem. 4-Fluoroaniline.
Sources
- 1. 2-Amino-6-fluorobenzothiazole [myskinrecipes.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Hugershoff Reaction: A Detailed Guide to the Synthesis of 2-Aminobenzothiazoles
Introduction: The Enduring Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic scaffold is a key component in drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][3] The inherent versatility of the 2-aminobenzothiazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery and development programs.
Among the classical methods for the synthesis of this important pharmacophore, the Hugershoff reaction, first described in 1901, remains a relevant and valuable transformation. This reaction provides a direct route to 2-aminobenzothiazoles through the oxidative cyclization of arylthioureas. This application note provides a detailed exploration of the Hugershoff reaction, including its underlying mechanism, a comprehensive experimental protocol, and key considerations for its successful implementation in a research setting.
Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The Hugershoff reaction proceeds via an electrophilic aromatic substitution mechanism. The key transformation involves the intramolecular cyclization of an N-arylthiourea, facilitated by an oxidizing agent, typically elemental bromine. The reaction can be conceptually broken down into the following key stages:
-
Formation of the Arylthiourea Precursor: The synthesis typically begins with the formation of an N-arylthiourea. This can be achieved through the reaction of an aniline derivative with a thiocyanate salt (such as ammonium or potassium thiocyanate) in the presence of an acid, or by reacting an arylisothiocyanate with an amine.
-
Activation of Bromine and Electrophilic Attack: In the presence of a solvent such as acetic acid or chloroform, elemental bromine acts as the electrophile. The sulfur atom of the thiourea, being nucleophilic, attacks the bromine molecule.
-
Intramolecular Cyclization: The key bond-forming step involves the intramolecular electrophilic attack of the activated sulfur species onto the ortho-position of the aromatic ring of the arylthiourea. This cyclization is favored by the electron-donating nature of the amino and thioamide groups, which activate the aromatic ring towards electrophilic substitution.
-
Aromatization: The resulting intermediate undergoes deprotonation and elimination of hydrogen bromide (HBr) to restore the aromaticity of the benzene ring, yielding the final 2-aminobenzothiazole product.
Diagram of the Hugershoff Reaction Mechanism
Caption: Proposed mechanism of the Hugershoff reaction.
Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol details a representative Hugershoff synthesis of a substituted 2-aminobenzothiazole. For researchers exploring this reaction, it is crucial to adhere to all safety precautions, particularly when handling bromine and strong acids.
Materials and Reagents:
-
p-Chlorophenylthiourea
-
Concentrated Sulfuric Acid (98%)
-
48% Aqueous Hydrobromic Acid (HBr)
-
Methanol
-
Acetone
-
Deionized Water
-
Aqueous Ammonia (28%)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle with temperature controller
-
Ice bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask with p-chlorophenylthiourea (93.3 g, 0.5 mol) and 150 mL of 98% sulfuric acid.
-
Initiation: Begin stirring the mixture and control the temperature at 45-50°C.
-
Addition of Bromine Source: Add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes. Maintain the temperature between 45-50°C during the addition.
-
Reaction Progression: After the complete addition of HBr, maintain the reaction mixture at 45-50°C for an additional 1.5 hours.
-
Heating: Increase the temperature to 65-70°C and continue stirring for 6 hours.
-
Work-up - Precipitation of the Sulfate Salt: Cool the reaction mixture to room temperature. With rapid stirring, carefully add 250 mL of methanol. An exothermic reaction will occur, causing the temperature to rise to approximately 70°C.
-
Isolation of the Sulfate Salt: Cool the mixture in an ice bath to induce precipitation. Filter the precipitated product using a Buchner funnel, wash with three 150 mL portions of acetone, and air dry. This affords the sulfate salt of 2-amino-6-chlorobenzothiazole.
-
Neutralization to the Free Amine: Resuspend the solid sulfate salt in 800 mL of water. Make the mixture basic by the addition of 28% aqueous ammonia with stirring.
-
Final Product Isolation: Filter the solid product, wash thoroughly with water, and dry to obtain 2-amino-6-chlorobenzothiazole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-amino-6-chlorobenzothiazole.
Data Summary and Reaction Parameters
The successful execution of the Hugershoff reaction is contingent upon careful control of several key parameters. The following table summarizes typical conditions and expected outcomes for the synthesis of 2-aminobenzothiazoles via this method.
| Parameter | Typical Range/Value | Notes and Considerations |
| Substrate | Arylthioureas | Electron-donating groups on the aryl ring generally facilitate the reaction. Electron-withdrawing groups may require harsher conditions. |
| Oxidizing Agent | Elemental Bromine (Br₂) | Can be used directly or generated in situ. Other bromine sources like HBr in the presence of an oxidant can also be employed. |
| Solvent | Acetic Acid, Chloroform, Sulfuric Acid | The choice of solvent can influence reaction rate and selectivity. Sulfuric acid can act as both a solvent and a catalyst. |
| Temperature | 30 - 100°C | The optimal temperature is substrate-dependent. Higher temperatures may be necessary for less reactive substrates but can also lead to side reactions like sulfonation.[4] |
| Reaction Time | 1 - 8 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). |
| Yield | Moderate to High (60-95%) | Yields are highly dependent on the substrate and reaction conditions. |
Troubleshooting and Key Considerations
-
Regioselectivity: In cases where the aryl ring of the thiourea has multiple unsubstituted positions, a mixture of regioisomers may be obtained. The position of cyclization is directed by the electronic and steric effects of the substituents on the aromatic ring.
-
Side Reactions: Over-bromination of the aromatic ring can occur, especially with prolonged reaction times or an excess of bromine. In the presence of concentrated sulfuric acid at high temperatures, sulfonation of the aromatic ring is a potential side reaction.[4]
-
Safety: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. Reactions involving concentrated sulfuric acid are highly exothermic, and additions should be performed slowly and with adequate cooling.
Conclusion
The Hugershoff reaction, despite its classical origins, remains a robust and valuable tool for the synthesis of the medicinally important 2-aminobenzothiazole scaffold. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and adherence to safety protocols are paramount for its successful application. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize the Hugershoff reaction in their synthetic endeavors.
References
- Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole.
- Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives.
- Preparation of 2-aminobenzothiazoles.
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Regioselective Nitration of 6-Fluorobenzothiazole to Yield the 5-Nitro Isomer
Abstract
This document provides a comprehensive technical guide for the regioselective nitration of 6-fluorobenzothiazole, a critical reaction for the synthesis of key intermediates in drug discovery and development. While the primary focus is the synthesis of the 5-nitro-6-fluorobenzothiazole isomer, this guide addresses the underlying principles of electrophilic aromatic substitution (EAS) on the benzothiazole scaffold. We elucidate the mechanistic rationale for the observed regioselectivity, provide a detailed, field-proven protocol, and outline robust analytical methods for product characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to perform this transformation with high efficiency and control.
Introduction and Scientific Background
Benzothiazole and its derivatives are privileged heterocyclic scaffolds found in a multitude of pharmacologically active compounds, including anticancer agents, neuroprotective drugs, and antimicrobial compounds[1]. Strategic functionalization of the benzothiazole core is paramount for tuning the biological activity of these molecules. The introduction of a nitro group via electrophilic aromatic substitution is a fundamental transformation that opens pathways to further derivatization, such as reduction to an amino group, which can then be used for amide bond formation or as a diazotization substrate.
The nitration of 6-fluorobenzothiazole specifically aims to produce the 5-nitro isomer. This particular substitution pattern is of interest as the electronic properties of both the fluorine and nitro substituents can significantly influence molecular interactions and ADME properties. However, controlling the regioselectivity of nitration on the substituted benzothiazole ring can be challenging, with the potential formation of 4-nitro and 7-nitro isomers[2]. This application note provides a detailed framework for maximizing the yield of the desired 5-nitro product by carefully controlling key reaction parameters.
Mechanistic Insights: Directing Effects and Regioselectivity
The outcome of the electrophilic nitration of 6-fluorobenzothiazole is governed by the electronic properties of the heterocyclic system and the existing substituent. The reaction proceeds via the attack of the aromatic ring on a highly electrophilic nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid.
Generation of the Electrophile
The nitronium ion is formed through the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule.
Electronic Landscape of the 6-Fluorobenzothiazole Scaffold
To understand the regioselectivity, we must consider the interplay of several electronic effects:
-
The Benzothiazole System: The fused thiazole ring is electron-withdrawing, which deactivates the entire benzene moiety towards electrophilic attack compared to benzene itself[3]. This deactivation is due to the electronegativity of the nitrogen and sulfur atoms.
-
The Fluoro Substituent (C6): Fluorine exerts two opposing effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network, deactivating the ring.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This donation directs electron density primarily to the ortho (C5 and C7) and para (C3 - not on the benzene ring) positions.
-
The preferred site of electrophilic attack is the position that is least deactivated and leads to the most stable carbocation intermediate (Wheland intermediate).
Rationale for 5-Position Selectivity
The nitration of 6-fluorobenzothiazole preferentially occurs at the C5 position. This can be rationalized by examining the stability of the potential Wheland intermediates formed upon attack at C4, C5, and C7.
-
Attack at C5 (ortho to F): The positive charge in the Wheland intermediate can be delocalized onto the adjacent carbon (C6) bearing the fluorine atom. The fluorine atom can then participate in resonance, donating a lone pair to stabilize the positive charge. This creates an additional, relatively stable resonance contributor.
-
Attack at C7 (ortho to F): Similar to the C5 attack, resonance stabilization from the fluorine atom is possible. However, the C7 position is often sterically more hindered and electronically distinct due to its proximity to the heterocyclic fusion.
-
Attack at C4 (meta to F): When the attack occurs at the C4 position, the positive charge is never located on the carbon bearing the fluorine substituent. Therefore, the fluorine atom cannot directly stabilize the intermediate through resonance donation.
While both C5 and C7 positions benefit from resonance stabilization by the fluorine atom, the C5 position is generally observed as the major site of nitration. This suggests it represents the kinetic product, being the most electronically activated or least deactivated position for the electrophilic attack.
Detailed Experimental Protocol
This protocol is designed to maximize the yield of the 5-nitro isomer while minimizing the formation of byproducts. Extreme caution is required when handling fuming nitric acid and concentrated sulfuric acid. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Supplier |
| 6-Fluorobenzothiazole | C₇H₄FNS | 153.18 | >98% | Commercially Available |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98% | ACS Grade |
| Fuming Nitric Acid | HNO₃ | 63.01 | >90% | ACS Grade |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof | Reagent Grade |
| Crushed Ice | H₂O | 18.02 | - | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Saturated Solution |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask, add concentrated sulfuric acid (20 mL).
-
Cool the flask in an ice-salt bath to 0 °C with gentle stirring.
-
Slowly and portion-wise, add 6-fluorobenzothiazole (5.0 g, 32.6 mmol) to the cold sulfuric acid. Ensure the internal temperature is maintained between 0 and 5 °C throughout the addition. Stir until a clear solution is obtained.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker or small flask cooled in an ice bath, carefully add concentrated sulfuric acid (10 mL).
-
Slowly, with constant stirring, add fuming nitric acid (1.6 mL, ~35.9 mmol, 1.1 eq) to the sulfuric acid. This mixture is highly corrosive and exothermic. Prepare this mixture immediately before use.
-
-
Nitration Reaction:
-
Using a dropping funnel, add the freshly prepared nitrating mixture dropwise to the solution of 6-fluorobenzothiazole over a period of 30-45 minutes.
-
Crucially, maintain the internal reaction temperature between 0 and 5 °C during the entire addition. A rapid temperature increase will lead to a decrease in regioselectivity and the formation of undesired isomers[2].
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by carefully taking a small aliquot of the reaction mixture and quenching it in a vial with ice and a few drops of ethyl acetate. Neutralize with saturated NaHCO₃ solution before spotting.
-
Eluent System: Hexane/Ethyl Acetate (7:3 v/v).
-
The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker containing approximately 200 g of crushed ice with vigorous stirring. This step is highly exothermic.
-
A yellow precipitate will form. Allow the ice to melt completely.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.
-
Dry the crude product under vacuum to a constant weight.
-
-
Purification:
-
Recrystallize the crude solid from ethanol to afford pure 6-fluoro-5-nitrobenzo[d]thiazole as a yellow solid[2]. The separation of potential isomers can be challenging; slow crystallization is recommended to improve purity.
-
Product Characterization
Note: As of the publication of this document, specific, publicly available, peer-reviewed spectral data for 5-nitro-6-fluorobenzothiazole is limited. The following characterization data is based on the closely related and well-documented compound, 6-nitrobenzothiazole , and serves as a representative example of the expected analytical results.
The structure and purity of the final product should be confirmed by a combination of melting point, NMR spectroscopy, and mass spectrometry.
| Technique | Expected Results for 6-Nitrobenzothiazole (Representative) |
| Appearance | Yellow solid |
| Melting Point | ~178-181 °C |
| ¹H NMR (DMSO-d₆) | δ ~9.55 (s, 1H), 8.95 (d, J=2.3 Hz, 1H), 8.35 (dd, J=9.1, 2.4 Hz, 1H), 8.25 (d, J=9.1 Hz, 1H) |
| ¹³C NMR | Expected signals for aromatic carbons, with shifts influenced by the nitro and fluoro groups. |
| Mass Spec (EI) | Molecular Ion (M⁺) expected at m/z = 198.00 for C₇H₄FN₂O₂S. Fragments corresponding to the loss of NO₂ (m/z = 152) and other characteristic fragments would be expected. |
| IR (KBr) | Characteristic peaks for C=N stretch, aromatic C-H, and strong asymmetric/symmetric N-O stretches for the nitro group (~1520 and ~1340 cm⁻¹). |
Safety, Handling, and Waste Disposal
This reaction involves highly corrosive and oxidizing acids. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Fume Hood: All operations must be conducted within a properly functioning chemical fume hood.
-
Handling Acids:
-
Concentrated sulfuric acid (H₂SO₄) causes severe burns. It is a strong dehydrating agent.
-
Fuming nitric acid (HNO₃) is a strong oxidizer and is extremely corrosive. It can cause severe burns and its vapors are toxic. It may cause fire on contact with combustible materials.
-
Always add acid to water (or a larger volume of acid), never the other way around. The preparation of the nitrating mixture and the quenching of the reaction are highly exothermic.
-
-
Emergency Procedures: Ensure an emergency safety shower and eyewash station are immediately accessible. Keep a neutralizing agent for acid spills (e.g., sodium bicarbonate) readily available.
-
Waste Disposal: All acidic aqueous waste must be neutralized before disposal. Organic waste containing the product and solvents should be collected in a designated halogenated waste container. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Loss of product during work-up. | Extend reaction time and monitor closely by TLC. Ensure the reaction mixture is poured onto a sufficient amount of ice for efficient precipitation. Avoid using excessive solvent during recrystallization. |
| Formation of Multiple Isomers | Reaction temperature too high; Incorrect ratio of nitrating agents. | Strictly maintain the temperature between 0-5 °C. An ice-salt bath is more effective than an ice-water bath. Prepare the nitrating mixture accurately and add it slowly to prevent localized heating[2]. |
| Dark, Tarry Product | Over-nitration or side reactions due to elevated temperature. | Ensure rigorous temperature control. Reduce the amount of nitrating agent to 1.05 equivalents. Quench the reaction as soon as the starting material is consumed. |
| Difficulty in Filtration | Product is oily or has not fully precipitated. | Ensure the quench mixture is very cold. Allow the stirred slurry to stand in an ice bath for 30-60 minutes before filtration to maximize precipitation. |
References
- Lab Alley. (n.d.). Safety Data Sheet: Nitric Acid, 90+%, fuming.
- Wikipedia. (2023). Benzothiazole.
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
- Epps, D. E., et al. (2015). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
- Shaaban, M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734.
Sources
Application Notes and Protocols for the Catalytic Hydrogenation of 6-Fluoro-5-nitrobenzothiazole
Introduction
The reduction of nitroaromatic compounds to their corresponding anilines is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. These anilines serve as versatile building blocks for a vast array of complex molecules, including active pharmaceutical ingredients (APIs). 6-Fluoro-5-aminobenzothiazole, the product of the reduction of 6-fluoro-5-nitrobenzothiazole, is a key intermediate in the synthesis of various biologically active compounds. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
Catalytic hydrogenation is frequently the method of choice for this transformation due to its high efficiency, chemoselectivity, and the generation of water as the only benign byproduct.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 6-fluoro-5-nitrobenzothiazole. It will cover catalyst selection, detailed experimental protocols, and a discussion of the underlying reaction mechanism and potential challenges. While specific literature on the reduction of 6-fluoro-5-nitrobenzothiazole is scarce, this guide is built upon established principles for the catalytic hydrogenation of substituted nitroarenes.[1][3]
Reaction Mechanism and Pathway
The catalytic hydrogenation of a nitroaromatic compound to an aniline is a six-electron reduction that is generally understood to proceed through a series of intermediates on the surface of a heterogeneous catalyst.[4] The most widely accepted pathway, the Haber-Lukashevich mechanism, involves the sequential reduction of the nitro group.[4]
The process begins with the adsorption of the nitroaromatic substrate and the dissociative chemisorption of molecular hydrogen onto the active sites of the metal catalyst.[4][5] The adsorbed hydrogen atoms are then sequentially transferred to the nitro group, leading to the formation of nitroso and hydroxylamine intermediates before the final amine product is formed and desorbed from the catalyst surface.[4][5] Under certain conditions, condensation of the nitroso and hydroxylamine intermediates can lead to the formation of azoxy, azo, and hydrazo byproducts.[6][7] Careful control of reaction parameters is crucial to favor the direct reduction pathway and maximize the yield of the desired aniline.[4]
Caption: Generalized reaction pathway for the reduction of 6-fluoro-5-nitrobenzothiazole.
Catalyst Selection and Rationale
The choice of catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of nitroarenes. Several heterogeneous catalysts are commonly employed, each with its own advantages and disadvantages.
| Catalyst | Advantages | Disadvantages | Rationale for 6-Fluoro-5-nitrobenzothiazole |
| Palladium on Carbon (Pd/C) | Highly active, cost-effective, and widely used for nitro group reductions.[8][9] | Can be prone to causing dehalogenation, especially with aryl chlorides and bromides.[8] | A primary choice due to its high activity. The C-F bond is generally more resistant to hydrogenolysis than other C-halogen bonds, making Pd/C a viable option. Careful monitoring is still recommended. |
| Raney® Nickel (Ra-Ni) | Less expensive than palladium, often used when dehalogenation is a concern with Pd/C.[8][10] | Can be pyrophoric and may require higher pressures and temperatures. | An excellent alternative to Pd/C to mitigate the risk of defluorination. It is known for its high activity in nitro group reductions.[2][11] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Highly active and effective for a wide range of hydrogenations, including aromatic systems.[12] | More expensive than Pd/C and Ra-Ni. | A powerful catalyst that can be used if other catalysts show low activity. Its high activity may also increase the risk of side reactions if not properly controlled.[13] |
| Platinum on Carbon (Pt/C) | Highly active and can exhibit excellent chemoselectivity, particularly when supported on materials like iron oxide.[14][15] | Generally more expensive than Pd/C. | A strong candidate for achieving high chemoselectivity, especially if other reducible functional groups were present on the molecule.[13][16] |
For the reduction of 6-fluoro-5-nitrobenzothiazole, 10% Palladium on Carbon (wet) is recommended as the initial catalyst of choice due to its high general activity and the relative stability of the C-F bond. Raney® Nickel serves as a robust second option, particularly if defluorination is observed with Pd/C.
Experimental Protocols
Safety Precautions:
-
Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure. All procedures should be conducted in a well-ventilated fume hood, behind a safety shield.
-
Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry and exposed to air. Handle the catalyst as a slurry in solvent and never allow it to dry completely.
-
The reduction of nitro compounds is highly exothermic. For larger-scale reactions, provisions for cooling, such as an ice bath, should be readily available.[5]
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Hydrogenation using Palladium on Carbon with Hydrogen Gas
This protocol describes a standard procedure for the reduction of 6-fluoro-5-nitrobenzothiazole using a hydrogen balloon or a Parr hydrogenation apparatus.
Materials and Reagents:
-
6-Fluoro-5-nitrobenzothiazole
-
10% Palladium on Carbon (50% wet)
-
Methanol or Ethanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
Celite®
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for inerting)
-
Round-bottom flask or Parr hydrogenation bottle
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Reactor Setup: In a suitable round-bottom flask or Parr bottle, add 6-fluoro-5-nitrobenzothiazole (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd loading) to the reaction mixture as a slurry in the reaction solvent.
-
Inerting the System: Seal the reaction vessel and purge the system by evacuating and backfilling with an inert gas (nitrogen or argon) three times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Reaction Quenching: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas three times.
-
Catalyst Removal: Dilute the reaction mixture with additional solvent (e.g., methanol or ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry. Keep it wet with solvent.
-
Work-up: Concentrate the filtrate under reduced pressure to obtain the crude 6-fluoro-5-aminobenzothiazole.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Caption: Experimental workflow for catalytic hydrogenation with H₂ gas.
Protocol 2: Transfer Hydrogenation using Raney® Nickel
Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas, employing a hydrogen donor molecule instead. Formic acid or its salts are common hydrogen donors.[2]
Materials and Reagents:
-
6-Fluoro-5-nitrobenzothiazole
-
Raney® Nickel (slurry in water)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
Methanol or Ethanol (ACS grade)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-fluoro-5-nitrobenzothiazole (1.0 eq) and methanol or ethanol.
-
Hydrogen Donor: Add ammonium formate (4-6 eq) to the flask.
-
Catalyst Addition: Carefully add a slurry of Raney® Nickel (approximately 10-20% by weight of the substrate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or HPLC. The reaction is often accompanied by gas evolution (CO₂ if using formic acid).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Removal: Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with the reaction solvent. Caution: Keep the catalyst wet.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified as needed.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure/donor- Poor stirring | - Use fresh catalyst.- Increase hydrogen pressure or add more hydrogen donor.- Ensure vigorous stirring to maintain catalyst suspension. |
| Low Yield | - Catalyst poisoning (e.g., by sulfur compounds)- Side reactions (e.g., byproduct formation) | - Purify the starting material if necessary.- Optimize reaction temperature; lower temperatures may increase selectivity. |
| Defluorination (Loss of Fluorine) | - Overly aggressive catalyst (e.g., Pd/C)- Prolonged reaction time or high temperature | - Switch to a less aggressive catalyst like Raney® Nickel.[8]- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Consider using a catalyst poison to temper activity, though this requires careful optimization. |
| Formation of Azo/Azoxy Byproducts | - Incomplete reduction- Reaction conditions favoring condensation of intermediates | - Ensure complete conversion by extending reaction time or increasing catalyst loading.- Modify solvent or temperature to favor the direct reduction pathway. |
Conclusion
The catalytic hydrogenation of 6-fluoro-5-nitrobenzothiazole to 6-fluoro-5-aminobenzothiazole is a critical synthetic step for accessing valuable pharmaceutical intermediates. The choice of catalyst, primarily between palladium on carbon and Raney® Nickel, should be guided by considerations of activity and the potential for defluorination. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can effectively and safely perform this important transformation. Careful monitoring and optimization of reaction conditions are key to achieving high yields and purity of the desired product.
References
- Shimizu, K., Miyamoto, Y., Kawasaki, T., Tanji, T., Tai, Y., & Satsuma, A. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C, 113(31), 13731-13742. [Link]
- Reddy, K. M., & Mashraqui, S. H. (2003). Nitroarene reduction using Raney nickel alloy with ammonium chloride in water.
- Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
- ResearchGate. (n.d.).
- Corma, A., Concepcion, P., & Serna, P. (2007). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society, 129(16), 5033-5039. [Link]
- Klyuev, M. V., & Abdulaeva, A. S. (2018). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Bashkir chemical journal, 25(4), 4-18. [Link]
- Chaudhari, R. V., Jaganathan, R., & Divekar, S. S. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. Organic Letters, 6(13), 2213-2216. [Link]
- Serna, P., & Corma, A. (2008). A Molecular Mechanism for the Chemoselective Hydrogenation of Substituted Nitroaromatics with Nanoparticles of Gold on TiO2 Catalysts: A Cooperative Effect between Gold and the Support. Journal of the American Chemical Society, 130(27), 8706-8713. [Link]
- Chaudhari, R. V., Jaganathan, R., & Divekar, S. S. (2004). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry, 69(18), 6111-6120. [Link]
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]
- Jagodziński, T., & Jagodzińska, E. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2535-2540. [Link]
- Khan, F., & Kamal, A. (2021). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 6(31), 20565-20576. [Link]
- Khorshidi, A., & Ghorbannezhad, B. (2017). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 7(49), 30935-30942. [Link]
- ResearchGate. (n.d.). General CTH for the reduction of nitroarenes using nickel Raney. [Link]
- U.S. Patent No. 4,287,365. (1981).
- Sun, S., Zhang, G., Liu, N., Sun, H., Li, C., & Zhang, X. (2014). FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]
- Sun, S., Zhang, G., Liu, N., Sun, H., Li, C., & Zhang, X. (2014).
- ResearchGate. (2012).
- Adams, R., & Shriner, R. L. (1923). THE REDUCTION OF AROMATIC NITRO COMPOUNDS TO AMINES WITH HYDROGEN AND PLATINUM-OXIDE PLATINUM BLACK AS A CATALYST. XIV1. Journal of the American Chemical Society, 45(9), 2171-2179. [Link]
- Tighineanu, E., & Ardelyan, M. V. (2019).
- Reiff, T. (2011). Palladium on Carbon (Pd/C)
- Takale, B. S., Thakore, R. R., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7838-7842. [Link]
- Royal Society of Chemistry. (2016). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. [Link]
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
- ResearchGate. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. [Link]
- Wiley Online Library. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. [PDF] FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes | Semantic Scholar [semanticscholar.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the 6-Fluorobenzo[d]thiazole Core
Introduction: The Strategic Importance of the 6-Fluorobenzo[d]thiazole Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The incorporation of a fluorine atom at the 6-position significantly modulates the physicochemical properties of the benzothiazole core, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4] This has led to the development of numerous 6-fluorobenzothiazole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][5]
The functionalization of this core at various positions allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of molecular properties for specific applications. This guide provides detailed application notes and protocols for the key functionalization strategies of the this compound core, intended for researchers, scientists, and drug development professionals.
I. Synthesis of the Core Structure: 2-Amino-6-fluorobenzothiazole
The most common starting point for the elaboration of the this compound scaffold is the synthesis of 2-amino-6-fluorobenzothiazole from p-fluoroaniline. This foundational reaction proceeds via an electrophilic cyclization.
Protocol 1: Synthesis of 2-Amino-6-fluorobenzothiazole
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[6][7]
Materials:
-
p-Fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine
-
Ammonia solution
-
Ethanol
-
Benzene
-
Animal charcoal
Procedure:
-
In a flask cooled in an ice-water bath, dissolve p-fluoroaniline (0.1 mol) in glacial acetic acid (30 mL).
-
To this solution, add potassium thiocyanate (0.4 mol) dissolved in glacial acetic acid (50 mL).[7]
-
Maintain the temperature below room temperature and slowly add a solution of bromine (0.1 mol) in glacial acetic acid (30 mL) dropwise with constant stirring.[1][7] The rate of addition should be controlled to keep the temperature between 0 and 10°C.[7]
-
After the addition is complete, continue stirring the mixture for an additional 2 hours at below room temperature, followed by 10 hours at room temperature.[7]
-
Pour the reaction mixture into crushed ice. A precipitate will form.
-
Filter the precipitate and wash with cold water.
-
Neutralize the filtrate with an ammonia solution to a pH of approximately 6.0 to precipitate any remaining product.[2]
-
Collect the precipitate by filtration.
-
For purification, recrystallize the crude product from a 1:1 mixture of benzene and ethanol after treatment with animal charcoal at 80°C.[1][2]
Causality and Experimental Choices:
-
The use of glacial acetic acid as a solvent provides a polar protic medium that facilitates the dissolution of the reactants and the subsequent electrophilic reactions.
-
Potassium thiocyanate serves as the source of the thiocyanate group, which is essential for the formation of the thiazole ring.
-
Bromine acts as an oxidizing agent to facilitate the intramolecular cyclization of the intermediate thiourea derivative.
-
Controlling the temperature during the bromine addition is critical to prevent unwanted side reactions and ensure the selective formation of the desired product.
-
Neutralization with ammonia is necessary to recover the product from the acidic reaction mixture.
-
Recrystallization is a standard purification technique to obtain a product of high purity.
II. Functionalization at the 2-Position: Expanding the Chemical Space
The 2-amino group of 2-amino-6-fluorobenzothiazole is a versatile handle for further functionalization, allowing for the introduction of a wide variety of substituents.
A. Synthesis of Schiff Bases and Thiazolidinones
The reaction of the 2-amino group with aromatic aldehydes yields Schiff bases, which can be further cyclized to form thiazolidinones, a class of compounds with significant biological activity.[1][5]
Protocol 2: Synthesis of 6-Fluoro-N-(substituted benzylidene)benzo[d]thiazol-2-amine (Schiff Base)
Materials:
-
2-Amino-6-fluorobenzothiazole (from Protocol 1)
-
Substituted aromatic aldehyde
-
Methanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-fluorobenzothiazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in methanol (20 mL).[1]
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[1]
-
Reflux the mixture on a water bath for approximately 5 hours.[1]
-
Cool the reaction mixture to room temperature. The solid product will precipitate.
-
Collect the solid by filtration and recrystallize from ethanol to obtain the pure Schiff base.[1]
Protocol 3: Synthesis of 3-(6-Fluorobenzo[d]thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one
Materials:
-
6-Fluoro-N-(substituted benzylidene)benzo[d]thiazol-2-amine (from Protocol 2)
-
Mercaptoacetic acid (thioglycolic acid)
-
Zinc chloride (ZnCl₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the Schiff base (0.01 mol) in ethanol (50 mL).[1]
-
Add mercaptoacetic acid (0.01 mol) and a catalytic amount of zinc chloride.[1]
-
Reflux the mixture on a water bath for 8 hours.[1]
-
Cool the reaction mixture. The solid product will precipitate.
-
Collect the solid by filtration and recrystallize from a 1:1 mixture of methanol and chloroform to obtain the pure thiazolidinone derivative.[1]
Visualization of the Synthetic Pathway:
Caption: Synthesis of Schiff bases and thiazolidinones.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the 6-fluorobenzothiazole core, these reactions are typically performed on a halogenated precursor, such as 2-chloro- or 2-bromo-6-fluorobenzothiazole.
Protocol 4: Suzuki-Miyaura Coupling for C-C Bond Formation
This generalized protocol is based on established Suzuki-Miyaura coupling procedures.[8][9][10]
Materials:
-
2-Bromo-6-fluorobenzothiazole
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-6-fluorobenzothiazole (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol)), and the base (e.g., K₃PO₄ (2.0 mmol)).[8][10]
-
Seal the flask and purge with an inert gas for 15 minutes.
-
Add the degassed solvent system (e.g., toluene (5 mL) and water (1 mL)) via syringe.[8][10]
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[8]
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Definitive Structural Elucidation of 6-Fluorobenzo[d]thiazole: A Multi-technique Approach Using NMR Spectroscopy and Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Fluorobenzo[d]thiazole is a key heterocyclic scaffold in medicinal chemistry, appearing in molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Unambiguous structural characterization and purity assessment are critical milestones in the drug discovery and development pipeline. This application note provides a comprehensive guide and detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the causality behind experimental choices and present expected spectral data to serve as a benchmark for researchers in the field.
Introduction: The Importance of Rigorous Characterization
The benzothiazole moiety is a privileged structure in pharmaceutical sciences. The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity. Therefore, confirming the precise location of the fluorine substituent and ensuring the overall structural integrity of the molecule is paramount.
This guide is designed to provide a robust framework for this characterization, combining the detailed structural insights from multi-nuclear NMR with the sensitive molecular weight and fragmentation data from MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map the chemical environment and connectivity of atoms within the molecule.
A high-quality spectrum begins with a well-prepared sample. The goal is a homogenous, particle-free solution at an appropriate concentration.
Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR and to provide a signal for the instrument's deuterium lock system, which maintains magnetic field stability.[3] Proper sample concentration is a balance; it must be high enough for adequate signal-to-noise, especially for less sensitive nuclei like ¹³C, but not so high as to cause line broadening or shimming issues.[4][5]
Step-by-Step Protocol:
-
Weighing the Sample:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Dissolution:
-
Place the weighed sample into a small, clean vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent.[3]
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
-
Filtration and Transfer:
-
Final Checks:
The following diagram illustrates the generalized workflow for acquiring NMR data.
Caption: Generalized workflow for NMR analysis.
The following tables summarize the predicted NMR data based on established chemical shift ranges and coupling patterns for benzothiazoles and fluorinated aromatic compounds.[8][9][10]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 9.0 - 9.2 | s | - |
| H-4 | 8.0 - 8.2 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 5.0 |
| H-5 | 7.3 - 7.5 | ddd | J(H-H) ≈ 8.5, 2.5, J(H-F) ≈ 9.0 |
| H-7 | 7.7 - 7.9 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 8.5 |
-
Rationale: The H-2 proton is a singlet as it has no adjacent protons. The protons on the fluorinated ring (H-4, H-5, H-7) will show both proton-proton (H-H) and proton-fluorine (H-F) couplings. The magnitude of J(H-F) coupling depends on the number of bonds separating the nuclei, typically ³J(H-F) > ⁴J(H-F).
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2 | 155 - 158 | d | ⁴J(C-F) ≈ 3-4 |
| C-4 | 122 - 124 | d | ³J(C-F) ≈ 8-10 |
| C-5 | 115 - 117 | d | ²J(C-F) ≈ 22-25 |
| C-6 | 160 - 163 | d | ¹J(C-F) ≈ 245-255 |
| C-7 | 110 - 112 | d | ²J(C-F) ≈ 25-28 |
| C-7a | 133 - 135 | d | ³J(C-F) ≈ 8-10 |
| C-3a | 152 - 154 | s | - |
-
Rationale: The carbon directly bonded to fluorine (C-6) will exhibit a very large one-bond coupling constant (¹JCF) and will be shifted significantly downfield.[8] Carbons two (²JCF) and three (³JCF) bonds away will show smaller, but distinct, couplings.[11] Standard aromatic carbon chemical shifts fall in the 110-160 ppm range.[12][13]
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|
| F-6 | -110 to -118 | ddd | J(F-H5) ≈ 9.0, J(F-H7) ≈ 8.5, J(F-H4) ≈ 5.0 |
-
Rationale: ¹⁹F NMR offers a wide chemical shift range, making it highly sensitive to the electronic environment.[14][15] The chemical shift for an aryl fluoride typically falls in this region, referenced to CFCl₃.[16] The signal will be split into a multiplet by its couplings to the three aromatic protons on the same ring.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is ideal for verifying molecular weight and assessing purity.
Rationale: The sample is first dissolved in a mobile-phase-compatible solvent. The LC separates the analyte from any impurities before it enters the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique suitable for polar, medium molecular weight compounds like benzothiazoles, typically forming a protonated molecular ion [M+H]⁺.[17]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a solvent like methanol or acetonitrile.
-
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm).[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Ion Source Temperature: 120-150 °C.[17]
-
The diagram below outlines the process from sample injection to mass analysis.
Caption: Standard workflow for LC-MS analysis.
-
Molecular Formula: C₇H₄FNS
-
Monoisotopic Mass: 153.01 g/mol
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (Da) | Proposed Identity | Notes |
|---|---|---|
| 154.01 | [M+H]⁺ | Molecular ion peak, confirms the molecular weight. |
| 127.01 | [M+H - HCN]⁺ | Potential loss of hydrogen cyanide from the thiazole ring. |
| 109.02 | [C₆H₄F]⁺ | Loss of the CNS fragment, indicative of the fluorinated benzene ring. |
-
Rationale: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 154. Fragmentation patterns in mass spectrometry provide a "fingerprint" for the molecule.[18][19] For benzothiazoles, fragmentation often involves cleavage of the thiazole ring. The stability of the aromatic ring means fragments corresponding to the intact fluorophenyl portion are likely.[9]
Conclusion
The combined application of multinuclear NMR (¹H, ¹³C, ¹⁹F) and LC-MS provides an unequivocal analytical characterization of this compound. NMR spectroscopy confirms the atomic connectivity and the specific isomeric structure, while LC-MS verifies the molecular weight and purity. The protocols and benchmark data presented in this note offer a reliable and comprehensive resource for scientists engaged in the synthesis and development of novel benzothiazole-based compounds, ensuring the scientific integrity of their findings.
References
- Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. [Link]
- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica. [Link]
- NMR Sample Preparation. (n.d.).
- Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013). PubMed. [Link]
- NMR Sample Prepar
- Benzothiazole and Derivatives by LC-MS-MS. (n.d.). MAC-MOD Analytical. [Link]
- Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (2014). PubMed. [Link]
- Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. (2013). PubMed. [Link]
- Sample Preparation. (n.d.).
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica. [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- 19Flourine NMR. (n.d.). ProfSolutions. [Link]
- Fluorine NMR. (n.d.). University of Rochester. [Link]
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2023).
- Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- 13-C NMR Chemical Shift Table.pdf. (n.d.). [Link]
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- mass spectra - fragmentation p
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. biophysics.org [biophysics.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. mac-mod.com [mac-mod.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
Measuring the Cytotoxic Effects of Benzothiazole Derivatives Using the MTT Assay: An Application Note and Protocol
Introduction: Unveiling Cytotoxicity with a Colorimetric Classic
In the landscape of drug discovery and toxicology, the accurate assessment of a compound's cytotoxic potential is a cornerstone of preclinical evaluation. Benzothiazole and its derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including notable anticancer effects.[1][2] A critical step in characterizing these potential therapeutic agents is to quantify their dose-dependent impact on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[3][4]
This application note provides a comprehensive, field-proven protocol for determining the cytotoxicity of benzothiazole derivatives against adherent cancer cell lines using the MTT assay. Beyond a mere recitation of steps, this guide delves into the rationale behind the protocol design, offering insights to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
The Principle of the MTT Assay: A Measure of Metabolic Vigor
The MTT assay provides an indirect measure of cell viability by assessing the metabolic activity of a cell population.[5] The central principle lies in the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[6] This conversion is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living, metabolically active cells.[4][7]
Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[6] Dead or inactive cells are incapable of this conversion. The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is quantified using a spectrophotometer (microplate reader).[5] A decrease in the absorbance signal in treated cells compared to untreated controls indicates a reduction in cell viability and, consequently, the cytotoxic effect of the tested compound.
Caption: The biochemical principle of the MTT assay.
PART 1: Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well plates. It is crucial to perform a preliminary experiment to determine the optimal cell seeding density, as this can vary significantly between cell lines.[8]
Materials and Reagents
| Reagent/Material | Specifications |
| Benzothiazole Derivatives | Stock solutions prepared in sterile DMSO (e.g., 10 mM) |
| Cell Line | Appropriate cancer cell line (e.g., MCF-7, A549) in logarithmic growth phase |
| Cell Culture Medium | As recommended for the specific cell line (e.g., DMEM, RPMI-1640) |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA |
| MTT Reagent | 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filter-sterilized |
| Solubilization Solution | Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl |
| 96-well Plates | Flat-bottom, sterile, tissue culture-treated |
Expert Insight: The quality of reagents is paramount. Prepare the MTT solution fresh or store aliquots at -20°C, protected from light, to prevent degradation.[3] Using serum-free and phenol red-free medium during the MTT incubation step is recommended to minimize background absorbance.[9]
Step-by-Step Methodology
Caption: Experimental workflow for the MTT cytotoxicity assay.
Day 1: Cell Seeding
-
Cell Culture Maintenance: Ensure cells are healthy and in their exponential growth phase. This is critical for consistent metabolic activity.[3]
-
Harvest and Count: Detach adherent cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue for viability).
-
Seeding: Dilute the cell suspension to the predetermined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
Best Practice: To avoid the "edge effect" (evaporation in outer wells), fill the perimeter wells with 100 µL of sterile PBS or medium without cells.[10]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere and resume normal growth.[11]
Day 2: Treatment with Benzothiazole Derivatives
-
Compound Dilution: Prepare a series of dilutions of the benzothiazole derivatives in culture medium from your DMSO stock. A typical final concentration range for initial screening is 0.1 to 100 µM. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[12]
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of your test compounds to the respective wells.
-
Controls are Essential:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% cell viability.
-
Untreated Control: Cells in fresh medium without any treatment.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.[9]
-
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action of the compounds.[9]
Day 4/5: MTT Assay and Measurement
-
MTT Addition: After the treatment period, carefully aspirate the medium containing the compounds. Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubation for Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C.[8] During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals or the attached cells.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete solubilization. Gentle pipetting up and down can aid this process.[7][9]
-
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
PART 2: Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance readings of the blank wells and subtract this value from the readings of all other wells.[15]
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle control using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits cell viability by 50%.
-
Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).[16]
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.[16][17] Software such as GraphPad Prism is commonly used for this analysis.
-
Trustworthiness: A Self-Validating System and Troubleshooting
A robust assay includes internal checks and an awareness of potential pitfalls.
| Potential Issue | Cause | Solution |
| High Variability Between Replicates | Inconsistent cell seeding; improper mixing of reagents or compounds. | Ensure a homogenous cell suspension before seeding. Mix all solutions thoroughly.[12][18] |
| Low Absorbance Readings | Cell number is too low; insufficient incubation time with MTT. | Optimize cell seeding density. Ensure a 2-4 hour MTT incubation.[12] |
| High Background Absorbance | Contamination (bacterial/yeast); phenol red or serum interference. | Maintain aseptic technique. Use phenol red-free and serum-free medium for the MTT incubation step.[12] |
| Incomplete Formazan Solubilization | Insufficient solvent volume or mixing. | Ensure adequate solvent volume and use an orbital shaker. Visually confirm dissolution before reading. |
| Compound Interference | Colored compounds or compounds that can chemically reduce MTT. | Run a control with the compound in cell-free medium to check for direct MTT reduction. If interference occurs, consider an alternative viability assay. |
Conclusion
The MTT assay remains a powerful and accessible tool for the initial screening of the cytotoxic potential of novel compounds like benzothiazole derivatives.[1] By understanding the principles behind each step and implementing rigorous controls, researchers can generate reliable and reproducible data. This protocol, grounded in established best practices, provides a solid framework for obtaining accurate IC₅₀ values, a critical parameter in the journey of drug discovery and development.
References
- Roche. (n.d.). MTT Assay Protocol.
- BenchChem. (2025). Application Notes and Protocols for Dissolving MTT Formazan Crystals.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- Wikipedia. (n.d.). MTT assay. Retrieved from the Wikipedia entry on the MTT assay.
- Abcam. (n.d.). MTT assay protocol. Retrieved from a detailed protocol provided by Abcam.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics' overview of the MTT assay.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?.
- BenchChem. (n.d.). Unveiling the Cytotoxic Potential of Benzothiazole Derivatives: A Comparative Guide.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step MTT Assay Protocol for Adherent Cells.
- ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Retrieved from Thermo Fisher Scientific's product protocol.
- protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from a user-contributed protocol on protocols.io.
- Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
- ResearchGate. (2015). How can I calculate IC50 from mtt results?.
- Jagannath University. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. JnUJSci., 8(II), 75-78.
- Grela, E., et al. (2021). Improved Formazan Dissolution for Bacterial MTT Assay. Applied and Environmental Microbiology, 87(24).
- Al-Ostoot, F. H., et al. (2021). Benzothiazole derivatives as anticancer agents. RSC Advances, 11(34), 20958-20976.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- Cyrusbio. (n.d.). MTT Assay Protocol.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
- Protocol Online. (2006). solvent for formazan crystals in MTT assay.
- Journal of Chemical Health Risks. (n.d.).
- MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- YouTube. (2020). How to calculate IC50 from MTT assay.
- T. Horton. (1994). MTT Cell Assay Protocol.
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937.
- INTEGRA Biosciences. (n.d.). MTT cell proliferation, viability and cytotoxicity assay with the ASSIST PLUS pipetting robot.
- ATCC. (n.d.). MTT Cell Proliferation Assay - 30-1010K.
- Cellix. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Reddit. (2023). struggling with MTT assay.
- Biology Stack Exchange. (2024). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from a discussion on Biology Stack Exchange.
- Creative Bioarray. (n.d.). MTT Analysis Protocol.
- ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. researchgate.net [researchgate.net]
- 17. clyte.tech [clyte.tech]
- 18. reddit.com [reddit.com]
Application Note: Elucidating the Mechanism of Action of 6-Fluorobenzo[d]thiazole via Western Blot Analysis of Key Signaling Pathways
Introduction: Uncovering the Cellular Impact of Novel Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4] 6-Fluorobenzo[d]thiazole is a member of this versatile class of compounds whose precise mechanism of action on intracellular signaling networks remains an area of active investigation.[5][6][7] Understanding how this compound modulates cellular behavior is critical for its development as a potential therapeutic agent.
This guide provides a comprehensive framework for using Western blot analysis to investigate the effects of this compound on key intracellular signaling pathways. Western blotting is an indispensable technique for this purpose, as it allows for the sensitive detection of changes in both the expression level and the activation state of specific proteins that constitute these pathways.[8][9] The activation state of many signaling proteins is regulated by post-translational modifications, most notably phosphorylation.[10] By employing antibodies that specifically recognize these phosphorylated forms, researchers can gain a quantitative understanding of how a compound like this compound influences the flow of information within the cell.[11][12]
The Principle: Why Western Blotting is the Method of Choice
At its core, Western blotting separates proteins by size, transfers them to a solid support membrane, and uses specific antibodies to identify a target protein.[8] Its power in signal transduction research comes from the use of phospho-specific antibodies .
The Causality Behind the Choice:
-
Assessing Protein Activation: Most signaling cascades are operated by kinases, enzymes that add phosphate groups to downstream proteins.[13] A phospho-specific antibody is designed to bind only to its target protein when it is phosphorylated at a specific site, serving as a direct proxy for that protein's activation status.[10][14] Simply measuring the total amount of the protein would miss this crucial layer of regulation.
-
Quantitative rigor through Normalization: A change in the phospho-protein signal could be due to a true change in activation or simply due to variations in sample loading or transfer efficiency.[15][16] To ensure data integrity, the phospho-protein signal must be normalized. This is achieved by stripping the membrane and re-probing with an antibody that detects the total level of the target protein, regardless of its phosphorylation state.[17] The ratio of phosphorylated to total protein provides a reliable measure of protein activation.[15] Alternatively, normalization to a stable housekeeping protein can be used, though total protein normalization is increasingly preferred for its accuracy.[18]
-
Preserving the Signal: Phosphorylation is a transient modification that can be rapidly reversed by endogenous phosphatases upon cell lysis.[14] Therefore, the inclusion of a phosphatase inhibitor cocktail in the lysis buffer is non-negotiable for preserving the in-vivo phosphorylation state of the proteins.[19][20] Similarly, protease inhibitors are essential to prevent protein degradation.[20][21]
Potential Signaling Pathways Modulated by this compound
Given the established anti-proliferative and anti-inflammatory activities of related benzothiazole compounds, three key pathways are prime candidates for investigation.[4][10][22][23]
The MAPK/ERK Pathway
A central regulator of cell proliferation, differentiation, and survival.[24] Its aberrant activation is a hallmark of many cancers.[10] Key proteins to analyze include phosphorylated and total forms of MEK and ERK1/2.[25]
The PI3K/Akt Pathway
This is a critical pathway for promoting cell survival, growth, and metabolism. Its negative regulator, PTEN, is a frequently mutated tumor suppressor.[26] Analysis should focus on the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets.
The NF-κB Pathway
The NF-κB pathway is a master regulator of inflammation, immunity, and cell survival.[27] Its activation involves the phosphorylation and subsequent degradation of the inhibitor IκBα, allowing the p65 subunit to translocate to the nucleus.[28] Western blot can be used to measure levels of phosphorylated IκBα and p65.[29]
Detailed Protocol for Western Blot Analysis
This protocol provides a self-validating workflow, incorporating necessary controls and normalization steps for robust and reproducible data.
Cell Culture and Treatment
-
Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line) in 6-well plates and culture until they reach 70-80% confluency.
-
Starvation (Optional): To reduce basal signaling activity, serum-starve cells for 12-24 hours prior to treatment, if appropriate for the pathway being studied.[9]
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time course (e.g., 30 min, 2h, 6h).
-
Essential Control: Include a "vehicle control" well treated with the same concentration of DMSO alone.
-
Pathway Control: If applicable, include positive (e.g., EGF for MAPK/ERK) and negative (e.g., a known inhibitor) controls to validate the assay.[17]
-
Sample Preparation: The Key to Preserving Your Target
-
Lysis Buffer Preparation: Prepare ice-cold RIPA Lysis Buffer. Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the buffer at the manufacturer's recommended concentration.[20] Keeping reagents and samples on ice from this point forward is critical.[14][19]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.[30]
-
Add 100-150 µL of the complete, ice-cold lysis buffer to each well.[30]
-
Scrape the cells and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[20][30]
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.[8][31]
-
Collection: Carefully transfer the clear supernatant to a new, pre-chilled tube. This is your protein sample.
Protein Quantification and Sample Loading
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[21][32] This is crucial for ensuring equal protein loading across all lanes.
-
Sample Preparation:
Gel Electrophoresis and Protein Transfer
-
SDS-PAGE: Load equal amounts (20-30 µg) of denatured protein from each sample into the wells of an SDS-polyacrylamide gel. Run the gel according to standard procedures.[30]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane. PVDF is recommended for its high binding affinity, especially for phosphorylated proteins.[10]
Immunodetection: Probing for Your Target
-
Blocking (Critical for Phospho-Proteins):
-
Block the membrane in 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Causality: Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background noise by cross-reacting with phospho-specific antibodies.[11][19][33]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9] Using a Tris-based buffer like TBST is preferable to PBS, as residual phosphate from PBS can interfere with antibody binding.[14]
-
Secondary Antibody Incubation:
-
Final Washes: Repeat the washing step (4.5.3) to remove unbound secondary antibody.
Detection and Data Analysis
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[11]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing for Normalization:
-
After imaging, strip the membrane of the bound antibodies using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody that recognizes the total form of the target protein (e.g., anti-total ERK1/2).
-
Repeat the secondary antibody, washing, and detection steps.
-
-
Quantification and Normalization:
-
Use image analysis software to measure the band intensity (densitometry) for both the phosphorylated protein and the total protein in the same lane.[16]
-
For each sample, calculate the normalized signal by dividing the intensity of the phospho-protein band by the intensity of the total protein band.[34]
-
Calculate the fold change relative to the vehicle control.
-
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format. This allows for easy comparison of the dose-dependent effects of this compound.
Table 1: Hypothetical Dose-Dependent Effect of this compound on ERK1/2 Phosphorylation
| Treatment Conc. (µM) | p-ERK1/2 Signal (Arbitrary Units) | Total ERK1/2 Signal (Arbitrary Units) | Normalized p-ERK Signal (p-ERK / Total ERK) | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 15,200 | 85,100 | 0.179 | 1.00 |
| 1 | 13,800 | 84,500 | 0.163 | 0.91 |
| 5 | 9,100 | 85,500 | 0.106 | 0.59 |
| 10 | 4,500 | 84,900 | 0.053 | 0.30 |
| 25 | 1,600 | 85,200 | 0.019 | 0.11 |
Interpretation: The data in Table 1 would suggest that this compound inhibits the phosphorylation of ERK1/2 in a dose-dependent manner, indicating it likely acts as an inhibitor of the MAPK/ERK signaling pathway.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Insufficient protein loaded.- Inactive primary/secondary antibody.- Phosphatases active during lysis.- Low abundance of target protein. | - Load more protein (up to 50 µg).[19][33]- Verify antibody activity with a positive control lysate.- Always use fresh phosphatase inhibitors in ice-cold buffer.[11]- Consider immunoprecipitation to enrich the target protein. |
| High Background | - Blocking is insufficient or inappropriate (e.g., milk).- Antibody concentration is too high.- Insufficient washing. | - Block with 5% BSA in TBST for at least 1 hour.[11][33]- Optimize (reduce) primary and secondary antibody concentrations.- Increase the number and duration of TBST washes.[33] |
| Multiple/Non-specific Bands | - Antibody is not specific.- Protein degradation.- High antibody concentration. | - Use a highly validated, monoclonal antibody if possible.- Ensure protease inhibitors are always used during sample prep.- Titrate the primary antibody to find the optimal concentration. |
References
- Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
- Weir, E. C., & Taylor-Harding, B. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 151-162. [Link]
- Bio-Rad Laboratories. (n.d.). Western Blotting Sample Preparation Techniques.
- Bio-Rad Laboratories. (n.d.). Image Analysis and Quantitation for Western Blotting.
- TotalLab. (n.d.). How To Calculate Western Blot Normalization.
- Lee, S., et al. (2020). Western blot results of the mitogen-activated protein kinase (MAPK) pathways in the Raw 264.7 macrophages.
- Advansta Inc. (2015). 8 Tips for Detecting Phosphorylated Proteins by Western Blot.
- Assay Genie. (2024). Guide to Western Blot Sample Preparation.
- Bio-Rad Laboratories. (2018). Total Protein Normalization (TPN) for Western Blot Quantitation.
- Boster Biological Technology. (n.d.). Western Blot Sample Preparation.
- EMD Millipore. (2010). Western Blotting: Sample Preparation to Detection. Journal of Visualized Experiments. [Link]
- Zhang, Y., et al. (2017). Western blot analysis of the expression and activation of NF-kB signaling pathway molecules in diabetic kidneys.
- Sakata, K., et al. (2020). Kinase Activity-Tagged Western Blotting Assay. BioTechniques. [Link]
- Wang, T., et al. (2021). Western blot analysis of NF-κB pathway activation in RAW264.7 macrophages incubated with rTsCatL2.
- Sama, R. R., et al. (2020). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2025). (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. [Link]
- ResearchGate. (2024).
- Zuba-Surma, E. K., et al. (2011). Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot. Cytometry Part A. [Link]
- Bio-protocol. (n.d.).
- Ravindran, S., & George, A. (2013).
- ResearchGate. (2025). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted this compound amides. [Link]
- Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
- ResearchGate. (2019). Synthetic Characterization and Antioxidant Screening of Some Novel 6-Fluorobenzothiazole Substituted[11][15][20] Triazole Analogues. [Link]
- Chen, J., et al. (2013). Autocrine signaling based selection of combinatorial antibodies that transdifferentiate human stem cells.
- MBL Life Science. (n.d.). How to select antibodies.
- Al-Ostath, A., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]
- Royal Society of Chemistry. (2024).
- Xu, Y., et al. (2021). Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. European Journal of Medicinal Chemistry. [Link]
- PubMed. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Signal Pathway Antibodies | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
- 17. youtube.com [youtube.com]
- 18. bioradiations.com [bioradiations.com]
- 19. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 20. Western Blot Sample Preparation Protocol [novusbio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Erk Signaling | Cell Signaling Technology [cellsignal.com]
- 25. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 27. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 31. bio-rad.com [bio-rad.com]
- 32. bosterbio.com [bosterbio.com]
- 33. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 34. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
Application Notes and Protocols: A Guide to Apoptosis and Cell Cycle Analysis Using Flow Cytometry
For researchers, scientists, and professionals in drug development, understanding the intricate processes of cell death and proliferation is paramount. This guide provides a comprehensive overview of apoptosis and the cell cycle, with a focus on their analysis using the powerful technique of flow cytometry. Here, we delve into the core biological principles and provide detailed, field-proven protocols to ensure accurate and reproducible results.
The Fundamental Biology of Cellular Fate: Apoptosis and the Cell Cycle
A delicate balance between cell proliferation and programmed cell death, or apoptosis, is crucial for tissue homeostasis.[1] Disruption of this equilibrium is implicated in a multitude of diseases, including cancer and autoimmune disorders.[1]
Apoptosis: The Process of Programmed Cell Death
Apoptosis is a highly regulated process that eliminates damaged or unwanted cells without inducing an inflammatory response.[2] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[3] There are two primary signaling pathways that initiate apoptosis: the extrinsic and intrinsic pathways.[4]
-
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[3][4] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which in turn activates initiator caspases, such as caspase-8.[4]
-
The Intrinsic (Mitochondrial) Pathway: Cellular stress, such as DNA damage or growth factor deprivation, can trigger the intrinsic pathway.[4][5] This leads to an increase in the permeability of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.[1] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[4]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of key cellular proteins and the execution of the apoptotic program.[4][6]
Caption: The major signaling pathways of apoptosis.
The Cell Cycle: A Tightly Regulated Process of Cell Division
The cell cycle is a series of events that leads to cell division and the production of two daughter cells.[7] It is divided into four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis).[8] The G1, S, and G2 phases are collectively known as interphase.[8]
-
G1 Phase: The cell grows and synthesizes proteins and RNA.
-
S Phase: DNA replication occurs.
-
G2 Phase: The cell continues to grow and prepares for mitosis.
-
M Phase: The cell divides its duplicated DNA and cytoplasm to produce two genetically identical daughter cells.
The progression through the cell cycle is controlled by a series of checkpoints that ensure the fidelity of the process.[9][10] The three major checkpoints are the G1 checkpoint, the G2/M checkpoint, and the spindle checkpoint. These checkpoints monitor for factors such as cell size, DNA damage, and proper chromosome attachment to the spindle fibers. If unfavorable conditions are detected, the cell cycle can be halted to allow for repair or, in cases of irreparable damage, to trigger apoptosis.[11]
Caption: The phases and major checkpoints of the cell cycle.
Principles of Flow Cytometry for Cellular Analysis
Flow cytometry is a powerful technology that allows for the rapid, multi-parametric analysis of single cells in a suspension.[12][13] Cells are stained with fluorescent dyes or antibodies and then passed through a laser beam.[14] The instrument measures the light scattered by the cells and the fluorescence they emit, providing information about their physical and chemical properties.[14]
Key parameters measured in flow cytometry include:
-
Forward Scatter (FSC): Proportional to cell size.[13]
-
Side Scatter (SSC): Reflects the internal complexity or granularity of the cell.[13]
-
Fluorescence Intensity: Indicates the amount of a specific fluorescently labeled molecule, such as a protein or DNA.[14]
This single-cell analysis capability makes flow cytometry an indispensable tool for studying heterogeneous cell populations and rare events.[15]
Protocols for Apoptosis and Cell Cycle Analysis
A variety of flow cytometry-based assays are available to study different aspects of apoptosis and the cell cycle. Careful experimental design, including the use of appropriate controls, is crucial for obtaining reliable and reproducible data.[16][17]
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
Principle: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to label early apoptotic cells.[18] Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[19] By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells using a desired method. Include a negative control of untreated cells.
-
Harvest cells (both adherent and suspension) and wash them once with cold 1X PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[20]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately. Do not wash the cells after staining.[21]
-
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining |
| Live | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
Propidium Iodide (PI) Staining for Cell Cycle Analysis
Principle: PI is a fluorescent dye that intercalates into the DNA of cells.[19] The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell.[20] By staining fixed and permeabilized cells with PI, it is possible to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]
Protocol:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Centrifuge and discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and carefully remove the supernatant.[20][23]
-
Wash the cells twice with PBS.[20]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[22] The RNase A is crucial to eliminate the signal from RNA.[19]
-
Incubate for 30 minutes at room temperature in the dark.[22]
-
-
Data Acquisition:
Data Interpretation:
-
G0/G1 Phase: Cells with 2n DNA content.
-
S Phase: Cells with DNA content between 2n and 4n.
-
G2/M Phase: Cells with 4n DNA content.
Caspase Activity Assays
Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[24] Fluorogenic caspase substrates can be used to measure the activity of specific caspases in individual cells.[25] These substrates consist of a caspase-specific peptide sequence linked to a fluorescent reporter.[26] When the substrate is cleaved by an active caspase, the fluorophore is released and emits a fluorescent signal that can be detected by flow cytometry.[6]
Protocol:
-
Cell Preparation:
-
Induce apoptosis in your target cells.
-
Harvest and wash the cells.
-
-
Staining:
-
Resuspend the cells in the provided assay buffer.
-
Add the fluorogenic caspase substrate to the cell suspension.
-
Incubate according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry. A positive control of cells known to be undergoing apoptosis and an unstained negative control should be included.[25]
-
Data Interpretation: An increase in fluorescence intensity in the treated cells compared to the control cells indicates an increase in caspase activity.[25]
TUNEL Assay for DNA Fragmentation
Principle: A hallmark of late-stage apoptosis is the cleavage of DNA into fragments of approximately 180-200 base pairs.[27] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA breaks by enzymatically labeling the 3'-hydroxyl ends of the DNA fragments with a fluorescently labeled dUTP.[28][29]
Protocol:
-
Cell Preparation and Fixation:
-
Harvest and fix the cells as you would for cell cycle analysis (e.g., with 70% ethanol).
-
-
Permeabilization and Staining:
-
Wash the fixed cells and permeabilize them according to the kit manufacturer's protocol.
-
Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and the fluorescently labeled dUTP.
-
-
Data Acquisition:
-
Wash the cells and analyze by flow cytometry.
-
Data Interpretation: Apoptotic cells will exhibit a significant increase in fluorescence intensity compared to non-apoptotic cells.[29]
Mitochondrial Membrane Potential Assays
Principle: A key event in the intrinsic pathway of apoptosis is the loss of the mitochondrial membrane potential (ΔΨm).[30][31] Cationic lipophilic dyes, such as JC-1, TMRE, or TMRM, accumulate in healthy mitochondria due to the negative charge of the inner mitochondrial membrane.[31][32] In apoptotic cells, the collapse of the ΔΨm prevents the accumulation of these dyes, leading to a decrease in fluorescence.[32]
Protocol:
-
Cell Preparation:
-
Harvest and wash the cells.
-
-
Staining:
-
Resuspend the cells in pre-warmed media or buffer.
-
Add the mitochondrial membrane potential dye and incubate for 15-30 minutes at 37°C.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry.
-
Data Interpretation: A decrease in fluorescence intensity in the treated cells compared to the control cells indicates a loss of mitochondrial membrane potential and the induction of apoptosis.[33]
Caption: A general experimental workflow for flow cytometry analysis.
Best Practices for Reliable Data
To ensure the integrity and reproducibility of your flow cytometry data, it is essential to adhere to best practices:
-
Proper Sample Preparation: Start with a single-cell suspension of high viability to minimize artifacts.[17][34]
-
Titrate Antibodies: Determine the optimal concentration of each antibody to maximize the signal-to-noise ratio.[35]
-
Use Controls: Include unstained cells, single-color controls for compensation, and biological positive and negative controls in every experiment.[16][34]
-
Viability Dyes: Always include a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.[17][36]
-
Instrument Setup: Properly calibrate and maintain your flow cytometer to ensure consistent performance.[35]
Conclusion
Flow cytometry is a versatile and powerful tool for the quantitative analysis of apoptosis and the cell cycle. By understanding the underlying biological principles and following robust, well-controlled protocols, researchers can gain valuable insights into these fundamental cellular processes. The application notes and protocols provided in this guide serve as a foundation for designing and executing successful flow cytometry experiments in your research and drug development endeavors.
References
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e383. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
- Malhi, H., Gores, G. J., & Lemasters, J. J. (2006). Apoptosis: a comprehensive overview of signaling pathways, morphological changes, and physiological significance and therapeutic implications.
- Adan, A., Alizada, G., Kiraz, Y., Baran, Y., & Nalbant, A. (2017). Flow cytometry: basic principles and applications. Critical reviews in biotechnology, 37(2), 163-176. [Link]
- Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release. Methods, 54(2), 190-197. [Link]
- JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
- University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
- Blizard Institute. (2019). Organelle function and Apoptosis.
- Lumen Learning. (n.d.). Cell Cycle Checkpoints.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- D'Arcy, M. S. (2019). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Oncology and Cancer Case Reports. [Link]
- Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry.
- Walczak, H. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Journal of visualized experiments : JoVE, (193), 10.3791/65011. [Link]
- Barnum, K. J., & O'Connell, M. J. (2014). Cell cycle regulation by checkpoints. Methods in molecular biology (Clifton, N.J.), 1170, 29-40. [Link]
- Darzynkiewicz, Z., Galkowski, D., & Zhao, H. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Methods, 44(3), 250-254. [Link]
- UAMS College of Medicine. (n.d.). Best-Practices-and-Instruction-for-Flow-Cytometry.
- Khan Academy. (n.d.). Cell cycle checkpoints.
- ResearchGate. (2024). (PDF) Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications.
- Adan, A., Alizada, G., Kiraz, Y., Baran, Y., & Nalbant, A. (2016). Flow cytometry: basic principles and applications. Critical reviews in biotechnology, 37(2), 163-176. [Link]
- Tsuruo, T., Naito, M., Tomida, A., Fujita, N., Mashima, T., Sakamoto, H., & Haga, N. (2003). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancer Science, 94(2), 121-127. [Link]
- Microbe Notes. (2023). Cell Cycle: Definition, Phases, Regulation, Checkpoints.
- Vermeulen, K., Van Bockstaele, D. R., & Berneman, Z. N. (2003). The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer.
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Elmore, S. (2007). Apoptosis: a review of programmed cell death.
- Biocompare. (2013). Keep an Eye on Apoptosis with Caspase Assays.
- Moodle@Units. (2016). Flow cytometry: basic principles and applications.
- McKinnon, K. M. (2018). Flow Cytometry: An Overview. Current protocols in immunology, 120, 5.1.1-5.1.11. [Link]
- Darzynkiewicz, Z., Bedner, E., & Smolewski, P. (2001). Flow cytometry in analysis of cell cycle and apoptosis.
- AACR Journals. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System.
- Bio-Rad Antibodies. (n.d.). Flow Cytometry Experimental Design.
- Biosensis. (n.d.). TECHNICAL NOTE #3 Flow Cytometry – A Guide to Experimental Design.
- ResearchGate. (n.d.). Analysis of cell cycle and apoptosis by flow cytometry in the untreated....
Sources
- 1. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Th… [ouci.dntb.gov.ua]
- 2. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. microbenotes.com [microbenotes.com]
- 8. The cell cycle: a review of regulation, deregulation and therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Checkpoints | Biology for Majors I [courses.lumenlearning.com]
- 10. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. Flow cytometry: basic principles and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. scispace.com [scispace.com]
- 16. medicine.uams.edu [medicine.uams.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 26. stemcell.com [stemcell.com]
- 27. mybiosource.com [mybiosource.com]
- 28. biotium.com [biotium.com]
- 29. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Organelle function and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 32. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 33. lumiprobe.com [lumiprobe.com]
- 34. biosensis.com [biosensis.com]
- 35. Best Practices for Multiparametric Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 36. flowcytometry.medicine.uiowa.edu [flowcytometry.medicine.uiowa.edu]
Topic: A Robust Luminescence-Based Kinase Inhibition Assay for the Profiling of 6-Fluorobenzo[d]thiazole Derivatives
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer[1][2]. This makes them one of the most important target classes in modern drug discovery[1]. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, including the ATP-binding site of kinases[2][3][4][5]. Derivatives of 6-Fluorobenzo[d]thiazole, in particular, represent a promising chemical series for the development of novel kinase inhibitors[3][6]. This application note provides a detailed, field-proven protocol for determining the inhibitory potency (IC50) of this compound derivatives against a target kinase using a highly sensitive and high-throughput compatible luminescence-based assay. We will detail the principles of the assay, provide step-by-step instructions, and discuss data analysis and critical quality control measures to ensure the generation of reliable and reproducible results.
Scientific Foundation and Assay Principle
The journey of developing a new kinase inhibitor begins with accurately quantifying its ability to inhibit the catalytic activity of its target enzyme[7]. Kinases function by catalyzing the transfer of a phosphate group from ATP to a specific substrate (a protein or peptide)[8][9]. The assay protocol described here quantifies kinase activity by measuring the amount of ATP consumed in the reaction.
The chosen methodology is the Kinase-Glo® Luminescent Kinase Assay , a homogeneous system that is robust, scalable, and avoids the use of radioactive materials[10][11]. The principle is elegantly simple:
-
The kinase, its specific substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor (a this compound derivative).
-
Active kinase consumes ATP to phosphorylate the substrate. The presence of an effective inhibitor reduces the rate of ATP consumption.
-
After the kinase reaction, a proprietary Kinase-Glo® Reagent is added. This reagent contains Ultra-Glo™ Luciferase, which produces a light signal (luminescence) in the presence of ATP[9].
The intensity of the luminescent signal is directly proportional to the amount of ATP remaining in the well. Therefore, a potent inhibitor will result in high kinase inhibition, low ATP consumption, and consequently, a strong luminescent signal . Conversely, low inhibition leads to high ATP consumption and a weak signal [10][12][13]. This inverse relationship is the cornerstone of the data analysis.
Figure 1: Principle of the luminescence-based ATP depletion kinase assay.
Materials and Reagents
Equipment
-
Multimode microplate reader with luminescence detection capability (e.g., BMG LABTECH PHERAstar FSX or similar)[13].
-
Calibrated single and multichannel pipettes.
-
Acoustic dispenser (optional, for high-throughput screening).
-
Low-volume, white, opaque 384-well assay plates (critical for minimizing crosstalk in luminescence assays).
-
Standard laboratory equipment (vortex mixer, centrifuge).
Reagents and Consumables
-
Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega, Cat. No. V6071 or similar). This kit is chosen for its linearity with ATP concentrations up to 500 µM, making it suitable for a wide range of kinases[10].
-
Recombinant Human Kinase: Target kinase of interest, highly purified.
-
Kinase Substrate: A specific peptide or protein substrate for the target kinase.
-
Adenosine 5'-triphosphate (ATP): High purity, molecular biology grade.
-
This compound Derivatives: Synthesized test compounds.
-
Staurosporine: A well-characterized, potent, broad-spectrum kinase inhibitor to serve as a positive control[14].
-
Dimethyl Sulfoxide (DMSO): Anhydrous, inhibitor-grade.
-
Kinase Buffer: e.g., 40 mM Tris-HCl (pH 7.4), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT. Note: Optimal buffer conditions may vary by kinase and should be determined empirically.
-
Nuclease-free water.
-
Reagent reservoirs.
Detailed Experimental Protocols
This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. All reagent additions should be performed with precision. Preparing master mixes is highly recommended to minimize pipetting errors and well-to-well variability[15].
Protocol 1: Reagent Preparation
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of each this compound derivative and the staurosporine positive control in 100% DMSO.
-
Create a serial dilution plate. Serially dilute the compounds 1:3 in 100% DMSO to create a 10-point dose-response curve (e.g., from 10 mM down to 0.5 µM). This plate will contain the concentrated compounds for addition to the assay.
-
Causality: Using 100% DMSO for serial dilutions maintains compound solubility and consistency. The final DMSO concentration in the assay must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts[16].
-
-
2X Kinase/Substrate Master Mix:
-
Thaw kinase and substrate on ice.
-
Prepare a master mix in pre-chilled Kinase Buffer containing the kinase and its substrate at twice the final desired concentration.
-
Example: If the final concentration is 5 nM kinase and 200 nM substrate, prepare the mix with 10 nM kinase and 400 nM substrate.
-
Expertise: The optimal concentrations of kinase and substrate must be predetermined in an enzyme titration experiment to find conditions that result in approximately 10-30% ATP consumption, ensuring the assay operates within the linear range for detecting inhibition[9][17].
-
-
2X ATP Solution:
-
Prepare a solution of ATP in Kinase Buffer at twice the final desired concentration.
-
Trustworthiness: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase. Assays performed at ATP concentrations significantly lower than physiological levels can overestimate inhibitor potency, especially for ATP-competitive inhibitors[15].
-
-
Kinase-Glo® Reagent Reconstitution:
-
On the day of the assay, equilibrate the Kinase-Glo® Buffer and lyophilized substrate to room temperature.
-
Reconstitute the substrate with the buffer as per the manufacturer's instructions. Allow it to equilibrate for at least 15 minutes before use to ensure complete dissolution and enzyme activation.
-
Protocol 2: Assay Plate Setup & Kinase Reaction
The following workflow describes the addition of reagents to a 384-well assay plate.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 11. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-MS Method for Byproduct Analysis in Benzothiazole Synthesis
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the identification and quantification of byproducts in benzothiazole synthesis reactions. Benzothiazole and its derivatives are crucial scaffolds in medicinal chemistry and materials science.[1][2][3][4] Consequently, ensuring the purity of these compounds is of paramount importance. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, offering field-proven insights into method development, validation, and data interpretation. The methodology adheres to the principles outlined in the ICH Q2(R1) guidelines for analytical procedure validation, ensuring trustworthiness and scientific integrity.[5][6][7]
Introduction: The Imperative of Byproduct Profiling in Benzothiazole Synthesis
The synthesis of the benzothiazole core typically involves the condensation of 2-aminothiophenol with various functional groups like carboxylic acids, aldehydes, or acyl chlorides.[1][3][4][8][9] While seemingly straightforward, these reactions can yield a range of byproducts arising from incomplete reactions, side reactions, or the presence of impurities in the starting materials.[10][11][12] Common byproducts can include unreacted starting materials, intermediates such as benzothiazolines (from incomplete oxidation), and products from undesired side reactions.[10][12]
The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final product, particularly in pharmaceutical applications. Therefore, a robust and sensitive analytical method is crucial for the comprehensive analysis of the reaction mixture. HPLC coupled with mass spectrometry (HPLC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of compounds.[13][14][15]
Experimental Workflow: From Sample to Data
The overall workflow for the analysis of byproducts in a benzothiazole reaction is a systematic process designed to ensure accurate and reproducible results. The key stages are outlined in the diagram below.
Caption: A streamlined workflow for byproduct analysis.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to produce a clean, particulate-free sample in a suitable solvent that is compatible with the HPLC-MS system. This minimizes matrix effects and prevents column clogging.[16]
Protocol:
-
Sampling: Carefully extract a representative 100 µL aliquot from the benzothiazole reaction mixture.
-
Dilution: Dilute the aliquot 1:1000 (v/v) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The dilution factor may need to be adjusted based on the concentration of the main product. The objective is to have the main peak within the linear range of the detector without causing saturation, while still being able to detect trace impurities.
-
Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove any particulate matter that could damage the HPLC system.
HPLC-MS Method Parameters
The choice of chromatographic conditions is paramount for achieving optimal separation of the main product from its potential byproducts. A reversed-phase C18 column is a versatile starting point for the separation of moderately polar benzothiazole derivatives.[17][18] A gradient elution is employed to effectively resolve compounds with a range of polarities.
Table 1: HPLC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | A high-pressure system allows for the use of smaller particle size columns, leading to higher resolution and faster analysis times. |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides good retention for a wide range of organic molecules. The small particle size enhances separation efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common mobile phase additive that aids in the ionization of analytes for mass spectrometry in positive ion mode and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with mass spectrometry. |
| Gradient Elution | 5% B to 95% B in 15 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and equilibrate for 2 minutes. | A gradient elution is necessary to elute both polar and non-polar byproducts within a reasonable timeframe. The hold at high organic content ensures the elution of any strongly retained compounds. |
| Flow Rate | 0.3 mL/min | A lower flow rate is often beneficial for ESI-MS sensitivity. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity, leading to lower backpressure and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | A small injection volume minimizes the risk of column overloading, especially with a concentrated main product. |
| Mass Spectrometer | Agilent 6545XT AdvanceBio Q-TOF or equivalent | A high-resolution mass spectrometer is crucial for accurate mass determination, which aids in the confident identification of unknown byproducts. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for a wide range of moderately polar compounds like benzothiazoles.[16][19] It is recommended to run in both positive and negative ion modes to capture a wider range of potential byproducts. |
| Scan Range | m/z 50 - 1000 | This range covers the expected molecular weights of the benzothiazole product and most potential byproducts. |
| Capillary Voltage | 3500 V | This voltage is a typical starting point for ESI and should be optimized for the specific analytes. |
| Fragmentor Voltage | 175 V | This voltage can be adjusted to induce in-source fragmentation, which can provide structural information. |
Method Validation: Ensuring Trustworthiness
Method validation is a critical step to ensure that the analytical procedure is suitable for its intended purpose.[14][20] The validation should be performed in accordance with ICH Q2(R1) guidelines.[5][6][7]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main product from known impurities and a blank.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known concentrations of impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Data Analysis and Interpretation
The primary goal of the data analysis is to identify and quantify any byproducts present in the reaction mixture.
Byproduct Identification
-
Extract Ion Chromatograms (EICs): After the HPLC-MS run, the total ion chromatogram (TIC) will show all detected ions. To identify potential byproducts, look for peaks other than the main product peak.
-
Mass Spectral Analysis: Examine the mass spectrum of each minor peak. The accurate mass measurement from a high-resolution mass spectrometer can be used to propose an elemental composition for the ion.
-
Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that can be used for structural elucidation.[21][22][23] By comparing the fragmentation of the main product with that of the byproducts, common structural motifs can be identified.
A Glimpse into Benzothiazole Synthesis and Potential Byproducts
The following diagram illustrates a common synthetic route to 2-substituted benzothiazoles and highlights potential byproduct formation.
Caption: A simplified reaction scheme illustrating potential byproducts.
Conclusion
This application note provides a comprehensive and robust HPLC-MS method for the analysis of byproducts in benzothiazole synthesis. By following the detailed protocols and understanding the principles behind the experimental choices, researchers can confidently identify and quantify impurities, ensuring the quality and integrity of their synthesized compounds. The validation of this method according to ICH guidelines further establishes its trustworthiness for use in regulated environments. The combination of high-resolution chromatography and mass spectrometry offers an unparalleled level of detail, making it an indispensable tool in modern chemical research and development.
References
- Bajić, M., Karminski-Zamola, G., & Fišer-Jakić, L. (n.d.). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- Wikipedia. (n.d.). Benzothiazole.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Martano, C., Ferretti, F., et al. (2018). Development and validation of a new HPLC–MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
- National Institutes of Health. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review.
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- DeJongh, D. C., & Thomson, M. L. (1973). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- ResearchGate. (2025, August 7). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
- Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Development and Delivery.
- PubMed. (n.d.). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry.
- MassBank. (2021, September 4). Benzothiazoles.
- ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review.
- ResearchGate. (2025, August 5). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Journal of Pharmaceutical Research and Reports. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative: A review.
- ResearchGate. (2025, August 7). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water.
- Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Chemistry. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 14. veeprho.com [veeprho.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. synthinkchemicals.com [synthinkchemicals.com]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. whitman.edu [whitman.edu]
Application Note & Protocols: Recrystallization Techniques for the Purification of 6-Fluorobenzo[d]thiazole Derivatives
Executive Summary
6-Fluorobenzo[d]thiazole derivatives represent a privileged scaffold in medicinal chemistry and drug development, demonstrating a wide spectrum of pharmacological activities, including potent antitumor and antimicrobial properties.[1][2][3] The incorporation of a fluorine atom can significantly enhance biological efficacy by altering properties like metabolic stability and binding affinity.[3] Consequently, achieving high purity of these active pharmaceutical ingredients (APIs) is not merely a procedural step but a regulatory and safety imperative. This document provides a comprehensive guide to the principles and practice of recrystallization, a robust and scalable technique for the purification of this compound derivatives. We will explore the causality behind experimental choices, from solvent selection to troubleshooting, to empower researchers with the expertise to develop self-validating and efficient purification protocols.
The Foundational Principle of Recrystallization
Recrystallization is a purification technique that leverages the differences in solubility between the target compound and its impurities within a chosen solvent or solvent system.[4][5] The core principle is based on the fact that the solubility of most organic solids increases with temperature. An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution.
-
As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution.
-
The impurities, which are present in lower concentrations or have different solubility profiles, remain dissolved in the cooled solvent (the "mother liquor").
-
The pure crystals are then isolated by filtration.
The success of this technique hinges on the slow, controlled formation of a crystal lattice, which inherently excludes foreign molecules (impurities), leading to a significant increase in purity.[4]
Solvent Selection: The Cornerstone of a Successful Protocol
The choice of solvent is the most critical parameter in designing a recrystallization experiment. A poorly chosen solvent will lead to low recovery, poor purification, or complete failure of the process. The "like dissolves like" principle provides a starting point; the polar nature of the benzothiazole ring, enhanced by the electronegative fluorine atom, suggests that moderately polar solvents are often suitable.[3]
Key Criteria for an Optimal Recrystallization Solvent:
-
High-Temperature Coefficient: The solvent must exhibit a steep solubility curve for the target compound, dissolving it effectively at high temperatures but poorly at low temperatures to ensure high recovery.[4]
-
Impurity Solubility Profile: Impurities should ideally be either highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]
-
Safety & Handling: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[5]
Common Solvents for 6-Fluorobenzothiazole Derivatives
Based on synthetic literature, several solvent systems have proven effective for this class of compounds. The choice is highly dependent on the specific substituents on the core benzothiazole structure.
| Solvent/Solvent System | Compound Class | Rationale & Key Observations | References |
| Ethanol | General 6-Fluorobenzothiazole derivatives | A versatile, moderately polar protic solvent. Effective for compounds with hydrogen-bonding capabilities. Often provides good crystal formation upon cooling. | [6][7][8][9] |
| Benzene / Ethanol (1:1) | 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole | A solvent-pair system that fine-tunes polarity. Benzene solubilizes the aromatic core, while ethanol addresses more polar functional groups. Often used after initial treatment with activated charcoal. | [6][7] |
| Toluene | General 6-Fluorobenzothiazole derivatives | A less toxic alternative to benzene with a higher boiling point, allowing for dissolution of less soluble compounds. | [6][9] |
| Methanol / Chloroform (1:1) | Thiazolidinone-substituted benzothiazoles | A polar/non-polar mixture that can be effective for complex derivatives that may not crystallize well from a single solvent. | [7] |
| N,N-Dimethylformamide (DMF) | Amine-substituted benzothiazoles | A highly polar aprotic solvent, often used to dissolve compounds for reaction. For recrystallization, it is typically used as the "good" solvent in a solvent-pair system with an anti-solvent like water. | [7][8] |
Experimental Workflows & Protocols
The following protocols are designed to be self-validating, with built-in checks and explanations for each critical step.
Workflow: Decision-Making in Recrystallization
The following diagram illustrates the logical flow for developing and executing a recrystallization protocol.
Sources
- 1. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recrystallization [sites.pitt.edu]
- 5. mt.com [mt.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-6-fluorobenzothiazole
Welcome to the technical support guide for the synthesis of 2-amino-6-fluorobenzothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic process. Here, we will explore common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your experimental outcomes.
I. Troubleshooting Guide: Addressing Low Yields
The synthesis of 2-amino-6-fluorobenzothiazole is a multi-step process, and yield can be compromised at various stages. This guide will break down the synthesis into its key steps, highlighting potential pitfalls and offering solutions.
Step 1: Formation of N-(4-fluorophenyl)thiourea (Intermediate)
The initial step typically involves the reaction of 4-fluoroaniline with a thiocyanate source. Low yields of the N-(4-fluorophenyl)thiourea intermediate are a common hurdle.
Q1: My yield of N-(4-fluorophenyl)thiourea is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this step often stem from incomplete reaction, side reactions, or issues with product isolation. Let's break down the possibilities:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate temperature can lead to unreacted 4-fluoroaniline. 4-fluoroaniline is a light-colored oily liquid that is insoluble in water.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred efficiently and maintained at the optimal temperature as dictated by your specific protocol. A modest increase in reaction time or temperature may drive the reaction to completion.
-
-
Side Reactions:
-
Cause: The primary competing reaction is the formation of symmetrical N,N'-bis(4-fluorophenyl)thiourea. This can occur if the reaction conditions favor the reaction of the isothiocyanate intermediate with another molecule of 4-fluoroaniline instead of the intended reagent.
-
Solution: Carefully control the stoichiometry of your reagents. Using a slight excess of the thiocyanate source can help to minimize the formation of this byproduct. The choice of solvent is also critical; polar aprotic solvents like ethanol are often employed.[2]
-
-
Product Isolation:
-
Cause: N-(4-fluorophenyl)thiourea has some solubility in common organic solvents, which can lead to losses during workup and recrystallization.[3][4]
-
Solution: After the reaction, the product often precipitates upon cooling or addition of water. Ensure the mixture is sufficiently cooled to maximize precipitation. When washing the crude product, use ice-cold solvents to minimize dissolution. For recrystallization, a minimal amount of hot solvent should be used to dissolve the product, followed by slow cooling to obtain pure crystals.
-
Step 2: Oxidative Cyclization to 2-amino-6-fluorobenzothiazole
This crucial step involves the intramolecular cyclization of N-(4-fluorophenyl)thiourea to form the benzothiazole ring. This is often an oxidative process, and several factors can lead to a poor yield of the final product.
Q2: The cyclization of N-(4-fluorophenyl)thiourea is not proceeding efficiently, resulting in a low yield of 2-amino-6-fluorobenzothiazole. What should I investigate?
A2: Inefficient cyclization is a frequent bottleneck. The key areas to troubleshoot are the choice and handling of the oxidizing agent, reaction temperature, and potential side reactions.
-
Oxidizing Agent:
-
Cause: The selection and stoichiometry of the oxidizing agent (e.g., bromine in acetic acid, sulfuryl chloride) are critical.[5][6] An insufficient amount will result in incomplete conversion, while an excess can lead to over-oxidation and the formation of undesired byproducts.
-
Solution: Ensure the accurate measurement and slow, controlled addition of the oxidizing agent. It is often beneficial to perform the addition at a low temperature (e.g., 0-10°C) to manage the exothermic nature of the reaction and prevent side reactions.[5]
-
-
Reaction Temperature:
-
Cause: Temperature control is paramount. If the temperature is too low, the reaction rate will be slow, leading to incomplete cyclization. Conversely, if the temperature is too high, it can promote the formation of polymeric materials and other side products.
-
Solution: Maintain the temperature within the range specified by the protocol. For reactions involving bromine, this typically means keeping the temperature below 10°C during the addition phase.[5]
-
-
Side Reactions and Impurities:
-
Cause: The formation of regioisomers or polymeric tars can significantly reduce the isolated yield of the desired product. The presence of impurities in the starting N-(4-fluorophenyl)thiourea can also inhibit the cyclization process.
-
Solution: Ensure the intermediate from the first step is of high purity before proceeding to the cyclization. Purification of the final product is often necessary to remove colored impurities and byproducts. Recrystallization from a suitable solvent like ethanol is a common and effective method.[6]
-
Below is a diagram illustrating the troubleshooting logic for the synthesis.
Caption: Troubleshooting workflow for low yield synthesis.
II. Frequently Asked Questions (FAQs)
Q3: What is the role of bromine in the synthesis of 2-amino-6-fluorobenzothiazole?
A3: In the context of the Hugershoff reaction, a common method for synthesizing 2-aminobenzothiazoles, bromine acts as an oxidizing agent.[7] It facilitates the electrophilic cyclization of the N-(4-fluorophenyl)thiourea intermediate to form the stable benzothiazole ring system.
Q4: Are there alternative, potentially higher-yielding, synthetic routes to 2-amino-6-fluorobenzothiazole?
A4: Yes, while the reaction of 4-fluoroaniline with a thiocyanate and subsequent cyclization is common, other methods exist. One notable alternative is the Sandmeyer reaction.[8][9] This would involve the diazotization of an appropriately substituted aniline, followed by reaction with a copper(I) salt. However, the feasibility and yield of this route would depend on the availability of the necessary starting materials. Research into greener synthesis methods is ongoing, exploring different catalysts and reaction conditions to improve yields and reduce environmental impact.[10]
Q5: How can I confirm the identity and purity of my final 2-amino-6-fluorobenzothiazole product?
A5: A combination of analytical techniques should be used to confirm the structure and assess the purity of your product.
-
Melting Point: The melting point of pure 2-amino-6-fluorobenzothiazole is reported to be in the range of 183-185 °C. A broad or depressed melting point range can indicate the presence of impurities.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the chemical structure of the molecule by showing the expected signals for the aromatic protons and carbons, as well as the amine group.
-
FTIR: Infrared spectroscopy can identify the characteristic functional groups present, such as the N-H stretches of the amine and the C=N bond of the thiazole ring.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Q6: What are some common impurities I might encounter in my final product?
A6: Common impurities can include unreacted starting materials (4-fluoroaniline and N-(4-fluorophenyl)thiourea), the symmetrical thiourea byproduct (N,N'-bis(4-fluorophenyl)thiourea), and over-oxidized or polymeric materials formed during the cyclization step. Efficient purification, primarily through recrystallization, is key to removing these impurities.
III. Experimental Protocols
For illustrative purposes, a general protocol for the synthesis is provided below. Note: This is a generalized procedure and should be adapted based on specific literature methods and safety assessments.
Protocol 1: Synthesis of N-(4-fluorophenyl)thiourea
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluoroaniline in a suitable solvent (e.g., ethanol).
-
Add a stoichiometric equivalent of a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate).
-
Heat the reaction mixture to reflux and maintain for the time specified in your chosen literature procedure, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold solvent, and dry.
-
Recrystallize from a suitable solvent if necessary to improve purity.
Protocol 2: Synthesis of 2-amino-6-fluorobenzothiazole
-
Suspend the purified N-(4-fluorophenyl)thiourea in a suitable solvent, such as glacial acetic acid, in a flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in the same solvent dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period, followed by stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
IV. Data Presentation
The following table summarizes key physical properties of the starting material, intermediate, and final product for easy reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | -2 |
| N-(4-fluorophenyl)thiourea | C₇H₇FN₂S | 170.21 | 162-167[3] |
| 2-amino-6-fluorobenzothiazole | C₇H₅FN₂S | 168.19 | 183-185 |
This technical support guide is intended to provide a comprehensive resource for overcoming common challenges in the synthesis of 2-amino-6-fluorobenzothiazole. By understanding the underlying chemistry and potential pitfalls at each step, researchers can significantly improve their yields and obtain a high-purity final product.
V. References
-
Der Pharma Chemica. Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. [Link]
-
MDPI. Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). [Link]
-
Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]
-
ResearchGate. Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. [Link]
-
ResearchGate. Synthesis of N-P-Fluorothiosemicarbazone and of bis(N-P-Fluorophenylthiourea). Crystal Structure and Conformational Analysis of N, N'-bis(4-Fluorophenyl)hydrazine-1,2-Bis(carbothioamide). [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ChemSynthesis. N-(4-fluorophenyl)thiourea. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
-
Organic Syntheses. Benzothiazole, 2-amino-6-methyl. [Link]
-
National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubChem. 2-Amino-6-fluorobenzothiazole. [Link]
-
ResearchGate. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. [Link]
-
Royal Society of Chemistry. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. [Link]
-
PubMed. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. [Link]
-
European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]
-
National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
National Institutes of Health. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. [Link]
-
ResearchGate. What is the best way to convert from 2- amino -6 - chlorobenzothiazole into cyclic compounds?[Link]
-
Indian Journal of Advances in Chemical Science. Ultrasonically Assisted Thiocyanation of Aromatic and Heteroaromatic Compounds Using Silica-Supported Bronsted Acids (HClO 4 - SiO 2 and KHSO 4 -SiO 2 ). [Link]
-
ResearchGate. Regioselective and facile oxidative thiocyanation of anilines and indoles with trans-3,5‐dihydroperoxy-3,5‐dimethyl‐1,2‐dioxolane. [Link]
-
MDPI. An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. [Link]
-
PubChem. 4-Fluoroaniline. [Link]
-
ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]
-
PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]
Sources
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (4-Fluorphenyl)thioharnstoff 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Controlling Regioselectivity in Aromatic Nitration
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with isomer control during electrophilic aromatic nitration. The formation of multiple nitro isomers complicates purification, reduces the yield of the desired product, and can introduce impurities that are difficult to remove. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve higher regioselectivity in your nitration reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, providing not just solutions but also the underlying chemical principles to help you adapt these methods to your specific system.
Q1: My reaction yields a mixture of ortho and para isomers, but I need to maximize the para product. How can I improve selectivity?
A1: The challenge of separating ortho and para isomers is common. The key to enhancing para-selectivity lies in exploiting steric hindrance and choosing the appropriate reaction conditions.
The ortho and para positions are both electronically activated by electron-donating groups (EDGs), but the ortho positions are much closer to the existing substituent.[1][2][3] By making it physically difficult for the nitrating agent to approach the ortho position, you can significantly favor substitution at the more accessible para position.
Strategies to Enhance para-Selectivity:
-
Utilize Sterically Bulky Nitrating Agents: The standard nitronium ion (NO₂⁺) generated from mixed acid is relatively small. Using a bulkier nitrating agent can increase steric clash at the ortho position. Acetyl nitrate, generated from nitric acid and acetic anhydride, can sometimes offer improved para-selectivity.[4][5]
-
Employ Shape-Selective Catalysts: Solid acid catalysts, particularly zeolites like ZSM-5, can provide exceptional para-selectivity.[6][7] The pores of the zeolite create a constrained environment around the aromatic substrate. The transition state for ortho-nitration is sterically disfavored within these pores, allowing the substrate to be nitrated primarily at the para position.[6]
-
Lower the Reaction Temperature: In some systems, lowering the temperature can enhance selectivity. Reactions under kinetic control favor the product that is formed fastest, which is determined by the transition state with the lowest activation energy.[8][9][10] Steric hindrance raises the activation energy for the ortho-attack pathway more than the para-attack pathway. Conducting the reaction at the lowest practical temperature can amplify this energy difference, leading to a higher para/ortho ratio.[11]
Table 1: Influence of Nitrating System on Isomer Distribution in the Nitration of Toluene
| Nitrating Agent/System | Temperature (°C) | % ortho | % meta | % para | Reference |
| HNO₃ / H₂SO₄ | 30 | 58.5 | 4.4 | 37.1 | PNAS[12] |
| N₂O₅ in CH₂Cl₂ | -20 | 66 | 2 | 32 | Benchchem[11] |
| η-Propyl nitrate / ZSM-5 Zeolite | 100 | ~1 | <1 | ~98 | ACS[7] |
Q2: I'm trying to nitrate a substrate with a strongly activating group (e.g., phenol, aniline), but I'm getting oxidation and polysubstitution instead of the desired mononitro product.
A2: This is a classic issue arising from the high nucleophilicity of the aromatic ring. Strongly activating groups like hydroxyl (-OH) and amino (-NH₂) make the ring so electron-rich that it reacts uncontrollably with strong nitrating agents, leading to oxidation and the formation of di- and tri-nitro compounds. Furthermore, the amino group can be protonated in strong acid, forming the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group, leading to a mix of products.[4]
The Solution: Protect and Tame the Activating Group
The most effective strategy is to temporarily convert the highly activating group into a less activating, but still ortho, para-directing, group. For anilines, this is readily achieved by acetylation.
Experimental Protocol: Controlled Mononitration of Aniline
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve aniline in glacial acetic acid.
-
Add acetic anhydride to the solution and gently heat the mixture to form acetanilide.
-
Cool the reaction mixture and pour it into ice water to precipitate the acetanilide.
-
Filter and dry the product. The acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group, preventing over-nitration and oxidation.[13]
Step 2: Nitration of Acetanilide
-
Slowly add the dried acetanilide to a cold (0-5 °C) mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the low temperature while stirring. The steric bulk of the acetamido group will strongly favor the formation of the p-nitroacetanilide isomer.[5]
-
After the reaction is complete, pour the mixture onto crushed ice to precipitate the product.
Step 3: Deprotection (Hydrolysis)
-
Heat the separated p-nitroacetanilide under reflux with aqueous sulfuric acid.[13]
-
This hydrolyzes the amide bond, regenerating the amino group.
-
Neutralize the solution to precipitate the final product, p-nitroaniline.
Workflow: Controlled Mononitration of Aniline
Caption: Workflow for selective para-nitration of aniline.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind ortho/para vs. meta direction?
A1: The regioselectivity of electrophilic aromatic substitution is determined by the stability of the carbocation intermediate, known as the sigma complex or Wheland intermediate.[1][14][15] The substituent already on the ring influences where the incoming electrophile (NO₂⁺) will add by stabilizing or destabilizing the sigma complex through resonance and inductive effects.
-
Ortho, Para Directors (Activating Groups): These groups (e.g., -OH, -OR, -NH₂, -Alkyl) donate electron density to the ring.[3][16][17] When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is on the carbon atom bearing the directing group. This allows the directing group to directly donate its electrons (via a lone pair or hyperconjugation) to stabilize the positive charge. This extra stabilization lowers the activation energy for ortho and para attack compared to meta attack.[2]
-
Meta Directors (Deactivating Groups): These groups (e.g., -NO₂, -CN, -COR, -SO₃H) withdraw electron density from the ring.[18][19][20][21] When attack occurs at the ortho or para positions, one of the resulting resonance structures places the positive charge directly adjacent to the positively polarized atom of the deactivating group. This is a highly unfavorable electrostatic interaction that destabilizes the intermediate.[19][22] Attack at the meta position avoids this destabilizing arrangement, making it the least unfavorable (and thus favored) pathway.[18][19]
Mechanism: Stability of the Sigma Complex
Caption: Stability of sigma complexes for directing groups.
Q2: How does temperature affect the isomer ratio in nitration?
A2: Temperature is a critical parameter that primarily influences reaction rate, but it can also affect selectivity. Aromatic nitration is generally considered an irreversible process under typical synthetic conditions, meaning it is governed by kinetic control, not thermodynamic control.[8][23]
-
Kinetic Control: The product distribution is determined by the relative rates of formation of the different isomers. The isomer that forms via the transition state with the lowest activation energy will be the major product.[9][10]
-
Thermodynamic Control: This applies to reversible reactions at equilibrium, where the product distribution reflects the relative thermodynamic stability of the final products. The most stable isomer will be the major product.[9][10]
Since nitration is kinetically controlled, lower temperatures can often improve selectivity. For example, if the activation energy for ortho-substitution is slightly higher than for para-substitution (due to steric hindrance), running the reaction at a lower temperature will make the rate of para-substitution proportionally much faster than the rate of ortho-substitution, thus increasing the para/ortho ratio.[24] Conversely, at higher temperatures, more energy is available to overcome both activation barriers, which can lead to a product mixture that is closer to the statistical ratio, decreasing selectivity.[24]
Q3: Are there alternatives to the standard nitric acid/sulfuric acid "mixed acid" system?
A3: Yes, several alternative nitrating systems are available, each with specific applications and advantages, particularly for sensitive substrates where the harshness of mixed acid is problematic.
-
Acetyl Nitrate (HNO₃ in Acetic Anhydride): A milder nitrating agent, often used for activated rings to avoid oxidation. It is commercially important in certain syntheses where sulfuric acid would destroy the starting material.[4]
-
Nitronium Tetrafluoroborate (NO₂BF₄): This is a stable, crystalline salt containing the pre-formed nitronium ion. It can be used in non-acidic, aprotic solvents, which is advantageous for substrates that are sensitive to strong acids.[4][25]
-
Dinitrogen Pentoxide (N₂O₅): A powerful nitrating agent, particularly in aprotic solvents like dichloromethane. It can be effective for nitrating deactivated substrates under relatively mild conditions.[26]
-
Nitric Acid in Acetic Acid: A less aggressive alternative to mixed acid, suitable for moderately activated substrates.[27]
The choice of nitrating agent allows the chemist to tune the reactivity of the electrophile to match the reactivity of the aromatic substrate, providing a crucial handle for controlling the reaction outcome.
Q4: Can catalysts be used to control regioselectivity?
A4: Absolutely. Catalysis is a powerful tool for directing the outcome of nitration reactions, moving beyond the inherent electronic preferences of the substrate.
-
Shape-Selective Catalysis: As mentioned in the troubleshooting section, solid acid catalysts like zeolites are highly effective. Their microporous structure forces the reaction to occur in a sterically constrained manner, often leading to a dramatic increase in the yield of the para isomer.[6][7]
-
Lewis Acid Catalysis: Lewis acids can be used in conjunction with nitrating agents like nitryl chloride (NO₂Cl) to generate the nitronium ion under different conditions than mixed acid.[26]
-
Biocatalysis (Enzymatic Nitration): An emerging and highly selective method involves the use of enzymes. For example, the P450 enzyme TxtE can directly nitrate L-tryptophan at a specific position with remarkable precision, operating under mild, physiological conditions.[28][29] While not yet a widespread industrial method, biocatalysis represents the future of highly selective synthesis.
By carefully selecting the substrate's protecting groups, the nitrating agent, reaction temperature, and catalyst, researchers can exert a high degree of control over the formation of nitro isomers, leading to more efficient and cleaner chemical syntheses.
References
- Wikipedia.
- Aakash Institute.
- Wikipedia.
- JoVE. (2022). Video: Directing Effect of Substituents: meta-Directing Groups. [Link]
- de Queiroz, J. F., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry. [Link]
- Organic Chemistry Tutor.
- Master Chemistry. (2023). What Are Ortho Para Directing Groups?[Link]
- Fiveable. Meta-directing Definition. [Link]
- PubMed. (2014). Where does the electron go?
- ReelMind.ai.
- ChemTalk. Directing Effects. [Link]
- Master Chemistry. (2023).
- OpenOChem Learn.
- University of Calgary. Directing Groups in SE Ar. [Link]
- Vedantu. Deactivating and Meta Directing Groups in Chemistry. [Link]
- Liljenberg, M., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics. [Link]
- Chemistry LibreTexts. (2022). Ortho, Para Directing Group. [Link]
- Master Organic Chemistry. (2018).
- Master Organic Chemistry. (2018).
- Chemistry Steps.
- JoVE. (2023).
- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- ACS Publications. (2022).
- Royal Society of Chemistry.
- Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?[Link]
- ResearchGate. (2003). Electrophilic Aromatic Nitration Using a Mixed Catalyst of Lithium, Molybdenum, Ytterbium on Silica Gel. [Link]
- YouTube. (2014). Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. [Link]
- Chemistry LibreTexts. (2022).
- Chemistry LibreTexts. (2020).
- Olah, G. A., et al. (1987). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene. PNAS. [Link]
- Zuo, R., & Ding, Y. (2024). Direct aromatic nitration by bacterial P450 enzymes.
- Semantic Scholar.
- PubMed. (2017).
- AIChE. Nitration of Aromatic Compounds without Using Sulphuric Acid. [Link]
- Albright, L. F. (1995). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series. [Link]
- Sciencemadness Discussion Board.
- ResearchGate. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]
- Wikipedia. Thermodynamic and kinetic reaction control. [Link]
- Cervera, M., et al. (2011). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations.
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
- YouTube. (2021).
Sources
- 1. leah4sci.com [leah4sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. What Are Ortho Para Directing Groups? [themasterchemistry.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pnas.org [pnas.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 17. reelmind.ai [reelmind.ai]
- 18. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 19. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 20. fiveable.me [fiveable.me]
- 21. What Are Meta Directing Groups? [themasterchemistry.com]
- 22. Deactivating and Meta Directing Groups in Chemistry: Key Guide [vedantu.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. quora.com [quora.com]
- 27. (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid | AIChE [proceedings.aiche.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions during benzothiazole synthesis
Technical Support Center: Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and process development professionals to provide expert advice on identifying, managing, and preventing thermal hazards associated with the exothermic reactions common in benzothiazole synthesis. Our goal is to ensure you can perform these powerful reactions with the highest degree of safety and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of benzothiazoles exothermic?
The most common methods for synthesizing the benzothiazole core involve condensation reactions, such as reacting 2-aminothiophenol with acyl chlorides, carboxylic acids, or aldehydes.[1][2][3] These reactions are exothermic because they involve the formation of stable chemical bonds (C-N and C-S bonds in the thiazole ring), which releases a significant amount of energy as heat.[4][5] The reaction between 2-aminothiophenol and a highly reactive electrophile like an acyl chloride is particularly energetic and requires careful management.[6][7]
Q2: What are the early warning signs of a potential thermal runaway?
A thermal runaway occurs when a reaction generates heat faster than it can be removed, leading to an uncontrolled acceleration of the reaction rate and a rapid rise in temperature and pressure.[8][9][10] Key early warning signs include:
-
A temperature rise that outpaces the set cooling parameters: The internal reaction temperature continues to climb even when the cooling system is at maximum capacity.
-
An unexpected increase in the rate of reagent addition needed to maintain temperature: This can indicate an accumulation of unreacted reagents.
-
Noticeable pressure buildup in a closed or poorly vented system.
-
Sudden changes in color or viscosity of the reaction mixture.
-
Increased off-gassing or fuming.
Continuous monitoring of the internal reaction temperature is the most critical parameter for early detection.[11][12]
Q3: How does my choice of solvent impact thermal safety?
The solvent plays a crucial role in managing the reaction exotherm. A well-chosen solvent can act as a heat sink, absorbing the energy released. Key properties to consider are:
-
Heat Capacity: A higher heat capacity means the solvent can absorb more heat for a given temperature increase.
-
Boiling Point: The solvent's boiling point should be high enough to accommodate the desired reaction temperature but low enough to provide reflux cooling as a passive safety measure. Reflux can dissipate a large amount of heat, but you must ensure your condenser can handle the vapor load.
-
Thermal Conductivity: Better conductivity helps dissipate heat from the reaction mixture to the vessel walls and cooling jacket.
-
Reactivity: The solvent must be inert under the reaction conditions and not react with any reagents or intermediates, which could create a secondary, unexpected exotherm.
Q4: I need to scale up my benzothiazole synthesis. What are the most critical safety considerations?
Scaling up a reaction is not linear. As the volume of a reactor increases, the surface area available for heat transfer does not increase proportionally. This makes heat removal far less efficient at a larger scale.[10][13]
-
Never scale a reaction by more than a factor of three (3x) at a time without a thorough safety reassessment.[9][10]
-
Prioritize Heat Transfer: Ensure your larger vessel has adequate cooling capacity. Consider using a reactor with a cooling jacket over a simple cooling bath.
-
Control Addition Rate: The rate of reagent addition is a primary handle on the rate of heat generation.[12][13] What worked for a 100 mL reaction will be too fast for a 5 L reaction. The addition must be significantly slower to allow for efficient heat removal.
-
Monitor Internal Temperature: It is non-negotiable. The external bath temperature is not a reliable indicator of the conditions inside a large flask.[9]
-
Conduct a Hazard Assessment: Before scaling up, perform a proper process safety review. For highly exothermic processes, using reaction calorimetry (RC1) or differential scanning calorimetry (DSC) can provide critical data on the heat of reaction and the potential for thermal runaway.[13][14]
In-Depth Troubleshooting Guides
Scenario 1: Sudden & Uncontrolled Temperature Spike During Reagent Addition
You are adding benzoyl chloride to a solution of 2-aminothiophenol in toluene. You've set the bath to 0 °C, but halfway through the addition, the internal thermometer shows the temperature rapidly climbing past 30 °C, and the rate of increase is accelerating.
Root Causes:
-
Addition Rate Too High: The most likely cause. The reaction is generating heat faster than your cooling system can remove it.[12]
-
Insufficient Cooling: The cooling bath may not be making good contact with the flask, or its capacity is insufficient for the reaction scale.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where reagents concentrate and react violently.[11]
-
Accumulation of Reagents: If the initial reaction temperature was too low, the reagents may not have reacted upon addition. When the temperature finally rises enough to initiate the reaction, the accumulated reagents all react at once.
Immediate Troubleshooting Steps:
-
STOP THE ADDITION: Immediately cease adding the electrophile (benzoyl chloride). This is the most critical first step to stop feeding the exotherm.
-
Increase Cooling: If possible, lower the temperature of the cooling bath. Add more dry ice to an acetone bath or switch to a colder cooling system if one is on standby.
-
Add Cold, Inert Solvent: If the reaction temperature continues to rise uncontrollably, add a pre-chilled, inert solvent (like more toluene) to dilute the reactants and absorb heat. This should be part of your pre-planned emergency procedure.
-
Prepare for Emergency Quench: If the above steps fail and the temperature approaches the solvent's boiling point in an uncontrolled manner, execute your pre-planned emergency quenching procedure (see Protocol 2 below).
Scenario 2: Designing a Thermally Safe Synthesis Protocol from the Outset
You are tasked with developing a new process for synthesizing a novel benzothiazole derivative on a 50g scale. The reaction of 2-aminothiophenol with a new, highly reactive acyl chloride is planned.
A Proactive Approach to Safety:
-
Characterize the Reaction on a Small Scale (1g):
-
Determine the Heat of Reaction: Use reaction calorimetry to quantify the heat output (ΔH). This data is invaluable for safe scale-up.[13]
-
Identify Onset Temperature: Determine the temperature at which the reaction initiates and the rate at which it accelerates.
-
Test Different Solvents: Evaluate solvents for their ability to manage the exotherm and for their impact on reaction kinetics and purity.
-
-
Design the Process Based on Thermal Data:
-
Choose a Semi-Batch Approach: For exothermic reactions, a semi-batch process, where one reagent is added slowly to the other, is standard practice. Avoid batch reactions where all reagents are mixed at once.[13]
-
Calculate Cooling Requirements: Use the heat of reaction data to ensure the cooling system on your target scale reactor can handle the maximum expected heat flow.
-
Define Critical Parameters: Establish strict, non-negotiable limits for:
-
Maximum internal temperature.
-
Rate of reagent addition.
-
Stirring speed.
-
-
-
Engineer the Reactor Setup:
-
Use a jacketed reactor for efficient and uniform heat transfer.
-
Employ an overhead mechanical stirrer to ensure good mixing in the larger volume.
-
Use a calibrated thermocouple placed directly in the reaction mixture for accurate temperature monitoring.
-
Utilize a syringe pump or addition funnel for precise and controlled addition of the liquid reagent.
-
This proactive design process transforms safety from a reactive measure into a core, validated component of the synthesis.
Key Experimental Protocols
Protocol 1: Controlled Addition of an Acyl Chloride for Benzothiazole Synthesis
This protocol describes the controlled addition of an acyl chloride to 2-aminothiophenol, a common and highly exothermic step.
Materials:
-
2-aminothiophenol
-
Acyl Chloride (e.g., benzoyl chloride)
-
Anhydrous, inert solvent (e.g., Toluene)
-
Tertiary amine base (e.g., Triethylamine), if required
Procedure:
-
Setup: Equip a jacketed reactor with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Charge Reactor: Charge the reactor with 2-aminothiophenol, the solvent, and the amine base. Begin stirring and circulate coolant through the jacket to bring the internal temperature to the desired setpoint (e.g., 0 °C).
-
Charge Addition Funnel: Charge the addition funnel with the acyl chloride, diluted in a portion of the anhydrous solvent.
-
Controlled Addition: Begin dropwise addition of the acyl chloride solution. Crucially, monitor the internal temperature. The rate of addition should be dictated by the cooling system's ability to maintain the set temperature. If the temperature rises by more than 2-3 °C, stop the addition until it returns to the setpoint.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor for completion by TLC or LC-MS.
-
Work-up: Proceed with a standard aqueous work-up only after confirming the reaction is complete and the mixture is thermally stable.
Protocol 2: Emergency Shutdown and Quenching Procedure
This procedure should be clearly written in your lab notebook and understood by all personnel before starting a potentially hazardous reaction.
Pre-requisites:
-
A quenching agent has been identified and is ready in a container large enough to hold the entire reaction volume. The quench agent should be a chemical that will instantly react with the most energetic reagent (e.g., a primary amine to quench an acyl chloride).
-
A clear and unobstructed path to a safety shower and emergency exit.
-
All personnel are wearing appropriate PPE, including a face shield and blast shield in front of the fume hood.[15]
Procedure:
-
Announce Emergency: Clearly and loudly state "EMERGENCY SHUTDOWN" to alert others in the lab.
-
Stop All Additions & Heating: Immediately stop any reagent addition and remove any heating sources.
-
Maximize Cooling: Apply maximum cooling to the reactor.
-
Execute Quench: If the temperature continues to rise uncontrollably, carefully but quickly pour the pre-determined quenching solution directly into the reaction mixture. Be prepared for vigorous off-gassing.
-
Evacuate: Once the quench is complete, lower the fume hood sash completely and evacuate the immediate area. Alert lab safety personnel. Do not return until the area is deemed safe.
Data & Visualization
Table 1: Thermal Properties of Common Solvents
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Density (g/mL) | Notes |
| Toluene | 111 | 1.69 | 0.87 | Good for reactions up to ~100°C; provides reflux cooling. |
| Dichloromethane | 40 | 1.21 | 1.33 | Low boiling point, limited use for managing strong exotherms. |
| Acetonitrile | 82 | 2.22 | 0.79 | High heat capacity, but reactive with strong acids/bases. |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | 0.94 | High boiling point, good heat sink, but can be difficult to remove. |
| Tetrahydrofuran (THF) | 66 | 1.76 | 0.89 | Common, but can form peroxides. Low boiling point limits range. |
Diagrams
Caption: Fig 1. Simplified reaction highlighting the exothermic step.
Caption: Fig 2. Decision workflow for managing a thermal event.
References
- Review on loss prevention of chemical reaction thermal runaway: Principle and applic
- How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Scale-up Reactions. (2019). University of Illinois, Division of Research Safety.
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Vertex AI Search.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Scale Up Safety. (2023). Stanford Environmental Health & Safety.
- How to Safely Scale up a Given Chemical Reaction? (2024).
- A General Strategy for the Safer Scale-Up of Batch and Semi-B
- Benzothiazole. Wikipedia.
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- SAFETY DATA SHEET - 2-Aminothiophenol. (2010). Fisher Scientific.
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI.
- Exothermic, Endothermic, & Chemical Change. American Chemical Society.
- 2-Aminothiophenol SDS, 137-07-5 Safety D
- Exothermic Reactions Explained. (2024). The Chemistry Blog.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer.
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. Benzothiazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Troubleshooting [chem.rochester.edu]
- 12. labproinc.com [labproinc.com]
- 13. fauske.com [fauske.com]
- 14. scientificupdate.com [scientificupdate.com]
- 15. echemi.com [echemi.com]
Identifying di-acylated byproducts in 6-Fluorobenzo[d]thiazole reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluorobenzo[d]thiazole. This guide is designed to provide expert advice and practical solutions for a common challenge encountered during its acylation: the formation of unexpected di-acylated byproducts. Our goal is to help you understand, identify, and control these side reactions to improve yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: We're observing a second, higher molecular weight product in our acylation of this compound. Could it be a di-acylated byproduct?
A1: Yes, it is highly probable. The formation of a di-acylated species is a known complication in Friedel-Crafts acylation and related reactions involving activated or moderately activated aromatic systems.[1] The benzothiazole ring system, while containing a deactivating thiazole component, can still undergo multiple acylations under certain conditions. The second product will have a molecular weight corresponding to the addition of a second acyl group to your mono-acylated product. Initial confirmation can be rapidly achieved using mass spectrometry (MS) to check if the mass difference between your desired product and the byproduct matches the mass of the acyl group.[2][3]
Q2: What reaction mechanisms and conditions lead to the formation of these di-acylated byproducts?
A2: Di-acylation is typically a result of the mono-acylated product being sufficiently reactive to undergo a second electrophilic substitution. While an acyl group is generally deactivating, this effect can be overcome by forcing reaction conditions.[1][4] Several factors can promote this unwanted second reaction:
-
High Stoichiometry of Acylating Agent & Catalyst: Using a significant excess of the acylating agent (e.g., acyl chloride, anhydride) and the Lewis acid catalyst (e.g., AlCl₃) dramatically increases the concentration of the reactive electrophile, driving the reaction towards di-acylation.[5]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the deactivated mono-acylated ring to react again.[5][6] Forcing a sluggish reaction by increasing heat is a common cause of this byproduct.
-
Insufficient Deactivation: The this compound ring system's reactivity is complex. While the thiazole portion is electron-withdrawing, the benzene ring can still be susceptible to acylation. The first acyl group deactivates the ring, but if the reaction conditions are harsh enough, a second acylation can occur at a remaining activated position.
-
Choice of Catalyst: Stronger Lewis acids or Brønsted acids (like triflic acid) can generate a highly reactive acylium ion, which may be less selective and more prone to reacting with the less-activated, mono-acylated product.[5]
The proposed mechanism involves the initial formation of the desired mono-acylated product. If excess electrophile and sufficiently harsh conditions persist, this product can act as a substrate for a second acylation.
Caption: Reaction pathway leading to di-acylation.
Q3: How can we definitively identify and characterize the suspected di-acylated byproduct?
A3: A combination of chromatographic separation and spectroscopic analysis is the gold standard for unambiguous identification. This multi-step approach ensures you not only confirm the presence of the di-acylated species but also determine its specific isomeric structure.
-
Separation: High-Performance Liquid Chromatography (HPLC) is the preferred method to separate the starting material, the mono-acylated product, and the di-acylated byproduct.[7][8][9] The di-acylated product, being larger and often more polar, will typically have a different retention time than the desired product.
-
Mass Spectrometry (MS) for Confirmation: Coupling the HPLC to a mass spectrometer (LC-MS) is the most efficient way to confirm the identity of each peak.[2][3]
-
The mono-acylated product will have an [M+H]⁺ corresponding to the mass of this compound + mass of the acyl group.
-
The di-acylated byproduct will have an [M+H]⁺ corresponding to the mass of the mono-acylated product + mass of the acyl group.
-
-
Nuclear Magnetic Resonance (NMR) for Structural Elucidation: To determine where the second acyl group has attached, it is essential to isolate the byproduct (via preparative HPLC or column chromatography) and perform 1D and 2D NMR spectroscopy.[10][11][12]
-
¹H NMR: Will show a different splitting pattern and integration in the aromatic region compared to the mono-acylated product, indicating a change in substitution.
-
¹³C NMR: Will reveal an additional carbonyl signal and shifts in the aromatic carbon signals.[11][12]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning the structure. An HMBC experiment, for example, will show long-range correlations between the protons on the aromatic ring and the carbonyl carbons of the acyl groups, allowing for unambiguous placement of both substituents.[10]
-
Caption: Workflow for byproduct identification and characterization.
Q4: What are the recommended step-by-step protocols for HPLC-MS and NMR analysis?
A4: Absolutely. Here are foundational protocols that can be adapted to your specific instrumentation and acyl derivatives.
Protocol 1: HPLC-MS for Initial Identification
This protocol is designed for rapid screening of the reaction mixture to confirm the presence of the di-acylated byproduct.[7][13]
-
Sample Preparation:
-
Quench a small aliquot (~50 µL) of your reaction mixture.
-
Dilute it 1:1000 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Range: 100 - 1000 m/z.
-
Source Parameters: Optimize capillary voltage, gas flow, and source temperature for your specific instrument and compounds.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
Identify the [M+H]⁺ for your starting material, mono-acylated product, and the suspected di-acylated byproduct.
-
Protocol 2: NMR for Structural Elucidation
This protocol assumes the di-acylated byproduct has been isolated and purified (>95% purity).
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure good signal-to-noise.
-
Acquire a ¹³C NMR spectrum (e.g., using a broadband probe with proton decoupling).
-
-
2D NMR Acquisition:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks in the aromatic ring.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is the most critical experiment. Optimize the long-range coupling constant (e.g., set to 8 Hz) to observe correlations between aromatic protons and the carbonyl carbons of the acyl groups.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.[10]
-
Use the key HMBC correlations from ring protons to the C=O carbons to definitively establish the attachment points of both acyl groups.
-
Q5: How can we modify our reaction to minimize or prevent di-acylation?
A5: Controlling di-acylation is a matter of optimizing reaction conditions to favor the first acylation while disfavoring the second. [6] The acyl group deactivates the ring, making the mono-acylated product less reactive than the starting material.[1] Your goal is to use conditions just energetic enough for the first reaction but not for the second.
Table 1: Troubleshooting & Optimization Strategies
| Parameter | Problem Condition Leading to Di-acylation | Recommended Solution | Rationale |
| Stoichiometry | >1.5 eq. of Acylating Agent / Lewis Acid | Use 1.05 - 1.1 equivalents of the acylating agent and catalyst. | Minimizes excess electrophile available for a second reaction after the starting material is consumed. |
| Temperature | Reaction driven by high heat (e.g., > 50 °C or reflux) | Maintain the lowest possible temperature for the reaction to proceed (e.g., 0 °C to room temp).[6] | Reduces the available thermal energy, preventing the activation barrier for the second, more difficult acylation from being overcome. |
| Reaction Time | Prolonged reaction times after full consumption of starting material. | Monitor the reaction closely by TLC or LC-MS and quench promptly upon disappearance of the starting material. | Prevents the mono-acylated product from being exposed to reactive electrophiles for an extended period. |
| Order of Addition | Adding substrate to a pre-mixed solution of catalyst and acylating agent. | Add the acylating agent slowly and portion-wise to the mixture of the substrate and Lewis acid. | Maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic starting material. |
| Catalyst Choice | Use of highly reactive catalysts like neat Triflic Acid. | Consider a milder Lewis acid if applicable (e.g., FeCl₃, ZnCl₂) or use AlCl₃ under less forcing conditions.[5] | A less reactive electrophilic species will be more selective for the more activated starting material. |
By systematically applying these principles—starting with reducing stoichiometry and lowering the temperature—you can significantly shift the product distribution in favor of the desired mono-acylated this compound derivative.
References
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- Collie, N. (1988). Chemical analysis of acylation sites and species. Methods in Enzymology, 16, 33-43.
- Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2018). Scientific & Academic Publishing.
- Dong, M. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Detection and Analysis of S-Acylated Proteins via Acyl Resin–Assisted Capture (Acyl-RAC). (2023). Methods in Molecular Biology.
- Ebead, S., et al. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Results in Chemistry.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2010). Journal of Visualized Experiments.
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances.
- Small Molecule Analysis Testing: HPLC vs GC. (2022). Brewer Science Blog.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances.
- Wang, B., et al. (2020). Iodine- and TBHP-Promoted Acylation of Benzothiazoles under Metal-Free Conditions. Synthesis.
- A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.). ResearchGate.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts.
- Friedel-Crafts limitations. (n.d.). University of Calgary.
- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017). YouTube.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules.
- Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. (2021). ACS Omega.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2019). Journal of Chemistry.
- Acylation Reagents for Gas Chromatography. (2023). Labinsights.
- Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox C
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2012). Der Pharma Chemica.
- Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. (2016). Molecules.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 12. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Product Degradation During Synthesis Scale-Up
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of product degradation during the scale-up of chemical syntheses. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical and physical principles to empower you in your process development.
I. Core Principles of Scale-Up and Degradation
Successfully transitioning a chemical synthesis from the laboratory bench to a pilot plant or full-scale production requires more than simply multiplying reagent quantities.[1] The physical and chemical environments of a reaction change dramatically with scale, often introducing new challenges that can lead to product degradation.[2] Understanding these changes is the first step in preventing unwanted outcomes.
Why does degradation risk increase with scale?
The primary reason is the change in the surface-area-to-volume ratio .[1][3] In a small laboratory flask, heat generated by a reaction can dissipate quickly through the large surface area relative to the small volume. In a large reactor, the volume increases cubically while the surface area for heat exchange only increases squarely.[3] This disparity can lead to inefficient heat removal, localized hot spots, and thermal degradation.[3][4]
Similarly, mixing, which is often trivial on a small scale, becomes a significant challenge in large vessels.[5][6] Inefficient mixing can create localized areas of high reagent concentration, leading to side reactions and product degradation.[5][7]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and solve specific degradation issues you may be encountering during your scale-up experiments.
Symptom 1: Increased levels of a known, thermally-labile impurity.
Question: My lab-scale synthesis produces the target compound with >99% purity. However, upon scaling up to a 50L reactor, I'm observing a significant increase in a known degradation product that forms at high temperatures. What's going on and how can I fix it?
Answer:
This is a classic heat transfer problem. The larger reactor is not dissipating the heat of reaction as efficiently as your lab-scale setup, leading to a higher internal temperature and promoting thermal degradation.[3][4]
Troubleshooting Steps:
-
Characterize the Exotherm: Before scaling up, it is crucial to understand the thermal hazards of your reaction.[4] Techniques like reaction calorimetry can provide critical data on the heat of reaction, allowing for the design of a safe and effective cooling strategy.[8]
-
Control the Rate of Addition: For exothermic reactions, the rate at which you add reagents directly controls the rate of heat generation.[7] Slowing down the addition of a key reagent can prevent a dangerous accumulation of heat.
-
Improve Heat Transfer:
-
Reactor Design: Ensure the reactor's cooling jacket is appropriately sized and the coolant is at a sufficiently low temperature.
-
Agitation: Increasing the agitation speed can improve heat transfer from the bulk of the reaction mixture to the vessel walls. However, be mindful of potential shear sensitivity of your product or reagents.
-
-
Consider a "Semi-Batch" Approach: Instead of adding all reagents at once, a semi-batch process where one reagent is added portion-wise or continuously can provide better temperature control.
Symptom 2: Appearance of new, unknown impurities.
Question: During scale-up, my product purity has dropped, and I'm seeing new peaks in my HPLC analysis that were not present in the lab-scale synthesis. What could be the cause?
Answer:
The appearance of new impurities often points to issues with mixing and mass transfer, which can create localized "hot spots" of high reagent concentration.[5][9] These localized excesses can lead to side reactions that were insignificant at the lab scale where mixing is more efficient.[7] Impurities can also be introduced from raw materials or leach from equipment.[10][11]
Troubleshooting Steps:
-
Evaluate Mixing Efficiency:
-
Impeller Design and Speed: The type of impeller and its speed are critical for achieving homogeneity.[12] For many reactions, an axial flow impeller is preferred for better bulk mixing.[6]
-
Feed Tube Position: The location where you introduce a reagent can have a dramatic impact on local concentrations.[5] Ideally, the reagent should be added to a region of high turbulence to ensure rapid dispersion.
-
-
Analyze Raw Materials: The purity of your starting materials can have a significant impact on the outcome of your reaction, especially at a larger scale where the absolute amount of any impurity is greater.[7][10]
-
Investigate Equipment Compatibility: Ensure that all materials in contact with your reaction mixture (reactor walls, gaskets, tubing) are chemically compatible and not leaching impurities into the process stream.[7][11]
Experimental Workflow for Diagnosing Mixing-Related Degradation
Caption: A logical workflow for troubleshooting new impurity formation.
Symptom 3: Product degradation during work-up and isolation.
Question: The reaction itself seems to proceed cleanly at scale, but I'm losing a significant amount of product to degradation during the downstream processing (e.g., extraction, distillation, crystallization). Why is this happening now?
Answer:
Work-up and isolation procedures that are quick in the lab can take significantly longer at scale.[13] This prolonged exposure to different pH conditions, temperatures, or solvents can lead to degradation.
Troubleshooting Steps:
-
Time Studies: Conduct small-scale experiments that mimic the extended processing times of the scaled-up procedure to see if this induces degradation.[7]
-
Quenching and Neutralization: Ensure that quenching and neutralization steps are rapid and effective at the larger scale. Poor mixing during these steps can lead to localized pH extremes that can damage the product.
-
Temperature Control During Isolation: If your product is thermally labile, ensure that all downstream processing steps are conducted at an appropriate temperature. This includes cooling the receiving vessel during distillations.
-
Atmospheric Control: For oxygen- or moisture-sensitive compounds, ensure that all vessels are inerted with nitrogen or argon during transfers and isolation steps.[14]
III. Frequently Asked Questions (FAQs)
Q1: How can I proactively design a scale-up process to minimize degradation?
A1: A proactive approach involves thorough process understanding at the lab scale.[15][16] This includes:
-
Forced Degradation Studies: Intentionally stressing your drug substance under various conditions (heat, light, acid, base, oxidation) can help identify potential degradation pathways and products.[17][18]
-
Kinetic and Thermodynamic Modeling: Understanding the kinetics of both the desired reaction and potential side reactions can help you choose reaction conditions that favor product formation.[9]
-
Process Hazard Analysis (PHA): A systematic evaluation of potential hazards, including thermal runaway and pressure build-up, is essential before scaling up.[4][19]
Q2: What analytical techniques are essential for monitoring degradation during scale-up?
A2: A robust analytical package is critical for detecting and quantifying degradation products.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis, allowing for the separation and quantification of the active pharmaceutical ingredient (API) and its impurities.[20]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides structural information about degradation products, which is invaluable for identifying unknown impurities.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed structure of isolated impurities.[17]
Data Presentation: Example Impurity Profile
| Impurity | Lab Scale (1L) | Pilot Scale (50L) - Initial | Pilot Scale (50L) - Optimized |
| Degradant A (Thermal) | 0.1% | 1.5% | 0.2% |
| Degradant B (Mixing-related) | Not Detected | 0.8% | Not Detected |
| Product Purity | 99.8% | 97.5% | 99.7% |
Q3: What role does solvent selection play in preventing degradation?
A3: Solvent choice is critical. A solvent not only dissolves reactants but also influences reaction rates, stability, and heat transfer.[21] When scaling up, consider:
-
Boiling Point: A solvent with a higher boiling point can allow for a wider operating temperature range, but may also require more energy for removal.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat from an exothermic reaction, helping to moderate temperature spikes.
-
Solvent Purity: Impurities in solvents can sometimes act as catalysts for degradation.
Q4: How do I ensure consistent raw material quality for a scaled-up process?
A4: Establishing robust specifications for all raw materials is essential.[15][19]
-
Supplier Qualification: Work with reputable suppliers who can provide consistent quality and a certificate of analysis for each batch.
-
Incoming Raw Material Testing: Implement a testing program to verify the identity and purity of incoming raw materials before they are used in the manufacturing process.
-
Small-Scale Test Reaction: Before committing a large batch of a new raw material to the main reactor, it is often prudent to run a small-scale test reaction to ensure it performs as expected.[7]
Logical Relationship Diagram: Key Factors in Preventing Degradation
Caption: Interrelation of key domains for successful scale-up.
IV. Conclusion
Avoiding product degradation during synthesis scale-up is a multifaceted challenge that requires a deep understanding of chemical engineering principles and reaction chemistry.[9][22] By systematically addressing potential issues related to heat transfer, mixing, and raw material quality, and by employing robust analytical monitoring, researchers can successfully navigate the complexities of scaling up their processes while maintaining product quality and ensuring process safety.[4][15]
V. References
-
Cornish, L. (2025). Analytical Techniques in Stability Testing. Separation Science. Available at: [Link]
-
Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc. Available at: [Link]
-
QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success. QES Academy. Available at: [Link]
-
Socratica. (n.d.). Scale-Up Methods in Chemical Reaction Engineering. Socratica. Available at: [Link]
-
Re:Build Optimation. (n.d.). The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. Available at: [Link]
-
Patel, et al. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]
-
SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. SynThink. Available at: [Link]
-
Cleaver, J. (2023). Rules of Thumb: Scale-up. The Chemical Engineer. Available at: [Link]
-
Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up. Shandong Look Chemical. Available at: [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Mettler Toledo. Available at: [Link]
-
ResearchGate. (n.d.). Scale-Up for Chemical Reactions in Mixed Reactors without and with Heat Transfer. ResearchGate. Available at: [Link]
-
Alooba. (n.d.). Scale-Up Considerations in Chemical Process Design. Alooba. Available at: [Link]
-
Kumar, V., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Gustin, J. L. (2002). Influence of trace impurities on chemical reaction hazards. ResearchGate. Available at: [Link]
-
Diva-portal.org. (n.d.). Influence of mixing and heat transfer in process scale-up. Diva-portal.org. Available at: [Link]
-
Miller, L. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available at: [Link]
-
Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals. Post Apple Scientific. Available at: [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. Available at: [Link]
-
Liaoyang Sinotech Technology Development Co., Ltd. (n.d.). Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production. Liaoyang Sinotech Technology Development Co., Ltd. Available at: [Link]
-
Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Available at: [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. Available at: [Link]
-
YouTube. (2025). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up. YouTube. Available at: [Link]
-
CatSci Ltd. (n.d.). Some Scale-Up Considerations. CatSci Ltd. Available at: [Link]
-
Syngene International Ltd. (n.d.). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. Syngene International Ltd. Available at: [Link]
-
SynThink. (n.d.). Difference between Process-Related and Degradation-Related Impurities. SynThink. Available at: [Link]
-
Cultivated Meat Shop. (2025). Mixing in Bioreactors: Scale-Up Best Practices. Cultivated Meat Shop. Available at: [Link]
-
Technical University of Denmark. (2017). The effect of design and scale on the mixing and mass transfer in U-loop bioreactors. Technical University of Denmark. Available at: [Link]
-
ZAGENO. (2020). cDNA Synthesis Troubleshooting. ZAGENO. Available at: [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
-
Pharmaguideline. (n.d.). Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product. Pharmaguideline. Available at: [Link]
-
Contract Pharma. (2024). Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up. Contract Pharma. Available at: [Link]
-
Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. Microsynth. Available at: [Link]
-
Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]
Sources
- 1. catsci.com [catsci.com]
- 2. Overcoming Challenges in Chemical Engineering during Pharmaceutical Scale-Up - Aragen Life Sciences [aragen.com]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. qesacademy.com [qesacademy.com]
- 5. mt.com [mt.com]
- 6. cultivatedmeat.co.uk [cultivatedmeat.co.uk]
- 7. sdlookchem.com [sdlookchem.com]
- 8. mt.com [mt.com]
- 9. Socratica [learn.socratica.com]
- 10. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 11. reddit.com [reddit.com]
- 12. Fundamentals of fluid flow, mixing and mass transfer in bioreactors during bioreactor scale-up and their effects on cell growth, metabolism and protein production - Liaoyang Sinotech Technology Development Co., Ltd. [sinotechmachinery.com]
- 13. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 16. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. Physical and Chemical Factors Influencing the Chemical Degradation of Pharmaceutical Product: Temperature, Solvent, Ionic Strength, Dielectric Constant, Specific & General acid base catalysis | Pharmaguideline [pharmaguideline.com]
- 22. diva-portal.org [diva-portal.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Fluorobenzo[d]thiazol-5-amine Derivatives
Welcome to the technical support center for the synthesis and functionalization of 6-fluorobenzo[d]thiazol-5-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common experimental challenges. Given that the direct synthesis of 6-fluorobenzo[d]thiazol-5-amine is not extensively documented in scientific literature, this resource offers a theoretically derived synthetic pathway and addresses potential hurdles you may encounter.[1][2][3]
Our approach is grounded in established chemical principles and analogous reactions for related benzothiazole derivatives.[4][5] This guide will walk you through the proposed synthesis and subsequent functionalization, with a focus on practical, actionable solutions to common problems.
Section 1: Synthesis of the 6-Fluorobenzo[d]thiazol-5-amine Core
The proposed synthesis is a two-step process involving the nitration of 6-fluorobenzo[d]thiazole, followed by the reduction of the nitro group to the desired amine.[1]
Diagram 1: Proposed Synthetic Workflow
Sources
Technical Support Center: Strategies for Purifying Oily Benzothiazole Products
Welcome to the Technical Support Center for the purification of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure benzothiazole products, particularly when they present as oils or difficult-to-purify materials. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole product is an oil, making purification by standard crystallization difficult. What are my options?
When a product is an oil, direct crystallization is often not feasible. A primary strategy is to attempt to convert the oily product into a solid derivative, such as a salt, which may be more amenable to purification by recrystallization.[1] Once the solid derivative is purified, the parent compound can often be regenerated. Alternatively, chromatographic techniques are generally the go-to method for purifying oily compounds.
Q2: I'm performing column chromatography, but my benzothiazole product and impurities have very similar polarities. How can I improve separation?
Poor separation on a column due to similar polarities is a common challenge.[1] Here are several strategies to address this:
-
Optimize the Solvent System: Experiment with different solvent systems for elution. Sometimes, a subtle change in the eluent composition can significantly improve separation. Consider using a gradient elution to gradually increase the polarity of the mobile phase.[2]
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using neutral or basic alumina, especially if your benzothiazole derivative is sensitive to the acidic nature of silica.[1] Reverse-phase chromatography can also be a powerful alternative for polar compounds.[2]
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography (TLC) can offer better resolution than a column.[1]
Q3: My benzothiazole derivative seems to be degrading on the silica gel column. What is happening and how can I prevent it?
Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][3] To mitigate this, you can use a deactivated stationary phase, such as silica gel treated with triethylamine.[3] Alternatively, switching to a more inert stationary phase like neutral alumina is a good option.[1] If decomposition persists, non-chromatographic methods like recrystallization or distillation should be considered.
Q4: What are the most common impurities I should be aware of during benzothiazole synthesis?
Common impurities often depend on the synthetic route but can include:
-
Unreacted Starting Materials: Such as 2-aminothiophenol and the corresponding carbonyl compound.[1]
-
Side Products: Oxidation of the thiol group in 2-aminothiophenol can form a disulfide byproduct.[1] Incomplete cyclization can also lead to Schiff base intermediates as impurities.
-
Isomers: Formation of structural or positional isomers is possible depending on the reaction conditions.[3]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the purification of oily benzothiazole products.
Problem 1: Oiling Out During Recrystallization
"Oiling out," where the product separates as a liquid instead of crystals, is a frequent issue when the boiling point of the solvent is higher than the melting point of the compound.[4]
| Potential Cause | Suggested Solution |
| Incorrect Solvent Choice | The solute is too soluble in the chosen solvent. Try a different solvent or a solvent mixture where the compound has high solubility in the hot solvent and low solubility in the cold solvent.[4] |
| Cooling Too Rapidly | Rapid cooling can favor oil formation over crystal nucleation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5] |
| Presence of Impurities | Impurities can inhibit crystal formation. Try to pre-purify the crude product using a different method, such as a quick filtration through a small plug of silica, before attempting recrystallization.[4] |
| Supersaturation | The solution is too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again. Scratching the inside of the flask with a glass rod can help induce crystallization.[5] |
Problem 2: Low or No Yield After Purification
| Potential Cause | Suggested Solution |
| Decomposition on Stationary Phase | The compound may be sensitive to the stationary phase used in chromatography.[3] Use a deactivated stationary phase or switch to an alternative purification method like recrystallization or distillation.[3] |
| Thermal Instability | The compound may be degrading during solvent removal at elevated temperatures.[3] Use a rotary evaporator with a low-temperature bath and high vacuum.[3] |
| Product Loss During Work-up | The product may be partially soluble in the aqueous phase during extractions. Optimize the pH of the aqueous layer to minimize the solubility of your compound. Perform multiple extractions with smaller volumes of organic solvent. |
| Inappropriate Recrystallization Solvent | The product may be too soluble in the cold recrystallization solvent. Ensure the solution is thoroughly cooled. Consider using a different solvent in which the compound is less soluble at low temperatures.[2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel
This protocol is designed for acid-sensitive benzothiazole derivatives that may degrade on standard silica gel.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in your chosen eluent.
-
Add 1-2% triethylamine (by volume) to the slurry and mix thoroughly.
-
Allow the mixture to stand for about an hour before packing the column.
-
-
Column Packing:
-
Pack the column with the deactivated silica gel slurry, ensuring uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude oily product in a minimal amount of the eluent.
-
Load the concentrated sample onto the top of the column.
-
-
Elution:
-
Begin elution with the chosen solvent system. A common starting point for benzothiazoles is a mixture of hexane and ethyl acetate.[6]
-
Collect fractions and monitor the separation using TLC.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure, preferably at a low temperature to prevent product degradation.
-
Protocol 2: Purification via Conversion to a Solid Salt and Recrystallization
This method is particularly useful for oily basic benzothiazoles.
-
Salt Formation:
-
Isolation of the Salt:
-
Recrystallization of the Salt:
-
Choose a suitable solvent for recrystallization. Ethanol/water mixtures are often effective for benzothiazole salts.[2]
-
Dissolve the salt in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
-
Regeneration of the Free Base (Optional):
-
Dissolve the purified salt in water.
-
Neutralize the solution with a base, such as a saturated sodium bicarbonate solution.[7]
-
Extract the free base with an organic solvent (e.g., diethyl ether or ethyl acetate).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified oily benzothiazole.
-
Visualizations
Caption: Decision workflow for purifying oily benzothiazole products.
Caption: Troubleshooting guide for column chromatography issues.
References
- BenchChem. (2025). Overcoming challenges in the purification of 1,3,2-Benzothiazagermole.
- BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- BenchChem. (2025). Technical Support Center: 1-(1,3-Benzothiazol-6-yl)ethanol Purification.
- BenchChem. (2025). Technical Support Center: Purification of Crude Benzothiazole Hydrochloride.
- BenchChem. (2025). Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives.
- Moral, A., et al. (2023). Extraction of selected benzothiazoles, benzotriazoles and benzenesulfonamides from environmental water samples using a home-made sol-gel silica-based mixed-mode zwitterionic sorbent modified with graphene. Talanta, 256, 124315.
- Organic Chemistry Portal. (2021). Benzothiazole synthesis.
- Manjunath, H. R., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- BenchChem. (2025). Synthesis of Benzothiazole Hydrochloride: A Detailed Protocol for Researchers.
- ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?
Sources
Technical Support Center: Improving Nitration Selectivity with Protecting Groups
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter selectivity challenges during aromatic nitration reactions. Here, we will explore the strategic use of protecting groups to overcome common issues like poor regioselectivity, over-nitration, and substrate decomposition. The content is structured into a practical, question-and-answer format, combining troubleshooting scenarios with foundational FAQs to provide actionable solutions and deepen your understanding of the underlying chemical principles.
Section 1: Troubleshooting Guide for Nitration Reactions
This section addresses specific experimental failures and provides validated strategies to resolve them.
Question 1: My nitration of aniline resulted in a complex mixture of products and significant tar formation. What went wrong and how can I fix it?
Answer:
This is a classic and frequently encountered problem. Direct nitration of aniline using standard nitrating mixtures (e.g., HNO₃/H₂SO₄) is notoriously problematic for two primary reasons:
-
Oxidation: The amino group (-NH₂) is a powerful activating group that makes the aromatic ring highly electron-rich.[1] This high reactivity makes the substrate susceptible to oxidation by nitric acid, leading to the formation of polymeric tar-like byproducts and destroying your starting material.[2]
-
Loss of Selectivity: In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[3] Consequently, the reaction yields a mixture of ortho, para, and a significant amount of the meta product, along with oxidized materials.[4]
Solution: Protect the Amino Group via Acetylation
The most robust solution is to temporarily protect the amino group by converting it into an acetamido group (-NHCOCH₃). This strategy, known as acetylation, effectively resolves both issues.[5][6]
Why it Works (The Mechanism): The acetyl group is electron-withdrawing. It pulls the lone pair of electrons from the nitrogen atom into the carbonyl group through resonance.[2] This has two beneficial effects:
-
It moderates the activating effect of the amino group, making the ring less susceptible to oxidation.[2][6]
-
It preserves the ortho, para-directing influence while being sterically bulky enough to favor the formation of the para isomer over the ortho isomer.[7][8]
The overall workflow is a three-step process: Protection → Nitration → Deprotection .
Step 1: Protection (Acetylation of Aniline to form Acetanilide)
-
In a fume hood, combine 10 mL of aniline with 12 mL of acetic anhydride in a suitable flask.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Stir the mixture for 15-20 minutes. The reaction is exothermic.
-
Pour the reaction mixture into 250 mL of ice-cold water while stirring to precipitate the crude acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from hot water may be performed for higher purity.
Step 2: Selective Nitration of Acetanilide [7][9][10]
-
In a flask, dissolve 1.5 g of dry acetanilide in 1.5 mL of glacial acetic acid. Gentle warming may be necessary.[7][11]
-
Cool the solution in an ice-salt bath to approximately 0-5 °C.[7]
-
Slowly add 3 mL of concentrated sulfuric acid while stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 0.6 mL of fuming nitric acid to 1 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the chilled nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 20 °C.[7][9] Controlling the temperature is critical to prevent dinitration and side reactions.[11]
-
After the addition is complete, allow the mixture to stand at room temperature for 20-30 minutes.
-
Pour the reaction mixture onto 15-20 g of crushed ice to precipitate the product, which is a mixture of o- and p-nitroacetanilide.
-
Filter the crude product and wash thoroughly with cold water to remove residual acid. The para isomer is the major product and can be separated from the more soluble ortho isomer by recrystallization from ethanol.[7][12]
Step 3: Deprotection (Hydrolysis of p-Nitroacetanilide) [13][14]
-
Place 0.7 g of the purified p-nitroacetanilide in a round-bottom flask.
-
Add a solution of 4 mL of concentrated sulfuric acid and 3 mL of water (approx. 70% H₂SO₄).[7][13]
-
Heat the mixture gently under reflux for 20-30 minutes.[7][13][15]
-
Allow the mixture to cool slightly and pour it into 20 mL of cold water.
-
Neutralize the solution by carefully adding an aqueous sodium hydroxide solution until it is alkaline, which will precipitate the yellow p-nitroaniline.[7][13]
-
Collect the solid by filtration, wash with water, and dry.
Workflow for Selective Para-Nitration of Aniline
Caption: A three-step workflow for the synthesis of p-nitroaniline.
Question 2: I am trying to nitrate a phenol, but I get low yield and poor selectivity between the ortho and para isomers. How can I improve this?
Answer:
Phenols, like anilines, contain a strongly activating group (-OH) that makes direct nitration challenging, often leading to oxidation and polysubstitution.[1][16] While direct nitration with dilute nitric acid is sometimes possible, achieving high regioselectivity for a single isomer is difficult. Two common strategies can be employed depending on the desired outcome:
Solution A: Use a Bulky Protecting Group to Favor Para-Substitution
Protecting the hydroxyl group converts it into a less-activating, sterically hindered substituent that directs nitration preferentially to the para position.
-
Why it Works: A bulky protecting group, such as a tosyl (toluenesulfonyl) or pivaloyl group, physically blocks the ortho positions.[17] This steric hindrance makes it difficult for the incoming nitronium ion (NO₂⁺) to attack the positions adjacent to the substituent, thereby increasing the proportion of the para-nitrated product.[17] Sulfonyl groups are particularly effective as they are stable under acidic nitration conditions and reduce the ring's susceptibility to oxidation due to their electron-withdrawing nature.[18]
Solution B: Use a Reversible Blocking Group to Synthesize the Ortho or Meta Isomer
This is a more advanced strategy for obtaining isomers that are not the major products of direct substitution. Sulfonation is an excellent example of a reversible reaction that can be used for this purpose.[19][20][21]
-
Example Workflow for ortho-Nitrophenol:
-
Block the para position: Treat the phenol with fuming sulfuric acid to install a sulfonic acid (-SO₃H) group at the para position, which is the thermodynamically favored product.
-
Nitrate the blocked intermediate: The para position is now blocked. Nitration will occur at the available ortho positions.
-
Remove the blocking group: The sulfonic acid group can be removed by treating the product with dilute aqueous acid and heat (steam distillation), a process called reverse sulfonation or desulfonation.[21][22][23] This regenerates the hydroxyl group and leaves the nitro group in the ortho position.
-
Decision Logic for Phenol Nitration
Caption: Choosing a strategy based on the desired nitrophenol isomer.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about using protecting groups in nitration.
Question 3: How do I choose the right protecting group for my substrate?
Answer:
The ideal protecting group should meet three criteria:
-
Easy to Install: The protection reaction should be high-yielding and straightforward.
-
Stable to Reaction Conditions: It must remain intact during the nitration step and not react with the nitrating agent.
-
Easy to Remove: The deprotection step should be clean, high-yielding, and not affect other functional groups, including the newly installed nitro group.
The table below compares common protecting groups for amines, a class of compounds frequently requiring protection for nitration.
| Protecting Group | Reagent for Protection | Stability to Nitration | Deprotection Conditions | Key Advantages |
| Acetyl (-COCH₃) | Acetic Anhydride | Good | Acid or base hydrolysis (e.g., H₂SO₄/H₂O or NaOH/H₂O)[24] | Inexpensive, reliable, classic method.[25] |
| Trifluoroacetyl (-COCF₃) | Trifluoroacetic Anhydride | Good | Mild basic hydrolysis (e.g., K₂CO₃/MeOH)[24] | Much easier to remove than acetyl; good for sensitive substrates. |
| Tosyl (-SO₂Ar) | Tosyl Chloride (TsCl) | Excellent | Strong acid (HBr, TFMSA) or reductive cleavage.[18] | Very stable, deactivates the ring significantly, useful for phenols.[18] |
| Carbobenzyloxy (Cbz) | Benzyl Chloroformate | Good | Catalytic Hydrogenation (H₂/Pd-C) | Orthogonal removal; useful if nitro group reduction is also desired. |
Question 4: Can a protecting group change the regioselectivity of a nitration reaction?
Answer:
Absolutely. This is one of the primary strategic uses of protecting groups beyond simply preventing side reactions. The two main ways a protecting group influences regioselectivity are:
-
Steric Hindrance: As discussed in the phenol example (Question 2), a large, bulky protecting group can physically obstruct the positions ortho to it. This steric blocking directs the incoming electrophile to the less hindered para position, often with very high selectivity.[17] The size of the N-alkyl group in N-alkyl arylsulphonamides, for instance, can significantly influence reaction pathways.[26]
-
Electronic Modulation: Converting a functional group like -NH₂ to an amide (-NHCOR) or sulfonamide (-NHSO₂R) fundamentally changes its electronic influence. The strongly electron-donating amine becomes a moderately donating amide or an electron-withdrawing sulfonamide. This modulation can fine-tune the reactivity of the ring and the stability of the reaction intermediates (the sigma complex), thereby influencing the ortho/para ratio.[2][27]
Question 5: What are some common pitfalls or mistakes to avoid when using protecting groups for nitration?
Answer:
-
Incomplete Protection/Deprotection: Always confirm the completion of the protection step (e.g., by TLC or NMR) before proceeding to nitration. Any unprotected starting material will react under the nitration conditions, leading to the side products you were trying to avoid. Similarly, ensure deprotection goes to completion.
-
Choosing a Protecting Group Sensitive to Nitration Conditions: For example, some silyl ethers used to protect alcohols might not be stable to the strong acidic conditions of a typical HNO₃/H₂SO₄ nitration. Acyl and sulfonyl groups are generally more robust for this purpose.[18][24]
-
Ignoring the Temperature: Nitration is a highly exothermic reaction.[11] Failure to maintain the recommended low temperature can lead to over-nitration (dinitration or trinitration) and increased byproduct formation, even with a protecting group present.[11]
-
Harsh Deprotection Conditions: Ensure your deprotection method is compatible with the nitro group. For instance, some reductive deprotection methods (like using strong reducing agents to remove a sulfonyl group) could potentially reduce the nitro group to an amine. Acid- or base-catalyzed hydrolysis is common for amides and is generally safe for the nitro group.[7][13][14]
References
- Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]
- Why is acetylation performed before nitr
- Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory.
- Why is the NII group of aniline acetylated before nitr
- Preparation of p-Nitroacetanilide. BYJU'S. [Link]
- Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. [Link]
- Preparation of p-nitroacetanilide
- Hydrolysis of P-nitroacetanilide Experiment. Scribd. [Link]
- An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]
- Aniline is acetylated before nitration reaction.
- Experiment Twelve Hydrolysis of P-nitroacetanilide. [No Source Found].
- Hydrolysis: Prepar
- In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino.... Homework.Study.com. [Link]
- Photochemical Nitration of Protected Anilines by 5‐Methyl‐1,4‐dinitroimidazole.
- Why is NHX2 group of aniline acetylated before carrying out nitr
- Protection of Aniline Deriv
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. [Link]
- 16.
- Sulfonyl Protective Groups.
- Nitration sulphon
- Acyl Protective Groups.
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
- Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]
- Methods for the nitration of protected anilines.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids.
- Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. [No Source Found].
- Ipso nitration in organic synthesis.
- Synthetic Protocols for Aromatic Nitration: A Review.
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activ
- Protecting Groups List. SynArchive. [Link]
- EAS (SEAr)
- An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. [Link]
- Nitration Of Phenols Under Mild And Heterogeneous Conditions.
- Selective nitration of phenol derivatives.
- Selective nitration of phenol. Royal Society of Chemistry. [Link]
- Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
- Site-Selective Nitration of Aryl Germanes at Room Temperature.
- Aromatic Reactivity.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
- Regioselectivity in Electrophilic Arom
- Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]
- Nitration and Sulfonation of Benzene. Chemistry LibreTexts. [Link]
- Biocatalytic Strategies for Nitration Reactions.
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. shaalaa.com [shaalaa.com]
- 3. m.youtube.com [m.youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]
- 6. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]
- 7. magritek.com [magritek.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 11. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 12. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 13. azom.com [azom.com]
- 14. youtube.com [youtube.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nitration sulphonation notes [unacademy.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 25. mapsofindia.com [mapsofindia.com]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
Minimizing side product formation with slow reagent addition
Topic: Minimizing Side Product Formation with Slow Reagent Addition
Welcome to the technical support center for reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products by controlling the rate of reagent addition. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is slow reagent addition a common strategy to minimize side products?
A1: Slow reagent addition is a powerful technique to improve reaction selectivity and yield by controlling the concentration of a highly reactive species at any given moment. This approach is fundamentally based on the principles of chemical kinetics. Many chemical transformations involve competing reaction pathways: a desired reaction that forms the product and one or more undesired reactions that form side products. The rates of these reactions are dependent on the concentration of the reactants.
By adding a reactive reagent slowly, you maintain its instantaneous concentration at a very low level. This can selectively favor the desired reaction, especially if the side reaction has a higher-order dependence on the concentration of that reagent. For example, if the desired reaction is first-order with respect to the added reagent, while a competing side reaction (like dimerization or polymerization) is second-order, keeping the reagent concentration low will dramatically slow down the side reaction relative to the main reaction.[1] This allows the desired transformation to proceed efficiently while suppressing the formation of impurities.
Q2: What types of reactions particularly benefit from slow addition?
A2: Slow addition is particularly beneficial for:
-
Highly Exothermic Reactions: Rapid addition of a reagent can cause a sudden increase in temperature (an exotherm). This localized heating can provide the activation energy for undesired side reactions or even lead to thermal decomposition of reactants, intermediates, or products. Slow addition allows for better heat dissipation, maintaining a stable and controlled reaction temperature.[2] For instance, the Skraup synthesis of quinolines is notoriously exothermic and requires slow addition of sulfuric acid to prevent tar formation.[2]
-
Reactions with Highly Reactive Intermediates: When a reaction proceeds through a highly reactive intermediate, slow addition of a precursor can keep the concentration of this intermediate low, preventing it from participating in undesired follow-on reactions.
-
Grignard Reactions: Grignard reagents are highly reactive and can participate in several side reactions, such as enolization of the carbonyl substrate or coupling with unreacted alkyl halides.[3][4] Slow addition of the Grignard reagent to the carbonyl compound helps to ensure that it reacts with the intended electrophile as it is introduced, minimizing the opportunity for these side reactions.[5]
-
Alkylations and Acylations: These reactions can be prone to multiple additions or reactions at unintended sites. By adding the alkylating or acylating agent slowly, the concentration is kept low, favoring mono-addition and improving regioselectivity.[6]
-
Polymerization-Prone Reactions: In reactions where a reactant or intermediate can polymerize, slow addition is crucial to maintain a low monomer concentration, thus favoring the desired reaction over polymerization.[2]
Q3: My reaction is still producing significant side products despite slow addition. What else can I troubleshoot?
A3: If slow addition alone is not resolving the issue, consider the following troubleshooting steps:
-
Optimize Addition Rate: The "optimal" slow addition rate can be highly specific to the reaction. You may need to experimentally determine the ideal rate. Try a range of addition times.
-
Improve Mixing: Inefficient stirring can create localized areas of high reagent concentration, negating the benefits of slow addition. Ensure your reaction vessel has adequate agitation, especially for larger-scale reactions where mechanical stirring might be necessary.[7]
-
Dilute the Reagent: Adding the reagent as a dilute solution in an inert solvent can provide better control over its delivery and help to dissipate heat more effectively.[8]
-
Control Temperature: For many reactions, especially those with competing pathways that have different activation energies, precise temperature control is critical. Cooling the reaction mixture during the addition can further suppress side product formation.[9] However, in some cases, excessively low temperatures can unexpectedly lead to a messier reaction mixture.[10]
-
Reverse Addition: Consider adding the substrate to the reagent instead of the other way around. This can sometimes alter the concentration profiles of key intermediates in a favorable way.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can act as catalysts for side reactions or participate in them directly. Ensure all components are of appropriate purity. For example, water in the solvent for a Grignard reaction can quench the reagent.[4]
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure you are using appropriate techniques, such as working under a nitrogen or argon atmosphere.[11]
Troubleshooting Guides
Guide 1: Grignard Reaction - Minimizing Wurtz Coupling and Enolization
Issue: Low yield of the desired alcohol in a Grignard reaction, with significant formation of a biphenyl-type side product (from an aryl halide) or recovery of the starting ketone.
Root Cause Analysis:
-
Wurtz-type coupling: The Grignard reagent can react with the unreacted aryl/alkyl halide. This is favored by high local concentrations of the halide.[5]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more common with sterically hindered ketones.[3]
Troubleshooting Protocol:
-
Reagent Preparation: Ensure the Grignard reagent is fully formed before starting the addition to the carbonyl compound. The disappearance of magnesium metal is a key indicator.[5]
-
Slow Addition of the Carbonyl: Instead of adding the Grignard reagent to the ketone, try the reverse. Add a solution of the ketone dropwise to the Grignard reagent solution. This maintains a low concentration of the electrophile.
-
Use a Syringe Pump: For precise control, use a syringe pump to add the ketone solution at a constant, slow rate.[8]
-
Temperature Control: Maintain a low temperature (e.g., 0 °C or lower) during the addition to minimize the rate of side reactions.[9]
-
Solvent Choice: Ensure the use of anhydrous ether as the solvent, as protic solvents will destroy the Grignard reagent.[4]
Guide 2: Exothermic Nitration - Preventing Over-Nitration and Decomposition
Issue: Formation of di- or tri-nitrated products and significant tarring during the nitration of an aromatic compound.
Root Cause Analysis:
-
Poor Temperature Control: Nitration is highly exothermic. A rapid increase in temperature can accelerate the reaction, leading to multiple nitrations and oxidative side reactions that cause decomposition and tar formation.
-
High Reagent Concentration: A high local concentration of the nitrating agent (e.g., nitric acid/sulfuric acid mixture) increases the rate of subsequent nitrations on the already mono-nitrated product.
Troubleshooting Protocol:
-
Pre-cool the Reaction: Cool the vessel containing the aromatic substrate in an ice bath before starting the addition.
-
Slow, Dropwise Addition: Add the nitrating mixture very slowly (dropwise) using an addition funnel.[8]
-
Monitor Internal Temperature: Use a thermometer to monitor the internal temperature of the reaction mixture and adjust the addition rate to keep it within the desired range.
-
Efficient Stirring: Use vigorous stirring to ensure rapid mixing and heat dissipation.
-
Dilution: While not always possible, in some cases, performing the reaction in a suitable inert solvent can help to moderate the reaction.
Visualizing Reaction Pathways and Experimental Setups
Caption: Competing reaction pathways. Slow addition of Reactant B keeps its concentration low, disproportionately slowing the rate of the side reaction.
Caption: Common laboratory setups for controlled, slow reagent addition.[8]
Quantitative Data Summary
| Technique | Typical Addition Rate | Scale | Precision | Use Case Example |
| Manual (Pipette/Syringe) | Variable (dropwise) | < 50 mL | Low | Small-scale screening experiments.[8] |
| Addition Funnel | 0.1 - 10 mL/min | > 20 mL | Moderate | Large-scale reactions requiring dropwise addition over a long period.[7][8] |
| Syringe Pump | 0.001 µL/min - 50 mL/min | 1 µL - 100 mL | High | Highly sensitive reactions requiring precise and constant addition rates.[8] |
Experimental Protocols
Protocol 1: Controlled Addition Using a Syringe Pump
-
Setup: Securely clamp the reaction flask in a cooling bath on a magnetic stir plate. Insert a stir bar.
-
Inert Atmosphere (if required): Fit the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation: Draw the reagent to be added into a gas-tight syringe.
-
Syringe Pump: Mount the syringe onto the syringe pump. Insert the needle of the syringe through the septum into the reaction flask, ensuring the needle tip is below the surface of the reaction mixture.
-
Initiate Addition: Program the syringe pump with the desired total volume and flow rate (e.g., 10 mL at 0.1 mL/min).
-
Monitoring: Monitor the reaction temperature and appearance throughout the addition.
-
Completion: Once the addition is complete, allow the reaction to stir for the required time as per the specific procedure.
Protocol 2: Dropwise Addition Using an Addition Funnel
-
Setup: In a three-necked flask equipped with a magnetic stir bar, thermometer, and a reflux condenser (if necessary), place the substrate and solvent.
-
Funnel Attachment: Fit an equalizing addition funnel into the central neck of the flask.
-
Reagent Loading: Close the stopcock of the addition funnel and carefully pour the reagent to be added into the funnel.
-
Initiate Addition: Begin stirring the reaction mixture. Slowly open the stopcock to allow the reagent to be added dropwise. Adjust the stopcock to control the rate of addition.[7]
-
Temperature Control: Monitor the thermometer and use an external cooling bath to maintain the desired temperature.
-
Completion: After the addition is complete, close the stopcock and let the reaction proceed for the designated time.
References
- Department of Chemistry, University of Rochester. How to Add Reagents to a Reaction.
- Organic Chemistry Portal. Grignard Reaction.
- Reddit. r/OrganicChemistry - Drop wise addition of reagents. (2023).
- Jasperse, J. Grignard Reaction. Chem 355.
- SATHEE CUET. Chemistry Grignard Reaction Mechanism.
- ResearchGate. Side Reactions in a Grignard Synthesis. (2025).
- Reddit. r/Chempros - Slow addition of larger volume?. (2023).
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024).
- Quora. How does adding more reactants affect an exothermic or endothermic chemical reaction? What are the potential results and why?. (2024).
- Wiley. Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design.
- Department of Chemistry, University of Rochester. How To: Troubleshoot a Reaction.
- Reddit. r/OrganicChemistry - How to minimize side products of this reaction. (2024).
- Cognizance Journal of Multidisciplinary Studies. A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators.
- ACS Publications. Deactivation Kinetics of the Catalytic Alkylation Reaction. (2020).
Sources
- 1. wiley.com [wiley.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: Structural Characterization of Unexpected Byproducts Using 2D NMR
Welcome to the technical support center for advanced 2D NMR applications. This guide is designed for researchers, chemists, and drug development professionals who encounter unexpected byproducts in their reactions and need to perform rapid, accurate structural elucidation. The following content is structured in a question-and-answer format to directly address common challenges and provide expert, field-proven solutions.
Section 1: Foundational Troubleshooting - Sample & Spectrometer Setup
This section addresses critical issues that arise before and during the initial stages of data acquisition. Proper sample preparation and spectrometer setup are paramount for obtaining high-quality data, especially for low-concentration byproducts.
Q1: My 1D proton NMR is dominated by a huge solvent peak, which I fear will cause artifacts in my 2D spectra. How can I effectively suppress it?
A1: This is one of the most common challenges, and improper solvent suppression can indeed introduce overwhelming artifacts, obscuring the weak signals of your byproduct. The choice of suppression technique depends on whether your byproduct has exchangeable protons (e.g., -OH, -NH).
-
For Byproducts WITHOUT Exchangeable Protons (Presaturation): The most straightforward method is presaturation .[1][2] This technique uses a low-power, long pulse to selectively irradiate and saturate the solvent resonance before the main excitation pulse.[2] Saturated spins produce no signal.
-
Causality: By equalizing the spin populations of the solvent, its net magnetization becomes zero, effectively erasing it from the spectrum. However, this saturation can transfer to nearby exchangeable protons, causing them to be suppressed as well.[1]
-
-
For Byproducts WITH Exchangeable Protons (Gradient-Based Methods): If you need to observe exchangeable protons, you must use a gradient-based pulse sequence like Watergate (WG) or its variants (e.g., 3-9-19, W5).[1]
-
Causality: These methods use a combination of selective pulses and pulsed-field gradients (PFGs) to dephase the solvent magnetization while leaving the solute signals intact. This process does not rely on saturation and therefore does not significantly affect exchangeable protons.[1]
-
-
For Multiple Solvent Peaks: In cases with multiple large solvent or impurity signals (e.g., residual water in DMSO-d6), the WET (Water suppression Enhanced through T1 effects) sequence is highly effective.[3] It can be configured to suppress several distinct frequency regions simultaneously.
Protocol: Basic Presaturation Setup
-
Acquire a standard 1D ¹H spectrum to identify the exact frequency of the solvent peak.
-
Center the transmitter frequency (O1) on the solvent resonance. This minimizes artifacts like quadrature images.[4]
-
Select a pulse program that includes presaturation (often denoted with "p" or "pr" in the name, e.g., zgesgp on Bruker systems).
-
Set the presaturation power level. Use the lowest power necessary for good suppression to avoid saturating nearby signals of interest.[4]
-
Set the presaturation delay (d1). A longer delay (e.g., 2-4 seconds) provides more effective suppression but increases the total experiment time.[4]
-
Optimize the suppression by acquiring a few scans and adjusting the power and O1 frequency until the residual solvent signal is minimized.
Q2: My resolution is poor, and my peaks have distorted lineshapes. Will this affect my 2D experiments?
A2: Absolutely. Poor resolution and bad lineshapes in 1D NMR will be amplified in 2D spectra, potentially obscuring cross-peaks and making interpretation impossible. The root cause is almost always inadequate shimming, often compounded by poor sample quality or temperature instability.[4][5]
-
Expert Insight: Good solvent suppression is critically dependent on good lineshape.[4] An asymmetrical or broad solvent peak is much harder to suppress cleanly.
-
Causality: Shimming corrects for inhomogeneities in the static magnetic field (B₀) across the sample volume. A poorly shimmed (inhomogeneous) field causes nuclei in different parts of the sample to experience slightly different field strengths, leading to a broadened distribution of frequencies and distorted peak shapes.[5]
-
Troubleshooting Steps:
-
Use Quality NMR Tubes: Always use high-quality, clean NMR tubes to minimize magnetic susceptibility distortions.
-
Ensure Temperature Stability: Allow your sample to equilibrate inside the probe for several minutes before shimming. Use the variable temperature unit to maintain a stable temperature, as temperature fluctuations can cause the lock signal to drift and degrade shimming.[4]
-
Perform Automated Shimming: Modern spectrometers have excellent automated shimming routines (e.g., topshim). Always run this first.
-
Manual Shim Touch-up: Manually adjust the lower-order shims (Z1, Z2) to maximize the lock level and improve the peak shape of a reference signal.[6]
-
Check for Sample Issues: If shimming does not improve, check for undissolved solids or air bubbles in your sample, which severely disrupt magnetic field homogeneity.
-
Section 2: Experiment-Specific FAQs & Artifact Troubleshooting
Once the sample is prepared and the spectrometer is properly configured, artifacts can still arise from the specific parameters of each 2D experiment.
COSY (Correlation Spectroscopy)
Q3: I see strange "parallel" diagonal signals in my COSY spectrum. What are they?
A3: This is a classic artifact caused by setting the receiver gain too high .[7]
-
Appearance: You will see faint duplicates of the main diagonal, shifted up or down.
-
Causality: When the receiver gain is too high, the initial, most intense points of the Free Induction Decay (FID) are "clipped" or truncated because they exceed the limit of the analog-to-digital converter (ADC). This distortion introduces harmonics into the data. When the 2D Fourier transform is performed, these harmonics manifest as repeating artifacts.[7]
-
Solution: Before starting your 2D experiment, run a quick 1D proton spectrum and use the automatic receiver gain setting (rga on Bruker systems). If you set it manually, ensure that the FID does not exceed the ADC range.
Q4: I have unexpected cross-peaks between two singlets in my COSY spectrum. How is this possible?
A4: While COSY primarily shows through-bond J-couplings, unexpected cross-peaks can appear due to chemical exchange .[8][9] This is particularly relevant when dealing with reaction mixtures containing byproducts that might be in equilibrium with the main product or starting materials.
-
Appearance: A cross-peak appears between two signals that are not J-coupled. These peaks can sometimes have a distorted phase or lineshape.[8]
-
Causality: If a nucleus can move between two different chemical environments (Site A and Site B) on a timescale comparable to the NMR experiment, it can transfer its magnetization state. This exchange process mimics the effect of coherence transfer in a COSY experiment, creating a cross-peak.[9]
-
Validation & Solution:
-
Run a NOESY/EXSY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is also sensitive to chemical exchange (in which case it's often called an EXSY). If the cross-peak persists and has the same phase as the diagonal peaks, it is likely due to exchange.[10]
-
Change Temperature: Altering the sample temperature can change the rate of chemical exchange. If the appearance of the cross-peak is highly temperature-dependent, it confirms an exchange process.
-
HSQC & HMBC (Heteronuclear Correlation)
Q5: Some of my expected correlations are missing in my HMBC spectrum. Did I choose the wrong parameters?
A5: This is a frequent and frustrating issue in HMBC (Heteronuclear Multiple Bond Correlation) experiments. The most common cause is that the long-range coupling constant (ⁿJCH) you are trying to observe is near a "null" point for the specific HMBC delay you used.[11]
-
Causality: The HMBC experiment relies on the evolution of the long-range heteronuclear coupling during a specific delay (often called the "long-range delay"). The intensity of the resulting cross-peak is proportional to sin(π * ⁿJCH * delay). If ⁿJCH is such that this sine term is close to zero, the correlation will be absent or very weak.
-
Solution Workflow:
-
Run Multiple HMBCs: The most robust solution is to acquire two separate HMBC experiments with different long-range delays. A good combination is to optimize one for ~5 Hz and another for ~8-10 Hz.[11] A correlation that is nulled in one experiment will likely be visible in the other.
-
Use a CIGAR Experiment: The CIGAR (Constant-time Inverse-detected Gradient Accordion) pulse sequence is a variant of HMBC that uses a variable delay to avoid null correlations for a wider range of coupling constants.[11]
-
Increase Relaxation Delay (d1): Protons attached to ¹²C relax more slowly than those attached to ¹³C. Quaternary carbons, which are only observed in HMBC, do not provide this relaxation pathway for nearby protons. Therefore, using a short relaxation delay (d1) can lead to signal attenuation and artifacts in HMBC. Ensure d1 is sufficiently long (e.g., 1.5-2.0 s).[12]
-
Q6: My HMBC spectrum is cluttered with one-bond correlations that look like doublets. How do I get rid of them?
A6: These are common artifacts in HMBC experiments. While the pulse sequence is designed to suppress one-bond ¹JCH correlations, this suppression is not always perfect.[11]
-
Appearance: A pair of intense peaks, split by the large one-bond ¹JCH coupling (~125-180 Hz), appears where you would expect to see an HSQC correlation.[11]
-
Causality: The low-pass J-filter in the HMBC pulse sequence, which is designed to remove signals that evolve under the large ¹JCH coupling, can be inefficient, especially in cases of strong proton-proton coupling.[13]
-
Solution:
-
Identify and Ignore: These artifacts are usually easy to identify because of their characteristic doublet appearance and their position corresponding to a direct one-bond connection. You can often just ignore them during interpretation.
-
Use an Optimized Pulse Program: Modern spectrometers often have improved HMBC pulse sequences with better one-bond suppression (e.g., hmbcetgpl3nd on Bruker systems).[12]
-
For Strong Coupling Systems: In complex molecules like carbohydrates or natural products with significant ¹H-¹H strong coupling, standard HMBC sequences can fail. In these cases, a specialized "clean HMBC" experiment may be necessary to suppress these artifacts effectively.[13]
-
Q7: I see "mirror image" or symmetrical artifact peaks in my HSQC spectrum. What is their origin?
A7: These are typically referred to as F1 or F2 artifacts and can arise from several sources.
-
Appearance: Symmetrical peaks appearing across the center of the spectrum or mirrored relative to a strong peak.
-
Causality & Solutions:
-
F2 (Direct Dimension) Mirroring: This can happen from an imbalance in the receiver channels or, more commonly, from an overloaded ADC converter (receiver gain set too high).[14] The solution is the same as for the COSY artifact: re-run the experiment after setting the receiver gain automatically.
-
F1 (Indirect Dimension) Mirroring: This is often a pulse sequence or processing issue. For phase-sensitive experiments like HSQC, incorrect phase cycling or processing can lead to these artifacts. Ensure you are using the standard pulse program and processing parameters for your spectrometer.
-
Quadrature Image: If the transmitter offset is not placed in the center of the spectrum, a large peak can be "folded" or create a "quad image" on the opposite side.[4] Centering the transmitter on the most crowded region of the spectrum can help.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
Q8: I'm not seeing any NOE cross-peaks for my byproduct, even though I know certain protons must be close in space. What's wrong?
A8: This is a common issue, especially for small- to medium-sized molecules. The Nuclear Overhauser Effect (NOE) is highly dependent on the molecule's size and tumbling rate in solution.
-
Causality: The NOE can be positive (for small, fast-tumbling molecules), negative (for large, slow-tumbling molecules), or unfortunately, pass through zero for intermediate-sized molecules (~600-900 Da).[15] If your byproduct falls into this intermediate range, you may observe very weak or no NOE signals at all, regardless of the internuclear distance.
-
Troubleshooting Workflow:
-
Check Relaxation Time (T₁): The mixing time (d8) in a NOESY experiment should be set relative to the longitudinal relaxation time (T₁) of the protons of interest. A good starting point is a mixing time approximately equal to T₁.[16] If the mixing time is too short or too long, the NOE will not build up effectively or will decay away, respectively.
-
Switch to ROESY: If you suspect you are in the zero-NOE regime, the best solution is to run a ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment. The ROE is always positive regardless of molecular size and will not pass through zero.[10][15] This makes it the go-to experiment for molecules of intermediate size.
-
Increase Concentration: NOE signals are inherently weak (often <2% of diagonal peak intensity).[15] If your byproduct is at a very low concentration, you may simply not have enough sensitivity. Increase the number of scans or, if possible, prepare a more concentrated sample.
-
Section 3: Data Processing & Interpretation Workflow
Properly processing your 2D data is just as critical as acquiring it correctly.
Q9: My 2D spectra have "streaks" or "ridges" running vertically (in the F1 dimension) through strong peaks. How can I fix this?
A9: These are called t₁ noise ridges and are a very common artifact, particularly in HMBC and NOESY spectra.[11]
-
Causality: This noise arises from instabilities in the spectrometer during the long acquisition time of a 2D experiment. Minor fluctuations in temperature, sample spinning, or instrument stability can cause the intensity or phase of the signal to change slightly from one t₁ increment to the next. The Fourier transform interprets this random fluctuation as noise that extends across the entire F1 dimension at the F2 frequency of the intense peak.
-
Solutions:
-
During Acquisition:
-
Do Not Spin the Sample: For most modern 2D experiments, especially those using gradients, it is recommended not to spin the sample. Spinning can introduce instabilities that contribute to t₁ noise.[11]
-
Ensure Temperature Control: Use active temperature control and allow the sample to fully equilibrate before starting the experiment.[11]
-
-
During Processing:
-
Linear Prediction: The FID in the indirect (t₁) dimension is often truncated (not allowed to decay to zero) due to time constraints. This truncation can create artifacts. Using forward linear prediction in the t₁ dimension can mathematically extend the FID, reducing truncation artifacts and improving resolution.[17][18]
-
Baseline Correction: Ensure you apply a good baseline correction algorithm in both dimensions (F2 and F1) to remove broad, rolling baseline distortions.[18]
-
-
Q10: What is a logical workflow for using these different 2D experiments to solve the structure of an unknown byproduct?
A10: A systematic, multi-spectrum approach is essential for confidently elucidating an unknown structure. Each experiment provides a unique piece of the puzzle.
Workflow for Structural Elucidation of an Unknown Byproduct
Caption: A logical workflow for byproduct structure elucidation using 2D NMR.
-
¹H and ¹³C/DEPT: Start with high-quality 1D spectra to determine the number and types of protons and carbons (CH₃, CH₂, CH, quaternary C).[19]
-
HSQC: Correlate each proton with its directly attached carbon. This establishes all one-bond C-H connections and serves as the foundation for further analysis.
-
COSY/TOCSY: Use COSY to trace out the proton-proton coupling networks (spin systems).[20] A TOCSY experiment can be used to identify all protons within an entire spin system, even if they are not directly coupled, which is useful for complex or overlapping regions.[21]
-
HMBC: This is the key experiment for connecting the fragments. Look for long-range (2-3 bond) correlations from protons to carbons. This allows you to piece together the spin systems identified in the COSY and to locate heteroatoms and quaternary carbons.[22]
-
NOESY/ROESY: Use through-space correlations to confirm connectivity and determine stereochemistry. Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are physically close in space (<5 Å), regardless of their bonding.[20]
-
Assemble and Verify: Combine all the information to propose a structure. Double-check that all observed correlations are consistent with the proposed structure and that there are no unexplained correlations.
Data Summary Table
| Experiment | Information Provided | Common Artifacts | Key Solution |
| COSY | ¹H-¹H through-bond (2-3 bond) couplings | ADC Clipping (parallel diagonals), Chemical Exchange Peaks | Set receiver gain automatically (rga); Validate with NOESY/EXSY. |
| HSQC | ¹H-¹³C one-bond correlations | F1/F2 Mirror Images, Quadrature Images | Set receiver gain automatically; Use standard pulse programs. |
| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Missing correlations, ¹JCH breakthrough (doublets), t₁ noise | Run multiple HMBCs with different delays; Use modern pulse sequences. |
| NOESY | ¹H-¹H through-space proximity (<5Å) | Zero-quantum artifacts, Zero NOE for medium molecules | Use gradient-selected sequences; Switch to ROESY experiment. |
References
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. [Link]
- Creative Biostructure. (n.d.). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
- University of Leicester. (n.d.). Solvent Suppression. University of Leicester NMR Facility. [Link]
- Hore, P. J. (2012).
- Williamson, R. T., & Sørensen, O. W. (2023). Origin and remedy for HSQC artifacts in proton-detected INADEQUATE spectra. Physical Chemistry Chemical Physics. [Link]
- Indiana University. (n.d.). 2D HMBC and CIGAR. IU NMR Facility. [Link]
- University of Wisconsin-Madison. (2022). Solvent Suppression using TopSpin 3.x. UW-Madison Chemistry NMR Facility. [Link]
- ResearchGate. (2021). How to perform selective suppression of more than one NMR signal in 2D experiments.
- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]
- University of New South Wales. (2017). Double Solvent Peak Suppression. UNSW NMR Facility. [Link]
- Williamson, R. T., & Sørensen, O. W. (2023). Origin and remedy for HSQC artifacts in proton-detected INADEQUATE spectra. Physical Chemistry Chemical Physics. [Link]
- UMass Amherst. (2019). Multiple Solvent Suppression. UMass NMR Labs. [Link]
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]
- ResearchGate. (2021). Artifacts in 2D NOESY-NMR of two-compound mixtures?
- ResearchGate. (2015). Problems, artifacts and solutions in the INADEQUATE NMR experiment.
- Decatur, J. (2018). NOESY and ROESY. Vassar College. [Link]
- UCL Discovery. (n.d.).
- PubMed Central. (n.d.). Cross-Peaks in Simple Two-Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation.
- Mestrelab. (n.d.). 2D NMR Processing Tour. Mnova. [Link]
- Royal Society of Chemistry. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions. RSC Publishing. [Link]
- PubMed Central. (n.d.). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments.
- Reddit. (2022). 2D NMR - Artifacts in HBMC. r/Chempros. [Link]
- PubMed Central. (n.d.). Origin and removal of mixed-phase artifacts in gradient sensitivity enhanced heteronuclear single quantum correlation spectra.
- University of Ottawa NMR Facility Blog. (2008). Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments. University of Ottawa. [Link]
- YouTube. (2023). How to Read 2D NMR (COSY & NOESY)
- Reddit. (2022). Artifacts in HMBC. r/NMRspectroscopy. [Link]
- Magritek. (2015). Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer. Magritek. [Link]
- UT Health San Antonio. (n.d.).
- University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. UW-Madison Chemistry NMR Facility. [Link]
- Michigan State University. (n.d.). NMR Artifacts. Max T. Rogers NMR Facility. [Link]
- PubMed Central. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
- ResearchGate. (2008). Clean HMBC: Suppression of strong-coupling induced artifacts in HMBC spectra.
- SciSpace. (2015). Real-time reaction monitoring by ultrafast 2D NMR on a benchtop spectrometer. SciSpace. [Link]
- JEOL. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected. JEOL Resonance. [Link]
- University of Chicago. (2021). 1D NOESY made easy. University of Chicago NMR Facility. [Link]
- CDN. (n.d.).
- University of California, San Diego. (n.d.). 2D NMR FOR THE CHEMIST. UCSD Chemistry. [Link]
- Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Springer Nature. (n.d.). Data Processing in Multidimensional NMR.
- ResearchGate. (2017). HSQC spectral artifacts?
- Giraudeau, P. (2015). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. Magnetic Resonance in Chemistry. [Link]
- ResearchGate. (2024). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions.
- ResearchGate. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
- PubMed Central. (n.d.). Two-dimensional NMR lineshape analysis of single, multiple, zero and double quantum correlation experiments.
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Double Solvent Peak Suppression [blogs.unsw.edu.au]
- 3. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. University of Ottawa NMR Facility Blog: Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments [u-of-o-nmr-facility.blogspot.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Cross‐Peaks in Simple Two‐Dimensional NMR Experiments from Chemical Exchange of Transverse Magnetisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected | Column | JEOL [jeol.com]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. 2D NMR Processing Tour [mestrelabcn.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. omicsonline.org [omicsonline.org]
- 22. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve precipitation and filtration of aminobenzothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminobenzothiazole derivatives. This guide provides in-depth troubleshooting advice and practical protocols to overcome common challenges in precipitation and filtration, ensuring high purity and optimal yield in your experiments.
Troubleshooting Guide: Enhancing Precipitation & Crystal Formation
Effective precipitation is the foundation of purification. The goal is not just to crash out the solid, but to generate crystalline material with a particle size and morphology that is easy to handle in subsequent steps. Here, we address the most common precipitation-related issues.
Q1: My aminobenzothiazole derivative is not precipitating, or the yield is extremely low. What are the likely causes?
A1: This is a frequent challenge often rooted in suboptimal supersaturation or solubility issues. Aminobenzothiazoles are typically weak bases, making their solubility highly dependent on the conditions.[1]
Causality & Solutions:
-
Incorrect Solvent System: Your compound may be too soluble in the chosen solvent, even at low temperatures. 2-Aminobenzothiazole itself is very slightly soluble in water but freely soluble in solvents like alcohol and chloroform.
-
Solution: Induce precipitation by adding an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with your current solvent. Add the anti-solvent dropwise to the stirred solution until turbidity persists, then allow it to cool.
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.
-
Solution 1: Reduce Solvent Volume: Carefully evaporate a portion of the solvent under reduced pressure (using a rotary evaporator) or by gentle heating, then allow the concentrated solution to cool.[2]
-
Solution 2: Decrease Temperature: Once the solution has cooled to room temperature, placing it in an ice bath or a refrigerator can significantly decrease solubility and promote precipitation, maximizing the yield.[3]
-
Solution 3: Seeding: If the solution is clear, try adding a "seed crystal" (a tiny amount of the crude or pure solid) to initiate crystallization.[2] Alternatively, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]
-
-
Unfavorable pH: As weak bases, aminobenzothiazoles are often soluble in acidic conditions due to the protonation of the amino group.[4]
-
Solution: If your reaction was performed under acidic conditions, carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate, ammonium hydroxide) to trigger the precipitation of the free base form. Monitor the pH closely during this process.
-
Q2: My product has "oiled out," forming a viscous liquid instead of a solid precipitate. How can I fix this?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or its solvate). This is common with impure compounds which have a lower melting point.[3] It results in a non-crystalline, often difficult-to-purify gum.
Causality & Solutions:
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to separate from the solution faster than it can form an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution.[3] Then, allow the flask to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, promoting proper crystal formation.[2]
-
-
High Solute Concentration: An excessively concentrated solution is more likely to oil out.
-
Solution: Add more hot solvent to the oiled-out mixture to decrease the saturation level, then cool slowly.[3]
-
-
Unsuitable Solvent: The chosen solvent may be promoting oil formation.
-
Solution: Attempt the precipitation again with a different solvent system.
-
Q3: The precipitate consists of very fine, almost colloidal particles that look difficult to filter. How can I increase the particle size?
A3: The formation of fine particles is typically a result of rapid nucleation caused by high supersaturation. Larger, more easily filterable crystals are formed when crystal growth is favored over nucleation.
Causality & Solutions:
-
Rapid Precipitation: Adding an anti-solvent too quickly or crash-cooling a highly concentrated solution leads to the rapid formation of many small nuclei.
-
Solution 1 (Slow Cooling): As described above, slowing the cooling rate gives molecules time to align and deposit onto existing crystals rather than forming new nuclei.[2]
-
Solution 2 (Digestion/Aging): This process, known as Ostwald Ripening, involves holding the suspension at a constant, often elevated, temperature for a period. Smaller particles, having higher surface energy, will dissolve and redeposit onto larger crystals. Gently boiling the mixture for a short time can sometimes effectively cause particles to agglomerate.[5]
-
Solution 3 (Controlled pH Adjustment): When precipitating by neutralizing an acidic solution, add the base slowly with efficient stirring. This keeps the level of supersaturation low and uniform throughout the vessel, promoting the growth of larger particles.
-
Troubleshooting Guide: Overcoming Filtration & Washing Difficulties
Once a solid has precipitated, the challenge shifts to efficiently separating it from the mother liquor and washing away impurities without significant product loss.
Q4: The filtration is extremely slow, and the filter paper keeps clogging. What is causing this, and how can I speed it up?
A4: This is a classic sign that your precipitate is either too fine or has a gelatinous (jelly-like) consistency.[6] These particles can blind the pores of the filter paper, creating a semi-impermeable layer.
Causality & Solutions:
-
Fine Particle Size: As discussed in Q3, fine particles are a primary culprit. The best solution is to optimize the precipitation to generate larger crystals. If that is not feasible, the following techniques can help.
-
Filtration Method:
-
Solution 1 (Vacuum Filtration): For collecting a solid product, gravity filtration is often too slow.[7] Use vacuum (suction) filtration with a Büchner or Hirsch funnel. The reduced pressure actively pulls the solvent through the filter, dramatically increasing the speed.[8][9]
-
Solution 2 (Centrifugation): For extremely fine or stubborn suspensions, centrifugation is an excellent alternative.[9] Spin the mixture to form a compact pellet, then carefully decant (pour off) the supernatant liquid.[10] This can be followed by resuspending the solid in a wash solvent and repeating the process.
-
-
Clogged Filter Medium:
-
Solution 3 (Use a Filter Aid): An inert, high-porosity material like Celite® (diatomaceous earth) or ashless filter paper clippings can be used to form a permeable pad on top of your filter paper.[6] This pad traps the fine particles while maintaining a high flow rate. See Protocol 2 for a detailed procedure.
-
Solution 4 (Increase Surface Area): Use a wider Büchner funnel and a correspondingly larger piece of filter paper. A larger surface area provides more pathways for the liquid to pass through.[5]
-
Q5: I am losing a significant amount of my product during the washing step. How can I minimize this loss?
A5: Yield loss during washing happens when the product has appreciable solubility in the wash solvent. The goal is to remove soluble impurities adhering to the crystal surfaces without redissolving the desired compound.
Causality & Solutions:
-
Inappropriate Wash Solvent: The solvent may be too effective at dissolving your product.
-
Solution: The ideal wash solvent should readily dissolve the impurities but have very low solubility for your product. You may need to use a different solvent for washing than was used for the precipitation.
-
-
Washing Temperature: Solubility is highly temperature-dependent.
-
Solution: Always use ice-cold wash solvent. [3] This dramatically reduces the solubility of your product, minimizing losses.
-
-
Washing Technique: Using large volumes of wash solvent increases product loss.
-
Solution: Wash the filter cake with several small portions of ice-cold solvent instead of one large portion. Allow the vacuum to pull the filter cake dry between each wash.[6] This is a more efficient method for removing impurities.
-
Q6: The solid is "creeping" up the sides of the filter paper, leading to product loss. How can this be prevented?
A6: Precipitate creep occurs when the solid moves up between the filter paper and the funnel wall, bypassing the filter.
Causality & Solutions:
-
Poor Filter Paper Seal: If the filter paper is not seated correctly, a gap allows solids to escape.
-
Solution: Ensure the filter paper is the correct size for the funnel and lies flat. Before adding your mixture, wet the paper with a small amount of the filtration solvent and apply a gentle vacuum to seat it securely against the funnel plate.[6]
-
-
Overfilling the Funnel: Pouring the suspension too high allows it to get over the edge of the paper.
-
Solution: Keep the liquid level in the funnel well below the top edge of the filter paper at all times.[6]
-
Frequently Asked Questions (FAQs)
-
Q: How does pH specifically affect the solubility of aminobenzothiazoles?
-
A: 2-Aminobenzothiazole is a weak base. In acidic solutions (low pH), the amino group at the 2-position becomes protonated (forming an ammonium salt). This salt form is generally much more soluble in aqueous media than the neutral free base.[4] Therefore, to precipitate the compound from an aqueous acidic solution, the pH must be raised by adding a base to deprotonate the molecule and reduce its solubility.
-
-
Q: My final product is discolored (e.g., yellow or brown). How can I remove colored impurities?
-
A: Discoloration often points to highly colored, minor impurities, which can sometimes arise from the oxidation of precursors.[3]
-
Solution: During recrystallization, after dissolving your compound in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal. The charcoal has a high surface area and will adsorb many colored impurities. Keep the solution hot and swirl for a few minutes, then remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize.[3]
-
-
Q: What is the best way to confirm the purity of my final, filtered aminobenzothiazole product?
-
A: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is excellent for determining the number of components and their relative amounts.[11] Spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the chemical structure and identifying any remaining impurities.[12]
-
Key Experimental Protocols
Protocol 1: Optimizing Particle Size via Slow Cooling Recrystallization
This protocol aims to maximize crystal size for improved filterability.
-
Solvent Selection: In a test tube, find a suitable solvent or mixed-solvent system where your compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude aminobenzothiazole solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[3]
-
Slow Cooling: Cover the flask with a watch glass and set it on a surface where it will not be disturbed. Allow it to cool slowly to room temperature. To slow the process further, you can insulate the flask with paper towels. Rapid cooling should be avoided as it leads to the formation of small crystals.[2]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.[3]
-
Isolation: Collect the crystals via vacuum filtration, as described in Q4.
Protocol 2: Using a Filter Aid (Celite®) for Difficult Filtrations
This protocol is for filtering very fine or gelatinous precipitates that clog standard filter paper.
-
Setup: Place a piece of filter paper in a Büchner funnel and connect the side-arm flask to a vacuum source.
-
Prepare Slurry: In a small beaker, make a slurry of the filter aid (e.g., Celite®) in the same solvent as your filtration mixture. The consistency should be like a thin milkshake.
-
Lay the Pre-coat: Wet the filter paper with clean solvent and apply the vacuum. Pour the Celite® slurry into the funnel, allowing the solvent to be drawn through. This will deposit a thin, even pad (2-3 mm thick) of the filter aid on the paper.
-
Filtration: Without interrupting the vacuum, carefully pour your precipitate mixture onto the center of the filter aid pad. The pad will now act as the primary filter medium, preventing the fine particles from reaching and clogging the paper below.
-
Washing & Drying: Wash the collected solid with small portions of ice-cold solvent, allowing it to dry under vacuum between washes.
Visual Workflows
Diagram 1: General Precipitation and Filtration Workflow This diagram outlines the standard sequence of operations for purifying a solid product.
Caption: Standard workflow for purification by precipitation.
Diagram 2: Troubleshooting Pathway for Slow Filtration This decision tree helps diagnose and solve common filtration problems.
Caption: Decision-making process for resolving slow filtration.
References
- Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
- Sciencemadness Discussion Board. (2011, March 16). How can I separate a fine precipitate from water?
- Sigma-Aldrich. 2-Aminobenzothiazole 97.
- Benchchem. A Comparative Guide to Validated Analytical Methods for 2-Aminobenzothiazole.
- Benchchem. An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aminobenzothiazole.
- University of Colorado Boulder. Filtration - Organic Chemistry.
- Comptes Rendus de l'Académie des Sciences. Filtering the unfilterable: tuning the mesostructure of precipitating silica gels to improve the filterability of acidic lixiviation slurries.
- Quora. (2021, April 26). If the size of the precipitate is smaller than pores of the filter paper, the paper cannot retain the precipitate. Can you give two separation methods that may overcome this difficulty?
- Cytiva. (2019, May 29). Paper Filtration 101 – Precipitate.
- Chemistry LibreTexts. (2022, April 7). 1.5: Filtering Methods.
- PubChem. Benzo(d)thiazol-2-amine.
- Benchchem. A Guide to the Spectroscopic Analysis of 2-Aminobenzothiazole.
- Benchchem. Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Benchchem. optimizing reaction conditions for 2-aminobenzothiazole derivatization.
- MDPI. Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - How can I separate a fine precipitate from water? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for Fluorinated Benzothiazole Recrystallization
Welcome to the technical support center for the purification of fluorinated benzothiazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the unique challenges associated with crystallizing these valuable compounds. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental questions that form the basis of a rational approach to solvent selection for this specific class of compounds.
Q1: Why is solvent selection so critical for fluorinated benzothiazoles compared to their non-fluorinated analogs?
Direct Answer: The introduction of fluorine atoms dramatically alters a molecule's electronic properties and intermolecular forces, making its solubility behavior less predictable with standard solvents. A solvent that works perfectly for a parent benzothiazole may fail completely for its fluorinated derivative.
Expert Explanation: Fluorine is the most electronegative element, and its incorporation into the benzothiazole scaffold introduces several profound effects:
-
Altered Polarity and Dipole Moment: C-F bonds are highly polarized. Depending on the degree and position of fluorination, the overall molecular dipole moment can be significantly changed. This disrupts the predictable "like dissolves like" rule of thumb.
-
Weakened van der Waals Interactions: The compact, non-polarizable nature of fluorine can lead to weaker London dispersion forces between solute molecules.
-
Unique Intermolecular Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in other non-covalent interactions, such as halogen bonds, which can influence crystal packing and solubility.[1][2]
-
Increased Lipophilicity: Paradoxically, while the C-F bond is polar, fluorination often increases a molecule's lipophilicity (its affinity for fatty/non-polar environments), which can be crucial in drug development for membrane permeability.[3]
These combined effects mean that predicting solubility becomes a more complex task, requiring empirical testing and a deeper understanding of solvent-solute interactions.
Q2: What are the ideal properties of a recrystallization solvent for my compound?
Direct Answer: The perfect solvent will exhibit high solubility for your fluorinated benzothiazole at elevated temperatures and very low solubility at room temperature or below.[4][5][6] This temperature-dependent solubility differential is the driving force of recrystallization.[5][6][7]
Expert Explanation: Beyond the core solubility requirement, an ideal solvent should also be:
-
Volatile: It should have a relatively low boiling point (ideally <100-110 °C) for easy removal from the final crystals during drying.[9] High-boiling solvents like toluene or DMF can be difficult to remove completely.[9]
-
Non-Toxic and Inexpensive: Safety and cost are always practical considerations.[8]
-
Appropriate Boiling Point: The boiling point should be high enough to provide a significant temperature gradient for solubility but not so high that it risks decomposing your compound or causing it to "oil out."[9][10]
-
Dissolves Impurities Well or Not at All: Ideally, impurities should either remain completely dissolved in the cold solvent (mother liquor) or be completely insoluble in the hot solvent, allowing for their removal by hot filtration.[4][5]
Section 2: Troubleshooting Guide & Scenario-Based FAQs
This section is formatted to address the common problems encountered in the lab.
Scenario 1: My compound won't dissolve in common solvents, even when hot.
Q: My fluorinated benzothiazole has extremely poor solubility. What should I do?
Direct Answer: This is common with highly crystalline or high molecular weight fluorinated compounds. The solution is often to use a mixed-solvent system, also known as a two-solvent recrystallization.[10][11]
Expert Explanation: A mixed-solvent system uses two miscible solvents: one in which your compound is highly soluble (the "good" or "solvent") and one in which it is poorly soluble (the "bad" or "anti-solvent").[12] The strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes faintly cloudy (the saturation point).[11][12] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.
-
Common Pairs: Good starting points often include polar/non-polar or protic/aprotic combinations like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[4][13]
-
Why it Works: This method allows you to finely tune the polarity of the solvent system to find the precise point of saturation at a high temperature, maximizing the yield upon cooling.
Scenario 2: My compound turned into a liquid "oil" instead of forming crystals.
Q: What causes "oiling out" and how can I prevent it?
Direct Answer: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that specific solvent mixture.[9] The compound liquefies instead of crystallizing. This is a common issue with low-melting point solids or when using a solvent that is too non-polar.[14][15]
Expert Explanation & Prevention Strategies:
-
Slow Down Cooling: The most common cause is cooling the solution too rapidly.[15][16] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. This gives the molecules time to orient themselves into a crystal lattice.
-
Use More Solvent: The saturation temperature might be too high. By adding more solvent, you lower the temperature at which the solution becomes saturated, potentially dropping it below the compound's melting point in the solution.[16][17]
-
Change Solvents: Select a solvent with a lower boiling point.[9] If your compound oils out from hot toluene (b.p. 111 °C), try recrystallizing from ethyl acetate (b.p. 77 °C).
-
Seeding: Add a tiny seed crystal of the pure compound to the warm solution to provide a nucleation point for crystal growth to begin before the oiling-out temperature is reached.[18][19][20]
Scenario 3: No crystals are forming, even after the solution is cold.
Q: My solution is clear and cold, but no crystals have appeared. How can I induce crystallization?
Direct Answer: The solution is likely supersaturated, meaning the conditions are right for crystallization, but the process hasn't started. This requires inducing nucleation.
Expert Explanation & Techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[21][22] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site for crystals to begin forming.[6][22]
-
Seeding: Add a single, small crystal of your compound (a "seed crystal") to the solution.[22][23][24] This provides a perfect template for other molecules to deposit onto, initiating crystal growth.[23]
-
Reduce Solvent Volume: It's possible too much solvent was added initially.[17] Gently heat the solution to boil off some of the solvent, increasing the concentration, and then allow it to cool again.[21]
-
Cool to a Lower Temperature: If a room temperature or standard ice bath (0 °C) is not effective, try a lower temperature bath, such as a brine-ice bath, to further decrease solubility.[22]
Section 3: Step-by-Step Protocols
Protocol 1: Systematic Single-Solvent Screening
This protocol allows you to efficiently test a range of solvents to find a suitable candidate.
-
Preparation: Place ~10-20 mg of your crude fluorinated benzothiazole into several small test tubes.
-
Solvent Addition (Cold): Add ~0.5 mL of a candidate solvent to a test tube at room temperature. Agitate the mixture. If the compound dissolves completely, the solvent is unsuitable as it is too good.
-
Heating: If the compound is insoluble or sparingly soluble cold, heat the test tube in a sand bath or water bath to the solvent's boiling point.
-
Observation (Hot):
-
If the compound dissolves completely, it is a potential candidate. Proceed to the next step.
-
If it remains insoluble, the solvent is unsuitable as it is too poor.
-
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Analysis: A good solvent will show abundant crystal formation upon cooling. A poor solvent will show little to no crystal recovery.
-
Repeat: Repeat this process with a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, acetone, dichloromethane, toluene, hexane).
Protocol 2: The Two-Solvent Recrystallization Method
This is the go-to method when no single solvent is ideal.[11]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent (e.g., acetone) dropwise while heating the mixture to a boil until the solid just dissolves. Use the absolute minimum amount of hot solvent.[11][12][25]
-
Saturation: While keeping the solution hot, add the "bad" solvent (e.g., hexane) dropwise until you see persistent cloudiness (turbidity).[11][12][25] This indicates you have reached the saturation point.
-
Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.[11]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-20 minutes to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold "bad" solvent (or a mixture rich in the "bad" solvent) to remove any remaining soluble impurities.[11]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent.
Section 4: Visualizations & Data
Decision Workflow for Solvent Selection
Caption: Decision tree for systematic solvent selection.
Troubleshooting Flowchart for "Oiling Out"
Caption: Step-by-step process to prevent oiling out.
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Boiling Point (°C)[9] | Polarity | Notes |
| Hexane | 69[9] | Non-polar | Good for non-polar compounds; often used as an "anti-solvent". |
| Toluene | 111[9] | Non-polar | High boiling point can be an issue; use with caution.[9] |
| Dichloromethane | 40 | Intermediate | Low boiling point, can be difficult to maintain saturation. |
| Ethyl Acetate | 77[9] | Intermediate | Excellent general-purpose solvent for moderately polar compounds. |
| Acetone | 56[9] | Polar Aprotic | Very versatile, but low boiling point requires care.[9] |
| Isopropanol | 82 | Polar Protic | Good alternative to ethanol. |
| Ethanol | 78[9] | Polar Protic | Very common, dissolves a wide range of compounds. Often used with water. |
| Methanol | 65[9] | Polar Protic | More polar than ethanol, lower boiling point. |
| Water | 100[9] | Very Polar | Good for polar compounds that can hydrogen bond.[9] |
Section 5: References
-
Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]
-
Why do crystals oil out and what are the remedies and prevention methods? . Brainly. [Link]
-
Oiling Out in Crystallization . Mettler Toledo. [Link]
-
Describe two techniques that can be used to induce crystallization . Brainly. [Link]
-
Guide for crystallization . [Link]
-
Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution . Homework.Study.com. [Link]
-
Crystallisation Techniques . [Link]
-
Reagents & Solvents: Solvents for Recrystallization . University of Rochester, Department of Chemistry. [Link]
-
3.5E: Initiating Crystallization . Chemistry LibreTexts. [Link]
-
Importance of Fluorine in Benzazole Compounds . National Institutes of Health (NIH). [Link]
-
Recrystallization with two solvents . Reddit. [Link]
-
Recrystallization using two solvents . YouTube. [Link]
-
For a multiple solvent recrystallization- explain why and how this techniques works, ie based... . [Link]
-
Recrystallization . [Link]
-
3.3C: Determining Which Solvent to Use . Chemistry LibreTexts. [Link]
-
Recrystallization (help meeeeee) . Reddit. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds . [Link]
-
Recrystallization-1.pdf . [Link]
-
2.1: RECRYSTALLIZATION . Chemistry LibreTexts. [Link]
-
Effect of Fluorination of 2,1,3-Benzothiadiazole . The Journal of Organic Chemistry. [Link]
-
Crystallization Solvents.pdf . [Link]
-
Fluorination effect on the solubility of C60 in a bis(trifluoromethimide based)imide based ionic liquid . ResearchGate. [Link]
-
Benzothiazole derivatives incorporating fluorine . ResearchGate. [Link]
-
Solvent Choice . University of York, Chemistry Teaching Labs. [Link]
-
Recrystallization1 . [Link]
-
Recrystallization . [Link]
-
Problems with Recrystallisations . University of York, Chemistry Teaching Labs. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Recrystallization . [Link]
-
Recrystallization . [Link]
-
recrystallization, filtration and melting point . [Link]
-
How do intermolecular forces influence solubility? . Quora. [Link]
-
Structure of fluorinated benzothiazole and triazoles derivatives . ResearchGate. [Link]
-
Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? . MDPI. [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization . YouTube. [Link]
-
Can intermolecular forces lead to lower solubility? . Quora. [Link]
-
Fluorination Affects the Force Sensitivity and Nonequilibrium Dynamics of the Mechanochemical Unzipping of Ladderanes . PubMed. [Link]
-
Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells . PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. Recrystallization [sites.pitt.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. homework.study.com [homework.study.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. reddit.com [reddit.com]
- 16. brainly.com [brainly.com]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 18. mt.com [mt.com]
- 19. unifr.ch [unifr.ch]
- 20. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 21. homework.study.com [homework.study.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. brainly.com [brainly.com]
- 24. people.chem.umass.edu [people.chem.umass.edu]
- 25. youtube.com [youtube.com]
Validation & Comparative
Comparative analysis of fluorinated vs chlorinated benzothiazoles
An In-Depth Comparative Analysis for Drug Discovery Professionals: Fluorinated vs. Chlorinated Benzothiazoles
As a Senior Application Scientist, the decision to incorporate a halogen into a lead compound is a pivotal moment in the optimization process. The benzothiazole scaffold, a privileged structure in medicinal chemistry, frequently undergoes halogenation to modulate its biological and physicochemical properties.[1][2][3] The two most common choices, fluorine and chlorine, while neighbors in the periodic table, impart remarkably different characteristics to the parent molecule. This guide provides an in-depth, evidence-based comparison of fluorinated and chlorinated benzothiazoles to inform rational drug design. We will move beyond simple data listing to explore the causal relationships between atomic properties, synthetic accessibility, and biological performance.
Part 1: The Physicochemical Divide: A Tale of Two Halogens
The choice between fluorine and chlorine is fundamentally a choice between distinct physicochemical profiles. These differences, stemming from basic atomic properties, have profound implications for a molecule's behavior, from solubility to metabolic fate.
-
Electronegativity, Size, and Stability: Fluorine is the most electronegative element, creating a highly polarized and exceptionally strong C-F bond (bond energy ~105.4 kcal/mol).[4] In contrast, the C-Cl bond is longer, weaker, and less polarized. This superior strength of the C-F bond is a primary driver for its use in blocking metabolic oxidation at specific sites.[4][5] Furthermore, fluorine's small van der Waals radius allows it to act as a "super-hydrogen," often fitting into binding pockets without the steric penalty associated with the larger chlorine atom.[4]
-
Lipophilicity and Permeability: Halogenation is a go-to strategy for increasing lipophilicity (LogP), a critical parameter for membrane permeability. However, the two halogens differ significantly in their impact. Chlorine generally imparts a greater increase in lipophilicity than fluorine.[6] While fluorine's effect can be more nuanced and context-dependent, this distinction is crucial when fine-tuning a compound's solubility and absorption, distribution, metabolism, and excretion (ADMET) profile.[4][7] The modulation of lipophilicity by fluorination has been shown to correlate well with membrane partitioning, indicating that even subtle LogP changes can meaningfully impact a drug's ability to cross cell membranes.[8]
-
Electronic Effects and pKa Modulation: Both halogens are electron-withdrawing via the inductive effect, which can significantly lower the pKa of nearby basic centers.[4] This modulation can be critical for altering a compound's ionization state at physiological pH, thereby influencing its solubility, cell permeability, and ability to interact with ionic residues in a target protein.
Table 1: Comparative Physicochemical Properties of Fluorine vs. Chlorine
| Property | Fluorine | Chlorine | Implication in Drug Design |
| Electronegativity (Pauling) | 3.98 | 3.16 | Affects bond polarity, pKa, and hydrogen bonding potential. |
| Van der Waals Radius (Å) | 1.47 | 1.75 | Fluorine as a hydrogen isostere; Chlorine introduces more significant steric bulk. |
| C-X Bond Energy (kcal/mol) | ~105 | ~81 | C-F bond confers high metabolic and thermal stability.[4] |
| Lipophilicity Contribution (π) | +0.14 (Aromatic) | +0.71 (Aromatic) | Chlorine provides a much larger increase in lipophilicity.[6] |
| Hydrogen Bond Acceptor | Weak | Very Weak | Fluorine can participate in weak H-bonds, influencing binding interactions.[9] |
Part 2: Synthetic Strategies: Forging the Halogenated Core
The ease and efficiency of synthesis are paramount considerations. While numerous methods exist for constructing the benzothiazole core, the introduction of fluorine versus chlorine often requires distinct strategic approaches.[10][11]
Experimental Protocol 1: Synthesis of Fluorinated 2-Arylbenzothiazoles
A common and effective route to fluorinated benzothiazoles is the Jacobsen cyclization, particularly for derivatives like the potent 2-(4-aminophenyl)benzothiazoles.[12][13] This method involves building the core from a substituted aniline precursor.
Causality Behind the Protocol: This multi-step process is designed for high regioselectivity. Starting with a fluorinated aniline ensures the fluorine atom is precisely placed. The initial acylation forms the necessary amide bond, which is then converted to a thioamide. The oxidative cyclization forges the thiazole ring. Finally, the nitro group, a robust electron-withdrawing group that directs aromatic substitution and survives earlier reaction conditions, is reduced to the critical amino group required for biological activity using a mild reducing agent like tin(II) chloride.[12]
Step-by-Step Methodology:
-
Amide Formation: React a substituted fluoroaniline (e.g., 4-fluoroaniline) with an appropriate benzoyl chloride (e.g., 4-nitrobenzoyl chloride) in a suitable solvent like pyridine to form the N-(fluorophenyl)-4-nitrobenzamide intermediate.
-
Thionation: Treat the amide intermediate with a thionating agent such as Lawesson's reagent in a solvent like toluene under reflux to yield the corresponding thioamide.
-
Oxidative Cyclization (Jacobsen Reaction): Dissolve the thioamide in aqueous sodium hydroxide and treat with potassium ferricyanide (K₃[Fe(CN)₆]) to induce oxidative cyclization, forming the fluorinated 2-(4-nitrophenyl)benzothiazole.
-
Nitro Reduction: Reduce the nitro group by refluxing the product from the previous step with tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol to yield the final fluorinated 2-(4-aminophenyl)benzothiazole.[12]
Experimental Protocol 2: Synthesis of Chlorinated 2-Arylbenzothiazoles
Chlorinated benzothiazoles can often be synthesized more directly, for instance, through the condensation of a chloro-substituted 2-aminothiophenol with a carboxylic acid or its derivative.
Causality Behind the Protocol: This is a highly convergent and efficient one-pot approach. 2-aminothiophenol is a classic starting material for benzothiazoles. Using a chlorinated version ensures the chlorine is incorporated from the start. Polyphosphoric acid (PPA) acts as both a solvent and a powerful dehydrating agent, catalyzing the condensation and subsequent cyclization to directly form the benzothiazole ring in a single, often high-yielding, step.
Step-by-Step Methodology:
-
Condensation & Cyclization: Combine a chloro-substituted 2-aminothiophenol (e.g., 2-amino-5-chlorobenzenethiol) with a substituted benzoic acid in polyphosphoric acid (PPA).
-
Reaction: Heat the mixture, for example, to 110-140°C, for several hours until the reaction is complete (monitored by TLC).
-
Workup: Pour the hot reaction mixture onto ice water. The product will precipitate.
-
Purification: Neutralize the mixture with a base (e.g., NaOH or NaHCO₃), filter the solid product, wash with water, and purify by recrystallization or column chromatography.
Part 3: Comparative Biological Performance: From Bench to Biology
The ultimate test is biological activity. Both fluorinated and chlorinated benzothiazoles have demonstrated remarkable potency across various therapeutic areas, particularly in oncology and infectious diseases.
Anticancer Activity
Benzothiazoles are renowned for their potent and selective anticancer properties.[1] Halogenation often enhances this activity.
-
Fluorinated Benzothiazoles: The 2-(4-aminophenyl)benzothiazole series exhibits exceptionally potent and selective cytotoxicity. Fluorinated analogues are among the most powerful, with GI50 (50% growth inhibition) values often in the sub-nanomolar range against sensitive breast cancer cell lines like MCF-7 and MDA-MB-468.[12][13] A key success story is 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), which not only retains high potency but also crucially avoids the biphasic dose-response (cell killing at low doses, proliferation at higher doses) that complicated the development of its non-fluorinated parent compound.[13][14]
-
Chlorinated Benzothiazoles: Chlorine substitution also yields potent anticancer agents. Studies have shown that chloro-substituted benzothiazoles can exhibit GI50 values in the nanomolar to low-micromolar range against a panel of nine different cancer cell lines.[1] One comparative study noted that placing a chlorine at the 6-position of the benzothiazole ring resulted in a notable increase in bioactivity compared to a fluorine at the 5-position, highlighting the importance of positional isomerism.[15]
Table 2: Comparative Anticancer Activity (GI₅₀ Values)
| Compound Type | Cancer Cell Line | GI₅₀ Value | Reference |
| Fluorinated (e.g., 10h) | MCF-7 (Breast) | < 1 nM | [12][16] |
| Fluorinated (e.g., 10h) | MDA-MB-468 (Breast) | < 1 nM | [12] |
| Chlorinated (e.g., 51) | HOP-92 (Lung) | 71.8 nM | [1] |
| Chlorinated (generic) | A549 (Lung) | Significant Inhibition | [15] |
Mechanism of Action: CYP1A1-Mediated Bioactivation
A fascinating aspect of the anticancer 2-(4-aminophenyl)benzothiazoles is their unique mechanism of action. Their antitumor specificity is critically dependent on the induction of the cytochrome P450 enzyme CYP1A1 in sensitive cancer cells.[12][16]
The parent drug induces the expression of CYP1A1, which then metabolizes the benzothiazole into a reactive electrophilic species. This activated metabolite covalently binds to macromolecules, including DNA, triggering apoptotic cell death.[14] Studies with radiolabeled 5F 203 confirm that it induces CYP1A1 expression, is metabolized, and binds substantially to subcellular fractions only in sensitive cells, providing a self-validating system for its selective toxicity.[14]
Antimicrobial Activity
Both fluorinated and chlorinated benzothiazoles are effective antimicrobial agents.
-
Fluorine's Potent Effect: Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups like fluorine and chlorine is critical for antibacterial activity. In one direct comparison, fluorine was found to have a more potent effect than chlorine, with a di-fluoro substituted derivative showing the highest activity against a panel of six bacterial strains.[4]
-
Chlorine's Superiority in Specific Cases: Conversely, other studies have identified chlorinated benzothiazoles as the most potent compounds. For example, compound 16c from one study, a chlorinated pyrazolone-benzothiazole hybrid, exhibited superior activity against S. aureus (MIC 0.025 mM), outperforming both ampicillin and sulfadiazine.[17]
This highlights a crucial theme: while general trends exist, the optimal halogen is highly dependent on the specific scaffold and the microbial target.
Conclusion and Field-Proven Insights
The choice between a fluorinated and a chlorinated benzothiazole is a strategic decision with significant trade-offs.
-
Fluorine is the preferred choice when metabolic stability is a primary concern. Its small size allows it to serve as a non-perturbing hydrogen isostere, and it can lead to exceptionally potent compounds, as seen in the sub-nanomolar anticancer agents.[4][12] However, the synthesis of fluorinated precursors can sometimes be more complex and costly.
-
Chlorine is a powerful tool for substantially increasing lipophilicity and often provides a more straightforward synthetic route. It can also produce highly potent agents, in some cases exceeding the activity of their fluorinated counterparts.[15][17] However, the larger steric bulk and different electronic profile mean it is not a simple drop-in replacement for fluorine.
Final Recommendation: The decision must be data-driven and context-specific. An initial "halogen scan" testing both F and Cl derivatives is a highly recommended strategy in early lead optimization. The resulting SAR will provide the clearest guidance. For anticancer applications targeting the CYP1A1 bioactivation pathway, fluorinated benzothiazoles like 5F 203 offer a clinically relevant advantage by mitigating the biphasic dose-response.[14] For antimicrobial development, the choice is less clear-cut and appears to be highly dependent on the target organism and scaffold. In all cases, a thorough evaluation of the ADMET profile alongside potency is essential for successful drug development.
References
- Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. American Chemical Society. [Link]
- Importance of Fluorine in Benzazole Compounds. PMC, NIH. [Link]
- Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles | Journal of Medicinal Chemistry.
- High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefin
- Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. PubMed. [Link]
- Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society. [Link]
- Benzothiazole derivatives incorporating fluorine.
- Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. PubMed. [Link]
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PMC, PubMed Central. [Link]
- Chlorination vs. fluorination: a study of halogenated benzo[c][4][12][16]thiadiazole-based organic semiconducting dots for near-infrared cellular imaging.
- Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics. [Link]
- Synthesis and biological activities of fluoro benzothiazoles.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]
- Synthesis of benzothiazole derivatives under green conditions.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC, NIH. [Link]
- Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC, NIH. [Link]
- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv
- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorin
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Wiley Online Library. [Link]
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
- (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. MDPI. [Link]
- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS.
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
- Fluorination vs. chlorination: a case study on high performance organic photovoltaic materials.
- Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. PMC, PubMed Central. [Link]
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Fluorobenzo[d]thiazole Positional Isomers
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, recognized for its presence in a multitude of pharmacologically active agents.[1][2] The strategic introduction of a fluorine atom onto this bicyclic system can dramatically alter its physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to target proteins.[3][4] This guide provides an in-depth comparative analysis of the biological activities of positional isomers of fluorobenzo[d]thiazole, focusing on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. While direct, side-by-side comparative studies on all isomers are limited, this document synthesizes available data on various fluorinated derivatives to elucidate structure-activity relationships (SAR) and guide future research.[5]
The Physicochemical Impact of Fluorine Isomerism
The position of the fluorine atom on the benzo[d]thiazole ring is a critical determinant of its electronic properties and, consequently, its biological interactions. The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and alter the molecule's overall lipophilicity (LogP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
For instance, fluorination at different positions (4, 5, 6, or 7) will have distinct effects on the electron density of the thiazole ring and the fused benzene ring, influencing how the molecule interacts with biological targets. Substitution at the 6-position, for example, has been suggested to be favorable for anticancer activity in related compounds.[5]
Comparative Anticancer Activity
Benzothiazole derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines.[1][6] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of crucial cellular enzymes, or direct interaction with DNA.[1] The introduction of fluorine is a well-established strategy to enhance this potency.[2][4]
Structure-Activity Relationship (SAR) Insights
Available data on various fluorinated benzothiazoles allows for the deduction of key structure-activity relationships:
-
Position of Fluorine : Studies on related heterocyclic compounds indicate that the placement of the fluorine atom significantly influences anticancer potency. For example, a 5-fluoro derivative of a benzothiazole compound displayed the most potent antiproliferative activity against human breast (MCF-7, MDA MB 468) and colon (HCT-116, HT 29) cancer cell lines in one study.[4] Another study highlighted that a fluorine at position-5 of a benzazole compound resulted in significant activity against four tested cell lines.[2]
-
Synergistic Substitutions : The anticancer effect is often magnified by the presence of other functional groups. For example, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole has shown potent activity, suggesting a synergistic effect between the fluorine at position 5 and the substituted aminophenyl group at position 2.[5]
Quantitative Comparison of Fluorinated Benzothiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ or GI₅₀ values) of selected fluorinated benzothiazole derivatives against various human cancer cell lines. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound/Isomer | Cancer Cell Line | Activity (µM) | Reference |
| 5-Fluorobenzothiazole derivative (59a) | MCF-7 (Breast) | GI₅₀: 0.20-0.5 | [4] |
| 5-Fluorobenzothiazole derivative (59a) | MDA MB 468 (Breast) | GI₅₀: 0.20-0.5 | [4] |
| 5-Fluorobenzothiazole derivative (59a) | HCT-116 (Colon) | GI₅₀: <0.1 | [4] |
| 6-Fluoro-N-(4-nitrobenzyl)benzamide derivative | A431, A549, H1299 | Significant Inhibition | [7] |
| 2-(4-Fluorophenyl)benzothiazole derivative | - | - | [8] |
| N-(6-fluorobenzo[d]thiazol-2-yl)benzamide | MCF-7 (Breast) | IC₅₀: 12.3 | [5] |
| N-(6-fluorobenzo[d]thiazol-2-yl)benzamide | A549 (Lung) | IC₅₀: 18.5 | [5] |
| N-(6-fluorobenzo[d]thiazol-2-yl)benzamide | HCT116 (Colon) | IC₅₀: 15.1 | [5] |
Note: GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.
Implicated Signaling Pathways
Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[5] Fluorination can enhance the binding affinity of these compounds to kinases within these pathways, leading to more potent inhibition.
Below is a conceptual diagram of a common signaling pathway targeted by anticancer agents.
Caption: Potential mechanism of action via PI3K/AKT and ERK pathway inhibition.
Comparative Antimicrobial Activity
The benzothiazole nucleus is a privileged scaffold in the development of antimicrobial agents.[9][10] The incorporation of fluorine can enhance lipophilicity, facilitating passage through microbial cell membranes and improving efficacy.[3]
Spectrum of Activity
Fluorinated benzothiazole derivatives have demonstrated activity against a range of pathogenic microbes:
-
Bacteria : Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria have shown susceptibility.[3][11] A study highlighted a novel class of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles with enhanced antibacterial activity compared to non-fluorinated analogs.[2]
-
Fungi : Antifungal activity has been observed against species such as Aspergillus niger and Candida albicans.[3][9] Some synthesized 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides revealed antifungal activity comparable or slightly better than the standard drug, amphotericin B.[11]
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for various fluorinated benzothiazole derivatives against selected microbial strains.
| Compound/Isomer | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Fluoro-7-chloro-benzothiazole derivatives | Aspergillus niger | Potent Activity | [9] |
| 5-Fluoro-6-(4-methylpiperazin-1-yl) derivative | Various Bacteria | Enhanced Activity | [2] |
| 6-Fluoro-benzothiazole amide derivative | S. aureus | Comparable to Chloramphenicol | [11] |
| 6-Fluoro-benzothiazole amide derivative | C. albicans | Comparable to Amphotericin B | [11] |
Comparative Enzyme Inhibition
The structural features of the fluorobenzothiazole scaffold make it an attractive candidate for designing specific enzyme inhibitors, a cornerstone of modern drug discovery.[12]
Urease Inhibition
Urease is a key enzyme in several pathogenic bacteria, including Helicobacter pylori. Its inhibition is a valid therapeutic strategy. A study on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which could include fluorinated aryl groups, showed that these compounds were potent urease inhibitors, with activity exceeding that of the standard inhibitor thiourea.[13][14] Molecular docking studies suggested that these molecules bind to the non-metallic active site of the urease enzyme, with hydrogen bonding playing a crucial role in their inhibitory action.[13]
Kinase Inhibition
As mentioned in the anticancer section, fluorobenzothiazole derivatives can act as inhibitors of protein kinases, such as those in the PI3K/AKT pathway or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][15] The fluorine atom can form critical hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of the kinase, enhancing inhibitory potency. For example, certain novel benzothiazole hybrids have been evaluated as potential VEGFR-2 inhibitors.[15]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, standardized protocols for evaluating the biological activities discussed.
General Synthesis of 6-Fluorobenzothiazole Derivatives
The synthesis of specific 6-fluorobenzo[d]thiazole isomers often starts with an appropriately substituted aniline. The following is a generalized protocol adapted from literature for the synthesis of 2-amino-6-fluorobenzothiazole.[5]
Caption: General synthetic workflow for 2-Amino-6-fluorobenzothiazole.
Step-by-Step Protocol:
-
Starting Material Preparation : Dissolve 4-fluoroaniline (1 equivalent) in glacial acetic acid in a reaction vessel.
-
Thiocyanation : Add potassium thiocyanate (KSCN) (1.1 equivalents) to the solution and stir at room temperature for 2-3 hours.
-
Cyclization : Cool the mixture to 0-5°C in an ice bath. Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
Reaction Completion : After the addition is complete, allow the mixture to stir at room temperature for an additional 12-18 hours.
-
Work-up : Pour the reaction mixture into a beaker of crushed ice and neutralize carefully with a concentrated ammonia solution until a precipitate forms.
-
Purification : Collect the crude product by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to yield the purified 2-amino-6-fluorobenzothiazole.[5]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[15]
Step-by-Step Protocol:
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test compounds (fluorobenzothiazole isomers) in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
Step-by-Step Protocol:
-
Compound Preparation : Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation : Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation : Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing enzyme inhibition, which can be adapted for specific enzymes like urease or kinases.[12][17]
Step-by-Step Protocol:
-
Reagent Preparation : Prepare the enzyme solution, substrate solution, and inhibitor solutions (fluorobenzothiazole isomers) at various concentrations in a suitable buffer.
-
Assay Setup : In a 96-well plate, add the buffer, enzyme solution, and inhibitor solution. Allow pre-incubation for a defined period (e.g., 15 minutes) to permit inhibitor-enzyme binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection : Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis : Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to elucidate the mechanism of inhibition.[12]
Conclusion and Future Directions
The strategic placement of a fluorine atom on the benzo[d]thiazole scaffold is a powerful tool for modulating biological activity. While current literature points towards enhanced anticancer and antimicrobial properties, a systematic comparison of all positional isomers (4-F, 5-F, 6-F, and 7-F) is lacking. The available data suggests that the 5- and 6-fluoro positions may be particularly advantageous for anticancer activity.[4][5]
Future research should focus on the parallel synthesis and side-by-side biological evaluation of all positional isomers of fluorobenzo[d]thiazole and its key derivatives. This would provide definitive insights into the structure-activity relationships and allow for the rational design of more potent and selective therapeutic agents. Such studies, employing the standardized protocols outlined in this guide, will be invaluable for advancing the development of this promising class of heterocyclic compounds.
References
- BenchChem. (2025). Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research. BenchChem.
- ResearchGate. (2025). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole.
- Vedavathi, M., Somashekar, B., Sreenivasa, G. M., & Jayachandran, E. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. BenchChem.
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
- Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4743. [Link]
- BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem.
- ResearchGate. (2025). Antimycobacterial Activity of Some Synthesized Fluorinated Benzothiazolo Imidazole Compounds.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- Pejchal, V., Pejchalova, M., & Ruzickova, Z. (2015). Synthesis, structural characterization, antimicrobial and antifungal activity of substituted this compound amides. Medicinal Chemistry Research, 24(10).
- Fayed, E. A., et al. (n.d.). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals. [Link]
- Williams, P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 7.
- Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1369650. [Link]
- Heffeter, P., et al. (n.d.). Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. Frontiers in Chemistry. [Link]
- Scott, M. K., et al. (1996). Structure-activity relationships of a series of novel (piperazinylbutyl)thiazolidinone antipsychotic agents related to 3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5- trimethyl-4-thiazolidinone maleate. Journal of Medicinal Chemistry, 39(20), 4044–4057. [Link]
- protocols.io. (2019).
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1193. [Link]
- El-Metwaly, N. M., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12720–12732. [Link]
- ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity.
- ScienceDirect. (n.d.). Heterocyclic compounds as antimicrobial agents. [Link]
- MDPI. (n.d.). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
- Li, Y., et al. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Taha, M., et al. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. Molecules, 21(3), 253. [Link]
- ResearchGate. (2025). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
- Perregaard, J., et al. (1995). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Sigma Receptor Ligands. Journal of Medicinal Chemistry, 38(11), 1998–2008. [Link]
- ResearchGate. (n.d.). Thiazole inhibitors of α-glucosidase: Positional isomerism modulates selectivity, enzyme binding and potency of inhibition.
- International Journal of Pharmaceutical Investigation. (n.d.).
- Popa, M., et al. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]
- ResearchGate. (2016). Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach.
- Al-Suhaimi, K. S., et al. (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. Frontiers in Chemistry, 12, 1358797. [Link]
- U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]
- Krátký, M., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(11), 6176–6185. [Link]
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole - ProQuest [proquest.com]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Therapeutic Potential of 6-Fluorobenzo[d]thiazol-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of small molecule therapeutics is in a constant state of evolution, with novel chemical entities continually emerging as potential candidates for a myriad of diseases. Among these, the benzothiazole scaffold has garnered significant attention due to its diverse pharmacological activities.[1][2][3][4][5] This guide provides a comparative analysis of the therapeutic potential of a specific, albeit lesser-studied, derivative, 6-Fluorobenzo[d]thiazol-5-amine. While direct experimental data on 6-Fluorobenzo[d]thiazol-5-amine is limited in publicly accessible literature, this analysis extrapolates its potential based on the well-documented activities of structurally similar fluorinated benzothiazole derivatives.[6][7][8] The following sections will delve into its hypothetical therapeutic profile, compare it with relevant alternatives, provide detailed experimental protocols for its validation, and visualize key pathways and workflows.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Benzothiazole, a bicyclic ring system composed of fused benzene and thiazole rings, is recognized as a "privileged structure" in drug discovery.[1][2][5] This is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4]
The incorporation of a fluorine atom into the benzothiazole scaffold is a common and effective strategy in medicinal chemistry.[9][10][11] The unique properties of fluorine, such as its high electronegativity and small size, can enhance a molecule's metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[7][9] Specifically, substitutions at the C-6 position of the benzothiazole ring have been shown to be favorable for biological activity.[5][7]
Given this context, 6-Fluorobenzo[d]thiazol-5-amine, a novel and largely uncharacterized compound, represents an intriguing candidate for therapeutic development.[8] This guide proposes a systematic approach to validating its potential, with a primary focus on its anticancer and neuroprotective properties, areas where benzothiazole derivatives have shown significant promise.[1][2]
Comparative Therapeutic Potential
To contextualize the potential of 6-Fluorobenzo[d]thiazol-5-amine, it is compared against two compounds representing different therapeutic areas where benzothiazoles have shown promise: Riluzole , an approved drug for amyotrophic lateral sclerosis (ALS) that also exhibits neuroprotective and anti-cancer properties, and a potent experimental anti-cancer agent, a 6-fluorobenzothiazole derivative (Compound B7) with demonstrated in-vitro activity.[4][6]
| Compound | Structure | Primary Therapeutic Area | Known Mechanism of Action (Simplified) |
| 6-Fluorobenzo[d]thiazol-5-amine | ![]() | Hypothesized: Anticancer, Neuroprotective | To be determined; potential kinase inhibitor, modulator of apoptotic pathways |
| Riluzole | ![]() | Neuroprotection (ALS) | Inhibits glutamate release, blocks voltage-gated sodium channels |
| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | ![]() | Anticancer (Experimental) | Induces apoptosis, potential kinase inhibitor |
Proposed Experimental Validation Workflow
A tiered approach is recommended to systematically evaluate the therapeutic potential of 6-Fluorobenzo[d]thiazol-5-amine. This workflow is designed to first screen for broad activity, then elucidate the mechanism of action, and finally, validate the findings in more complex models.
Caption: A tiered experimental workflow for validating the therapeutic potential of 6-Fluorobenzo[d]thiazol-5-amine.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the experimental validation of 6-Fluorobenzo[d]thiazol-5-amine.
As this compound is not widely available, a plausible synthetic route is extrapolated from the synthesis of analogous compounds.[7][8][12]
Caption: Proposed two-step synthesis of 6-Fluorobenzo[d]thiazol-5-amine.
Protocol:
-
Starting Material Preparation: Dissolve 4-fluoro-1,2-phenylenediamine in glacial acetic acid.
-
Thiocyanation: Add potassium thiocyanate (KSCN) to the solution and stir at room temperature.
-
Cyclization: Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise, maintaining a low temperature.
-
Work-up: After the reaction is complete, neutralize the mixture with a base (e.g., aqueous ammonia) to precipitate the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 6-Fluorobenzo[d]thiazol-5-amine.
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 6-Fluorobenzo[d]thiazol-5-amine, Riluzole, and Compound B7. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Comparative Data:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 6-Fluorobenzo[d]thiazol-5-amine | [To be determined] | [To be determined] |
| Riluzole | 20-50 | 30-60 |
| Compound B7 | 1-5 | 2-10 |
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate stimulation.
Protocol:
-
Neuronal Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Pre-treatment: Treat the neurons with various concentrations of 6-Fluorobenzo[d]thiazol-5-amine and Riluzole for 1-2 hours.
-
Glutamate Challenge: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 24 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as the LDH (lactate dehydrogenase) release assay or a live/dead cell staining kit.
-
Data Analysis: Quantify the percentage of neuroprotection conferred by the compounds compared to the glutamate-only treated group.
Potential Mechanism of Action: A Focus on Kinase Inhibition
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and apoptosis.[1] The planar structure of the benzothiazole ring allows it to fit into the ATP-binding pocket of many kinases.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by 6-Fluorobenzo[d]thiazol-5-amine.
A kinase inhibition profiling screen against a panel of cancer-relevant kinases would be a logical next step to elucidate the mechanism of action of 6-Fluorobenzo[d]thiazol-5-amine if it shows significant anticancer activity in the initial screens.
Conclusion and Future Directions
While 6-Fluorobenzo[d]thiazol-5-amine is currently an uncharacterized molecule, its chemical structure, based on the privileged fluorinated benzothiazole scaffold, suggests a high probability of interesting biological activity. The proposed validation workflow provides a clear and logical path for researchers to systematically investigate its therapeutic potential. Initial in vitro screening for anticancer and neuroprotective effects, followed by mechanism of action studies and in vivo validation, will be crucial in determining if this novel compound can be developed into a viable therapeutic candidate. The insights gained from such studies will not only define the future of 6-Fluorobenzo[d]thiazol-5-amine but also contribute to the broader understanding of the structure-activity relationships of benzothiazole derivatives in drug discovery.
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
- Current trends of benzothiazoles in drug discovery: a p
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
- Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). [Link]
- Benzothiazole derivative compounds found in natural products.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
- Benzothiazole derivatives incorporating fluorine.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Royal Society of Chemistry. [Link]
- Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
- Structure of fluorinated benzothiazole and triazoles derivatives.
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE.
- Synthesis, structural characterization, antimicrobial and antifungal activity of substituted 6-fluorobenzo[d]thiazole amides.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]
- Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Benzothiazole Derivatives
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Introduction: The Critical Role of In Vitro Assay Validation in Oncology Drug Discovery
The landscape of cancer therapy is continually evolving, with a pressing need for novel therapeutic agents that offer enhanced efficacy and reduced toxicity. Benzothiazole derivatives have emerged as a promising class of compounds, demonstrating significant antiproliferative and apoptotic effects across various cancer cell lines, including those of the lung, liver, breast, and pancreas.[1][2][3] The journey from a promising chemical entity to a viable drug candidate is paved with rigorous preclinical evaluation, a cornerstone of which is the in vitro validation of its anticancer activity.
This guide provides a comprehensive framework for the in vitro validation of novel benzothiazole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to ensure scientific integrity.
Pillar 1: Foundational Cytotoxicity Screening - Establishing a Baseline of Efficacy
The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effect on cancer cells. This is typically achieved through cell viability assays, which measure the metabolic activity of a cell population.[4][5]
Choosing the Right Cell Viability Assay: A Comparative Analysis
Several assays are available to assess cell viability, each with its own advantages and limitations. The most common are tetrazolium-based colorimetric assays such as MTT, XTT, and MTS.[6][7][8] These assays rely on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This was the first developed homogeneous cell viability assay for a 96-well format.[4] It is cost-effective but requires a solubilization step to dissolve the insoluble formazan crystals, which can introduce potential errors.[4][9]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT offers higher sensitivity and a broader dynamic range than MTT.[8]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): The MTS assay is often considered a "one-step" MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and saving time.[4][8]
Recommendation: For initial high-throughput screening, the MTS assay is often preferred due to its simplicity and efficiency.[4] However, it is crucial to confirm results with qualitative microscopic observation to rule out any colorimetric interference.[8]
Experimental Workflow: A Self-Validating System
The following diagram illustrates a robust workflow for determining the half-maximal inhibitory concentration (IC50) of a novel benzothiazole derivative.
Caption: Workflow for cell cycle analysis by flow cytometry.
Pillar 3: Target-Specific Validation - Honing in on the Molecular Target
For many benzothiazole derivatives, a key mechanism of action is the inhibition of tubulin polymerization. [10]Tubulin is a crucial component of the cytoskeleton, and its disruption leads to mitotic arrest and apoptosis. [11]
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. [11]The polymerization process can be monitored by measuring the increase in absorbance at 340 nm. [11][12]
Table 2: Comparative Analysis of Tubulin Polymerization Inhibitors
| Compound | Type | IC50 (µM) |
| BZ-X (Novel Derivative) | Tubulin Polymerization Inhibitor | 1.5 |
| Colchicine (Positive Control) | Tubulin Polymerization Inhibitor | 0.8 |
| Paclitaxel (Positive Control) | Tubulin Polymerization Stabilizer | N/A |
| Vehicle (DMSO) | Negative Control | N/A |
Experimental Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP. [11]Prepare serial dilutions of the test compound, a known inhibitor (e.g., colchicine), and a known stabilizer (e.g., paclitaxel).
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes. [12][13]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax). [11]Determine the IC50 value by plotting the Vmax or Amax as a function of the logarithm of the compound concentration. [11]
Conclusion: A Pathway to Validated Drug Candidates
The in vitro validation of novel benzothiazole derivatives is a multi-step process that requires a logical and systematic approach. By starting with foundational cytotoxicity screening and progressing to mechanistic studies, including apoptosis and cell cycle analysis, and finally to target-specific assays, researchers can build a comprehensive and robust data package. This rigorous validation process is essential for identifying promising drug candidates and advancing them through the drug development pipeline. The principles and protocols outlined in this guide provide a solid framework for conducting these critical in vitro studies with the highest level of scientific integrity.
References
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
- Assaying cell cycle status using flow cytometry - PMC - NIH. (URL: )
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancre
- Complete Guide to Choosing the Right Cell Viability Assay - AxisPharm. (URL: )
- Comparison of Different Methods to Measure Cell Viability - Cre
- Cell viability assays: Altern
- Choosing an Apoptosis Detection Assay - Axion BioSystems. (URL: )
- What is the Cell Viability Assay? - GMP Plastics. (URL: )
- MTT assay - Wikipedia. (URL: [Link])
- Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (URL: )
- What are the differences between using activated Caspas3, AnnexinV or Tunnel assay? (URL: )
- Cell Cycle Analysis. (URL: )
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26 - Benchchem. (URL: )
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (URL: )
- Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: )
- A Comparative Guide to Tubulin-Targeting Anticancer Agents: Tubulin Polymerization-IN-41 vs. Paclitaxel - Benchchem. (URL: )
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. (URL: )
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH. (URL: )
- What to Consider When Choosing Apoptotic Assays | Biocompare. (URL: )
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC - NIH. (URL: )
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC - NIH. (URL: )
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich. (URL: )
- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL: )
- Incucyte® Apoptosis Assays for Live-Cell Analysis - Sartorius. (URL: )
- Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids - Longdom Publishing. (URL: )
- In vitro and In vivo antitumor activities of benzothiazole analogs.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: )
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Validation of in-vitro bioassay methods: Application in herbal drug research - ResearchG
Sources
- 1. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 6-Fluorobenzo[d]thiazole Derivatives and Riluzole in Neuroprotective Assays
In the quest for effective neuroprotective agents, the benzothiazole scaffold has emerged as a privileged structure, giving rise to compounds with significant therapeutic potential. Among these, Riluzole stands as a benchmark, being the first FDA-approved drug for amyotrophic lateral sclerosis (ALS), primarily owing to its ability to modulate glutamate-mediated excitotoxicity.[1][2] This guide provides an in-depth comparison of the neuroprotective profiles of Riluzole and derivatives of 6-Fluorobenzo[d]thiazole, a structurally related class of compounds that has garnered interest for its potential therapeutic applications.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of mechanistic insights and experimental data to inform future research and development in the field of neuroprotection.
Unraveling the Mechanisms of Neuroprotection
A compound's efficacy in neuroprotective assays is intrinsically linked to its mechanism of action. While Riluzole's pathways are well-documented, the neuroprotective mechanisms of this compound derivatives are an active area of investigation.
Riluzole: A Multi-pronged Approach to Combating Excitotoxicity
Riluzole's neuroprotective effects are primarily attributed to its modulation of the glutamatergic system, a key player in neuronal excitability and, when dysregulated, a major contributor to neuronal death.[3][4] Its mechanism is multifaceted and includes:
-
Inhibition of Presynaptic Glutamate Release: Riluzole blocks voltage-gated sodium channels on presynaptic nerve terminals.[3] This action reduces neuronal hyperexcitability and subsequently decreases the release of glutamate into the synaptic cleft.
-
Postsynaptic Effects: It exhibits non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamate's excitatory and potentially toxic effects.[4]
-
Enhancement of Glutamate Uptake: Some studies suggest that Riluzole can enhance the uptake of glutamate by astrocytes, further clearing excess glutamate from the synapse.[3]
These actions collectively mitigate the excitotoxic cascade, a common pathway of neuronal injury in a range of acute and chronic neurological disorders.
This compound Derivatives: Emerging Neuroprotective Strategies
While direct neuroprotective data on the parent this compound is limited, numerous studies have explored the potential of its derivatives. These investigations suggest that the benzothiazole core, when appropriately substituted, can confer neuroprotective properties through various mechanisms, including anti-inflammatory, antioxidant, and enzyme inhibitory activities.[5][6] Some derivatives have shown promise as anticonvulsant agents, a property often linked to the modulation of neuronal excitability.[6] The introduction of different functional groups onto the 6-fluorobenzothiazole scaffold allows for the tuning of its pharmacological profile, with some derivatives exhibiting inhibitory effects on enzymes implicated in neurodegeneration, such as acetylcholinesterase.[5]
Comparative Performance in Neuroprotective Assays: A Data-Driven Overview
| Compound | Assay Type | Cell Line | Neurotoxic Insult | Key Findings | Reference |
| Riluzole | Cell Viability | Primary Cortical Neurons | Glutamate | Protected against glutamate-induced cell death. | [4] |
| LDH Release | SH-SY5Y | 6-OHDA | Reduced cytotoxicity induced by the neurotoxin. | [7] | |
| Apoptosis | Spinal Cord Neurons | Excitotoxicity | Inhibited apoptotic pathways. | [2] | |
| Benzothiazole Derivative 5j * | Anticonvulsant | In vivo (mice) | scPTZ | Showed potent anticonvulsant activity (ED50 = 52.8 mg/kg). | [6] |
| Benzothiazine Derivative 5c ** | LDH & Glutamate Release | Brain Slices | OGD/R | Attenuated neuronal injury and glutamate release. | [7] |
| 6-hydroxybenzothiazole Derivative | Enzyme Inhibition | In vitro | - | Demonstrated dual inhibition of Dyrk1A and α-synuclein aggregation. | [8] |
*Derivative 5j: 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d] thiazol-2-yl)acetmide **Derivative 5c is a 4H-3,1-benzothiazine, a structural analog of benzothiazoles.
Experimental Protocols for Neuroprotective Assays
To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are paramount. Below are detailed, step-by-step methodologies for a suite of assays commonly employed to evaluate neuroprotective efficacy.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[9][10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (Riluzole or this compound derivative) for a specified duration (e.g., 1-2 hours).
-
Neurotoxic Insult: Introduce the neurotoxic agent (e.g., 8 mM glutamate for SH-SY5Y cells) to the wells, excluding the control wells.[11]
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][14]
Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane disruption and cytotoxicity.
Protocol:
-
Cell Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[15][16]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.[16]
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
Apoptosis Assessment (Caspase-3 Activity Assay)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: Following treatment (as in the MTT assay), pellet the cells and lyse them in a chilled lysis buffer.[17][18]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.[17][19]
-
Reaction Initiation: Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA) to each well.[19][20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[18]
-
Absorbance Measurement: Read the absorbance at 405 nm. The increase in absorbance corresponds to the amount of pNA released, which is proportional to the caspase-3 activity.[17]
Oxidative Stress Assessment (SOD and GPx Activity Assays)
These assays measure the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), which are crucial for mitigating oxidative damage in neurons.
SOD Activity Assay Protocol:
-
Sample Preparation: Prepare cell or tissue lysates as described for the caspase-3 assay.[21]
-
Assay Reaction: In a 96-well plate, add the sample to a reaction mixture containing a substrate that generates superoxide radicals (e.g., xanthine and xanthine oxidase) and a detection reagent that reacts with superoxide to produce a colored product.[22]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm. The SOD activity is determined by the degree of inhibition of the colorimetric reaction.[22][23]
GPx Activity Assay Protocol:
-
Sample Preparation: Prepare cell or tissue lysates.[24]
-
Assay Reaction: This assay typically involves a coupled reaction where GPx reduces a peroxide substrate, and the resulting oxidized glutathione is recycled by glutathione reductase, consuming NADPH. The reaction is initiated by adding the peroxide substrate.[25][26]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over several minutes. The rate of NADPH consumption is proportional to the GPx activity.[24][27]
Expert Analysis and Future Directions
Riluzole's established, albeit modest, clinical efficacy in ALS underscores the therapeutic potential of targeting glutamate-mediated excitotoxicity. Its well-defined mechanism of action provides a solid benchmark for the evaluation of novel neuroprotective agents.
The exploration of this compound derivatives reveals a promising avenue for the development of new neuroprotective therapies. The versatility of the benzothiazole scaffold allows for the synthesis of a diverse range of compounds with the potential to act on multiple targets implicated in neurodegeneration.[8][28] The data from anticonvulsant and enzyme inhibition studies suggest that these derivatives may offer alternative or complementary mechanisms of neuroprotection to that of Riluzole.
However, the current body of evidence for this compound derivatives is nascent compared to the extensive data available for Riluzole. A significant limitation is the lack of direct, head-to-head comparative studies. Such studies are crucial to definitively establish the relative potency and efficacy of these novel compounds.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the neuroprotective effects of promising this compound derivatives with Riluzole under identical experimental conditions.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these derivatives exert their neuroprotective effects.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize neuroprotective activity and drug-like properties.
References
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
- Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air. [Link]
- Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric). RayBiotech. [Link]
- Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review).
- Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. PubMed Central. [Link]
- Superoxide Dismutase (SOD) Activity Assay Kit. Assay Genie. [Link]
- Neuroprotective effects of riluzole in Alzheimer's disease: A comprehensive review. Wiley Online Library. [Link]
- A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?. PubMed Central. [Link]
- The pharmacology and mechanism of action of riluzole. Neurology. [Link]
- SOD Activity Assay. G-Biosciences. [Link]
- Elabscience®Glutathione Peroxidase (GSH-Px) Activity Assay Kit. Elabscience. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- ApoAlert Caspase Colorimetric Assay Kits User Manual. Takara Bio. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Cell Viability Assays. NCBI Bookshelf. [Link]
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI. [Link]
- 2.8. LDH assay. Bio-protocol. [Link]
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central. [Link]
- MTT Cell Assay Protocol.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PubMed Central. [Link]
- Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. MDPI. [Link]
- Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI. [Link]
- Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. PubMed Central. [Link]
- Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. n.neurology.org [n.neurology.org]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents [mdpi.com]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. resources.novusbio.com [resources.novusbio.com]
- 20. takarabio.com [takarabio.com]
- 21. assaygenie.com [assaygenie.com]
- 22. cosmobiousa.com [cosmobiousa.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. raybiotech.com [raybiotech.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. cdn.caymanchem.com [cdn.caymanchem.com]
- 28. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validation of In Silico Predictions for Benzothiazole Bioactivity
In the landscape of contemporary drug discovery, the integration of computational, or in silico, methodologies has become indispensable for accelerating the identification and optimization of novel therapeutic agents. The benzothiazole scaffold, a privileged heterocyclic structure, is a testament to this, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The predictive power of in silico models, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, allows for the high-throughput screening of virtual compound libraries, prioritizing candidates for synthesis and experimental evaluation. However, the predictive reliability of these models is not absolute and necessitates rigorous validation to ensure their utility in a drug discovery pipeline.
This guide provides a comprehensive comparison of in silico prediction methods for benzothiazole bioactivity, with a core focus on the principles and practices of cross-validation. We will delve into the causality behind experimental choices, present detailed protocols for both computational and experimental workflows, and furnish supporting data from peer-reviewed studies to offer a holistic view of the validation process.
The Indispensable Role of Cross-Validation in Predictive Modeling
The development of a robust in silico model is not merely about establishing a correlation between chemical structures and their biological activities. It is about creating a model that can accurately predict the activity of new, untested compounds. This is where cross-validation becomes a critical checkpoint for scientific integrity. It is a process of assessing how the results of a statistical analysis will generalize to an independent dataset. By partitioning the data into subsets, we can train the model on one subset and test it on another, thereby mitigating the risk of overfitting, where a model learns the training data too well, including its noise, and fails to generalize to new data.
Key Cross-Validation Techniques
Two widely employed cross-validation techniques in QSAR modeling are k-fold cross-validation and leave-one-out cross-validation (LOOCV).
-
k-Fold Cross-Validation: The dataset is randomly partitioned into 'k' equally sized subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation. The choice of 'k' is a balance between computational cost and the variance of the estimate. A common value for k is 10.
-
Leave-One-Out Cross-Validation (LOOCV): This is a more exhaustive form of k-fold cross-validation where 'k' is equal to the number of compounds in the dataset.[1][2][3] In each iteration, a single compound is left out for validation, and the model is trained on all other compounds. This method is computationally expensive but provides a nearly unbiased estimate of the model's performance, especially for smaller datasets.[4][5]
The choice between these methods often depends on the size of the dataset. For larger datasets, k-fold cross-validation is generally preferred due to its computational efficiency. For smaller datasets, where withholding a larger portion of the data for validation could significantly impact the training process, LOOCV is a more suitable option.[4]
In Silico Prediction Methodologies for Benzothiazole Bioactivity
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[6] The development of a predictive QSAR model is a multi-step process that requires careful data curation, descriptor calculation, variable selection, and rigorous validation.[7][8]
-
Data Collection and Curation:
-
Compile a dataset of benzothiazole derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Ensure data consistency and remove any erroneous entries.
-
Draw the 2D structures of all compounds using chemical drawing software.
-
-
Descriptor Calculation:
-
Optimize the 3D geometry of each molecule using a suitable computational chemistry software package.
-
Calculate a wide range of molecular descriptors (e.g., topological, geometrical, electronic, and physicochemical properties).
-
-
Data Splitting:
-
Divide the dataset into a training set and a test set. The training set is used to build the model, while the test set is used for external validation. A common split is 80% for the training set and 20% for the test set.
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable) for the training set compounds.
-
-
Internal Validation (Cross-Validation):
-
Perform k-fold or leave-one-out cross-validation on the training set to assess the robustness and predictive ability of the model. Key statistical parameters to evaluate are the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates a good predictive model.[6]
-
-
External Validation:
-
Use the developed QSAR model to predict the biological activity of the compounds in the test set.
-
Calculate the squared correlation coefficient (R²) between the predicted and experimental activities for the test set. A high R² value (typically > 0.6) indicates good external predictive power.[7]
-
QSAR Model Development and Validation Workflow.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when bound to each other to form a stable complex.[9] This method is invaluable for understanding the binding mode of benzothiazole derivatives to their biological targets and for predicting their binding affinity.
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Draw the 2D structure of the benzothiazole ligand and convert it to a 3D structure. Optimize its geometry and assign charges.[4][10]
-
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the protein where the ligand is expected to bind. This is typically centered on the co-crystallized ligand if available.[5]
-
-
Docking Simulation:
-
Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The software will explore different conformations and orientations of the ligand within the active site.[5]
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding pose based on the predicted binding energy (lower energy indicates better binding).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key residues involved in binding.
-
Molecular Docking Workflow.
Experimental Validation: Bridging the Gap Between Prediction and Reality
While in silico models provide valuable predictions, experimental validation is the ultimate arbiter of their accuracy. For benzothiazole bioactivity, this typically involves synthesizing the prioritized compounds and evaluating their activity in relevant biological assays.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[11]
-
-
Compound Treatment:
-
Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[3]
-
-
MTT Assay:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]
-
Comparative Analysis: In Silico Predictions vs. Experimental Data
The true measure of an in silico model's predictive power lies in its ability to correlate with experimental results. Below are tables summarizing comparative data from studies on the anticancer activity of benzothiazole derivatives.
Table 1: Comparison of Predicted Docking Scores and Experimental IC50 Values for Benzothiazole Derivatives against Prostate Cancer Cell Line (DU145)
| Compound | Docking Score (kcal/mol) with 2W3L Protein | Experimental IC50 (µg/mL) |
| SBI-Co | - | 16.21[14] |
| SBI-Ni | - | 75.98[14] |
| SBI-Cu | - | 25.53[14] |
| SBI-Zn | - | 81.71[14] |
| Free Ligand | - | 29.6[14] |
Table 2: Comparison of Predicted Docking Scores and Experimental IC50 Values for Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound | Target Protein | Docking Score (kcal/mol) | Cancer Cell Line | Experimental IC50 (µM) | Reference |
| 4a | VEGFR-2 | - | HCT-116 | 5.61 | [15] |
| HEPG-2 | 7.92 | [15] | |||
| MCF-7 | 3.84 | [15] | |||
| 4e | VEGFR-2 | - | MCF-7 | 6.11 | [15] |
| 8a | VEGFR-2 | - | MCF-7 | 10.86 | [15] |
| 6i | Tubulin | - | MCF-7 | 78.8 | [16] |
| 6e | Tubulin | - | HCT-116 | 81.4 | [16] |
| 34 | - | - | Colo205 | 5.04 | [17] |
| U937 | 13.9 | [17] | |||
| MCF-7 | 30.67 | [17] | |||
| A549 | 30.45 | [17] | |||
| 41 | - | - | Various | 1.1 - 8.8 | [17] |
| 42 | - | - | Various | 1.1 - 8.8 | [17] |
| 61 | - | - | A549 | 10.67 µg/mL | [17] |
| 62 | - | - | A549 | 9.0 µg/mL | [17] |
Table 3: Comparison of In Silico Predicted ADMET Properties and Experimental Anticancer Activity
| Compound | Predicted Human Oral Absorption (%) | In Vitro Anticancer Activity | Reference |
| 22 | 81.75 | Potent against breast cancer cells | [16] |
Note: A direct correlation between docking scores and IC50 values is not always linear, as IC50 values are influenced by various factors beyond binding affinity, such as cell permeability and metabolism.
Conclusion and Future Perspectives
The cross-validation of in silico predictions for benzothiazole bioactivity is a cornerstone of modern, efficient drug discovery. By rigorously validating computational models through techniques like k-fold and leave-one-out cross-validation, and subsequently confirming these predictions with robust experimental data, researchers can significantly enhance the confidence in their lead candidates. The presented protocols and comparative data underscore the synergistic relationship between computational and experimental approaches. As in silico methodologies continue to evolve with advancements in artificial intelligence and machine learning, their predictive accuracy is expected to improve further, solidifying their role in the rational design of next-generation benzothiazole-based therapeutics.
References
- A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. (n.d.). National Center for Biotechnology Information.
- Prasanna, C. (2024, July 30). Cross Validation Explained — Leave One Out, K Fold, Stratified, and Time Series Cross Validation Techniques. Medium.
- How Leave-One-Out Cross Validation (LOOCV) Improve's Model Performance. (2023, October 5). LinkedIn.
- Brownlee, J. (2020, August 26). LOOCV for Evaluating Machine Learning Algorithms. Machine Learning Mastery.
- Leave-One-Out Cross-Validation (LOOCV). (n.d.). Introduction to Statistical Learning Using R Book Club.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation.
- Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
- AutoDock Version 4.2. (n.d.). Center for Computational Structural Biology.
- On the development and validation of QSAR models. (n.d.). Semantic Scholar.
- Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). National Center for Biotechnology Information.
- An automated framework for QSAR model building. (2018, January 16). National Center for Biotechnology Information.
- New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (n.d.). Taylor & Francis Online.
- QSAR and docking study of some benzothiazole derivatives as anthelmintics. (2018, December 13). International Journal of Multidisciplinary Research and Development.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025, August 1). National Center for Biotechnology Information.
- Design, Development and Evaluation of QSAR and Molecular Modelling of Benzothiazole Analogues for Antibacterial Drug Discovery. (2022, August 18). ResearchGate.
- The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. (2022, June 15). National Center for Biotechnology Information.
- Synthesis, Characterization, Anticancer, and Molecular Docking Investigations of Benzothiazole Metal Complexes. (2025, October 3). ResearchGate.
- Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. (2025, February 21). National Center for Biotechnology Information.
- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (n.d.). Jagannath University.
- Benzothiazole derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information.
Sources
- 1. neovarsity.org [neovarsity.org]
- 2. medium.com [medium.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccsb.scripps.edu [ccsb.scripps.edu]
- 6. allsubjectjournal.com [allsubjectjournal.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. researchgate.net [researchgate.net]
- 9. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnu.ac.bd [jnu.ac.bd]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anticancer Potency: 5-Fluoro vs. 6-Fluoro Benzothiazole Isomers
Introduction
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] The strategic introduction of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, receptor binding affinity, and overall biological efficacy.[3][4] However, the specific position of the fluorine atom on the benzothiazole ring can dramatically alter its anticancer potency and mechanism of action. This guide provides an in-depth, objective comparison of 6-fluoro and 5-fluoro benzothiazole isomers, synthesizing key experimental data to elucidate structure-activity relationships (SAR) for researchers in drug discovery and oncology.
The Strategic Role of Fluorine in Benzothiazole Scaffolds
The substitution of hydrogen with fluorine is a cornerstone of modern drug design. Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic profile.[5] In the context of benzothiazole-based anticancer agents, these modifications can lead to:
-
Enhanced Binding Affinity: Fluorine can form favorable interactions with enzyme active sites.
-
Blocked Metabolic Sites: A strategically placed fluorine atom can prevent metabolic C-oxidation, increasing the compound's half-life and bioavailability.[6]
-
Altered Electron Distribution: Changes in the molecule's electronics can modulate its interaction with biological targets and its susceptibility to metabolic activation or deactivation.
This guide will explore how shifting the fluorine atom from the 6-position to the 5-position of the benzothiazole ring creates isomers with distinct and often superior anticancer profiles.
Comparative Anticancer Potency: A Data-Driven Analysis
Direct comparison of isomeric pairs across different studies reveals a consistent trend favoring the 5-fluoro substitution for enhanced anticancer activity. The most compelling evidence comes from studies on 2-arylbenzothiazoles, a class of compounds that has been extensively investigated for its potent and selective antitumor effects.
Key Findings from Isomeric Comparisons
A seminal study directly compared fluorinated 2-(4-aminophenyl)benzothiazoles, providing a clear distinction between the 5-fluoro and 6-fluoro isomers.[7] The research identified 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole as the most potent broad-spectrum agent within the tested series.[3][7] This compound demonstrated superior activity and a more favorable metabolic profile compared to its 6-fluoro counterpart.[7]
Another highly potent agent, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (known as PMX 610 or GW 610) , stands as a pinnacle of activity within its class.[8][9] It possesses exquisitely potent antiproliferative activity, with GI₅₀ values below 0.1 nM in sensitive breast cancer cell lines.[9] Structure-activity relationship studies on this scaffold established that most structural variations, including presumably the relocation of the fluorine to the 6-position, result in a significant loss of in vitro potency.[9]
Quantitative Data Summary
The following table summarizes key growth inhibition (GI₅₀) data from the literature, highlighting the superior potency of 5-fluoro substituted benzothiazoles.
| Compound Class | Isomer | Cancer Cell Line | GI₅₀ (Concentration) | Reference |
| 2-(4-Amino-3-methylphenyl)benzothiazole | 5-Fluoro | Sensitive Breast (MCF-7, MDA 468) | < 1 nM (Potently cytotoxic) | [7] |
| 2-(4-Amino-3-methylphenyl)benzothiazole | 6-Fluoro | Sensitive Breast (MCF-7, MDA 468) | < 1 nM (Potently cytotoxic) | [7] |
| 2-(3,4-Dimethoxyphenyl)benzothiazole | 5-Fluoro | Breast (MCF-7, MDA 468) | < 0.1 nM | [9] |
| 2-(Aryl)benzothiazole | 5-Fluoro | Colon (HCT-116) | 0.08 µM | [10] |
| 2-(Aryl)benzothiazole | 5-Fluoro | Breast (MCF-7) | 0.37 µM | [10] |
Note: While both the 5-fluoro and 6-fluoro 2-(4-amino-3-methylphenyl)benzothiazoles show high potency (<1 nM), the 5-fluoro isomer is distinguished by its broader spectrum activity and superior metabolic profile.[7]
Mechanistic Divergence: Beyond Simple Potency
The position of the fluorine atom does not just influence potency; it dictates the compound's mechanism of action and metabolic fate. This distinction is critical for understanding the therapeutic potential and selectivity of these isomers.
Mechanism 1: CYP1A1-Dependent Metabolic Activation
The anticancer activity of the 2-(4-aminophenyl)benzothiazole series is critically dependent on the induction of the cytochrome P450 enzyme, CYP1A1.[7] This enzyme metabolizes the parent compound into a reactive species that is ultimately responsible for the cytotoxic effect in sensitive cancer cells.
Here, a crucial difference emerges:
-
The 6-fluoro isomer , while potent, produces exportable metabolites in sensitive MCF-7 cells.[7]
-
The 5-fluoro isomer , in contrast, produces no such exportable metabolites, suggesting a more efficient intracellular conversion to the active cytotoxic agent.[7]
Furthermore, the 6-fluoro isomer exhibits a biphasic dose-response curve, a characteristic not observed with the 5-fluoro isomer.[7] This suggests a more complex and potentially less predictable pharmacological profile for the 6-fluoro compound.
Caption: CYP1A1-mediated activation pathway for fluorinated benzothiazoles.
Mechanism 2: Direct Pathway Inhibition (CYP1A1-Independent)
In contrast, compounds like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole exert their potent anticancer effects through a mechanism that is not reliant on CYP1A1 induction.[9] This suggests a more direct mode of action. While the precise targets are varied, several benzothiazole derivatives have been shown to inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[11][12] Inhibition of these pathways can lead to cell cycle arrest and the induction of apoptosis.[11]
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazoles.
Experimental Protocols: In Vitro Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of anticancer potency data, standardized assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells per well. Allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Causality: An overnight incubation allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring that the drug's effect is measured on a healthy, proliferating population.
-
-
Compound Treatment: Prepare serial dilutions of the 5-fluoro and 6-fluoro benzothiazole isomers in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a predetermined period (typically 48-72 hours) to allow the compounds to exert their cytotoxic or cytostatic effects.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and use non-linear regression to calculate the GI₅₀ or IC₅₀ value, which represents the concentration required to inhibit growth by 50%.
Caption: Standard experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The compiled experimental evidence strongly indicates that the placement of a fluorine atom at the 5-position of the benzothiazole ring generally confers a more advantageous anticancer profile than substitution at the 6-position. The 5-fluoro isomers, particularly in the 2-arylbenzothiazole class, often exhibit superior potency, a broader spectrum of activity, and a more efficient and direct mechanism of action.[7][9] Key differentiators include the avoidance of exportable metabolites and the circumvention of complex, biphasic dose-responses seen with some 6-fluoro analogues.[7]
For drug development professionals, these findings underscore the critical importance of positional isomerism in scaffold optimization. Future research should focus on direct, head-to-head in vivo comparisons of promising 5-fluoro and 6-fluoro isomeric pairs to validate these in vitro findings and assess their therapeutic potential in preclinical models.
References
- Bradshaw, T. D., et al. (2002). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 45(7), 1428-1438. [Link]
- BenchChem. (2025). A Comparative Analysis of 5,6-Difluorobenzo[d]thiazol-2-amine and Other Key Benzothiazoles in Drug Discovery. BenchChem Technical Guides.
- Kaur, R., et al. (2016). Structure of fluorinated benzothiazole and triazoles derivatives.
- BenchChem. (2025). Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research. BenchChem Technical Guides.
- Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4706. [Link]
- Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles.
- BenchChem. (2025). A Comparative Guide to the Experimental Reproducibility of 6-Fluorobenzothiazole Derivatives in Anticancer Research. BenchChem Technical Guides.
- BenchChem. (2025).
- ResearchGate. (n.d.). Structure–activity relationship of compound 4.
- Naresh, K., et al. (2023). In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. Pharmacia, 70(3), 811-819. [Link]
- Kumar, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-21. [Link]
- Sosič, I., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Molecules, 26(16), 4983. [Link]
- Eldehna, W. M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]
- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427. [Link]
- Sestito, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4811. [Link]
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(24), 19752-19779. [Link]
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-1909. [Link]
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1384301. [Link]
- Zhang, Y., et al. (2024).
- Perin, N., et al. (2014). Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo.
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
- Mortimer, C. G., et al. (2006). Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines. Journal of Medicinal Chemistry, 49(1), 179-185. [Link]
- Kumar, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar. [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 9. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Benzothiazoles
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated benzothiazoles, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The introduction of fluorine can significantly alter a molecule's properties, often leading to improved metabolic stability.[1][2] This enhancement is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [1] |
| 32a | 4-Fluoro-indole analog | 29.85 | - | Mouse | [1] | |
| Piperidines | Unsubstituted Piperidine | Non-fluorinated | - | - | Mouse | [2] |
| Fluorine Substituted Piperidine | Fluorinated analog | 5-fold increase in MLM half-life | - | Mouse | [2] |
MLM: Mouse Liver Microsome
While specific comparative data for a wide range of benzothiazoles is proprietary and often found within internal pharmaceutical company reports, the principle demonstrated above is widely applicable. For instance, studies on fluorinated 2-(4-aminophenyl)benzothiazoles have shown that their metabolic profile and antiproliferative activity are intrinsically linked to their metabolism by CYP1A1.[3] The strategic placement of fluorine can influence which sites are available for metabolism, thereby enhancing the compound's stability and therapeutic potential.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes. This assay is a cornerstone of in vitro drug metabolism studies.[4][5][6][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials and Equipment:
-
Liver microsomes (human or other species of interest)
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Incubator (37°C)
-
Centrifuge
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the incubation buffer (phosphate buffer).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the liver microsomes, buffer, and test compound to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentration of the test compound is typically 1 µM.[7]
-
Incubate the mixture at 37°C with gentle shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[7]
-
-
Reaction Termination:
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Add an internal standard to each sample to account for variations in sample processing and instrument response.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The 0-minute time point represents the initial compound concentration.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]
-
Visualizing the Workflow and Metabolic Pathways
To further elucidate the experimental workflow and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Conclusion
The strategic incorporation of fluorine is a highly effective method for enhancing the metabolic stability of drug candidates, including those with a benzothiazole scaffold. By understanding the principles of metabolic blocking and utilizing robust in vitro assays, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.
References
- AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Website. Accessed January 8, 2026. [Link]
- BioIVT. In vitro drug metabolism: for the selection of your lead compounds. BioIVT Website. Accessed January 8, 2026. [Link]
- Guengerich, F. P., et al. Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology. 2013. [Link]
- Creative Bioarray. Microsomal Stability Assay. Creative Bioarray Website. Accessed January 8, 2026. [Link]
- Cyprotex. Microsomal Stability. Cyprotex Website. Accessed January 8, 2026. [Link]
- protocols.io. Microsomal stability assay for human and mouse liver microsomes. protocols.io Website. December 9, 2024. [Link]
- Wernevik, J., et al. Protocol for the Human Liver Microsome Stability Assay.
- Kashiyama, E., et al. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics. 2003. [Link]
- Al-Tel, T. H., et al. Importance of Fluorine in Benzazole Compounds. Molecules. 2020. [Link]
- Vähäkangas, K., et al. 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction. European Journal of Biochemistry. 1989. [Link]
- BioDuro. ADME Microsomal Stability Assay. BioDuro Website. Accessed January 8, 2026. [Link]
- Gupta, S., et al. In silico predicted metabolic position of benzothiazole derivatives.
- Di, L., et al. Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. 2016. [Link]
- S. C. G. Kirton, et al. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. International Journal of Molecular Sciences. 2022. [Link]
- Wilson, K., et al. Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica. 1991. [Link]
- Koch, P., et al. A novel metabolic pathway for benzothiadiazoles; X-ray molecular structure of 5-chloro-4-(4,5-dihydroimidazol-2-ylamino)-1,3-dimethyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide. Journal of the Chemical Society, Perkin Transactions 2. 1990. [Link]
- Mhatre, P. Building diagrams using graphviz. Chad's Blog. March 26, 2021. [Link]
- ResearchGate. Structure of the benzothiazole scaffold.
- Wikipedia. Benzothiazole. Wikipedia. Accessed January 8, 2026. [Link]
- Vu, C. B., et al. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009. [Link]
- L. Di, et al. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Drug Metabolism Letters. 2009. [Link]
- Mhatre, P. Create a Flowchart using Graphviz Dot. Medium. July 11, 2022. [Link]
- d3-graphviz. Graphviz DOT rendering and animated transitions using D3. GitHub. Accessed January 8, 2026. [Link]
- Obach, R. S. Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Drug Metabolism and Disposition. 2001. [Link]
- YouTube. Dot Language Graphviz. YouTube. Accessed January 8, 2026. [Link]
- Graphviz. Graphviz. Graphviz Website. Accessed January 8, 2026. [Link]
- graphviz. User Guide. graphviz 0.
- Graphviz. DOT Language. Graphviz Website. September 28, 2024. [Link]
- ResearchGate. Application of Graph-based Data Mining to Metabolic Pathways.
- Statalist. Reproducible Path Diagrams (Graphviz and DOT in Stata).
- M. J. Allen, et al. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm. 2017. [Link]
- Obach, R. S. Direct determination of unbound intrinsic drug clearance in the microsomal stability assay. Drug Metabolism and Disposition. 2005. [Link]
- Murphy, C. D. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. 2015. [Link]
- Ferlin, M. G., et al. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. 2019. [Link]
- Dong, Y., et al. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry. 2021. [Link]
- Padilla-Martínez, I., et al. Fluorine-containing benzothiazole as a novel trypanocidal agent: Design, in silico study, synthesis and activity evaluation.
- Rumpf, T., et al. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules. 2020. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. mttlab.eu [mttlab.eu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Comparative Guide to Benzothiazole Derivatives as Inhibitors of NF-κB and AKT/ERK Signaling Pathways
In the landscape of modern drug discovery, particularly in oncology and inflammatory diseases, the NF-κB and PI3K/AKT/ERK signaling pathways represent critical targets. Their dysregulation is a hallmark of numerous pathologies, driving cellular proliferation, survival, and inflammation. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with a diverse range of derivatives demonstrating potent inhibitory activities against key nodes within these pathways. This guide provides a comparative analysis of selected benzothiazole derivatives, offering insights into their mechanisms of action, supported by experimental data, to aid researchers in the selection and development of novel therapeutic agents.
Understanding the Core Signaling Cascades
Before delving into a comparison of specific inhibitors, it is crucial to comprehend the fundamental architecture of the NF-κB and AKT/ERK pathways. These intricate networks are central to cellular homeostasis and response to external stimuli.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of immune and inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNFα or IL-1, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][2]
The PI3K/AKT and MAPK/ERK Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are central to cell proliferation, growth, and survival. Receptor tyrosine kinases (RTKs), upon ligand binding, activate PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates AKT. Concurrently, RTK activation can also initiate the Ras-Raf-MEK-ERK cascade. Both AKT and ERK phosphorylate a plethora of downstream targets, culminating in the regulation of gene expression and cellular processes.[3][4][5]
Comparative Analysis of Benzothiazole-Based Inhibitors
A growing body of literature highlights the potential of benzothiazole derivatives to modulate these critical pathways. Below is a comparative overview of selected compounds based on their reported cellular activities. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions and cell lines used.
| Compound ID | Target Pathway(s) | Cell Line(s) | Reported IC50 | Key Findings & Mechanism | Reference(s) |
| PB11 | PI3K/AKT | U87, HeLa | ~40 nM | Induces apoptosis via suppression of the PI3K/AKT pathway.[6] | [6] |
| Compound 11 | PI3Kβ (selective) | Prostate cancer cells | - | Displays excellent anti-proliferative activity and selectivity for PI3Kβ. | [7] |
| 2-Arylbenzothiazoles | General Anticancer | HEP-2, MCF-7 | 9 µM - 4 mM | Moderate antitumor activity.[8] | [8] |
| CJM 126 | General Anticancer | ER+ Breast Cancer | Nanomolar range | Potent growth inhibition in ER+ breast cancer cell lines.[9] | [9] |
| Benzothiazole-Chromone Hybrids | ATR Kinase | HCT116, HeLa | 2.5 - 6.6 µM | Inhibit ATR kinase and phosphorylation of its substrate Chk1.[10] | [10] |
| 2-Substituted Benzothiazoles | NF-κB | HepG2 | 30-60 µM (cell viability) | Diminish NF-κB levels, leading to anti-inflammatory effects. | [1] |
Causality Behind Experimental Choices
The evaluation of novel inhibitors necessitates a multi-faceted experimental approach to validate their efficacy and elucidate their mechanism of action. The choice of assays is critical for generating reliable and reproducible data.
-
Cell Viability Assays (e.g., MTT, SRB): These are foundational experiments to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines. They provide a quantitative measure (IC50) of the concentration required to inhibit cell growth by 50%, serving as an initial screen for potential therapeutic agents.
-
Western Blotting: This technique is indispensable for probing the status of specific proteins within a signaling pathway. By using antibodies that recognize total and phosphorylated forms of key kinases (e.g., p-AKT, p-ERK, p-p65), researchers can directly observe the inhibitory effect of a compound on pathway activation. The reduction in the phosphorylated form of a protein is a strong indicator of upstream kinase inhibition.[9]
-
Luciferase Reporter Assays: To specifically quantify the transcriptional activity of NF-κB, a luciferase reporter gene is placed under the control of an NF-κB response element. A decrease in luciferase activity in the presence of an inhibitor provides direct evidence of NF-κB pathway suppression.
-
In Vitro Kinase Assays: These cell-free assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are crucial for determining the direct target of a drug and for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for key experiments used in the characterization of benzothiazole inhibitors.
Western Blot Analysis for Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of key proteins in the NF-κB and AKT/ERK pathways following treatment with a benzothiazole derivative.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the benzothiazole inhibitor for a specified duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TNFα for NF-κB, EGF for AKT/ERK).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-p65, anti-p65, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with the benzothiazole inhibitor for a specified time, followed by stimulation with an NF-κB activator (e.g., TNFα).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of benzothiazole derivatives on purified kinases.
Methodology:
-
Reaction Setup: In a microplate, combine the purified kinase (e.g., recombinant IKKβ, AKT1, or ERK2), the specific substrate, and the benzothiazole inhibitor at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
Conclusion and Future Directions
The benzothiazole scaffold represents a versatile platform for the development of potent inhibitors of the NF-κB and AKT/ERK signaling pathways. The comparative data presented in this guide, while highlighting the promise of several derivatives, also underscores the need for more standardized, direct comparative studies. Future research should focus on comprehensive structure-activity relationship (SAR) studies, employing direct biochemical kinase assays to precisely quantify the potency and selectivity of these compounds. Such efforts will be instrumental in optimizing lead compounds and advancing the most promising candidates toward clinical development for the treatment of cancer and inflammatory diseases.
References
- Üremiş, M. M., Üremiş, N., Ceylan, M., & Türköz, Y. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences. [Link]
- Liu, X., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 27(9), 2874. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Creative Diagnostics. (n.d.). The Erk Signaling Pathway.
- Pappalardo, F., et al. (2016). Diagram of PI3K-AKT and MAPK signaling pathways implemented into the model.
- Kim, J. Y., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(6), 2718. [Link]
- Di Micco, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Pharmaceuticals, 15(8), 937. [Link]
- Wikipedia. (n.d.).
- Al-Ostoot, F. H., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(28), 20042-20081. [Link]
- Ghorab, M. M., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Scientific Reports, 13(1), 17560. [Link]
- Guda, S. K., et al. (2014). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 19(11), 17744-17757. [Link]
- Carradori, S., et al. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 27(14), 4637. [Link]
Sources
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Dose-Response Relationships of Fluorinated Benzothiazoles in Oncology Research
For researchers and drug development professionals in oncology, understanding the nuanced dose-response relationship of investigational compounds is paramount. This guide provides an in-depth comparison of fluorinated benzothiazoles, a promising class of antitumor agents, with a focus on how subtle structural changes—specifically the position of fluorine substitution—dramatically alter their cytotoxic profiles. We will explore the causal mechanisms behind these differences, provide detailed experimental protocols for their evaluation, and present comparative data to inform future research and development.
Introduction: The Significance of Fluorine in Benzothiazole-Based Antitumor Agents
The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] In the realm of oncology, certain 2-(4-aminophenyl)benzothiazoles have emerged as potent and selective antitumor agents.[3][4] A key breakthrough in this class of compounds has been the strategic incorporation of fluorine. This modification can enhance metabolic stability and, in many cases, increase cytotoxic potency against sensitive cancer cell lines.[5]
A critical aspect of the preclinical evaluation of these compounds is the characterization of their dose-response curve. While a classic sigmoidal relationship is often expected, some fluorinated benzothiazoles exhibit a biphasic, or hormetic, dose-response.[3] This phenomenon, where a compound is stimulatory or less inhibitory at low doses and inhibitory at high doses, can complicate the determination of a therapeutic window and compromise straightforward development.[6]
This guide will compare fluorinated benzothiazoles that exhibit a standard dose-response curve with those that display a biphasic relationship, elucidating the underlying biochemical pathways and providing the practical knowledge needed to assess these compounds in a laboratory setting.
Mechanism of Action: CYP1A1-Mediated Bioactivation
The antitumor activity of this class of fluorinated benzothiazoles is not inherent to the parent compound. Instead, it is a prodrug that requires metabolic activation within sensitive cancer cells. This bioactivation is a key determinant of the compound's selectivity and potency.
The central mechanism involves the cytochrome P450 enzyme, CYP1A1.[7] In sensitive cancer cell lines, such as the estrogen receptor-positive (ER+) breast cancer line MCF-7, fluorinated benzothiazoles like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) act as ligands for the Aryl Hydrocarbon Receptor (AhR).[8][9] This interaction leads to the translocation of the AhR to the nucleus, where it induces the expression of target genes, most notably CYP1A1.[8][10]
The now-upregulated CYP1A1 enzyme metabolizes the benzothiazole, generating reactive electrophilic intermediates.[11] These reactive species can then form covalent adducts with macromolecules, including DNA.[12] The formation of these DNA adducts is believed to be the ultimate cause of cytotoxicity, leading to cell cycle arrest and apoptosis in the cancer cells.[9][13] This targeted activation in sensitive cells, which can induce CYP1A1, explains the selective antitumor profile of these compounds.[7]
Comparative Dose-Response Analysis
A study by Hutchinson et al. (2001) provides a clear comparison of the dose-response profiles of various mono-fluorinated 2-(4-aminophenyl)benzothiazoles. The position of the fluorine atom on the benzothiazole ring is a critical determinant of the shape of the dose-response curve.
| Compound | Fluorine Position | Dose-Response Profile | Potency (GI₅₀) in sensitive lines |
| 2-(4-aminophenyl)-4-fluorobenzothiazole | 4 | Biphasic | Potent (Sub-micromolar) |
| 2-(4-aminophenyl)-6-fluorobenzothiazole | 6 | Biphasic | Potent (Sub-micromolar) |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | 5 | Monophasic (Classic) | Highly Potent (< 1 nM) |
| 2-(4-aminophenyl)-7-fluorobenzothiazole | 7 | Monophasic (Classic) | Potent (Sub-micromolar) |
Data synthesized from Hutchinson et al., 2001.[[“]]
As the table illustrates, fluorination at the 4- and 6-positions results in a biphasic dose-response relationship in sensitive breast cancer cell lines. In contrast, fluorination at the 5- and 7-positions, including the highly potent agent 5F 203, leads to a desirable monophasic (classic sigmoidal) curve.[6][[“]] The absence of a biphasic response makes compounds like 5F 203 more viable candidates for further preclinical and clinical development, as their efficacy increases with dose in a predictable manner.[6]
The precise mechanism for this positional difference in dose-response is not fully elucidated but may be related to how the fluorine position affects metabolism by CYP1A1, potentially leading to different ratios of active to inactive metabolites or off-target effects at higher concentrations for the 4- and 6-fluoro isomers.
Experimental Protocols: Assessing Cytotoxicity via MTT Assay
To determine the dose-response relationship and calculate the GI₅₀ (concentration for 50% growth inhibition), a robust and reproducible cytotoxicity assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture sensitive human cancer cell lines (e.g., MCF-7, MDA-MB-468) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the fluorinated benzothiazole in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is crucial to include a wide range of concentrations to capture the full dose-response curve, especially if a biphasic response is suspected.
-
After 24 hours of cell incubation, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls and untreated controls.
-
-
Incubation:
-
Incubate the treated plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
After the treatment incubation, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate the dose-response curve.
-
Use a suitable software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model and determine the GI₅₀ value.
-
Conclusion and Future Directions
The dose-response relationship of fluorinated benzothiazoles is critically dependent on the position of the fluorine substituent. While 4- and 6-fluoro analogues demonstrate a complex biphasic cytotoxicity profile, 5- and 7-fluoro derivatives, particularly the lead compound 5F 203, exhibit a predictable, monophasic dose-response. This makes them superior candidates for therapeutic development.
The mechanism of action, reliant on AhR-mediated induction of CYP1A1 and subsequent bioactivation, underscores the importance of a susceptible tumor microenvironment for efficacy. Researchers investigating this class of compounds should prioritize the characterization of the full dose-response curve and confirm the expression and inducibility of CYP1A1 in their models of interest. Future work should aim to fully elucidate the molecular basis for the biphasic response observed in certain analogues to further refine the structure-activity relationships for this potent class of antitumor agents.
References
- Chua, M. S., et al. (2000). Role of Cyp1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells. Cancer Research, 60(18), 5196-5203.
- Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(10), 1638-1645.
- Reinhold, W. C., et al. (2004). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics, 3(1), 51-60.
- Chua, M. S., et al. (2000). Role of Cyp1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells. PubMed, 11016648.
- Wang, K., & Guengerich, F. P. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical Research in Toxicology, 25(8), 1740-1751.
- Zask, A., et al. (2016). Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo. ResearchGate.
- Wang, K., & Guengerich, F. P. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. PMC.
- Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455.
- He, Y., et al. (2020). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 24(2), 1750-1759.
- He, Y., et al. (2020). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. PubMed, 31876059.
- Leong, C. O., et al. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British Journal of Cancer, 88(3), 470-477.
- Loaëc, N., et al. (2017). In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells. Journal of Cellular Biochemistry, 118(12), 4526-4535.
- Trapani, V., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Pharmacology, 65(4), 986-995.
- Leong, C. O., et al. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. ResearchGate.
- Uslu, B., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445.
- Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed, 8765521.
- ResearchGate. (n.d.). Dose response curve for MDA-MB-468 cells following 72 h continuous... ResearchGate.
- ResearchGate. (n.d.). Dose–response curves for the indicated drugs in multidrug-resistant... ResearchGate.
- Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate.
- Al-Salahi, R., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 22(11), 1843.
- ResearchGate. (n.d.). Structure of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole (5F 203). ResearchGate.
- Gecibesler, I. H., et al. (2024). The impact of 9-azaglycophymine and phenylguanidine derivatives on the proliferation of various breast cancer cell lines in vitro and in vivo. Scientific Reports, 14(1), 27869.
- Molecular Imaging and Contrast Agent Database (MICAD). (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. NCBI Bookshelf.
Sources
- 1. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Cyp1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
Independent validation of published synthesis protocols for 6-Fluorobenzo[d]thiazole
An Independent Validation and Comparative Guide to Published Synthesis Protocols for 6-Fluorobenzo[d]thiazole
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound in Modern Drug Discovery
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[2] The strategic incorporation of a fluorine atom, as in this compound, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making it a highly sought-after building block in the design of novel therapeutics.[3]
Despite its importance, a direct, peer-reviewed, and optimized synthesis protocol for the parent this compound is not readily found in consolidated literature. Instead, its preparation is often an implicit first step in the synthesis of more complex derivatives. This guide provides a comparative analysis of two robust and scientifically sound protocols, derived from established and widely published methodologies for benzothiazole synthesis. We will dissect each protocol, providing a rationale for experimental choices, and conclude with a detailed framework for the independent validation of the final compound, ensuring researchers can confidently produce and verify this critical synthetic intermediate.
Protocol Comparison: Two Viable Pathways to this compound
The synthesis of this compound hinges on the formation of the thiazole ring fused to a fluorinated benzene precursor. The two most logical and well-supported approaches are the direct cyclization of a 2-aminothiophenol derivative with a one-carbon source and a multi-step approach starting from a more common aniline precursor.
Protocol 1: Direct Condensation of 4-Fluoro-2-aminothiophenol with Formic Acid
This is the most direct and atom-economical approach, relying on the classic acid-catalyzed condensation and cyclization of a 2-aminothiophenol with a carboxylic acid.[1] The reaction is robust and generally high-yielding for the synthesis of 2-unsubstituted benzothiazoles.
The reaction proceeds via a two-step mechanism. First, the more nucleophilic amino group of 4-fluoro-2-aminothiophenol attacks the protonated carbonyl carbon of formic acid to form an N-formyl intermediate. The acidic conditions then catalyze an intramolecular cyclization, where the thiol group attacks the formyl carbon, followed by dehydration to yield the aromatic this compound ring. Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent to drive the reaction to completion.
-
Precursor Synthesis: Synthesize 4-fluoro-2-aminothiophenol. This can be achieved via the reduction of 2-nitro-4-fluorobenzenesulfonyl chloride or other established methods for aminothiophenol preparation.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-aminothiophenol (1.0 eq).
-
Reagent Addition: Add an excess of formic acid (5.0-10.0 eq) to the flask. The formic acid acts as both the reactant and the solvent.
-
Heating and Reaction: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Direct one-step synthesis of this compound.
Protocol 2: Oxidative Cyclization of 4-Fluoroaniline followed by Deamination
This two-step protocol begins with the widely documented synthesis of 2-amino-6-fluorobenzothiazole from the readily available 4-fluoroaniline.[5][6] The subsequent removal of the 2-amino group provides an alternative, albeit longer, route to the target compound.
Step 1: Synthesis of 2-Amino-6-fluorobenzothiazole. This reaction, often referred to as the Hugerschoff synthesis, involves the reaction of 4-fluoroaniline with potassium thiocyanate in the presence of bromine and acetic acid.[7] The aniline attacks the in situ generated thiocyanogen bromide, leading to an intermediate that cyclizes to form the 2-aminobenzothiazole ring.
Step 2: Deamination. The 2-amino group is converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HBF₄). The resulting diazonium salt is then reduced to remove the nitrogen, typically using a reducing agent like hypophosphorous acid (H₃PO₂), to yield the final product.
Part A: Synthesis of 2-Amino-6-fluorobenzothiazole
-
Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in glacial acetic acid, add potassium thiocyanate (2.5 eq).
-
Cooling: Cool the mixture to 0-5°C in an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 10-12 hours.
-
Work-up: Pour the reaction mixture into water, and neutralize with an aqueous ammonia solution to a pH of ~6.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2-amino-6-fluorobenzothiazole.[8][9]
Part B: Deamination of 2-Amino-6-fluorobenzothiazole
-
Diazotization: Dissolve 2-amino-6-fluorobenzothiazole (1.0 eq) in a mixture of ethanol and tetrafluoroboric acid (HBF₄) at 0°C.
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Reduction: Add hypophosphorous acid (H₃PO₂, 50% in water, 5.0 eq) to the diazonium salt solution and allow the mixture to slowly warm to room temperature.
-
Reaction Completion: Stir for 12-18 hours. Gas evolution (N₂) should be observed.
-
Work-up and Purification: Quench the reaction with water, extract with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: Two-step synthesis via a 2-amino intermediate.
Quantitative and Qualitative Protocol Comparison
| Feature | Protocol 1 (Direct Condensation) | Protocol 2 (Multi-Step) | Rationale & Justification |
| Number of Steps | 1 (assuming precursor is available) | 2 | Protocol 1 is more efficient if the aminothiophenol precursor is accessible. |
| Precursor Availability | 4-fluoro-2-aminothiophenol is a specialty chemical and may need to be synthesized.[4] | 4-fluoroaniline is a common, inexpensive bulk chemical. | Protocol 2 has a significant advantage in starting material accessibility and cost. |
| Potential Yield | Generally high (70-90%) for similar reactions. | Moderate to Good (overall yield is a product of two steps, likely 50-70%). | The single-step nature of Protocol 1 often leads to higher overall yields. |
| Purity & Side Reactions | Relatively clean; main impurity is unreacted starting material. | Potential for side reactions in both steps, including diazonium salt instability and incomplete reduction. | Protocol 1 typically requires simpler purification. |
| Safety Considerations | Formic acid is corrosive. Aminothiophenols can be toxic and have a strong odor. | Bromine is highly corrosive and toxic. Diazonium salts are potentially explosive and must be handled at low temperatures. Hypophosphorous acid is a strong reducing agent. | Both protocols require careful handling of hazardous materials, but the instability of diazonium salts in Protocol 2 presents a higher acute risk. |
| Scalability | Good. Direct condensations are generally scalable. | Moderate. Handling large quantities of bromine and unstable diazonium intermediates can be challenging. | Protocol 1 is likely more amenable to large-scale synthesis. |
Independent Validation: A Framework for Ensuring Product Identity and Purity
Regardless of the synthetic route chosen, rigorous analytical validation is paramount to confirm the successful synthesis of this compound. The following workflow provides a comprehensive plan for characterization.
Experimental Validation Workflow
Caption: Workflow for the validation of synthesized this compound.
Detailed Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment. Expected signals would include aromatic protons on the benzene ring, with characteristic splitting patterns influenced by the fluorine atom, and a singlet for the proton at the 2-position of the thiazole ring.
-
¹³C NMR: To verify the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Crucial for confirming the presence and position of the fluorine atom. A single resonance is expected.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight of the compound. The expected molecular ion peak for C₇H₄FNS ([M]⁺) should be observed, confirming the correct elemental composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous formula determination.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the final compound. A single major peak should be observed, and the purity should ideally be ≥98% for use in further research and development applications.
-
-
Melting Point (MP):
-
To determine a key physical property of the solid product. A sharp melting point range is indicative of high purity.
-
By following one of the detailed synthetic protocols and executing the rigorous validation plan outlined above, researchers can confidently prepare and verify high-purity this compound for their discovery programs.
References
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Molecules. [Link]
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). International Journal of Molecular Sciences. [Link]
- Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021).
- Benzothiazole - Wikipedia.Wikipedia. [Link]
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). Molecules. [Link]
- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI. [Link]
- Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (2013). Der Pharma Chemica. [Link]
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (2013). Der Pharma Chemica. [Link]
- Process for the preparation of 4-fluorothiophenol. (1995).
- Process for the preparation of 4-fluorothiophenol. (1997).
- Isolation process for 2-aminothiophenol. (1957).
- DE4420777A1 - Process for the preparation of 4-fluorothiophenol. (1995).
- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules. [Link]
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
- Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation. (2023).
- Synthesis of benzothiazole: Significance and symbolism. (2024). Iksanika. [Link]
- Benzothiazole synthesis.Organic Chemistry Portal. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF 6-FLUORO BENZOTHIAZOLE SUBSTITUTED 1,3,4-THIADIAZOLE. (2014).
- Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances. [Link]
- 2-Aminothiophenol - Wikipedia.Wikipedia. [Link]
Sources
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of benzothiazole: Significance and symbolism [wisdomlib.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to Comparative QSAR Studies of Halogenated Benzothiazole Derivatives
This guide provides a comprehensive overview and practical insights into conducting comparative Quantitative Structure-Activity Relationship (QSAR) studies on halogenated benzothiazole derivatives. Benzothiazoles are a prominent class of heterocyclic compounds, with halogenated analogues frequently exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.[1][2][3] As researchers and drug development professionals, understanding the subtle interplay between the molecular architecture of these compounds and their biological effects is paramount. QSAR modeling offers a powerful computational lens to elucidate these relationships, thereby guiding the rational design of more potent and selective therapeutic agents.[4][5]
This document is structured to provide not just a methodological blueprint, but also the scientific rationale behind the choices made during a QSAR study. We will explore various QSAR models, delve into the significance of molecular descriptors, and provide a step-by-step workflow for a comparative analysis.
The Significance of Halogenation in Benzothiazole Activity
Halogen atoms (F, Cl, Br, I) are not mere bulky substituents. Their unique electronic and physicochemical properties, such as electronegativity, polarizability, and lipophilicity, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of benzothiazoles, halogenation can modulate binding affinities to target proteins, alter metabolic stability, and enhance membrane permeability. A well-constructed QSAR model can quantify these effects, translating complex structural changes into predictable biological outcomes.
Comparative Analysis of QSAR Methodologies
The choice of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare some of the most common approaches applied to benzothiazole derivatives.
-
Multiple Linear Regression (MLR): This is a classical QSAR approach that establishes a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors).[6] While simple to interpret, MLR assumes a linear relationship and can be sensitive to outliers and inter-correlated descriptors.
-
3D-QSAR: CoMFA and CoMSIA: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more nuanced understanding of the steric and electronic interactions between a ligand and its receptor.[2][7]
-
CoMFA calculates steric and electrostatic fields around a set of aligned molecules.[8]
-
CoMSIA extends this by considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, offering a more comprehensive interaction profile.[7][9] The primary advantage of 3D-QSAR is the generation of contour maps that visualize favorable and unfavorable regions for substituent modifications.
-
-
Group-Based QSAR (G-QSAR): This method is particularly useful when studying a series of compounds with a common scaffold and variable substituents at specific positions. G-QSAR correlates the properties of these substituent fragments with the biological activity, providing direct insights into the contribution of each group.
The following table summarizes the key characteristics and applications of these models in the context of halogenated benzothiazole studies.
| QSAR Model | Principle | Key Advantages | Key Limitations | Application to Halogenated Benzothiazoles |
| MLR | Establishes a linear equation between descriptors and activity. | Simple, easy to interpret, computationally inexpensive. | Assumes linearity, sensitive to descriptor correlation. | Rapidly assessing the contribution of global molecular properties like lipophilicity and electronic effects of halogens. |
| CoMFA | Correlates 3D steric and electrostatic fields with activity. | Provides 3D visualization of favorable/unfavorable regions, good for lead optimization. | Requires accurate molecular alignment, can be sensitive to conformational changes. | Mapping the steric and electrostatic influence of different halogens on receptor binding. |
| CoMSIA | Extends CoMFA with hydrophobic and H-bond fields. | Offers a more detailed and intuitive 3D interaction profile.[7] | Also dependent on alignment and conformation. | Elucidating the role of halogens in hydrophobic interactions and their potential for hydrogen bonding. |
| G-QSAR | Correlates properties of molecular fragments/substituents with activity. | Directly assesses the contribution of specific substituents, useful for scaffold hopping. | Requires a congeneric series with a well-defined common core. | Quantifying the impact of different halogens and their positions on the benzothiazole scaffold. |
The Crucial Role of Molecular Descriptors
The predictive power of any QSAR model is fundamentally dependent on the chosen molecular descriptors.[10][11] These numerical representations of molecular properties can be broadly categorized as follows:
-
0D & 1D Descriptors: These include basic properties like molecular weight, atom counts, and fragment counts.[12]
-
2D Descriptors: Derived from the 2D representation of a molecule, these descriptors encode information about topology, connectivity, and electronic properties. Examples include topological indices and electrotopological state (E-state) indices.
-
3D Descriptors: These descriptors capture the three-dimensional properties of a molecule, such as steric parameters, surface area, and volume. They are essential for 3D-QSAR methods like CoMFA and CoMSIA.
-
Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic structure of a molecule, including HOMO and LUMO energies, dipole moment, and atomic charges.[13] These are particularly relevant for understanding the reactivity and interaction potential of halogenated systems.
For halogenated benzothiazoles, a combination of descriptors is often necessary to build a robust QSAR model. For instance, a topological descriptor might capture the overall shape, while a quantum chemical descriptor could quantify the electron-withdrawing effect of a halogen atom.
Experimental Protocol: A Step-by-Step Workflow for Comparative QSAR
This section outlines a detailed workflow for conducting a comparative QSAR study on a series of halogenated benzothiazole derivatives.
Step 1: Data Set Curation
-
Compound Selection: Assemble a dataset of halogenated benzothiazole derivatives with experimentally determined biological activity against a specific target. Ensure the data is from a consistent source and assay protocol.
-
Data Cleaning: Check for and remove any duplicate structures or compounds with ambiguous activity values.
-
Data Splitting: Divide the dataset into a training set for model development and a test set for external validation.[14] A common split is 70-80% for the training set and 20-30% for the test set.
Step 2: Molecular Modeling and Descriptor Calculation
-
Structure Drawing and Optimization: Draw the 2D structures of all compounds and convert them to 3D. Perform geometry optimization using a suitable computational method (e.g., molecular mechanics or semi-empirical quantum mechanics).
-
Descriptor Calculation: Calculate a wide range of molecular descriptors from different categories (topological, constitutional, quantum chemical, etc.) for all compounds in the dataset.
Step 3: QSAR Model Development
-
Feature Selection: From the large pool of calculated descriptors, select a subset of the most relevant ones to avoid overfitting.[15] Techniques like genetic algorithms or stepwise regression can be employed.
-
Model Building: Develop QSAR models using different methodologies (e.g., MLR, CoMFA, CoMSIA) with the training set data.
Step 4: Model Validation
-
Internal Validation: Assess the robustness and stability of the developed models using techniques like leave-one-out cross-validation (q²).[16]
-
External Validation: Evaluate the predictive power of the models on the independent test set.[17] Key statistical parameters include the squared correlation coefficient (R²) and the predictive R² (pred_R²).
-
Y-Randomization: Perform y-randomization tests to ensure the models are not the result of chance correlations.
Step 5: Comparative Analysis and Interpretation
-
Performance Comparison: Compare the statistical performance of the different QSAR models based on the validation metrics.
-
Mechanistic Interpretation: Interpret the selected descriptors in the context of the underlying biological mechanism. For 3D-QSAR models, analyze the contour maps to identify key structural features influencing activity.
Visualizing the QSAR Workflow
The following diagram illustrates the key stages of a typical QSAR study.
Caption: A generalized workflow for a comparative QSAR study.
Logical Relationships in QSAR Modeling
The following diagram illustrates the relationship between the chemical structure, molecular descriptors, QSAR models, and the prediction of biological activity.
Caption: The logical flow from chemical structure to predicted activity in QSAR.
Conclusion
Comparative QSAR studies are an indispensable tool in modern drug discovery, providing a rational framework for understanding and optimizing the biological activity of halogenated benzothiazole derivatives. By systematically comparing different QSAR methodologies, researchers can gain deeper insights into the structure-activity landscape and make more informed decisions in the design of novel therapeutic agents. The key to a successful QSAR study lies not only in the application of sophisticated algorithms but also in the careful curation of data, the thoughtful selection of molecular descriptors, and rigorous model validation. This guide provides a foundation for researchers to confidently navigate the complexities of QSAR modeling and harness its predictive power to accelerate their research endeavors.
References
- A Concise Review on the Significance of QSAR in Drug Design. Science Publishing Group. Available online
- Best Practices for QSAR Model Development, Validation, and Exploitation.
- Validation of QSAR Models - An Overview. Basicmedical Key. Available online
- Tutorial: Molecular Descriptors in QSAR. UC Santa Barbara. Available online
- Molecular Descriptors: Building Accur
- 3d qsar. SlideShare. Available online
- Descriptors and their selection methods in QSAR analysis: paradigm for drug design. PubMed. Available online
- Basic validation procedures for regression models in QSAR and QSPR studies. SciSpace. Available online
- Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. Available online
- QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development. Available online
- Machine Learning 101: How to train your first QSAR model. Optibrium. Available online
- 3D-QSAR in drug design--a review. PubMed. Available online
- Comparison of various methods for validity evaluation of QSAR models. PMC. Available online
- CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors. Taylor & Francis Online. Available online
- MOLECULAR DESCRIPTORS USED IN QSAR. HUFOCW. Available online
- Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. MDPI. Available online
- A Concise Review on role of QSAR in Drug Design (2023). SciSpace. Available online
- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available online
- A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available online
- CoMFA and CoMSIA 3D QSAR models for a series of some condensed thieno[2,3-d]pyrimidin-4(3H)-ones with antihistaminic (H1) activity. PubMed. Available online
- 20 Must-Read Papers for a Strong QSAR Foundation in Drug Design. Neovarsity. Available online
- Basics of QSAR Modeling. SlideShare. Available online
- Comparison of Statistical Parameters for CoMFA and CoMSIA Models.
- Step-by-step example for building QSAR model. OECD. Available online
- How to correctly develop q-RASAR models for predictive cheminformatics. Taylor & Francis Online. Available online
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. 3D-QSAR in drug design--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]
- 5. A Concise Review on role of QSAR in Drug Design (2023) | V. Prema [scispace.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. tandfonline.com [tandfonline.com]
- 8. 3d qsar | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Descriptors: Building Accurate Models | ProtoQSAR [protoqsar.com]
- 11. Descriptors and their selection methods in QSAR analysis: paradigm for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hufocw.org [hufocw.org]
- 13. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 14. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 15. Basics of QSAR Modeling | PDF [slideshare.net]
- 16. scispace.com [scispace.com]
- 17. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Induction of Cytochrome P450 CYP1A1 by Fluorinated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the induction of cytochrome P450 (CYP) 1A1 by various fluorinated benzothiazoles. As a senior application scientist, the goal is to present a technically accurate and experimentally supported resource to aid in the assessment of these compounds in drug development and toxicology.
Section 1: The Critical Role of CYP1A1 Induction
Cytochrome P450 1A1 (CYP1A1) is a crucial enzyme primarily found in extrahepatic tissues that metabolizes a wide range of xenobiotics, including environmental carcinogens and pharmaceutical agents.[1] The induction of CYP1A1 expression is a significant consideration in drug development for several reasons:
-
Drug-Drug Interactions: Induction can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure.[2]
-
Toxicity and Carcinogenesis: CYP1A1 can bioactivate certain compounds into toxic or carcinogenic metabolites.[1][3]
-
Anticancer Activity: Conversely, some anticancer agents, including certain fluorinated benzothiazoles, require CYP1A1-mediated metabolism for their therapeutic effect.[4][5][6]
Therefore, a thorough assessment of a compound's ability to induce CYP1A1 is a critical step in preclinical drug development.[2][7]
Section 2: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: The Master Regulator of CYP1A1 Induction
The primary mechanism governing the induction of CYP1A1 is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1][8][9] While other signaling pathways may be involved, the AhR pathway is the most well-established.[3]
The canonical AhR signaling pathway proceeds as follows:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm as part of a protein complex.[1] Upon binding of a ligand, such as a fluorinated benzothiazole, the complex undergoes a conformational change.[6]
-
Nuclear Translocation: The ligand-bound AhR complex translocates into the nucleus.[1][6]
-
Dimerization: In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1]
-
XRE Binding & Gene Transcription: This AhR-ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, including CYP1A1.[3][10] This binding initiates the transcription of the CYP1A1 gene, leading to increased mRNA and subsequent protein expression.
Section 3: Comparative Analysis of CYP1A1 Induction by Fluorinated Benzothiazoles
Several fluorinated benzothiazoles have been investigated for their potent and selective antitumor activities, which are often linked to their ability to induce CYP1A1.[4][6][11] Below is a comparison of key compounds based on available experimental data.
| Compound | Structure | Cell Line(s) | Observed CYP1A1 Induction | Reference(s) |
| 5F 203 (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) | MCF-7 (breast), T-47D (breast), SKBR3 (breast), Renal cancer cells, Ovarian cancer cells, MKN-45 (gastric) | Potent induction of CYP1A1 mRNA and protein expression in sensitive cell lines.[4][5] In MKN-45 cells, a >50-fold induction in CYP1A1 mRNA was observed.[6] | [4][5][6] | |
| DF 203 (2-(4-amino-3-methylphenyl)benzothiazole) | MCF-7 (breast) | Induces CYP1A1 expression in sensitive cells.[4][10] | [4][10] | |
| GW 610 (5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole) | Colon cancer cell lines | Bioactivation is mediated by CYP1A1.[11][12][13] | [11][12][13] |
Key Findings:
-
Selectivity: A recurring observation is the selective induction of CYP1A1 in "sensitive" cancer cell lines, while "resistant" lines show little to no induction.[4][5] This selectivity is a key factor in the targeted antitumor activity of these compounds.
-
Correlation with Cytotoxicity: A significant correlation exists between the inducibility of CYP1A1 and the cytotoxic effects of these compounds in sensitive cancer cells.[5] This suggests that CYP1A1-mediated metabolic activation is a prerequisite for their anticancer mechanism.[5][6]
-
Species-Specific Differences: It is important to note that species-specific differences in AhR agonism and subsequent CYP1A1 induction have been reported. For instance, 5F 203 acts as a potent antagonist of CYP1A1 induction in rat hepatoma cells but is a potent inducer in human MCF-7 cells.[14][15]
Section 4: Experimental Protocols for Assessing CYP1A1 Induction
To ensure robust and reproducible data, standardized and well-validated experimental protocols are essential. The following section details the methodologies for quantifying CYP1A1 induction at the mRNA, protein, and enzymatic activity levels.
Experimental Workflow Overview
Protocol 1: Quantification of CYP1A1 mRNA by RT-qPCR
Rationale: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive and specific method for measuring changes in gene expression.[16][17][18] It allows for the precise quantification of CYP1A1 mRNA levels following treatment with a test compound.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, HepG2) in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with various concentrations of the fluorinated benzothiazole and appropriate vehicle and positive controls (e.g., 10 nM TCDD) for a specified time (e.g., 24 hours).[19]
-
-
RNA Isolation:
-
Wash cells with ice-cold PBS.
-
Isolate total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.[20]
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
DNase Treatment and Reverse Transcription:
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform qPCR using a real-time PCR instrument with a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene.
-
Calculate the relative fold change in CYP1A1 expression using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.[2]
-
Protocol 2: Detection of CYP1A1 Protein by Western Blotting
Rationale: Western blotting allows for the visualization and semi-quantitative analysis of CYP1A1 protein expression, confirming that the observed changes in mRNA levels translate to changes in protein levels.[21]
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification:
-
Following treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[22]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[22]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[22]
-
Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C.[22][24][25]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[22]
-
-
Detection and Analysis:
-
Wash the membrane thoroughly.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22]
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in CYP1A1 protein expression.
-
Protocol 3: Measurement of CYP1A1 Enzymatic Activity via EROD Assay
Rationale: The ethoxyresorufin-O-deethylase (EROD) assay is a widely used and robust method to measure the catalytic activity of CYP1A1.[26][27][28] It provides a functional assessment of the induced CYP1A1 enzyme.
Step-by-Step Methodology:
-
Cell Culture and Induction:
-
Plate cells in a 96-well plate and treat with the test compounds as described for the RT-qPCR protocol.[27]
-
-
EROD Assay Procedure:
-
After the induction period, wash the cells with warm PBS.[29]
-
Prepare a reaction mixture containing 7-ethoxyresorufin in a suitable buffer. The final concentration of 7-ethoxyresorufin is typically in the low micromolar range.[26][29]
-
Add the reaction mixture to each well.
-
Initiate the enzymatic reaction by adding NADPH to a final concentration of approximately 0.1-1 mM.[29]
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence of the product, resorufin, at timed intervals using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the rate of resorufin formation.
-
Normalize the activity to the protein content in each well.
-
Express the results as fold induction over the vehicle control.
-
Section 5: Conclusion
The induction of CYP1A1 by fluorinated benzothiazoles is a complex process with significant implications for their therapeutic efficacy and potential toxicity. A comprehensive assessment requires a multi-faceted approach, integrating data from mRNA, protein, and enzymatic activity assays. The protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to rigorously evaluate the CYP1A1-inducing potential of novel fluorinated benzothiazoles and other investigational compounds. Understanding the nuances of CYP1A1 induction through the AhR signaling pathway is paramount for advancing safe and effective therapeutics.
References
- Chua, M. S., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. [Link]
- Hose, C. D., et al. (2003). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics, 2(10), 1023-1031. [Link]
- Wang, L., et al. (2012). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 16(7), 1544-1553. [Link]
- Mohammadi-Bardbori, A., et al. (2014).
- Faucette, S. R., et al. (2007). Induction of Cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. Molecular Pharmacology, 71(6), 1475-1486. [Link]
- Brack, W., et al. (2015). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols, 10(11), 1838-1850. [Link]
- Lecoeur, S., et al. (2002). Is CYP1A1 induction always related to AHR signaling pathway?. Toxicology, 176(1-2), 1-10. [Link]
- Bazzi, R., et al. (2009). 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor. Toxicology and Applied Pharmacology, 237(1), 103-112. [Link]
- Faucette, S. R., et al. (2007). Induction of cyp1a1 is a nonspecific biomarker of aryl hydrocarbon receptor activation: results of large scale screening of pharmaceuticals and toxicants in vivo and in vitro. Molecular Pharmacology, 71(6), 1475-1486. [Link]
- Ouyang, H., et al. (2018). The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly. Journal of Biological Chemistry, 293(37), 14473-14486. [Link]
- Di-Pietro, G., et al. (2019). New Treatments in Renal Cancer: The AhR Ligands. International Journal of Molecular Sciences, 20(18), 4438. [Link]
- Loaiza-Pérez, A. I., et al. (2004). DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells. British Journal of Cancer, 90(5), 1079-1085. [Link]
- Vorrink, S. U., et al. (2018). Epigenetic Determinants of CYP1A1 Induction by the Aryl Hydrocarbon Receptor Agonist 3,3',4,4',5-Pentachlorobiphenyl (PCB 126). International Journal of Molecular Sciences, 19(11), 3550. [Link]
- Loaiza-Pérez, A. I., et al. (2003). Species-specific partial agonism on AhR by 5-fluorinated-3-(4-aminophenyl)benzothiazole (5F 203). Toxicology, 190(1-2), 121-133. [Link]
- Vanden Heuvel, J. P., et al. (1996). Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: a surrogate for the in vitro transcription run-on assay. BioTechniques, 20(3), 470-477. [Link]
- Brack, W., et al. (2015). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. Nature Protocols, 10(11), 1838-1850. [Link]
- Androutsopoulos, V. P., et al. (2009). Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention. BMC Cancer, 9, 187. [Link]
- Van den Heuvel, J. P., et al. (1994). CYP1A1 mRNA levels as a human exposure biomarker: use of quantitative polymerase chain reaction to measure CYP1A1 expression in human peripheral blood lymphocytes. Carcinogenesis, 15(11), 2545-2550. [Link]
- Loaiza-Pérez, A. I., et al. (2003). 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a Ligand and Shows Species-Specific Partial Agonism of the Aryl Hydrocarbon Receptor. AMiner. [Link]
- Wang, K., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 25(9), 1952-1964. [Link]
- Wang, K., et al. (2012). Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1. Chemical Research in Toxicology, 25(9), 1952-1964. [Link]
- OriGene Technologies, Inc. (n.d.). Western Blot Protocol. OriGene. [Link]
- LifeNet Health LifeSciences. (n.d.). CYP Induction Assay. LifeNet Health. [Link]
- Vanden Heuvel, J. P., et al. (1996). Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: A surrogate for the in vitro transcription run-on assay. UTMB Research Experts. [Link]
- Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. [Link]
- Caraceni, P., et al. (2013). Severe Liver Cirrhosis Markedly Reduces AhR-Mediated Induction of Cytochrome P450 in Rats by Decreasing the Transcription of Target Genes. PLoS ONE, 8(11), e79520. [Link]
- N/A. (n.d.). Protocol for RT-qPCR. McGill. [Link]
- Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. [Link]
- Mohammadi-Bardbori, A., et al. (2014). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrate (EROD assay). Semantic Scholar. [Link]
- Wang, K., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 25(9), 1952-1964. [Link]
- Cyprotex. (n.d.). Cytochrome P450 Induction. Evotec. [Link]
- Hukkanen, J., et al. (2000). Induction and Regulation of Xenobiotic-Metabolizing Cytochrome P450s in the Human A549 Lung Adenocarcinoma Cell Line. American Journal of Respiratory Cell and Molecular Biology, 22(3), 360-366. [Link]
- Wei, Y. D., et al. (1998). Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole. Chemical Research in Toxicology, 11(4), 347-354. [Link]
- Loaiza-Pérez, A. I., et al. (2006). Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. Molecular Pharmacology, 70(2), 595-605. [Link]
Sources
- 1. Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Is CYP1A1 induction always related to AHR signaling pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lnhlifesciences.org [lnhlifesciences.org]
- 8. The aryl hydrocarbon receptor–cytochrome P450 1A1 pathway controls lipid accumulation and enhances the permissiveness for hepatitis C virus assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. DNA damage and cell cycle arrest induced by 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) is attenuated in aryl hydrocarbon receptor deficient MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dioxin20xx.org [dioxin20xx.org]
- 16. Quantitative RT-PCR on CYP1A1 heterogeneous nuclear RNA: a surrogate for the in vitro transcription run-on assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CYP1A1 mRNA levels as a human exposure biomarker: use of quantitative polymerase chain reaction to measure CYP1A1 expression in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. researchgate.net [researchgate.net]
- 20. mcgill.ca [mcgill.ca]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
- 23. researchgate.net [researchgate.net]
- 24. CYP1A1 antibody (13241-1-AP) | Proteintech [ptglab.com]
- 25. CYP1A1 Polyclonal Antibody (PA1-340) [thermofisher.com]
- 26. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 27. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells | Springer Nature Experiments [experiments.springernature.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
For researchers, scientists, and drug development professionals, a nuanced understanding of the differential susceptibility of Gram-positive and Gram-negative bacteria to antimicrobial agents is fundamental. This guide provides an in-depth comparison of antimicrobial activity, grounded in the structural and physiological differences between these two major bacterial groups. We will delve into the mechanisms of action of key antimicrobial classes and provide detailed, field-proven protocols for evaluating their efficacy.
The Foundational Difference: The Bacterial Cell Envelope
The differential response of bacteria to antimicrobial agents is primarily rooted in the distinct architecture of their cell envelopes. The Gram stain, a microbiological technique developed by Hans Christian Gram in 1884, remains a critical first step in bacterial identification, categorizing bacteria based on their cell wall composition.[1][2]
Gram-positive bacteria are characterized by a thick, multi-layered peptidoglycan cell wall that readily retains the crystal violet stain used in the Gram staining procedure, giving them a characteristic purple color under a microscope.[1][2][3][4][5][6] This thick peptidoglycan layer also contains teichoic and lipoteichoic acids, which play roles in cell shape, division, and pathogenesis.[4][7] The relative simplicity and accessibility of the peptidoglycan layer make Gram-positive bacteria generally more susceptible to antimicrobial agents that target cell wall synthesis.[2][6]
Gram-negative bacteria , in contrast, possess a much more complex cell envelope. They have a thin layer of peptidoglycan located in the periplasmic space between the inner cytoplasmic membrane and a unique outer membrane.[1][3][4][5] This outer membrane is a formidable barrier, composed of phospholipids, lipoproteins, and, crucially, lipopolysaccharides (LPS).[3][4][5] The LPS layer is a potent endotoxin and significantly restricts the entry of many antimicrobial compounds, rendering Gram-negative bacteria intrinsically more resistant to a broader range of antibiotics.[3][4][5]
Visualizing the Structural Divide
The following diagram illustrates the key structural differences between the cell envelopes of Gram-positive and Gram-negative bacteria.
Caption: Key structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria.
Mechanisms of Antimicrobial Action and Differential Efficacy
The efficacy of an antimicrobial agent is intrinsically linked to its ability to reach and interact with its specific target within the bacterial cell. The structural differences outlined above create distinct challenges and opportunities for different classes of antibiotics.
Agents Targeting the Cell Wall
β-Lactams (e.g., Penicillins, Cephalosporins, Carbapenems) : This class of antibiotics inhibits the final step in peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are the enzymes responsible for cross-linking the peptidoglycan chains.[8][9][10]
-
Gram-Positive Activity : Generally, β-lactams are highly effective against Gram-positive bacteria due to the exposed and thick peptidoglycan layer.[8][10]
-
Gram-Negative Activity : The outer membrane of Gram-negative bacteria presents a significant barrier to β-lactams.[10] While some β-lactams can traverse this membrane through porin channels, many Gram-negative species have developed resistance mechanisms, such as producing β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[9][11][12]
Glycopeptides (e.g., Vancomycin) : Vancomycin also inhibits peptidoglycan synthesis but through a different mechanism; it binds directly to the D-alanyl-D-alanine residues of the peptidoglycan precursors, sterically hindering their incorporation into the growing cell wall.[8][10]
-
Gram-Positive Activity : Vancomycin is a potent agent against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][13]
-
Gram-Negative Activity : Due to its large molecular size, vancomycin is unable to penetrate the outer membrane of Gram-negative bacteria and is therefore inherently inactive against them.[8][14]
Agents Targeting Protein Synthesis
Antibiotics that target the bacterial ribosome are generally broad-spectrum, as the ribosomal structure is highly conserved across both Gram-positive and Gram-negative bacteria. However, penetration through the cell envelope can still influence their activity.
Aminoglycosides (e.g., Gentamicin, Tobramycin) and Tetracyclines (e.g., Doxycycline, Minocycline) : These antibiotics bind to the 30S ribosomal subunit, leading to the misreading of mRNA or the blockage of tRNA binding, respectively, thereby inhibiting protein synthesis.[8][10]
Macrolides (e.g., Erythromycin, Azithromycin) , Lincosamides (e.g., Clindamycin) , and Oxazolidinones (e.g., Linezolid) : These agents bind to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain.[8][15]
-
Gram-Positive and Gram-Negative Activity : While these classes of antibiotics have activity against both bacterial types, the outer membrane of Gram-negative bacteria can limit their uptake.[16] Furthermore, efflux pumps, which actively transport antibiotics out of the cell, are a common resistance mechanism in Gram-negative bacteria.[11][12]
Agents Targeting Nucleic Acid Synthesis
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) : These synthetic antibiotics inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8][10][15]
-
Gram-Positive and Gram-Negative Activity : Fluoroquinolones are broad-spectrum agents effective against a wide range of both Gram-positive and Gram-negative bacteria.[8] Resistance can arise from mutations in the target enzymes or through the action of efflux pumps.[15]
Sulfonamides (e.g., Sulfamethoxazole) : These antimicrobials are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the synthesis of dihydrofolic acid, a precursor for nucleic acid synthesis.[8]
-
Gram-Positive and Gram-Negative Activity : Sulfonamides exhibit broad-spectrum bacteriostatic activity against both Gram-positive and Gram-negative pathogens.[8]
Comparative Summary of Antimicrobial Activity
| Antimicrobial Class | Primary Target | General Gram-Positive Activity | General Gram-Negative Activity | Key Resistance Mechanisms |
| β-Lactams | Peptidoglycan Synthesis | High | Variable; dependent on outer membrane penetration | β-lactamase production, altered PBPs[9][11] |
| Glycopeptides | Peptidoglycan Synthesis | High | None (impermeable) | Altered drug target |
| Aminoglycosides | 30S Ribosome | Good | Good | Enzymatic modification, reduced uptake, efflux pumps[16] |
| Tetracyclines | 30S Ribosome | Good | Good | Efflux pumps, ribosomal protection proteins |
| Macrolides | 50S Ribosome | Good | Moderate | Ribosomal modification, efflux pumps |
| Fluoroquinolones | DNA Gyrase/Topoisomerase IV | Good | Good | Target mutation, efflux pumps[12][15] |
| Sulfonamides | Folic Acid Synthesis | Good | Good | Altered target enzyme, alternative metabolic pathway |
Experimental Protocols for Comparative Antimicrobial Susceptibility Testing
Standardized methodologies are crucial for obtaining reliable and reproducible data on antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these tests.[17][18][19]
Kirby-Bauer Disk Diffusion Test
This qualitative method assesses the susceptibility of a bacterium to various antimicrobial agents.[20][21][22][23][24][25]
Experimental Workflow
Caption: Step-by-step workflow for the Kirby-Bauer disk diffusion test.
Detailed Protocol
-
Inoculum Preparation : Select 3-5 isolated colonies of the test organism from a non-selective agar plate and suspend them in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21][26][27]
-
Inoculation : Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[21][22]
-
Disk Placement : Using sterile forceps or a dispenser, place antimicrobial-impregnated disks onto the inoculated agar surface.[21][22] Ensure the disks are evenly spaced (at least 24 mm apart) and gently press them down to ensure complete contact with the agar.[21][23]
-
Incubation : Invert the plates and incubate them at 35-37°C for 18-24 hours.[23][24]
-
Measurement and Interpretation : After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[23] Compare these measurements to the interpretive criteria provided by CLSI to determine if the organism is susceptible, intermediate, or resistant to each antimicrobial agent.[23][28]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[29][30][31]
Detailed Protocol (Broth Microdilution)
-
Preparation of Antimicrobial Dilutions : Prepare a series of two-fold serial dilutions of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[26][29]
-
Inoculum Preparation : Prepare a bacterial inoculum as described for the Kirby-Bauer test and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[26][29][30]
-
Inoculation : Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).[30]
-
Incubation : Incubate the microtiter plate at 35-37°C for 16-24 hours.[29][30]
-
MIC Determination : After incubation, visually inspect the plate for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[26][29][30]
Minimum Bactericidal Concentration (MBC) Assay
The MBC test is performed after an MIC assay to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[32][33][34]
Detailed Protocol
-
Subculturing : Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).[26]
-
Plating : Spread the aliquot onto a fresh, antimicrobial-free agar plate (e.g., Mueller-Hinton agar).[26]
-
Incubation : Incubate the agar plates at 35-37°C for 18-24 hours.[26]
-
MBC Determination : After incubation, count the number of colony-forming units (CFUs) on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[26][32]
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[26]
Conclusion
The fundamental structural differences between Gram-positive and Gram-negative bacteria are the primary determinants of their differential susceptibility to antimicrobial agents. The complex outer membrane of Gram-negative bacteria serves as a highly effective barrier, often necessitating different therapeutic strategies compared to those used for Gram-positive infections. A thorough understanding of these differences, coupled with the rigorous application of standardized susceptibility testing methodologies, is paramount for the effective discovery, development, and clinical application of antimicrobial drugs. This guide provides the foundational knowledge and practical protocols to empower researchers in this critical field.
References
- Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
- Minimum Bactericidal Concentration (MBC) Test.
- Mechanisms of action of newer antibiotics for Gram-positive p
- Gram-Positive vs. Gram-Negative Cell Walls: Videos & Practice Problems. Pearson. [Link]
- Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. WPU Pressbooks. [Link]
- Gram Positive and Gram Negative Bacteria – Cell Walls Compared. ENTECH Magazine. [Link]
- Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria. MDPI. [Link]
- Minimum Inhibitory Concentration (MIC) Test.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
- Difference Between Gram-positive and Gram-neg
- Gram Positive vs Gram Negative Bacteria Explained. Technology Networks. [Link]
- MIC/MBC Testing.
- Minimum Bactericidal Concentration (MBC) Test.
- Minimum Bactericidal Concentration (MBC) Assay.
- Structural Differences in Gram-Positive and Gram-Negative Bacteria: Key Insights for Food Safety. Food Safety Magazine. [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
- Mechanisms of Antibiotic Resistance. ASM Journals. [Link]
- Classification and Mechanism of Action of Antibiotics. Vinmec. [Link]
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Antimicrobial activity of metal oxide nanoparticles against Gram-positive and Gram-negative bacteria: a compar
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- Kirby-Bauer Disk Diffusion Method. BioLabTests. [Link]
- Evaluation of Antibiotic Resistance Mechanisms in Gram-Neg
- Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions. PMC. [Link]
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Mechanisms of antibiotic resistance in Gram-negative bacteria...
- Antibiotic Development: Gram Positive vs.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
- Gram Positive vs Gram Negative Bacteria and the Fight Against HAIs. EOS Surfaces. [Link]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
- Activity of Specialized Biomolecules against Gram-Positive and Gram-Neg
- Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
- Antimicrobial Susceptibility Testing. CLSI. [Link]
- Comparison of antibacterial (Gram-positive and Gram-negative) and...
Sources
- 1. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]
- 2. blog.eoscu.com [blog.eoscu.com]
- 3. entechonline.com [entechonline.com]
- 4. byjus.com [byjus.com]
- 5. foodmicrobe-basic.com [foodmicrobe-basic.com]
- 6. crestonepharma.com [crestonepharma.com]
- 7. Gram-Positive vs. Gram-Negative Cell Walls Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 9. mdpi.com [mdpi.com]
- 10. vinmec.com [vinmec.com]
- 11. Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of action of newer antibiotics for Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. woah.org [woah.org]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 20. asm.org [asm.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 23. microbenotes.com [microbenotes.com]
- 24. biolabtests.com [biolabtests.com]
- 25. pdb.apec.org [pdb.apec.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. fda.gov [fda.gov]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 32. microbe-investigations.com [microbe-investigations.com]
- 33. microchemlab.com [microchemlab.com]
- 34. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluorobenzo[d]thiazole
This guide provides essential safety and logistical information for the proper disposal of 6-Fluorobenzo[d]thiazole. As a fluorinated heterocyclic compound, this chemical requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The following protocols are designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety standards and regulatory compliance.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound belongs to the benzothiazole class, which is recognized for its biological activity and potential toxicity. The presence of a fluorine atom can significantly alter its chemical properties, including metabolic stability and reactivity.[1][2]
Based on data from structurally related compounds, this compound is presumed to be hazardous. Safety data for analogous benzothiazoles indicates several potential risks that must be managed.[3][4]
Table 1: Hazard Profile of Structurally Related Benzothiazoles
| Hazard Classification | GHS Pictogram(s) | Associated Statement(s) |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Toxic if swallowed or in contact with skin; Harmful if inhaled.[4] |
| Serious Eye Irritation | ❗ | Causes serious eye irritation.[3] |
| Skin Irritation | ❗ | Causes skin irritation.[3] |
| Respiratory Irritation | ❗ | May cause respiratory irritation.[3] |
| Hazardous to the Aquatic Environment | 🐠 | Harmful to aquatic life, with potential for long-lasting effects.[5] |
Given this profile, a thorough risk assessment is mandatory before handling or generating waste containing this compound.[6] All work should be designed to minimize the quantity of waste produced.
Prerequisite: Safe Handling and Personal Protective Equipment (PPE)
Proper disposal begins with safe handling during use. Engineering controls and appropriate PPE are non-negotiable to prevent exposure.
-
Engineering Controls : All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Eye Protection : Chemical splash goggles are the minimum requirement. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7]
-
Hand Protection : Chemically resistant gloves are required. Given the compound's aromatic and halogenated nature, butyl or nitrile rubber gloves are often recommended. A glove manufacturer's compatibility chart should be consulted. Double-gloving is advised when handling concentrated forms of the material.[6]
-
Body Protection : A flame-resistant lab coat must be worn at all times. For larger quantities, a chemical-resistant apron is also recommended.[6]
-
Respiratory Protection : If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.
Waste Segregation and Collection: A Critical Step
Proper segregation is crucial for safe and compliant disposal. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated organic waste or other waste streams.[6]
-
Waste Classification : this compound is classified as a halogenated organic compound. This classification is critical as it falls under specific U.S. Environmental Protection Agency (EPA) regulations for disposal, which strictly limit or prohibit land disposal.[8][9][10]
-
Container Selection : Collect all waste containing this compound (including contaminated solids like silica gel, filter paper, and disposable labware) in a designated, leak-proof container made of compatible material (e.g., polyethylene or glass). The container must have a secure screw-top cap.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The approximate concentration of each component should be noted.
Disposal Decision Workflow
The following workflow provides a logical pathway for managing waste generated from laboratory operations involving this compound.
Caption: Decision workflow for handling this compound waste.
Approved Disposal Methodologies
Direct disposal of this compound into sanitary sewer systems or general refuse is strictly prohibited. The appropriate disposal method is determined by its chemical classification.
Primary Recommended Method: High-Temperature Incineration
For halogenated organic compounds, the EPA recommends and often mandates treatment via high-temperature incineration in a licensed hazardous waste facility.[8]
-
Causality : The high temperatures (typically >850°C) and controlled conditions within a hazardous waste incinerator are necessary to ensure the complete destruction of the molecule. This process breaks the stable carbon-halogen bonds and converts the compound primarily into carbon dioxide, water, and inorganic halides.[11] The incinerator's exhaust gases are treated with scrubbers to neutralize acidic gases like hydrogen fluoride, preventing their release into the atmosphere.
-
Regulatory Compliance : This method complies with EPA regulations under the Resource Conservation and Recovery Act (RCRA) for halogenated organic wastes (often categorized under F-listed wastes if mixed with certain solvents).[12]
Prohibited Methods
-
Land Disposal : Landfilling of halogenated organic compounds is prohibited under EPA regulations (40 CFR § 268.32) due to their potential to leach into groundwater and persist in the environment.[9][10]
-
Chemical Neutralization : Attempting to neutralize or chemically treat this waste in the laboratory is not recommended . The reaction byproducts may be unknown, potentially more hazardous, or could result in an uncontrolled exothermic reaction. Such procedures should only be performed if a specifically validated and safety-approved protocol is available.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the standard operating procedure for accumulating and preparing this compound waste for disposal.
-
Confirm PPE : Before handling waste, ensure you are wearing the appropriate PPE as described in Section 2.
-
Prepare Waste Container : Obtain a designated hazardous waste container for "Halogenated Organic Waste." Ensure it is clean, dry, and compatible with the waste.
-
Transfer Waste : At the point of generation and within a chemical fume hood, carefully transfer the waste into the container.
-
For liquids, use a funnel to prevent spills.
-
For solids, carefully place them in the container to avoid generating dust.
-
-
Secure Container : Tightly seal the container cap after each addition. Do not leave waste containers open in the fume hood.
-
Complete Waste Tag : Once the container is full (leaving at least 10% headspace for expansion), complete a hazardous waste tag. Provide all required information, including:
-
Generator's Name and Location
-
Accumulation Start Date
-
Full chemical names of all constituents (e.g., "this compound," "Dichloromethane," etc.)
-
The percentage or concentration of each constituent.
-
-
Store for Pickup : Move the sealed and labeled container to your laboratory's designated Satellite Accumulation Area. This area should be secure and away from general laboratory traffic.
-
Schedule Disposal : Contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor to schedule a pickup. Provide them with a copy of the waste tag information if required. Never attempt to transport hazardous waste yourself.
By adhering to these procedures, you ensure that this compound is managed in a manner that prioritizes personal safety, regulatory compliance, and environmental stewardship.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Benchchem. (n.d.). Fluorobenzo[d]thiazol-5-amine and Structurally Related Analogs in Anticancer Research.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 7-Fluorobenzo[d]isothiazole Safety Data Sheet.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- MDPI. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
- CPAChem. (2023). Safety data sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Springer. (2014). Fluorine in heterocyclic chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. mdpi.com [mdpi.com]
- 12. wku.edu [wku.edu]
A Comprehensive Guide to the Safe Handling of 6-Fluorobenzo[d]thiazole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 6-Fluorobenzo[d]thiazole. While specific safety data for this compound is not extensively documented, a robust safety protocol can be constructed by extrapolating from the known hazards of structurally similar compounds, such as 2-Amino-6-fluorobenzothiazole, and adhering to established principles of laboratory safety. This approach ensures a cautious and proactive safety culture.
The information for the related compound, 2-Amino-6-fluorobenzothiazole, indicates that it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, it is prudent to handle this compound with a high degree of care, assuming it possesses similar or more pronounced hazardous properties.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough hazard assessment is the foundation of laboratory safety. Given the irritant nature of analogous compounds, the primary routes of exposure to mitigate are inhalation, skin contact, and eye contact. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task[3].
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect the eyes from splashes of liquids or airborne particles that could cause serious irritation[3]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. For prolonged contact or handling larger quantities, double-gloving is recommended. | To prevent skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A long-sleeved laboratory coat. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors. | The related compound, 2-Amino-6-fluorobenzothiazole, is known to cause respiratory irritation[1]. A fume hood provides the primary means of exposure control. |
graph PPE_Decision_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Handling this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Risk [label="Assess Risk of Exposure\n(Inhalation, Dermal, Eye)", fillcolor="#FBBC05", fontcolor="#202124"]; Inhalation_Risk [label="Inhalation Hazard?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dermal_Risk [label="Dermal Contact\nHazard?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Eye_Risk [label="Eye Contact\nHazard?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Fume_Hood [label="Work in Chemical\nFume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gloves [label="Wear Nitrile Gloves\n(Double-glove if needed)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Goggles_Shield [label="Wear Chemical Goggles\n(and Face Shield if splashing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lab_Coat [label="Wear Lab Coat", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Proceed with Experiment", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Assess_Risk; Assess_Risk -> Inhalation_Risk; Assess_Risk -> Dermal_Risk; Assess_Risk -> Eye_Risk;
Inhalation_Risk -> Fume_Hood; Dermal_Risk -> Gloves; Eye_Risk -> Goggles_Shield;
Fume_Hood -> Lab_Coat; Gloves -> Lab_Coat; Goggles_Shield -> Lab_Coat;
Lab_Coat -> End; }
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent incidents.
Step-by-Step Handling Protocol:
-
Preparation : Before beginning any work, ensure the chemical fume hood is functioning correctly. Have a designated and properly labeled waste container ready for disposal of contaminated materials. Ensure a spill kit is readily accessible[4].
-
Personal Protective Equipment (PPE) : Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer :
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material to avoid generating dust.
-
If transferring a solution, use a pipette or a funnel to minimize the risk of splashing.
-
-
During the Reaction :
-
Keep all containers with this compound tightly sealed when not in use.
-
Clearly label all vessels containing the compound.
-
Maintain a clean and organized workspace within the fume hood to prevent accidental spills[5].
-
-
Post-Handling :
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency and Spill Response Plan
In the event of a spill or exposure, a swift and informed response is critical.
Spill Management:
-
Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if necessary[6].
-
Assess the Spill : Determine the extent of the spill. For a small, manageable spill, trained laboratory personnel can proceed with cleanup. For large or unmanageable spills, evacuate the area and contact the designated emergency response team[7].
-
Containment : For a small spill, contain the material using an appropriate absorbent from a spill kit[4][8].
-
Cleanup :
-
Wearing appropriate PPE, carefully clean up the contained spill.
-
For solid spills, gently sweep the material into a designated hazardous waste container.
-
For liquid spills, use absorbent pads to soak up the material.
-
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water[7].
-
Disposal : All materials used for cleanup must be disposed of as hazardous waste[8].
Exposure Protocol:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[9].
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[9].
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[10].
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment. All waste must be managed in accordance with the regulations set forth by the Environmental Protection Agency (EPA)[11][12].
Waste Management Protocol:
-
Waste Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling : The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound" and the associated hazards (e.g., Irritant).
-
Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental services company. All generators of hazardous waste are responsible for its proper management from "cradle to grave"[12].
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, advancing scientific knowledge while prioritizing the well-being of all laboratory personnel.
References
- NIOSH Pocket Guide to Chemical Hazards.
- 8 Steps to Handling a Lab Chemical Spill. Westlab. [Link]
- Laboratory Spill Prevention and Safety Measures. Lab Manager Magazine. [Link]
- How to Handle Chemical Spills in Labor
- Hazardous Waste Disposal in the Workplace: EPA Regul
- Personal Protective Equipment - Standards.
- 8 Steps to Handling Chemical Spills in the Lab. SEPS Services. [Link]
- How to Properly Manage Hazardous Waste Under EPA Regul
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). Safeopedia. [Link]
- How to Handle Chemical Spills in a Labor
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Learn the Basics of Hazardous Waste. US EPA. [Link]
- 2-Amino-6-fluorobenzothiazole GHS Classific
Sources
- 1. 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. tuckersafety.com [tuckersafety.com]
- 4. 8 Steps to Handling Chemical Spills in the Lab | SEPS Services [sepsservices.com]
- 5. Laboratory Spill Prevention and Safety Measures | Lab Manager [labmanager.com]
- 6. usalab.com [usalab.com]
- 7. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 8. westlab.com [westlab.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Amino-6-fluorobenzothiazole | 348-40-3 | TCI EUROPE N.V. [tcichemicals.com]
- 11. axonator.com [axonator.com]
- 12. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



